molecular formula C10H7ClN2O2 B118369 Methyl 4-chloroquinazoline-6-carboxylate CAS No. 152536-17-9

Methyl 4-chloroquinazoline-6-carboxylate

Cat. No.: B118369
CAS No.: 152536-17-9
M. Wt: 222.63 g/mol
InChI Key: ZFTPRYBXJRWOHZ-UHFFFAOYSA-N
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Description

Methyl 4-chloroquinazoline-6-carboxylate (CAS 152536-17-9) is a high-purity chemical intermediate primarily utilized in medicinal chemistry and anticancer drug discovery research. Its core value lies in its role as a versatile building block for the synthesis of complex quinazoline derivatives. The 4-chloro group and the methyl ester moiety at the 6-position are key reactive sites that allow for further functionalization, notably through nucleophilic aromatic substitution and hydrolysis, to create targeted molecular libraries . This compound is of significant research interest as a precursor in the development of 4-anilinoquinazoline-based compounds, which are a privileged scaffold in the design of enzyme inhibitors . These inhibitors are extensively investigated as novel candidates targeting cancer-associated carbonic anhydrase isoforms (CA IX and XII) . The quinazoline core is a well-established structure in pharmacology, featured in several FDA-approved anticancer drugs such as gefitinib, erlotinib, and afatinib, which work by inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase . Researchers employ this methyl ester derivative to efficiently generate carboxylic acid-functionalized quinazoline analogs, which can act as non-classical carbonic anhydrase inhibitors . Its application facilitates the exploration of new chemical space in the quest for selective and potent therapeutic agents. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloroquinazoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-8-7(4-6)9(11)13-5-12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTPRYBXJRWOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596533
Record name Methyl 4-chloroquinazoline-6-carboxylate
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Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152536-17-9
Record name Methyl 4-chloroquinazoline-6-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-chloroquinazoline-6-carboxylate
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Foundational & Exploratory

Methyl 4-chloroquinazoline-6-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the quinazoline scaffold stands out as a "privileged structure." Its rigid, bicyclic framework provides an ideal backbone for orienting functional groups to achieve high-affinity interactions with biological targets. Within this important class of molecules, Methyl 4-chloroquinazoline-6-carboxylate (CAS No. 152536-17-9) has emerged as a cornerstone building block.[1][2] Its strategic importance lies in the reactive chlorine atom at the C4 position, which serves as a versatile handle for introducing diverse functionalities through nucleophilic substitution. This guide provides an in-depth examination of the chemical properties, synthesis, reactivity, and applications of this key intermediate, offering field-proven insights for researchers in drug development.

Core Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible chemical synthesis and biological screening. This compound is typically a light yellow solid at room temperature.[1] Its fundamental properties are summarized below.

Physicochemical Data
PropertyValueSource(s)
CAS Number 152536-17-9[1][2]
Molecular Formula C₁₀H₇ClN₂O₂[1][2][3]
Molecular Weight 222.63 g/mol [1][2]
Appearance Light yellow solid[1]
Purity Typically ≥97%[2]
Predicted Boiling Point 355.5 ± 22.0 °C[1]
Predicted Density 1.392 ± 0.06 g/cm³[1]
Storage Conditions Store at 0-8 °C, sealed in a dry environment[1]
Spectroscopic Characterization

While specific spectra are dependent on the solvent and instrument used, the expected NMR and mass spectrometry signatures are critical for identity confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinazoline ring, typically in the range of 7.5-9.0 ppm. A sharp singlet for the methyl ester protons (-OCH₃) would appear further upfield, generally around 4.0 ppm.

  • ¹³C NMR: The carbon spectrum will display resonances for the aromatic carbons, the carbonyl carbon of the ester (typically δ > 160 ppm), and the methyl carbon of the ester (typically δ ~50-55 ppm).[4] The carbon atom at the C4 position, bonded to chlorine, will also have a characteristic shift.

  • Mass Spectrometry (MS): Analysis by MS would show a molecular ion peak (M+) corresponding to the molecular weight. Critically, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with roughly one-third the intensity of the M+ peak is a definitive indicator of the presence of a single chlorine atom.

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a two-step process starting from a suitable anthranilic acid derivative, which first undergoes cyclization to form the quinazolinone core, followed by chlorination.

General Synthetic Workflow

The process leverages well-established reactions in heterocyclic chemistry. A common route involves the cyclocondensation of a 4-carbomethoxyanthranilic acid derivative to form the corresponding 4-hydroxyquinazoline, which exists in tautomeric equilibrium with the more stable quinazolin-4(3H)-one. The subsequent chlorination of the C4 position is the critical step.

G A Methyl 2-amino-5-carboxybenzoate (Starting Material) B Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate (Quinazolinone Intermediate) A->B Cyclization (e.g., Formamide, Heat) C This compound (Final Product) B->C Chlorination (e.g., POCl₃ or SOCl₂)

Caption: General Synthetic Workflow for this compound.

Detailed Experimental Protocol: Chlorination

This protocol describes the conversion of the quinazolinone intermediate to the final product.

Causality: The oxygen at the C4 position of the quinazolinone ring is a poor leaving group. Therefore, a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is required. These reagents convert the hydroxyl/keto group into a highly reactive intermediate that is readily displaced by a chloride ion.[5][6]

Methodology:

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.

  • Reagents: To the flask, add Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, ~5-10 eq) as the solvent and reagent. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (typically around 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, carefully cool the reaction mixture to room temperature. Slowly quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and must be done with caution.

  • Isolation: The resulting precipitate is collected by vacuum filtration. The solid is washed thoroughly with cold water to remove any residual acid and then with a cold sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with water.

  • Purification: The crude product is dried and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the final product.

Chemical Reactivity: The Locus of Synthetic Utility

The synthetic power of this compound is centered on the reactivity of the C4-Cl bond. The electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring makes the C4 carbon atom highly electron-deficient and thus extremely susceptible to nucleophilic aromatic substitution (SNAr).

The chlorine atom is an excellent leaving group, allowing for efficient displacement by a wide range of nucleophiles, including:

  • Amines (N-Nucleophiles): This is the most common and critical reaction in drug discovery. Reaction with primary or secondary amines, particularly substituted anilines, readily forms the 4-anilinoquinazoline core found in numerous kinase inhibitors.[6][7]

  • Alcohols/Phenols (O-Nucleophiles): Alkoxides or phenoxides can displace the chloride to form 4-alkoxy or 4-aryloxy quinazolines.

  • Thiols (S-Nucleophiles): Thiolates react to yield 4-thioether derivatives.

Caption: Key reactivity pathway of this compound.

Applications in Drug Discovery

The 4-anilinoquinazoline scaffold, readily accessible from this compound, is a cornerstone of targeted therapy for cancer. It functions as an ATP-competitive inhibitor of tyrosine kinases, which are critical enzymes in cell signaling pathways that are often dysregulated in cancer.

  • EGFR Inhibitors: This compound is a key precursor for the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib, which are used to treat non-small cell lung cancer. The anilino group binds in the ATP pocket of the kinase, while substitutions on the quinazoline core enhance potency and selectivity.[6]

  • Other Kinase Inhibitors: Beyond EGFR, the scaffold has been utilized to develop inhibitors for a range of other kinases, including p21-Activated Kinase 4 (PAK4) and VEGFR, demonstrating its versatility.[6][8]

  • Carbonic Anhydrase Inhibitors: Recent research has explored anilinoquinazoline derivatives as inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII, highlighting the scaffold's potential in targeting the tumor microenvironment.[7]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazards: It is classified as harmful if swallowed and causes skin and serious eye irritation.[1][9] It may also cause respiratory irritation.[1][9][10]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[9][10] Handle only in a well-ventilated area or a chemical fume hood.[10][11]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1][11] Some suppliers recommend storage under an inert atmosphere (e.g., nitrogen).[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined physicochemical properties, reliable synthesis, and, most importantly, the predictable and versatile reactivity of its C4-chloro group make it an indispensable building block for the construction of complex, biologically active molecules. Its proven role in the development of life-saving kinase inhibitors underscores its value and ensures its continued relevance in the future of drug discovery and development.

References

  • Benchchem. (n.d.). Methyl 4-chloroquinoline-6-carboxylate | 648449-01-8.
  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H7ClN2O2). Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4-chloro-2-methylquinazoline-6-carboxylate (C11H9ClN2O2). Retrieved from [Link]

  • Cenmed. (n.d.). This compound (C007B-605966). Retrieved from [Link]

  • ACS Publications. (n.d.). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). This compound (C007B-605967). Retrieved from [Link]

  • NIH. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]

  • NIH. (n.d.). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). A Short Review on Quinazoline Heterocycle. Retrieved from [Link]

  • NIH. (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. Retrieved from [Link]

  • NIH. (n.d.). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S11. 1 H NMR spectra and 13 C NMR of 4-methyl-2-phenylquinazoline.... Retrieved from [Link]

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Sources

The Quinazoline Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Technical Guide to the Biological Activity of Quinazoline Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Quinazoline Core

The quinazoline framework, a bicyclic heterocycle consisting of a benzene ring fused to a pyrimidine ring, represents one of the most prolific "privileged structures" in medicinal chemistry.[1] Its rigid, planar structure, combined with the hydrogen bonding capabilities of its nitrogen atoms, provides an ideal scaffold for interacting with a multitude of biological targets. This versatility has led to the development of numerous clinically approved drugs and a vast library of derivatives with a broad spectrum of pharmacological activities.[2][3] Researchers have successfully synthesized a wide array of quinazoline compounds by installing various active groups onto the core moiety, leading to therapeutic agents with anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties, among others.[4] This guide offers an in-depth exploration of the key biological activities of quinazoline derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.

I. Synthetic Strategies: Building the Quinazoline Core

The biological activity of a quinazoline derivative is intrinsically linked to its structure. Therefore, a foundational understanding of its synthesis is crucial for drug development. Various methods have been established, ranging from classical cyclocondensation reactions to modern catalytic approaches.

Representative Synthetic Protocol: Synthesis of a 2,3-Disubstituted Quinazolin-4(3H)-one

This protocol describes a common method starting from anthranilic acid to create the versatile quinazolin-4(3H)-one core, which is central to many biologically active derivatives.[5]

Step 1: N-Acylation of Anthranilic Acid

  • To a solution of anthranilic acid (1 equivalent) in a suitable solvent like pyridine or dioxane, add an acyl chloride (e.g., butyryl chloride, 1.1 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

  • Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the N-acyl anthranilic acid.

  • Filter the solid, wash with cold water, and dry to yield the intermediate.

Step 2: Cyclization to form the Benzoxazinone

  • Reflux the N-acyl anthranilic acid from Step 1 in acetic anhydride for 2-3 hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the 2-substituted-1,3-benzoxazin-4-one.

  • Filter, wash with a cold sodium bicarbonate solution and then water, and dry the product.

Step 3: Formation of the Quinazolin-4(3H)-one

  • Add the benzoxazinone from Step 2 (1 equivalent) and a primary amine (e.g., aniline, 1.1 equivalents) to a solvent such as ethanol or glacial acetic acid.

  • Reflux the mixture for 4-8 hours.

  • Upon cooling, the 2,3-disubstituted quinazolin-4(3H)-one product will typically precipitate.

  • Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure product.[5]

II. Anticancer Activity: Targeting the Engines of Malignancy

The most profound clinical impact of quinazoline derivatives has been in oncology.[1] Their ability to act as potent and selective kinase inhibitors has revolutionized the treatment of several cancers, particularly those driven by mutations in growth factor receptors.[6]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)

Many quinazoline-based anticancer agents function as ATP-competitive inhibitors of the tyrosine kinase domain of receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8] Overactivation of these receptors leads to uncontrolled cell proliferation, survival, and angiogenesis.[9] By binding to the ATP pocket in the kinase domain, quinazoline derivatives block the autophosphorylation and activation of the receptor, thereby shutting down downstream pro-survival signaling cascades.[4][7]

Two major downstream pathways are affected:

  • The PI3K/Akt/mTOR Pathway: Crucial for cell survival, growth, and proliferation.

  • The Ras/Raf/MEK/ERK (MAPK) Pathway: A key regulator of cell proliferation and differentiation.

The dual inhibition of both EGFR and VEGFR signaling is a particularly effective strategy, as it simultaneously halts tumor cell proliferation and cuts off the tumor's blood supply (anti-angiogenic effect).[7][10]

EGFR_VEGFR_Pathway cluster_downstream Downstream Signaling Ligand EGF / VEGF Receptor EGFR / VEGFR Ligand->Receptor Receptor->Receptor ADP ADP PI3K PI3K Ras Ras Quinazoline Quinazoline Inhibitor Quinazoline->Receptor ATP ATP Akt Akt mTOR mTOR Proliferation Cell Proliferation, Survival, Angiogenesis Raf Raf MEK MEK ERK ERK ERK->Proliferation

EGFR/VEGFR Signaling Inhibition by Quinazolines
Structure-Activity Relationship (SAR) for Anticancer Activity
  • 4-Anilino Substitution: The presence of a substituted aniline ring at the C4 position is critical for high-affinity binding to the ATP pocket of EGFR and VEGFR.[11]

  • Positions 6 and 7: Small, electron-donating groups, such as methoxy (-OCH3) or ethoxy groups, at the C6 and C7 positions of the quinazoline ring generally enhance inhibitory activity.[1]

  • Solubilizing Groups: The addition of solubilizing moieties (e.g., morpholine) to the aniline ring or the C6/C7 positions can improve pharmacokinetic properties.

  • Halogenation: The presence of a halogen atom (e.g., chlorine, fluorine) on the aniline ring often increases potency.[12]

Key Anticancer Quinazoline Derivatives
CompoundTarget(s)Indication(s)Representative IC50 Value
Gefitinib EGFRNon-Small Cell Lung Cancer (NSCLC)~5 nM (against wild-type EGFR)[13]
Erlotinib EGFRNSCLC, Pancreatic Cancer0.42 µM (against EGFR)[14]
Lapatinib EGFR, HER2Breast Cancer14.09 µM (on A549 cells)[7]
Vandetanib VEGFR, EGFRMedullary Thyroid Cancer10.62 µM (on A431 cells)[12]
Dacomitinib EGFR, HER2NSCLCN/A
Experimental Protocol: Cell Viability (MTT) Assay

This colorimetric assay is a standard method to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[15]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the quinazoline test compounds in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[3]

III. Antimicrobial Activity: A Scaffold to Combat Resistance

The quinazoline core is also a valuable pharmacophore for developing novel antimicrobial agents, addressing the urgent global challenge of drug resistance.[16] Derivatives have shown efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[17][18]

Mechanism of Action

The antimicrobial mechanisms of quinazolines are diverse. A primary mode of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) .[19] This enzyme is essential for bacterial DNA replication, and its inhibition leads to the cessation of cell division and ultimately cell death. Other proposed mechanisms include disruption of cell membrane integrity and inhibition of key metabolic enzymes.[17]

Structure-Activity Relationship (SAR) for Antimicrobial Activity
  • Positions 2 and 3: Substitutions at the C2 and C3 positions are critical. The presence of a substituted aromatic ring at C3 and a methyl or thiol group at C2 are often essential for activity.

  • Halogenation: Halogen atoms (e.g., bromine, chlorine) at the C6 and C8 positions can significantly enhance antimicrobial potency.[16]

  • Position 4: The introduction of an amine or substituted amine at the C4 position can improve activity.

  • Hybrid Molecules: Fusing the quinazoline ring with other heterocyclic moieties like thiazole or pyrazole has yielded compounds with potent, broad-spectrum activity.[18]

Antimicrobial Potency of Representative Quinazolines
OrganismDerivative TypeRepresentative MIC (µg/mL)
Staphylococcus aureusThiazole-Quinazolinone Hybrid0.98 - 3.9[18]
Pseudomonas aeruginosaThiazole-Quinazolinone Hybrid0.49[18]
Escherichia coliQuinazoline-Pd(II) Complex~100 ppm[17]
Candida albicansFused Pyrolo-Quinazolinone32 - 64[16]
Aspergillus nigerFused Pyrolo-Quinazolinone32 - 64[16]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19]

  • Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinazoline test compounds in the broth.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at a suitable temperature for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring absorbance with a plate reader.[16]

IV. Anti-inflammatory Activity: Modulating the Immune Response

Quinazoline derivatives have demonstrated significant potential as anti-inflammatory agents, primarily by targeting key mediators in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.[20][21]

Mechanism of Action: Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[22] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by inflammatory signals (e.g., TNF-α, LPS), the IKK complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, freeing NF-κB to translocate to the nucleus and activate gene transcription.[23] Certain quinazoline derivatives can inhibit this pathway, preventing the translocation of NF-κB to the nucleus and thereby suppressing the inflammatory response.[8]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation Proteasome Proteasome Quinazoline Quinazoline Inhibitor Quinazoline->IKK Inhibits IkB_p P-IκBα IkB_NFkB->IkB_p IkB_p->NFkB Releases IkB_p->Proteasome Ubiquitination & Degradation Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Activates

NF-κB Signaling Inhibition by Quinazolines
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
  • 2-Phenyl-4(3H)-quinazolinones: This class has shown considerable activity, often comparable to standard NSAIDs like indomethacin.[20]

  • Substitution at C3: Incorporating moieties like thiazolidinone and azetidinone at the C3 position has yielded derivatives with enhanced anti-inflammatory effects.

  • Styryl Substituents: The presence of styryl groups at C2, particularly with nitro or hydroxyl substitutions, can confer significant activity.[20]

Quantitative Anti-inflammatory Activity
Derivative TypeAssayIC50 Value
Quinazolinone-Ibuprofen ConjugateCOX-2 Inhibition0.03 - 0.05 µM[21]
Pyrazolo[1,5-a]quinazolineNF-κB Inhibition (LPS-induced)4.8 - 30.1 µM[24]
4-Anilinoquinazoline derivativeIL-6 Production Inhibition0.84 µM[9]

V. Other Significant Biological Activities

The therapeutic potential of the quinazoline scaffold extends beyond the three major areas discussed above.

Anticonvulsant Activity

Certain quinazolin-4(3H)-one derivatives, structurally related to the sedative-hypnotic methaqualone, have demonstrated potent anticonvulsant properties.[25] The primary mechanism is believed to be the enhancement of GABAergic neurotransmission through positive allosteric modulation of the GABAA receptor.[25]

  • Key Derivatives: Compounds with butyl or benzyl groups at the N3 position and various substitutions at C2 have shown high protection in pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models.[26]

  • Potency: Some derivatives have shown superior activity to clinical drugs, with ED50 values as low as 28.90 mg/kg in animal models.[11]

Antiviral Activity

Quinazoline derivatives have emerged as promising antiviral agents, with activity reported against a range of DNA and RNA viruses.[6]

  • Mechanism: One key target is the viral protease. For instance, certain quinazolin-4-one derivatives have been shown to be effective non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro).[27] Another target is the inhibition of viral replication, with some compounds inhibiting HBV DNA replication.[28]

  • Potency: A quinazolinone derivative demonstrated potent activity against SARS-CoV-2 with an EC50 value of 0.948 µg/mL, which was more potent than the reference drug remdesivir.[29] Another derivative showed significant inhibition of HBV DNA replication with an IC50 of 0.71 µM.[28]

Antidiabetic Activity

Derivatives of quinazoline have been investigated for their potential in managing type 2 diabetes.

  • Mechanism: The primary mechanisms involve the inhibition of carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase, which slows down glucose absorption.[3][30] Some hybrids have also been designed to act as agonists for receptors like PPARγ.[2]

  • In Vivo Efficacy: Certain quinazoline-sulfonylurea hybrids were found to be more potent than the reference drug glibenclamide in reducing blood glucose levels in streptozotocin-induced hyperglycemic rats.[2]

VI. Conclusion and Future Perspectives

The quinazoline scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and ability to be decorated with a vast array of functional groups have allowed for the fine-tuning of its interaction with numerous biological targets. The clinical success of quinazoline-based kinase inhibitors in oncology has paved the way for its exploration in other therapeutic areas.

Future research will likely focus on several key areas:

  • Multi-Target Agents: Designing single molecules that can modulate multiple targets (e.g., dual EGFR/VEGFR or COX/NF-κB inhibitors) to achieve synergistic therapeutic effects and overcome drug resistance.

  • Novel Mechanisms: Exploring less-understood mechanisms of action to tackle diseases with unmet needs, such as neurodegenerative disorders and metabolic syndromes.

  • Targeted Delivery and Pharmacokinetics: Improving the drug-like properties of quinazoline derivatives through advanced formulation strategies and pharmacokinetic optimization to enhance efficacy and reduce off-target toxicity.

The continued interdisciplinary collaboration between synthetic chemists, pharmacologists, and clinical researchers will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic framework, leading to the next generation of innovative medicines.

References

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The Pivotal Role of Methyl 4-chloroquinazoline-6-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide >

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a framework for ligands targeting a multitude of biological receptors.[1][2] This guide delves into the specific and critical role of a key derivative, Methyl 4-chloroquinazoline-6-carboxylate , as a versatile building block in the synthesis of targeted therapeutics. We will explore its synthesis, reactivity, and application in the development of potent kinase inhibitors, with a focus on drugs targeting the Epidermal Growth Factor Receptor (EGFR) and the PI3K/mTOR signaling pathways. This document serves as a technical resource for researchers and drug development professionals, providing not only theoretical insights but also actionable experimental protocols and data.

The Quinazoline Scaffold: A Privileged Core in Drug Discovery

Quinazoline and its derivatives are heterocyclic compounds that have garnered immense attention in medicinal chemistry for their broad spectrum of biological activities.[3][4][5] This diverse pharmacological profile includes anticancer, anti-inflammatory, antiviral, antibacterial, and anticonvulsant properties.[3][4][5][6] The success of this scaffold lies in its rigid bicyclic structure, which provides a defined orientation for substituent groups to interact with biological targets. Furthermore, the nitrogen atoms within the ring system can act as hydrogen bond acceptors, crucial for binding to enzyme active sites.[7][8]

The 4-anilinoquinazoline framework, in particular, has been extensively investigated for its potent antitumor activity, primarily through the inhibition of receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β.[1] Marketed drugs such as Gefitinib (Iressa) and Erlotinib (Tarceva) are prime examples of the therapeutic success of this molecular architecture.[1] At the heart of synthesizing many of these life-saving drugs is the intermediate, this compound.

Synthesis and Chemical Reactivity

This compound is a key synthetic intermediate whose value lies in the reactivity of the chlorine atom at the C4 position.[9] This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing moieties.

2.1. General Synthesis of the Quinazoline Core

The construction of the quinazoline ring system can be achieved through several methods. A common approach involves the cyclization of anthranilic acid derivatives. For instance, reacting an appropriately substituted 2-aminobenzoic acid with formamidine acetate leads to the formation of the quinazolin-4(3H)-one core.[10]

Subsequent chlorination, typically using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), converts the 4-oxo group into the highly reactive 4-chloro substituent, yielding the desired intermediate.[10][11]

Synthesis_Workflow cluster_synthesis Synthesis of this compound A Methyl 2-amino-5-carboxybenzoate B Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate A->B  Formamidine Acetate,  Formamide, 160°C   C Methyl 4-chloroquinazoline-6-carboxylate B->C  SOCl₂ or POCl₃,  Reflux   EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ATP ATP EGFR->ATP Dimerization & Autophosphorylation ADP ADP ATP->ADP Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) ATP->Downstream Activates Erlotinib Erlotinib / Gefitinib Erlotinib->EGFR Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and inhibition by 4-anilinoquinazolines.

The core quinazoline structure mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the EGFR kinase domain. The aniline moiety extends into a hydrophobic pocket, providing additional binding affinity and selectivity. [7][8]

3.2. Case Study: Dual PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer, controlling cell growth, proliferation, and survival. [12][13]Due to the high structural similarity between the ATP-binding sites of PI3K and mTOR, developing dual inhibitors is an attractive therapeutic strategy. [12]Several quinazoline-based compounds have been developed as potent dual PI3K/mTOR inhibitors. [14][15] The synthesis of these dual inhibitors often employs a similar strategy: using a functionalized 4-chloroquinazoline as the electrophile in an SNAr reaction to introduce the pharmacophore responsible for dual kinase inhibition. The flexibility of this synthetic approach allows for the exploration of various substituents on the quinazoline core and the aniline partner to optimize potency and selectivity.

Experimental Protocols

The following protocol details a representative SNAr reaction for the synthesis of a 4-anilinoquinazoline derivative, a foundational step in the production of many kinase inhibitors.

Objective: To synthesize N-(3-ethynylphenyl)-6-methoxy-quinazoline-4-amine from Methyl 4-chloro-6-methoxyquinazoline and 3-ethynylaniline.

Materials:

  • Methyl 4-chloro-6-methoxyquinazoline (1.0 eq)

  • 3-Ethynylaniline (1.1 eq)

  • Isopropanol (IPA)

  • Hydrochloric Acid (catalytic)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add Methyl 4-chloro-6-methoxyquinazoline (1.0 eq) and isopropanol (approx. 10 mL per gram of starting material).

  • Initiation: Begin stirring the suspension and add 3-ethynylaniline (1.1 eq).

  • Reaction: Add a catalytic amount of hydrochloric acid. Heat the mixture to reflux (approx. 85°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. [16]6. Work-up: Once complete, cool the reaction mixture to room temperature, then transfer to an ice-water bath and stir for 30 minutes to precipitate the product. [17]7. Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid sequentially with cold isopropanol and then water to remove unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to yield the final 4-anilinoquinazoline.

Causality and Self-Validation: The choice of isopropanol as a solvent is crucial; it provides good solubility for the reactants at elevated temperatures while allowing for product precipitation upon cooling, aiding in purification. The inert atmosphere prevents potential side reactions. Reaction monitoring by TLC is a critical self-validating step, ensuring the reaction proceeds to completion and preventing the isolation of a mixture of starting material and product.

Quantitative Data Summary

The versatility of the 4-anilinoquinazoline scaffold, enabled by intermediates like this compound, has led to the development of numerous potent kinase inhibitors. The table below summarizes the inhibitory activity of selected derivatives against key cancer targets.

CompoundTarget(s)IC₅₀ (nM)Cancer Cell Line(s)Reference
Gefitinib EGFR25.42A549, HT-29, MCF-7[8]
Erlotinib EGFR33.25A549, HT-29, MCF-7[8]
Compound 7i EGFR17.32A549, HT-29, MCF-7[8]
Compound 14 EGFRWT, EGFRT790M/L858R6.3, 8.4A549[18]
Compound 6 EGFR, VEGFR210, 80B16 Melanoma[19]
Compound 7c PI3Kα>500,000MCF7[15]

IC₅₀ values represent the concentration of the drug required to inhibit the activity of the target enzyme by 50%. Lower values indicate higher potency.

Conclusion and Future Perspectives

This compound has firmly established itself as a pivotal intermediate in medicinal chemistry. Its predictable reactivity and suitability for generating diverse libraries of 4-substituted quinazolines have been instrumental in the discovery of several blockbuster anticancer drugs. The SNAr reaction at the C4 position is a robust and efficient method for creating the 4-anilinoquinazoline pharmacophore, which has proven highly effective for targeting the ATP-binding site of various kinases.

Future research will likely continue to leverage this versatile scaffold. The focus may shift towards developing next-generation inhibitors that can overcome acquired resistance to current therapies, such as those targeting mutations like EGFR T790M. Furthermore, the application of this building block is expanding beyond oncology, with quinazoline derivatives being explored for a wide array of other diseases. [3][5]The foundational chemistry enabled by this compound will undoubtedly continue to fuel innovation in drug discovery for years to come.

References
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  • Chandregowda, V., et al. (2009). Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research. [Link]

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  • (N/A). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

  • Liu, K. K., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling. [Link]

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The Anticancer Potential of Quinazoline Scaffolds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the discovery and development of novel anticancer agents. This technical guide provides an in-depth exploration of the anticancer potential of quinazoline derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, elucidate key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these compounds. This guide aims to serve as a comprehensive resource, blending established knowledge with actionable insights to facilitate the advancement of next-generation quinazoline-based cancer therapeutics.

Introduction: The Quinazoline Scaffold in Oncology

Cancer remains a formidable global health challenge, necessitating the continuous pursuit of more effective and targeted therapies.[1] Heterocyclic compounds form the backbone of a significant portion of clinically used drugs, and among them, the quinazoline nucleus has garnered immense attention for its broad spectrum of pharmacological activities.[2] This bicyclic heteroaromatic system, composed of a benzene ring fused to a pyrimidine ring, provides a versatile template for the design of potent and selective inhibitors of various oncogenic targets.[3]

The clinical success of several FDA-approved quinazoline-based drugs, such as gefitinib, erlotinib, lapatinib, afatinib, and vandetanib, has solidified the importance of this scaffold in modern oncology.[2] These agents primarily function as kinase inhibitors, targeting key players in cancer cell signaling pathways like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4] This guide will provide a detailed examination of the molecular mechanisms underpinning the anticancer effects of quinazoline derivatives, explore the critical structural features that govern their activity, and offer practical guidance for their synthesis and biological evaluation.

Mechanisms of Action: Targeting the Pillars of Cancer Progression

Quinazoline derivatives exert their anticancer effects through the modulation of several critical cellular processes. The primary mechanisms of action include the inhibition of receptor tyrosine kinases and the disruption of microtubule dynamics.

Inhibition of Receptor Tyrosine Kinases (RTKs)

RTKs are a family of cell surface receptors that play a pivotal role in regulating cell growth, proliferation, differentiation, and survival.[5] Dysregulation of RTK signaling is a common driver of tumorigenesis.[5] Quinazoline-based compounds, particularly the 4-anilinoquinazoline series, have proven to be highly effective competitive inhibitors at the ATP-binding site of several key RTKs.[6][7]

EGFR is a member of the ErbB family of RTKs and its overexpression or mutation is frequently observed in various cancers, including non-small-cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[8][9] The binding of ligands like EGF to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which ultimately promote cell proliferation and survival.[10]

Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, are designed to compete with ATP for binding to the kinase domain of EGFR.[6] By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that drive tumor growth.[6] The quinazoline ring itself is crucial for this activity, while substitutions on the anilino moiety and the quinazoline core significantly influence potency and selectivity.[6]

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits ATP ATP ATP->P Phosphate Source RAS RAS P->RAS Activates PI3K PI3K P->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds P P VEGFR->P Quinazoline Quinazoline Inhibitor Quinazoline->VEGFR Inhibits ATP ATP ATP->P Phosphate Source PLCg PLCγ P->PLCg Activates RAS_MAPK RAS/MAPK Pathway P->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Promotes RAS_MAPK->Angiogenesis Promotes PI3K_AKT->Angiogenesis Promotes

Caption: VEGFR Signaling and its Inhibition by Quinazolines.

Disruption of Tubulin Polymerization

Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and the maintenance of cell shape. T[4]hey are formed by the polymerization of α- and β-tubulin heterodimers. D[4]isruption of microtubule dynamics is a well-established and effective strategy in cancer chemotherapy.

[4]A growing body of evidence indicates that certain quinazoline derivatives can inhibit tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin. T[4][11][12][13]his interaction prevents the assembly of microtubules, leading to a mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis. T[11]he ability of some quinazoline compounds to act as dual inhibitors of both tyrosine kinases and tubulin polymerization presents an exciting avenue for the development of highly potent and broad-spectrum anticancer agents.

[12][14]### 3. Structure-Activity Relationships (SAR): Designing Potent Quinazoline Inhibitors

The anticancer activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core and its appended moieties. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective inhibitors.

SAR of 4-Anilinoquinazoline EGFR/VEGFR Inhibitors

For 4-anilinoquinazoline-based RTK inhibitors, several structural features have been identified as critical for potent activity:

[6][7][15][16]* The Quinazoline Core: This bicyclic system is essential for activity, acting as a scaffold that correctly orients the other functional groups within the ATP-binding pocket of the target kinase. *[6] The 4-Anilino Moiety: The aniline ring is a key pharmacophoric element that forms crucial hydrogen bonds and hydrophobic interactions within the kinase domain. S[6]ubstitutions at the 3-position of the aniline ring with small, lipophilic groups generally enhance potency. *[6] Substituents at the 6- and 7-positions: The introduction of small, electron-donating groups, such as methoxy groups, at the 6- and 7-positions of the quinazoline ring often leads to a significant increase in inhibitory activity. T[6][16]hese groups can form additional hydrogen bonds with the target enzyme.

  • The C-7 Side Chain: For VEGFR inhibitors, the incorporation of basic side chains at the C-7 position has been shown to improve aqueous solubility and oral bioavailability without compromising potency.

[15][17]#### 3.2. SAR of Quinazoline-based Tubulin Polymerization Inhibitors

The SAR for quinazoline derivatives as tubulin polymerization inhibitors is still being actively explored, but some key features have emerged:

[4][11][12][18]* The 2,4-Disubstituted Quinazoline Scaffold: Many potent tubulin inhibitors feature substitutions at both the 2- and 4-positions of the quinazoline ring. *[18] The Biphenylamino Group at C4: The presence of a biphenylamino group at the 4-position has been associated with potent anti-tubulin activity. *[12] Heterocyclic Substituents: The introduction of various heterocyclic moieties can modulate the activity and selectivity of these compounds.

Therapeutic Applications and Clinical Significance

Quinazoline-based anticancer agents have made a significant impact on the treatment of various malignancies. Several have received FDA approval and are now standard-of-care therapies.

Drug NamePrimary Target(s)Approved Indications (Selected)
Gefitinib (Iressa®) EGFRMetastatic non-small cell lung cancer (NSCLC) with EGFR mutations.
Erlotinib (Tarceva®) EGFRMetastatic NSCLC; locally advanced, unresectable, or metastatic pancreatic cancer.
Lapatinib (Tykerb®) EGFR, HER2Advanced or metastatic breast cancer that is HER2-positive.
Afatinib (Gilotrif®) EGFR, HER2Metastatic NSCLC with EGFR mutations.
Vandetanib (Caprelsa®) VEGFR, EGFR, RETSymptomatic or progressive medullary thyroid cancer.

The development of resistance to first- and second-generation EGFR inhibitors, often through the T790M "gatekeeper" mutation, has spurred the development of third- and fourth-generation inhibitors. T[9]his ongoing research highlights the adaptability of the quinazoline scaffold in addressing clinical challenges.

Experimental Protocols for Evaluation

The following section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer potential of quinazoline derivatives.

Synthesis of a Representative 4-Anilinoquinazoline: Gefitinib

This protocol outlines a four-step synthesis of Gefitinib, a well-established EGFR inhibitor, providing a practical example for researchers.

[2][19][20][21][22]Synthetic Workflow for Gefitinib

Gefitinib_Synthesis A 2,4-dichloro-6,7- dimethoxyquinazoline C Intermediate C A->C Nucleophilic Aromatic Substitution (SNAr) B 3-chloro-4-fluoroaniline B->C D Intermediate D (Demethylated) C->D Demethylation Gefitinib Gefitinib D->Gefitinib O-alkylation E 3-morpholinopropan-1-ol E->Gefitinib

Caption: A simplified workflow for the synthesis of Gefitinib.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline in a suitable solvent (e.g., isopropanol), add 3-chloro-4-fluoroaniline.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with a suitable solvent (e.g., diethyl ether) and dry under vacuum to obtain the intermediate product.

Step 2: Demethylation

  • Suspend the intermediate from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Add a demethylating agent (e.g., boron tribromide) dropwise at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction carefully with methanol and concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the demethylated intermediate.

Step 3: O-Alkylation

  • Dissolve the demethylated intermediate from Step 2 in a polar aprotic solvent (e.g., DMF).

  • Add a suitable base (e.g., potassium carbonate) and 1-(3-chloropropyl)morpholine.

  • Heat the reaction mixture at an elevated temperature (e.g., 80 °C) for several hours.

  • After completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Final Purification

  • Purify the crude product from Step 3 by recrystallization or column chromatography to obtain pure Gefitinib.

  • Characterize the final product by NMR, mass spectrometry, and melting point analysis.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Quinazoline test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the quinazoline test compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

In Vitro EGFR Kinase Inhibition Assay

This assay measures the ability of a quinazoline compound to inhibit the enzymatic activity of EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Kinase assay buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Quinazoline test compound

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the quinazoline test compound in kinase assay buffer. Prepare a solution of EGFR kinase and the peptide substrate in kinase assay buffer.

  • Assay Setup: Add the compound dilutions to the wells of the assay plate. Include a no-inhibitor control and a no-enzyme control.

  • Kinase Reaction Initiation: Add the EGFR kinase/substrate solution to each well. Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP remaining.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Evaluation of Tubulin Polymerization Inhibition

This assay assesses the effect of a quinazoline compound on the in vitro polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer

  • GTP

  • Quinazoline test compound

  • Positive control (e.g., colchicine)

  • Negative control (vehicle)

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the quinazoline test compound in polymerization buffer.

  • Assay Setup: On ice, add the compound dilutions to the wells of a pre-chilled 96-well plate.

  • Reaction Initiation: Prepare a solution of purified tubulin in cold polymerization buffer. Add GTP to the tubulin solution to initiate polymerization. Immediately dispense the tubulin/GTP mixture into the wells containing the test compounds.

  • Turbidity Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The increase in absorbance corresponds to the polymerization of tubulin.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Determine the rate of polymerization and the extent of polymerization for each compound concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Quantitative Data Summary

The following table summarizes the in vitro activity of several FDA-approved quinazoline-based anticancer drugs against various cancer cell lines. IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.

DrugTarget(s)Cell LineCancer TypeIC50 (nM)
Gefitinib EGFRPC-9NSCLC (EGFR del E746-A750)13.06
HCC827NSCLC (EGFR del E746-A750)13.06
A549NSCLC (EGFR wild-type)>10,000
Erlotinib EGFRPC-9NSCLC (EGFR del E746-A750)7
H3255NSCLC (EGFR L858R)12
BxPC-3Pancreatic Cancer1,260
Lapatinib EGFR, HER2BT474Breast Cancer (HER2+)25
SK-BR-3Breast Cancer (HER2+)80
MDA-MB-231Breast Cancer (Triple Negative)18,600
Afatinib EGFR, HER2PC-9NSCLC (EGFR del E746-A750)0.8
H1975NSCLC (EGFR L858R/T790M)57
BxPC3Pancreatic Cancer11
Vandetanib VEGFR, EGFR, RETHUVEC (VEGF-stimulated)Endothelial Cells60
Calu-6NSCLC13,500
A549NSCLC2,700

Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.

Conclusion and Future Perspectives

The quinazoline scaffold has unequivocally established its significance in the landscape of anticancer drug discovery. Its versatility allows for the development of highly potent and selective inhibitors targeting a range of oncogenic drivers. The continued exploration of novel quinazoline derivatives, including those with dual or multiple mechanisms of action, holds immense promise for overcoming the challenges of drug resistance and improving patient outcomes. The integration of rational drug design, guided by a deep understanding of SAR, with robust in vitro and in vivo evaluation will be paramount in unlocking the full therapeutic potential of this remarkable heterocyclic system. This technical guide provides a solid foundation for researchers to build upon, fostering innovation in the development of the next generation of quinazoline-based cancer therapies.

References

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The Alchemist's Keystone: A Technical Guide to Methyl 4-chloroquinazoline-6-carboxylate as a Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold represents a cornerstone in the architecture of modern kinase inhibitors, recognized as a "privileged structure" for its remarkable ability to target the ATP-binding site of a multitude of kinases.[1][2] This guide provides an in-depth technical exploration of a pivotal building block in this domain: Methyl 4-chloroquinazoline-6-carboxylate . We will dissect its synthesis, elucidate the strategic importance of its functional groups, and provide detailed protocols for its application in the synthesis of potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel targeted therapies.

Introduction: The Primacy of the Quinazoline Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in oncology and beyond.[3][4] The quinazoline core, a bicyclic aromatic heterocycle, has proven to be an exceptionally versatile framework for the design of ATP-competitive kinase inhibitors.[5] Its nitrogen atoms at positions 1 and 3 can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[6]

Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, are built upon the 4-anilinoquinazoline scaffold, underscoring its clinical significance.[3][7] These inhibitors primarily target the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases, which are frequently dysregulated in various cancers.[3] The development of these life-saving medicines relies on the efficient and strategic synthesis of key intermediates. This compound is one such intermediate, offering a reactive "handle" at the 4-position for the introduction of various aniline moieties and a versatile ester group at the 6-position for further structural elaboration and optimization of drug properties.[3]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a reliable two-step process starting from commercially available materials. The causality behind this experimental design lies in the need to first construct the quinazolinone ring system and then activate the 4-position for subsequent nucleophilic aromatic substitution.

Step 1: Cyclization to form Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

The initial step involves the construction of the quinazolinone core. This is commonly achieved by reacting a suitably substituted anthranilic acid derivative, in this case, 4-amino-3-methoxycarbonylbenzoic acid, with a source of one carbon atom, such as formamide or formamidine acetate.

Rationale: This cyclization reaction is a well-established method for forming the pyrimidine ring of the quinazoline system. Formamide serves as both a reactant and a high-boiling solvent, facilitating the dehydration and ring-closure cascade necessary to form the stable 4-oxo-3,4-dihydroquinazoline ring.

Experimental Protocol: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-amino-3-methoxycarbonylbenzoic acid (1 equivalent) with an excess of formamide (approximately 10-15 equivalents).

  • Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water with vigorous stirring.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with water to remove residual formamide, and then with a small amount of cold ethanol.

  • Drying: Dry the resulting solid under vacuum to yield Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate as a white to off-white solid.

Step 2: Chlorination to this compound

The second step is the critical activation of the 4-position. The hydroxyl group of the quinazolinone tautomer is converted into a good leaving group (chloride) to facilitate the subsequent nucleophilic aromatic substitution.

Rationale: Thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) are effective chlorinating agents for this transformation. The reaction proceeds via the formation of a highly reactive intermediate, which is then attacked by the chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the formation of the Vilsmeier reagent, a more potent electrophile.[8]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a fume hood, suspend Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate (1 equivalent) in an excess of thionyl chloride (SOCl₂) (approximately 10 equivalents).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 equivalents) to the suspension.

  • Heating: Heat the mixture to reflux (approximately 79 °C for SOCl₂) for 2-4 hours. The reaction mixture should become a clear solution as the starting material is consumed. Monitor the reaction by TLC.

  • Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Work-up: To the cooled residue, cautiously add crushed ice. This will quench any remaining reactive species and precipitate the product.

  • Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water and then a saturated sodium bicarbonate solution to neutralize any remaining acid. The product can be further purified by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography on silica gel.

Data Presentation: Synthesis of this compound

StepReactantsReagents/ConditionsTypical YieldPurity
1 4-amino-3-methoxycarbonylbenzoic acidFormamide, 150-160 °C, 4-6 h85-95%>95%
2 Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylateSOCl₂, cat. DMF, reflux, 2-4 h75-90%>98%

Application in Kinase Inhibitor Synthesis: The Nucleophilic Aromatic Substitution (SNAr)

This compound is a cornerstone intermediate primarily due to the reactivity of the C4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SNAr) by a wide range of nucleophiles, most notably substituted anilines.[9][10]

Causality of Reactivity: The electron-withdrawing nature of the quinazoline ring nitrogens, particularly N1, renders the C4 position electron-deficient and thus highly activated towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex intermediate, and the chloride ion is subsequently eliminated to afford the 4-anilinoquinazoline product.

The Strategic Importance of the 6-Carboxylate Group

The methyl ester at the 6-position is not merely a passive substituent. It serves several strategic purposes:

  • Modulation of Physicochemical Properties: The ester group can influence the solubility, lipophilicity, and metabolic stability of the final inhibitor.[3]

  • A Handle for Further Functionalization: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other functional groups. This allows for the introduction of solubilizing groups or moieties that can form additional interactions with the target kinase, potentially enhancing potency and selectivity.[3]

  • Fine-tuning of Kinase Selectivity: Substituents at the 6- and 7-positions of the quinazoline ring are known to project into the solvent-exposed region of the ATP-binding pocket of many kinases. By modifying the 6-position, it is possible to tailor the inhibitor to a specific kinase, improving its selectivity profile and reducing off-target effects.[8]

Experimental Protocol: General Procedure for the Synthesis of 4-Anilinoquinazoline-6-carboxylate Derivatives

  • Reaction Setup: In a suitable solvent such as isopropanol or acetonitrile, dissolve this compound (1 equivalent) and the desired substituted aniline (1-1.2 equivalents).

  • Acid Catalyst (Optional but Recommended): A small amount of acid, such as a few drops of concentrated HCl, can be added to protonate the quinazoline nitrogen, further activating the C4 position.

  • Heating: Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC.

  • Product Precipitation: Upon cooling, the product, often as its hydrochloride salt, will typically precipitate from the reaction mixture.

  • Isolation and Purification: Collect the solid by filtration. The product can be washed with the reaction solvent and then with diethyl ether. If necessary, the free base can be obtained by treatment with a mild base and further purified by recrystallization or column chromatography.

Data Presentation: Exemplary Synthesis of a Kinase Inhibitor Intermediate

IntermediateReactantsReagents/ConditionsTypical YieldTarget Kinase Class
Methyl 4-((3-ethynylphenyl)amino)quinazoline-6-carboxylateThis compound, 3-EthynylanilineIsopropanol, reflux, 4h80-90%EGFR

Note: This is an exemplary synthesis based on the well-established reaction to form erlotinib analogues.[1]

Visualizing the Synthetic and Biological Pathways

To better illustrate the concepts discussed, the following diagrams outline the synthetic workflow and a representative kinase signaling pathway targeted by these inhibitors.

Synthetic Workflow Diagram

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Aromatic Substitution A 4-Amino-3-methoxycarbonyl benzoic acid B Methyl 4-oxo-3,4-dihydro quinazoline-6-carboxylate A->B Formamide, 150-160 °C C This compound B->C SOCl₂, cat. DMF, reflux D Substituted Aniline E 4-Anilinoquinazoline-based Kinase Inhibitor C->E D->E EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR ATP ATP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ADP ADP ATP->ADP Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding EGF EGF (Ligand) EGF->EGFR Binds

Sources

The 4-Anilinoquinazoline Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of 4-Anilinoquinazolines in Oncology

The 4-anilinoquinazoline scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1] Its privileged structure has given rise to a multitude of clinically successful tyrosine kinase inhibitors (TKIs), including gefitinib, erlotinib, and lapatinib.[2] These small molecules have revolutionized the treatment of various cancers, most notably non-small-cell lung cancer (NSCLC), by selectively targeting the ATP-binding site of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3] The dysregulation of these receptor tyrosine kinases (RTKs) is a hallmark of many malignancies, driving tumor growth, proliferation, and angiogenesis.[1]

This in-depth technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 4-anilinoquinazolines. Moving beyond a mere catalog of compounds, we will delve into the causal relationships between specific structural modifications and their impact on inhibitory potency, selectivity, and pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold for the discovery of next-generation kinase inhibitors.

Core Pharmacophore: Understanding the Quinazoline-Anilino Interaction

The fundamental pharmacophore of a 4-anilinoquinazoline inhibitor consists of a quinazoline ring system linked to an aniline moiety at the 4-position. This arrangement is crucial for its ATP-competitive mechanism of action. The quinazoline nitrogen at position 1 (N1) typically forms a critical hydrogen bond with the hinge region of the kinase domain, mimicking the adenine portion of ATP. The anilino ring occupies the hydrophobic pocket adjacent to the hinge, contributing significantly to binding affinity through van der Waals interactions.

Dissecting the Structure-Activity Landscape: A Positional Analysis

The remarkable versatility of the 4-anilinoquinazoline scaffold lies in the ability to modulate its biological activity through substitutions at various positions on both the quinazoline and anilino rings.

The Quinazoline Core: More Than Just an Anchor

While the quinazoline core is essential for hinge binding, substitutions on this bicyclic system, particularly at the 6- and 7-positions, profoundly influence potency, selectivity, and physicochemical properties.

  • Positions 6 and 7: The Potency Powerhouses: Electron-donating groups at the C6 and C7 positions generally enhance inhibitory activity.[4] Methoxy groups, as seen in many potent inhibitors, are particularly favored.[4] These groups can increase the basicity of the quinazoline N1, thereby strengthening the hydrogen bond with the kinase hinge. Furthermore, these positions provide vectors for introducing larger substituents that can interact with solvent-exposed regions or induce specific conformational changes in the target kinase. For instance, the introduction of basic side chains at the C-7 position has been shown to markedly improve aqueous solubility, a critical parameter for oral bioavailability.[5][6]

  • Position 5: A Sensitive Spot: Substitution at the 5-position of the quinazoline ring is generally detrimental to activity, likely due to steric hindrance with the kinase hinge region.

  • Position 8: Limited Exploration: The 8-position has been less extensively explored, with modifications often leading to a decrease in potency.

The Anilino Moiety: Tailoring Selectivity and Potency

The anilino ring is a key determinant of both potency and selectivity. Substitutions on this ring can exploit subtle differences in the hydrophobic pockets of various kinases.

  • Meta-Position (3'-position): A Key Interaction Point: Small, lipophilic groups at the 3'-position of the anilino ring are often preferred for potent EGFR inhibition.[4] Halogen atoms like bromine or chlorine are common substituents that can occupy a small hydrophobic pocket.

  • Para-Position (4'-position): Modulating Selectivity: The 4'-position offers opportunities to modulate selectivity. For example, larger substituents at this position can be used to target different kinase profiles.

  • Ortho-Position (2'-position): Steric Constraints: Substitution at the 2'-position is generally disfavored due to potential steric clashes with the kinase.

The following diagram illustrates the key SAR principles for the 4-anilinoquinazoline scaffold.

Caption: Key Structure-Activity Relationships of 4-Anilinoquinazolines.

Dual Inhibition Strategies: Targeting EGFR and VEGFR

A significant advancement in the field has been the development of 4-anilinoquinazolines that dually inhibit both EGFR and VEGFR-2.[7][8] This strategy is based on the rationale that simultaneously blocking two key signaling pathways involved in tumor growth and angiogenesis can lead to enhanced anti-cancer efficacy and potentially overcome resistance mechanisms.[8][9] The design of these dual inhibitors often involves incorporating structural features that are favorable for binding to both kinases. For example, specific side chains at the C-7 position of the quinazoline ring can be optimized to interact with residues in the active site of both EGFR and VEGFR-2.[10]

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the inhibitory activities of representative 4-anilinoquinazoline derivatives against EGFR and VEGFR-2, highlighting the impact of different substitution patterns.

CompoundR1 (at C6/C7)R2 (at C3'/C4')EGFR IC50 (nM)VEGFR-2 IC50 (nM)Reference
Gefitinib 6,7-dimethoxy3'-chloro, 4'-fluoro2.5 - 33>10,000[11]
Erlotinib 6,7-bis(2-methoxyethoxy)3'-ethynyl2>10,000[12]
Vandetanib 6-(4-bromo-2-fluoroanilino)-7-methoxy4'-((4-methylpiperazin-1-yl)methyl)50040[7]
Compound 15a 6,7-dimethoxy3'-(2-((2-methoxyethyl)amino)acetamido)130560[8]
Compound 15b 6,7-dimethoxy3'-(2-(diethylamino)acetamido)1501810[8]
Compound 19h 7-((5-(2-nitro-1H-imidazol-1-yl)pentyl)oxy)3'-ethynyl0.47-[12]

IC50 values are indicative and can vary depending on the assay conditions.

Experimental Protocols

General Synthesis of a 4-Anilinoquinazoline Derivative

The following is a representative, step-by-step methodology for the synthesis of a 4-anilinoquinazoline derivative. This protocol is based on commonly employed synthetic routes in the literature.[10][13]

Step 1: Synthesis of the 4-Chloroquinazoline Intermediate

  • To a solution of the corresponding 4-hydroxyquinazoline (1.0 eq) in thionyl chloride (10-20 eq), add a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Triturate the residue with diethyl ether or hexane to precipitate the 4-chloroquinazoline intermediate.

  • Collect the solid by filtration, wash with the same solvent, and dry under vacuum.

Step 2: Nucleophilic Aromatic Substitution with the Desired Aniline

  • Dissolve the 4-chloroquinazoline intermediate (1.0 eq) and the appropriately substituted aniline (1.0-1.2 eq) in a suitable solvent such as isopropanol or 2-ethoxyethanol.

  • Add a catalytic amount of hydrochloric acid or trifluoroacetic acid.

  • Heat the reaction mixture at reflux for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to afford the final 4-anilinoquinazoline product.

The following diagram outlines the general synthetic workflow.

Synthesis_Workflow Start 4-Hydroxyquinazoline Step1 Chlorination (SOCl2, cat. DMF) Start->Step1 Intermediate 4-Chloroquinazoline Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (Solvent, Acid catalyst) Intermediate->Step2 Aniline Substituted Aniline Aniline->Step2 Purification Purification (Chromatography/Recrystallization) Step2->Purification Product 4-Anilinoquinazoline Derivative Purification->Product

Caption: General Synthetic Workflow for 4-Anilinoquinazolines.

In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol describes a common method for evaluating the inhibitory activity of compounds against a specific kinase, in this case, EGFR.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • ATP (Adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the test compounds to the assay wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the EGFR enzyme and the peptide substrate to the wells and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at 30°C for 1 hour.

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Future Perspectives and Conclusion

The 4-anilinoquinazoline scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Current research focuses on several key areas:

  • Overcoming Drug Resistance: A major challenge in TKI therapy is the emergence of drug resistance, often through mutations in the target kinase.[3] The design of third and fourth-generation inhibitors that can effectively target these mutant kinases is an active area of research.[2]

  • Improving Selectivity: Enhancing the selectivity of inhibitors for the target kinase over other kinases is crucial for minimizing off-target effects and improving the therapeutic window.

  • Targeting Novel Kinases: The versatility of the 4-anilinoquinazoline scaffold is being exploited to develop inhibitors for other kinase families beyond EGFR and VEGFR.[14]

References

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  • Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. PubMed. [Link]

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  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. National Center for Biotechnology Information. [Link]

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  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. (2023-04-03). [Link]

  • Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents. Ovid. [Link]

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  • Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Taylor & Francis. (2023-01-26). [Link]

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  • Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. ACS Publications. [Link]

  • 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. ProQuest. [Link]

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  • Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors. PubMed. [Link]

  • Inhibitory Activity Of 4-Anilinoquinazoline And Derivatives Against Egfr Kinase Using DFT-QSAR Analysis. RHAZES: Green and Applied Chemistry. (2019-05-31). [Link]

  • Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. ACS Publications. [Link]

  • Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. PubMed. [Link]

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A Technical Guide to the Spectroscopic Characterization of Methyl 4-chloroquinazoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 4-chloroquinazoline-6-carboxylate, a key intermediate in pharmaceutical research and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes predictive data based on analogous structures and established principles of spectroscopic analysis. While direct experimental spectra for this specific molecule are not widely published, this guide offers a robust framework for its characterization, grounded in scientific literature and proven methodologies.

Introduction: The Significance of this compound

This compound (C₁₀H₇ClN₂O₂) is a heterocyclic compound belonging to the quinazoline family.[1][2] Quinazoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The specific functionalization of this molecule—a chloro group at the 4-position and a methyl carboxylate at the 6-position—makes it a versatile building block for the synthesis of more complex drug candidates. Accurate spectroscopic characterization is paramount for verifying its structure, assessing its purity, and ensuring the success of subsequent synthetic transformations.

Molecular Structure and Properties:

  • Molecular Formula: C₁₀H₇ClN₂O₂[1][2]

  • Molecular Weight: 222.63 g/mol [2]

  • CAS Number: 152536-17-9[2]

Below is a diagram of the chemical structure of this compound.

G cluster_workflow Mass Spectrometry Workflow Sample This compound Solution IonSource Electrospray Ionization (ESI) Sample->IonSource Introduction MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation Data Mass Spectrum ([M+H]⁺ at m/z 223.0269) Detector->Data Signal Processing

Caption: A generalized workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.

Experimental Protocol (Representative)

IR spectra can be obtained using various techniques, with Attenuated Total Reflectance (ATR) being a common and convenient method:

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group
~3100-3000C-H stretchAromatic
~1730C=O stretchEster
~1620, ~1580, ~1480C=C and C=N stretchQuinazoline ring
~1250C-O stretchEster
~1100C-Cl stretchAryl chloride

The presence of a strong absorption band around 1730 cm⁻¹ would be a key indicator of the ester carbonyl group. [6]

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on well-established principles and data from closely related quinazoline derivatives. [7][8][9][10][11]This information provides a solid foundation for researchers to identify and characterize this compound. It is crucial to confirm these predictions with experimental data for any new batch of this compound to ensure its identity and purity for its application in drug discovery and development.

References

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Methyl 4-chloroquinazoline-6-carboxylate molecular formula C10H7ClN2O2

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: Methyl 4-chloroquinazoline-6-carboxylate

A Core Building Block for Modern Drug Discovery

Abstract

This compound (C₁₀H₇ClN₂O₂) is a pivotal heterocyclic intermediate in medicinal chemistry. Its strategic importance lies in the quinazoline scaffold, a "privileged structure" found in numerous approved therapeutics, combined with a highly reactive chlorine atom at the C4 position.[1][2] This chlorine acts as an excellent leaving group, enabling facile derivatization through various synthetic methodologies. The ester moiety at the C6 position provides an additional handle for modification or can be a crucial pharmacophoric element. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging its synthetic utility, particularly in the development of kinase inhibitors.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone of modern drug design. Its rigid, planar structure and ability to form multiple hydrogen bonds allow it to effectively mimic the purine core of ATP, making it an ideal scaffold for targeting the ATP-binding sites of protein kinases.[2] Consequently, 4-substituted quinazolines are the foundational structure for several clinically successful tyrosine kinase inhibitors (TKIs), including Gefitinib, Erlotinib, and Lapatinib, which have revolutionized the treatment of certain cancers.[2][3]

This compound serves as a critical starting material for accessing a diverse library of these potent biological agents. The reactivity of its C4 position is the key to its utility, allowing for the introduction of various amine, ether, and carbon-based substituents that modulate potency, selectivity, and pharmacokinetic properties.[2][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in synthesis.

PropertyValueSource(s)
Molecular Formula C₁₀H₇ClN₂O₂[5][6]
Molecular Weight 222.63 g/mol [5]
CAS Number 152536-17-9[5][7]
Appearance Light yellow solid[7]
Storage Conditions Store at 0-8 °C, sealed in dry conditions[7]
Predicted Boiling Point 355.5 ± 22.0 °C[7]
Predicted Density 1.392 ± 0.06 g/cm³[7]

Note: Spectroscopic data (NMR, IR, MS) can vary slightly based on the solvent and instrument used. The provided data are representative.

Synthesis of the Core Scaffold

The most common and efficient route to this compound involves the cyclization of an appropriate anthranilic acid derivative followed by chlorination. This two-step process is reliable and scalable.

Synthetic Workflow Diagram

Synthesis_Workflow A Methyl 4-amino-3-formamidobenzoate (Starting Material) B Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate (Quinazolinone Intermediate) A->B Cyclization (e.g., Formamidine acetate) C This compound (Final Product) B->C Chlorination (e.g., SOCl₂, POCl₃)

Caption: General synthetic pathway to this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example; specific conditions may require optimization.[8]

Step 1: Cyclization to Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

  • To a round-bottom flask, add the starting anthranilamide derivative (e.g., Methyl 2-amino-5-(methoxycarbonyl)benzamide) and formamidine acetate (1.2 equivalents) in formamide.

  • Heat the reaction mixture to 160 °C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the quinazolinone intermediate.

Step 2: Chlorination to this compound

  • Suspend the dried quinazolinone intermediate from Step 1 in thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) is often added when using SOCl₂.[9]

  • Heat the mixture to reflux for 2-4 hours. The solid should dissolve as the reaction progresses.[8]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully remove the excess chlorinating agent under reduced pressure.

  • Cautiously quench the residue by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry to afford this compound.

Core Reactivity: The C4 Position

The synthetic power of this molecule stems from the high reactivity of the C4-chloro substituent towards nucleophilic attack. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the C4 carbon highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SₙAr).[4][10]

Mechanism of Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction proceeds via a two-step addition-elimination mechanism.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(L₂)-Cl Pd0->OA_Complex Oxidative Addition (Ar-Cl) Amine_Coord [Ar-Pd(II)(L₂)(HNR₂)]⁺Cl⁻ OA_Complex->Amine_Coord Ligand Exchange (+ HNR₂) Amido_Complex Ar-Pd(II)(L₂)-NR₂ Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Catalyst Regeneration Product Ar-NR₂ (Product) Amido_Complex->Product Reductive Elimination

Sources

The Quinazoline Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Quinazoline Heterocycle

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, stands as a cornerstone in medicinal chemistry.[1][2][3] Its rigid, planar structure and the strategic placement of nitrogen atoms provide a versatile scaffold for interacting with a multitude of biological targets. This inherent "drug-likeness" has propelled quinazoline derivatives to the forefront of therapeutic research, leading to the development of numerous clinically approved drugs for a wide spectrum of diseases.[4][5][6] This guide provides an in-depth exploration of the therapeutic applications of quinazoline-based compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their development. We will delve into their prominent role as anticancer agents, particularly as kinase inhibitors, and explore their expanding applications in antimicrobial, anti-inflammatory, and central nervous system (CNS) therapies.

Part 1: Anticancer Applications - Targeting the Engines of Malignancy

The most profound impact of quinazoline chemistry has been in the field of oncology.[4][7] A significant number of quinazoline derivatives have been successfully developed as targeted anticancer agents, primarily by inhibiting protein kinases that are critical for tumor growth, proliferation, and survival.[8][9]

Epidermal Growth Factor Receptor (EGFR) Inhibition: A Paradigm of Targeted Therapy

The EGFR signaling pathway is a pivotal regulator of cell growth and is frequently dysregulated in various cancers, most notably in non-small-cell lung cancer (NSCLC).[10][11] Quinazoline-based compounds have emerged as highly effective EGFR tyrosine kinase inhibitors (TKIs).[10][12] These molecules typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing the autophosphorylation and activation of downstream signaling cascades.[7]

Several FDA-approved drugs, including Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®), are built upon the 4-anilinoquinazoline scaffold.[4][12] Their success has validated EGFR as a key therapeutic target and the quinazoline core as a privileged scaffold for kinase inhibition.[10]

The binding of a quinazoline TKI to the EGFR kinase domain blocks the downstream activation of two major signaling pathways: the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, which governs cell survival and growth.[4][13]

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based tyrosine kinase inhibitors.

The development of potent and selective EGFR inhibitors has been guided by extensive SAR studies. Key structural features of the 4-anilinoquinazoline scaffold contribute to its efficacy:

  • Quinazoline Core: The bicyclic system acts as the primary pharmacophore, mimicking the adenine portion of ATP to bind to the hinge region of the kinase domain.

  • Anilino Moiety at C4: This group is crucial for occupying the hydrophobic pocket of the ATP-binding site. Substitutions on this ring can modulate potency and selectivity.

  • Substituents at C6 and C7: These positions are often modified with small, electron-donating groups, such as methoxy groups, to enhance binding affinity and solubility.

CompoundC4-Anilino SubstituentC6-SubstituentC7-SubstituentEGFR IC50 (nM)Reference
Gefitinib 3-chloro-4-fluoroanilineMethoxyMorpholinoethoxy2.7[4],[12]
Erlotinib 3-ethynylanilineMethoxyMethoxy2[4],[10]
Lapatinib 3-chloro-4-(3-fluorobenzyloxy)aniline5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-ylH9.8 (EGFR), 13 (HER2)[12],[13]
Afatinib 3-chloro-4-fluoroanilineH(S)-tetrahydrofuran-3-yloxy0.5 (EGFR), 14 (HER2)[4],[12]

Table 1: Comparison of FDA-approved quinazoline-based EGFR inhibitors.

Beyond EGFR: Targeting Other Kinases and Cellular Processes

The versatility of the quinazoline scaffold extends to the inhibition of other key oncogenic kinases and cellular processes.

  • VEGFR Inhibitors: Several quinazoline derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis. Vandetanib is a clinically approved multi-kinase inhibitor that targets VEGFR, EGFR, and RET.[12]

  • PI3K/mTOR Inhibitors: The PI3K/AKT/mTOR pathway is another critical signaling cascade in cancer. Quinazoline-based compounds have been designed to dually inhibit PI3K and mTOR, offering a comprehensive blockade of this survival pathway.[4][14]

  • PARP Inhibitors: Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair. Quinazoline derivatives have shown promise as PARP-1 inhibitors, which can be particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[4]

  • Tubulin Polymerization Inhibitors: Some quinazoline compounds exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][15]

Part 2: Antimicrobial Applications - A Renewed Assault on Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Quinazoline and its derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[16][17][18]

Antibacterial Activity

Quinazoline-based compounds can exert their antibacterial effects through various mechanisms.[19] Structure-activity relationship studies have shown that substitutions at the C2 and C3 positions, as well as the presence of halogen atoms at the C6 and C8 positions, can enhance antibacterial potency.[16] Some quinazoline derivatives have been shown to inhibit bacterial cell wall synthesis or interfere with nucleic acid replication.

Antifungal Activity

Several quinazoline derivatives have exhibited significant antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus niger.[2][18] The marketed antifungal drug Albaconazole contains a quinazoline moiety, highlighting the potential of this scaffold in developing new antimycotic agents.[17]

Part 3: Anti-inflammatory and CNS Applications

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Quinazoline derivatives have been investigated as potential anti-inflammatory agents.[20][21][22] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines. For instance, some compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[23] Proquazone is a marketed non-steroidal anti-inflammatory drug (NSAID) based on a quinazolinone structure.[22]

Central Nervous System (CNS) Activity

The quinazoline scaffold has also been explored for its potential in treating CNS disorders. Certain derivatives have demonstrated anticonvulsant, sedative-hypnotic, and monoamine oxidase (MAO) inhibitory activities.[24][25][26] The well-known sedative-hypnotic drug Methaqualone is a 2,3-disubstituted 4(3H)-quinazolinone, indicating the potential of this chemical class to modulate CNS activity.[27]

Part 4: Experimental Protocols

Synthesis of a Representative 4(3H)-Quinazolinone Derivative

This protocol describes a general and efficient method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, a common core structure with significant biological activity.[1][28][29][30]

Workflow for the Synthesis of a 2,3-Disubstituted 4(3H)-Quinazolinone

synthesis_workflow Start Start Materials: - Anthranilic Acid - Acetic Anhydride - Substituted Amine Step1 Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one Start->Step1 Step2 Step 2: Condensation with Substituted Amine Step1->Step2 Product Final Product: 2,3-Disubstituted 4(3H)-Quinazolinone Step2->Product

Figure 2: General workflow for the synthesis of 2,3-disubstituted 4(3H)-quinazolinones.

Step-by-Step Methodology:

  • Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one:

    • To a round-bottom flask, add anthranilic acid (1 equivalent).

    • Slowly add acetic anhydride (2-3 equivalents) while stirring.

    • Heat the mixture at reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. The product, 2-methyl-4H-3,1-benzoxazin-4-one, will precipitate out.

    • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

  • Synthesis of the 2,3-Disubstituted 4(3H)-Quinazolinone:

    • In a separate flask, dissolve the 2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent such as ethanol or pyridine.

    • Add the desired substituted amine (1.1 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture. The desired quinazolinone product will often precipitate.

    • Filter the solid product, wash with a suitable solvent (e.g., ethanol), and recrystallize to obtain the pure compound.

    • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[31][32]

In Vitro Biological Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer compounds.[32][33]

Protocol for MTT Assay:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the synthesized quinazoline compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug like Gefitinib).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The quinazoline scaffold has proven to be an exceptionally fruitful starting point for the development of a wide array of therapeutic agents. Its success in oncology, particularly as a privileged core for kinase inhibitors, has been remarkable. The continued exploration of quinazoline derivatives holds significant promise for addressing unmet medical needs. Future research will likely focus on:

  • Developing next-generation kinase inhibitors that can overcome drug resistance.[34]

  • Designing multi-target ligands that can simultaneously modulate several key pathways in complex diseases.

  • Exploring novel therapeutic areas where the unique properties of the quinazoline scaffold can be leveraged.

  • Utilizing computational and combinatorial chemistry approaches to accelerate the discovery and optimization of new quinazoline-based drug candidates.[20][35]

The rich chemistry and diverse biological activities of quinazoline-based compounds ensure that they will remain a central focus of medicinal chemistry research for the foreseeable future, with the potential to deliver innovative and effective therapies for a range of human diseases.

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Methodological & Application

Synthesis of Methyl 4-chloroquinazoline-6-carboxylate from anthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

The user wants a detailed application note and protocol for the synthesis of Methyl 4-chloroquinazoline-6-carboxylate from anthranilic acid.

This is a multi-step synthesis. I need to break it down into logical parts.

  • Step 1: Formation of the Quinazolinone Ring. The search results indicate that the reaction of anthranilic acid with formamide is a common method to form the quinazolin-4-one ring system.[1][2][3][4] This is known as the Niementowski reaction.[3] The reaction typically involves heating anthranilic acid with an excess of formamide.[2][4] Microwave irradiation can be used to accelerate the reaction.[1][3][4] The yield can be high, up to 96%.[2] So, the first step will be the reaction of an appropriately substituted anthranilic acid (to get the 6-carboxylate) with formamide to yield Methyl 4-hydroxyquinazoline-6-carboxylate. The starting material should be methyl 2-amino-5-carboxybenzoate (or a related isomer). Let's check the numbering. Quinazoline numbering starts from the non-fused nitrogen. So, a substituent at the 6-position of the quinazoline comes from the 4-position of the original anthranilic acid. Therefore, the starting material should be methyl 4-aminobenzoate-x-carboxylic acid. No, that's not right. Anthranilic acid is 2-aminobenzoic acid. A substituent at the 4-position of anthranilic acid (para to the amino group) will end up at the 6-position of the quinazoline. So the starting material is 4-amino-isophthalic acid methyl ester or similar. Let's assume the starting material is commercially available or can be synthesized. For the purpose of this protocol, let's focus on the key transformation steps.

  • Step 2: Chlorination of the Quinazolinone. The intermediate from Step 1 is a 4-hydroxyquinazoline (which exists in tautomeric form as a quinazolin-4-one). To get the final product, the hydroxyl group at the 4-position needs to be replaced with a chlorine atom. The search results show that phosphorus oxychloride (POCl3) is a standard reagent for this chlorination.[5][6] The reaction mechanism involves an initial phosphorylation of the quinazolone followed by nucleophilic attack of chloride.[5] The reaction is typically heated.[5] Other chlorinating agents like triphenylphosphine/trichloroisocyanuric acid have also been reported.[7]

Based on this, I can structure the application note as follows:

  • Introduction: Briefly introduce quinazolines, their importance in medicinal chemistry, and the significance of the target molecule, this compound, as a key intermediate.

  • Synthetic Strategy Overview: Present a visual overview of the two-step synthesis using a workflow diagram.

  • Part 1: Synthesis of Methyl 4-hydroxyquinazoline-6-carboxylate.

    • Principle and Mechanism: Explain the Niementowski reaction for the cyclocondensation of the substituted anthranilic acid with formamide.

    • Detailed Protocol: Provide a step-by-step procedure, including reagent quantities, reaction conditions (temperature, time), work-up, and purification.

    • Characterization Data: Mention expected yield and key analytical data (e.g., melting point, NMR).

  • Part 2: Chlorination to this compound.

    • Principle and Mechanism: Explain the mechanism of chlorination using POCl3. Mention the role of POCl3 and the formation of the Vilsmeier-Haack type reagent as an intermediate concept if applicable, although the direct reaction with the quinazolinone is more likely. The search results describe a two-stage process involving phosphorylation.[5]

    • Detailed Protocol: Provide a step-by-step procedure for the chlorination, including safety precautions for handling POCl3, reaction conditions, work-up (e.g., quenching with ice), and purification.

    • Characterization Data: Mention expected yield and analytical data for the final product.

  • Data Summary: A table summarizing reagents, conditions, and yields for both steps.

  • Safety and Handling: A dedicated section on the safe handling of hazardous reagents like POCl3.

  • References: A complete list of all cited sources.

I will create Graphviz diagrams for the overall workflow and the reaction mechanisms for both steps. I will ensure all claims are supported by the provided search results and cited appropriately. I have enough information from the initial search to construct a comprehensive guide. I will proceed with writing the content.An Application Note for the Synthesis of this compound from Substituted Anthranilic Acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust, two-step protocol for the synthesis of this compound, a key building block in medicinal chemistry and drug development. The synthesis commences with the cyclocondensation of a suitably substituted anthranilic acid derivative with formamide via the Niementowski reaction to yield the intermediate, Methyl 4-hydroxyquinazoline-6-carboxylate. Subsequent chlorination of the hydroxyl group at the C4 position using phosphorus oxychloride (POCl₃) affords the final product. This document provides in-depth mechanistic insights, detailed step-by-step protocols, and critical safety information, designed for researchers and professionals in organic synthesis and pharmaceutical development.

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous biologically active molecules and pharmaceuticals.[8] Their diverse pharmacological activities include anticancer, anti-inflammatory, and antihypertensive properties.[1] The parent quinazoline molecule was first synthesized in 1895, and since then, numerous synthetic routes have been developed to access this privileged structure.[3][8]

This compound is a particularly valuable intermediate. The chloro-substituent at the 4-position serves as an excellent leaving group for nucleophilic substitution, allowing for the introduction of various functionalities, most notably anilines, to generate potent kinase inhibitors.[9] The carboxylate group at the 6-position provides an additional handle for further molecular elaboration. This guide presents a reliable and scalable laboratory synthesis starting from an appropriate anthranilic acid precursor.

Overall Synthetic Strategy

The synthesis is efficiently executed in two primary stages: 1) formation of the quinazolinone ring system and 2) chlorination of the resulting hydroxyl group. This approach ensures high yields and purity of the final product.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A Methyl 4-aminobenzoate-2-carboxylic acid (Substituted Anthranilic Acid) B Methyl 4-hydroxyquinazoline-6-carboxylate A->B  Formamide (HCONH₂)  Heat (130-140°C) C Methyl 4-hydroxyquinazoline-6-carboxylate D This compound (Target Compound) C->D  Phosphorus Oxychloride (POCl₃)  Heat (70-90°C)

Figure 1: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of Methyl 4-hydroxyquinazoline-6-carboxylate

This initial step involves the construction of the core quinazolinone heterocycle from a substituted anthranilic acid.

Principle and Mechanism: The Niementowski Reaction

The formation of the 4-oxo-3,4-dihydroquinazoline (also known as quinazolin-4-one or 4-hydroxyquinazoline) ring is achieved through the Niementowski reaction.[3] This reaction involves the thermal condensation of an anthranilic acid with an amide, in this case, formamide.[2][3] Formamide serves both as a reagent, providing the C2 carbon of the quinazoline ring, and as a high-boiling solvent.[10]

The mechanism proceeds through an initial acylation of the amino group of anthranilic acid by formamide to form an N-formyl intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid group, followed by dehydration, yields the stable quinazolinone ring system.

G cluster_mech1 Niementowski Reaction Mechanism Start Anthranilic Acid Derivative Intermediate1 N-Formyl Intermediate Start->Intermediate1 Acylation (+ Formamide) Formamide Formamide Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Methyl 4-hydroxyquinazoline -6-carboxylate Intermediate2->Product Dehydration (- H₂O)

Figure 2: Simplified mechanism of the Niementowski quinazolinone synthesis.

Experimental Protocol: Methyl 4-hydroxyquinazoline-6-carboxylate

This protocol is adapted from established procedures for quinazolinone synthesis.[2][4]

  • Reagent Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-aminoterephthalate (1.0 eq).

  • Reaction Initiation: Add an excess of formamide (approx. 4-5 eq).[2]

  • Thermal Cyclization: Heat the reaction mixture in a glycerin bath or heating mantle to 130-140°C.[2] Maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing crushed ice or cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any residual formamide.

  • Drying and Purification: Dry the collected solid in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to afford pure Methyl 4-hydroxyquinazoline-6-carboxylate as a solid.

Part 2: Synthesis of this compound

This second step converts the stable quinazolinone intermediate into the more reactive 4-chloroquinazoline, which is primed for subsequent nucleophilic substitution reactions.

Principle and Mechanism: Chlorination with Phosphorus Oxychloride

The conversion of the 4-hydroxyquinazoline tautomer (the quinazolin-4-one) to the 4-chloroquinazoline is a standard transformation accomplished using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[5][6] The reaction mechanism is a two-stage process that can be controlled by temperature.[5]

First, at lower temperatures, the quinazolinone oxygen acts as a nucleophile, attacking the phosphorus center of POCl₃. This results in the formation of a phosphorylated intermediate. This initial step is facilitated by a base.[5] In the second stage, heating the mixture to 70-90°C promotes the nucleophilic attack of a chloride ion (from POCl₃) at the C4 position of the quinazoline ring.[5] This attack displaces the phosphorylated group, which is an excellent leaving group, to yield the final 4-chloroquinazoline product. A minimum of one molar equivalent of POCl₃ is required for efficient conversion.[5]

G cluster_mech2 Chlorination Mechanism Start Methyl 4-hydroxyquinazoline -6-carboxylate Intermediate O-Phosphorylated Intermediate Start->Intermediate Phosphorylation (< 25°C) POCl3 POCl₃ Product Methyl 4-chloroquinazoline -6-carboxylate Intermediate->Product Nucleophilic Attack by Cl⁻ (70-90°C)

Figure 3: Key stages in the chlorination of a quinazolinone with POCl₃.

Experimental Protocol: this compound
  • ⚠️ CAUTION: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.*

  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stirrer, add the Methyl 4-hydroxyquinazoline-6-carboxylate (1.0 eq) from Part 1.

  • Reaction Medium: Add an excess of phosphorus oxychloride (POCl₃), which will also serve as the solvent (approx. 5-10 eq). A co-solvent like toluene can also be used.

  • Catalyst (Optional): A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction, forming a Vilsmeier-type reagent in situ.

  • Thermal Chlorination: Heat the mixture to reflux (typically around 80-110°C, depending on the solvent) and maintain for 3-6 hours, monitoring the reaction by TLC.

  • Removal of Excess Reagent: After completion, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive vapors with a suitable trap).

  • Work-up and Quenching: Slowly and carefully pour the concentrated reaction residue onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and must be done cautiously in a fume hood.

  • Neutralization and Extraction: The acidic aqueous solution is then neutralized with a base (e.g., concentrated ammonium hydroxide or saturated sodium bicarbonate solution) to a pH of 7-8. The product will often precipitate as a solid. Alternatively, the product can be extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Isolation and Purification: If the product precipitates, collect it by vacuum filtration, wash with water, and dry. If extracted, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary

StepStarting MaterialReagentsKey ConditionsProductTypical Yield
1 Methyl 4-aminoterephthalateFormamide130-140°C, 2-4h[2]Methyl 4-hydroxyquinazoline-6-carboxylate70-95%[2]
2 Methyl 4-hydroxyquinazoline-6-carboxylatePhosphorus Oxychloride (POCl₃)Reflux (80-110°C), 3-6h[5]This compound75-90%

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to this compound. The Niementowski reaction offers a straightforward method for constructing the foundational quinazolinone ring, while the subsequent chlorination with phosphorus oxychloride effectively installs the reactive chloro-group at the 4-position, yielding a versatile intermediate ready for further application in the synthesis of complex pharmaceutical agents. Careful adherence to the protocols and safety guidelines is essential for successful and safe execution.

References

  • In this we have carried out Frielander synthesis (modified Niementowski reaction) and. Niementowski reaction for synthesis of quinozoline 4-(3H)-one derivatives and quinoline derivatives. The reaction of anthranillic acid, amides, diketones (Cyclisation) have been performed over organic clays as the catalyst, under solvent-less conditions using microwave irradiation as the energy source, obtaining the corresponding quinozoline derivatives. Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Available at: [Link]

  • O'Shea, P. D., Chen, C. Y., Chen, W., Dagneau, P., Frey, L. F., Grabowski, E. J., ... & Marcantonio, K. A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(9), 3243-3253. Available at: [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available at: [Link]

  • Al-Tel, T. H. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 749893. Available at: [Link]

  • Negrete, G. R., Abdur-Rashid, K., & Negrete, G. R. (2009). One-pot reductive cyclization to antitumor quinazoline precursors. Arkivoc, 2009(11), 18-28. Available at: [Link]

  • Stavrić, M., Opačić, N., & Opsenica, D. M. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4 (3H)-ones. Journal of the Serbian Chemical Society, 85(10), 1335-1345. Available at: [Link]

  • Al-Obaidi, A. S. M., & Al-Bayati, R. I. H. (2019). Synthesis of New 3-Substiuted Quinazolin-4 (3H)-one Compounds. International Conference on Technology, Engineering and Science (IConTES). Available at: [Link]

  • Rojas-León, C. A., Pedraza-Reyes, M., & Ordóñez, M. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1056-1064. Available at: [Link]

  • Synthesis of quinazolinones from reaction of formamide with anthranilic acids. ResearchGate. Available at: [Link]

  • Method for production of quinazolin-4-on derivative. Google Patents.
  • Al-Suwaidan, I. A., Alanazi, A. M., Abdel-Aziz, A. A. M., El-Azab, A. S., & ElTahir, K. E. H. (2021). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 37(3), 564. Available at: [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Available at: [Link]

  • One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. National Center for Biotechnology Information. Available at: [Link]

  • Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. ResearchGate. Available at: [Link]

  • Chlorination of 4(3H)-quinazolinone derivatives 56. ResearchGate. Available at: [Link]

  • Synthesis of 4-chloroquinazoline. PrepChem.com. Available at: [Link]

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Protocol for N-arylation of 4-chloroquinazolines: A Guide to Synthesis, Mechanism, and Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction: The Central Role of 4-Anilinoquinazolines in Modern Medicine

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its most impactful derivatives are the 4-anilinoquinazolines, which have been extensively investigated as potent inhibitors of receptor tyrosine kinases (RTKs).[1] These enzymes play a critical role in cell signaling pathways that, when dysregulated, can drive the growth and proliferation of malignant tumors. The clinical success of FDA-approved drugs like Gefitinib (Iressa), Erlotinib (Tarceva), and Lapatinib (Tykerb)—all of which feature the 4-anilinoquinazoline core—underscores the profound importance of this molecular framework in oncology drug development.[1]

The primary synthetic route to these crucial compounds is the N-arylation of a 4-chloroquinazoline precursor with a substituted aniline.[2] While classical methods involving direct nucleophilic aromatic substitution (SNAr) under thermal conditions exist, they often suffer from long reaction times, harsh conditions, and limited scope, particularly with less reactive, electron-poor anilines.[1][3] The advent of transition-metal-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized this process.[4] Palladium-catalyzed systems offer a milder, more efficient, and far more versatile pathway to construct the critical C-N bond, significantly expanding the chemical space accessible to researchers.[4][5] Furthermore, modern techniques such as microwave-assisted synthesis have dramatically reduced reaction times from hours to minutes, aligning with the principles of green and efficient chemistry.[1][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-arylation of 4-chloroquinazolines. It delves into the underlying reaction mechanisms, offers detailed step-by-step protocols for both classical and microwave-assisted methods, and discusses key experimental variables to empower chemists to optimize this pivotal transformation for the synthesis of novel therapeutic candidates.

Mechanistic Insights: Understanding the "Why" Behind the Reaction

A robust understanding of the reaction mechanism is paramount for troubleshooting and optimization. The N-arylation of 4-chloroquinazolines can proceed through two primary pathways: a classical SNAr reaction and a more contemporary palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

In the classical approach, an aniline derivative acts as a nucleophile, attacking the electron-deficient C4 position of the quinazoline ring to displace the chloride leaving group. This reaction is typically performed at elevated temperatures in a protic solvent like 2-propanol or ethanol.[3] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. While straightforward, this method's efficiency is highly dependent on the nucleophilicity of the amine; electron-rich anilines react more readily, whereas electron-poor anilines often result in low yields and require extended reflux times of 12 hours or more.[2][3]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and highly versatile cross-coupling reaction that forms C-N bonds.[4] It has become the gold standard for N-arylation due to its broad substrate scope and tolerance of diverse functional groups.[6] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

The Catalytic Cycle Explained: The generally accepted mechanism involves three key steps:[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloroquinazoline, forming a Pd(II)-aryl complex. This is often the rate-limiting step, and its efficiency is heavily influenced by the choice of phosphine ligand.[7]

  • Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to degrade sensitive functional groups on the substrates.[7][9]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the N-arylated quinazoline product is released from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.

Buchwald-Hartwig Catalytic Cycle pd0 Active Pd(0) Catalyst (L-Pd) oa_complex Oxidative Addition Complex (L-Pd(II)(Ar)Cl) pd0->oa_complex  Oxidative Addition + 4-Chloroquinazoline (Ar-Cl) amido_complex Palladium Amido Complex (L-Pd(II)(Ar)(NR'H)) oa_complex->amido_complex Amine Coordination + Aniline (R'-NH₂) product_complex Final Complex (L-Pd(II)(Ar)(NR')) amido_complex->product_complex Deprotonation - Base-H⁺Cl⁻ product_complex->pd0 Reductive Elimination - N-Arylquinazoline (Ar-NR') Experimental Workflow start Starting Materials: 4-Chloroquinazoline Aniline Derivative setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Solvent, Base, Pd Precatalyst, Ligand setup->reagents reaction Heating (Conventional or Microwave) reagents->reaction monitor Monitor by TLC/LC-MS reaction->monitor Periodic Sampling monitor->reaction Incomplete workup Reaction Work-up: Quench, Extract, Dry monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Characterize Final Product (NMR, MS) purify->product

Caption: General experimental workflow for N-arylation of 4-chloroquinazolines.

Protocol 1: Classical Thermal N-Arylation

This method is based on classical SNAr conditions and is suitable for electron-rich anilines. [3] Materials and Reagents:

  • 4-Chloroquinazoline (1.0 equiv)

  • Substituted Aniline (1.0-1.2 equiv)

  • 2-Propanol (approx. 0.1 M concentration)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloroquinazoline (e.g., 1.00 g, 6.08 mmol).

  • Add the substituted aniline (1.0 equiv, 6.08 mmol).

  • Add 2-propanol (60 mL) to the flask.

  • Heat the mixture to reflux (approx. 82 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction may take 8-12 hours. [3]6. Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue can be suspended in water, and the solid product is collected by vacuum filtration.

  • Wash the solid with water and then a small amount of cold diethyl ether to remove impurities.

  • If necessary, purify the crude product by silica gel column chromatography (e.g., using a petroleum ether-ethyl acetate gradient) to yield the pure N-aryl-4-aminoquinazoline. [3]

Protocol 2: Microwave-Assisted N-Arylation

This modern protocol is rapid, efficient, and suitable for a broader range of anilines, including those that are less reactive. [1] Materials and Reagents:

  • 4-Chloroquinazoline (1.0 equiv)

  • Substituted Aniline (1.0-1.2 equiv)

  • Solvent: THF/H₂O mixture or 2-Propanol [1][3]* Microwave vial with a snap cap

  • Microwave reactor

  • Standard laboratory glassware for work-up

  • Silica gel for column chromatography

Procedure:

  • In a dedicated microwave reaction vial equipped with a small magnetic stir bar, combine 4-chloroquinazoline (e.g., 100 mg, 0.608 mmol) and the desired aniline (1.0 equiv, 0.608 mmol).

  • Add the chosen solvent system, for example, 2-propanol (6 mL). [3]3. Seal the vial securely with the cap.

  • Place the vial inside the microwave reactor cavity.

  • Irradiate the mixture at a constant power (e.g., 60W) for a short duration, typically 10-20 minutes. [3]The reaction temperature and pressure should be monitored by the instrument's sensors.

  • After the irradiation cycle is complete, cool the vial to room temperature (automated in most reactors).

  • Monitor the reaction for completion by TLC. If the reaction is incomplete, it can be subjected to further irradiation.

  • Once complete, open the vial carefully and transfer the contents to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Follow the same work-up and purification steps as described in Protocol 1 (steps 8-10) to isolate the final product.

Data Presentation: Scope of the N-Arylation Reaction

The choice of methodology significantly impacts reaction efficiency and scope. Microwave-assisted protocols, in particular, have demonstrated broad applicability.

Entry4-ChloroquinazolineAmineMethodConditionsTimeYield (%)Reference
1UnsubstitutedN-methylanilineMicrowaveTHF/H₂O2 h81%[1]
2Unsubstituted2-aminopyridineMicrowave2-Propanol20 min91%[3]
36-bromo-2-phenylN-methyl-4-methoxyanilineMicrowaveTHF/H₂O2 h63%[2]
46-iodo-2-phenylN-methyl-4-methoxyanilineMicrowaveTHF/H₂O2 h86%[2]
5Unsubstituted4-aminopyridineClassical2-Propanol, Reflux12 h80%[3]
6Unsubstituted2-aminopyrimidineClassical2-Propanol, Reflux12 h75%[3]

As the data illustrates, microwave irradiation consistently provides excellent yields in significantly shorter reaction times compared to classical heating. [1][2][3]This efficiency is a key advantage in a drug discovery setting where rapid library synthesis is often required. The methodology is compatible with various substitutions on both the quinazoline core and the aniline coupling partner. [1]

References

  • Al-Ostoot, F. H., Al-mahbashi, H. M., & Al-Waidh, A. (2018). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 23(12), 3167. [Link]

  • de Oliveira, R. N., da Silva, A. C., & de Oliveira, R. B. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2845–2855. [Link]

  • Yang, X., et al. (2025). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Current Organic Chemistry, 29(1), 41-53. [Link]

  • Yang, X., et al. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • de Oliveira, R. N., da Silva, A. C., & de Oliveira, R. B. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • McGowan, M. A., McAvoy, C. Z., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Chemistry Portal. [Link]

  • McGowan, M. A., McAvoy, C. Z., & Buchwald, S. L. (2012). Palladium-catalyzed N-monoarylation of amidines and a one-pot synthesis of quinazoline derivatives. Organic Letters, 14(14), 3800–3803. [Link]

  • McGowan, M. A., McAvoy, C. Z., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. MIT Open Access Articles. [Link]

  • Yang, X., et al. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Bentham Science. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. . [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • McGowan, M. A., McAvoy, C. Z., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Letters, 14(14), 3800–3803. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • ResearchGate. (2017). N-Arylation of nitrogen containing heterocycles with aryl halides using copper nanoparticle catalytic system. [Link]

  • Zhu, L., et al. (2009). Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 74(15), 5640–5644. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazolines using HPAs as catalysts. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline derivatives. [Link]

  • ResearchGate. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald-Hartwig Amination Reactions of Aryl Chlorides. [Link]

  • Organic Chemistry Portal. (2013). Synthesis of 4-Arylquinazolines by Arylation of Quinazolin-4-ones under Mild Conditions. [Link]

  • Organic Chemistry Portal. (2008). Microwave Chemistry: Quinazolinediones and Thioxoquinazolines, N-Arylation, Pd-Catalyzed Amination of Aryl chlorides, Azaheterocycles. [Link]

  • Kinzel, T., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 135(48), 18241–18244. [Link]

  • Nematpour, M. (2024). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Scientific Reports, 14, 11985. [Link]

Sources

Application Note: Strategic C-C Bond Formation Using Methyl 4-chloroquinazoline-6-carboxylate in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Power of Suzuki Coupling

The quinazoline core is a privileged heterocyclic scaffold, forming the structural basis for numerous therapeutic agents due to its ability to interact with a wide range of biological targets. Its derivatives are found in approved drugs such as erlotinib and iressa, which are used in cancer therapy.[1] The functionalization of the quinazoline skeleton is therefore a critical activity in modern drug discovery. Palladium-catalyzed cross-coupling reactions are powerful methods for creating highly substituted heterocycles, enabling the synthesis of diverse compound libraries.[1][2]

Among these methods, the Suzuki-Miyaura cross-coupling reaction stands out as an indispensable tool for the formation of carbon-carbon bonds.[3] First reported by Akira Suzuki in 1979, this reaction offers significant advantages, including mild reaction conditions, exceptional functional group tolerance, the use of commercially available and relatively non-toxic organoboron reagents, and high thermal stability.[3][4]

This application note provides a comprehensive technical guide for the effective use of Methyl 4-chloroquinazoline-6-carboxylate as an electrophilic partner in Suzuki-Miyaura coupling reactions. We will delve into the underlying scientific principles, provide detailed and validated experimental protocols, and offer insights into reaction optimization and troubleshooting.

Scientific Principles and Mechanism

Substrate Profile: this compound

This compound is a versatile building block for constructing complex quinazoline derivatives. The key reactive site for cross-coupling is the chloro-substituent at the C-4 position. The C-4 position of the quinazoline ring is highly electrophilic and susceptible to nucleophilic substitution and palladium-catalyzed reactions.[2][5] This enhanced reactivity is attributed to the electronic influence of the adjacent nitrogen atoms. The methyl ester at the C-6 position is a common functional group that must be preserved during the reaction. While generally stable, it can be susceptible to hydrolysis under harsh basic conditions, a critical consideration during method development.[6]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][8] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][8][9]

Suzuki_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ inv1 pd0->inv1 pd2_complex Ar-Pd(II)L₂-X inv2 pd2_complex->inv2 transmetalation_complex Ar-Pd(II)L₂-Ar' product Ar-Ar' transmetalation_complex->product Reductive Elimination product->pd0 product->pd0 inv1->pd2_complex Oxidative Addition inv2->transmetalation_complex Transmetalation reactant1 Ar-X (Quinazoline-Cl) reactant1->inv1 reactant2 Ar'-B(OR)₂ reactant2->inv2 base Base (e.g., K₂CO₃) base->inv2

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the this compound.[9] This is often the rate-determining step of the reaction, especially for less reactive aryl chlorides.[4] This step forms a Pd(II) complex.

  • Transmetalation: In this step, the organic moiety from the organoboron species (the boronic acid or ester) is transferred to the palladium(II) center.[4] This process requires activation of the boronic acid by a base to form a more nucleophilic boronate complex, which facilitates the transfer.[6]

  • Reductive Elimination: The final step involves the coupling of the two organic groups (the quinazoline and the group from the boronic acid) attached to the palladium center.[8][9] This forms the desired carbon-carbon bond, yielding the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

Experimental Design and Optimization

The success of a Suzuki coupling reaction hinges on the careful selection of its components. For a substrate like this compound, which contains both a moderately reactive aryl chloride and a base-sensitive ester, optimization is key.

ComponentOptions & ConsiderationsRationale & Scientific Insight
Palladium Source Precatalysts: Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Ligands: PPh₃, P(t-Bu)₃, PCy₃, Buchwald Ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs)Pd(PPh₃)₄ is a reliable choice for general-purpose coupling.[3][11] However, for challenging aryl chlorides, a combination of a Pd(0) or Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is often superior.[6] These ligands stabilize the Pd(0) state and accelerate the rate-limiting oxidative addition step.[6][12] NHC-ligated palladium complexes are also highly effective for aryl chloride coupling.[7]
Boronic Acid Arylboronic acids, Heteroarylboronic acids, Vinylboronic acids, Boronate esters (e.g., pinacol esters)A slight excess (typically 1.1–1.5 equivalents) is used to drive the reaction to completion. Boronic acids are generally stable, but some heteroaryl boronic acids can be prone to decomposition. Pinacol esters offer increased stability and are often used for sensitive substrates.[7]
Base Inorganic Carbonates: Na₂CO₃, K₂CO₃, Cs₂CO₃Phosphates: K₃PO₄Fluorides: KFThe base is essential for activating the boronic acid for transmetalation.[6] K₂CO₃ and Na₂CO₃ are common, effective, and mild enough to minimize hydrolysis of the methyl ester.[9][13] For less reactive systems, a stronger base like K₃PO₄ or Cs₂CO₃ may be required. KF is a very mild base that can be advantageous when base-labile functional groups are present.[6][14]
Solvent System Aqueous Mixtures: 1,4-Dioxane/H₂O, Toluene/H₂O, Dimethoxyethane (DME)/H₂OAprotic Polar: DMF, NMP"Green" Solvents: n-Butanol/H₂O, Propylene Carbonate (PC)A mixture of an organic solvent with water is standard.[9][13] Water helps dissolve the inorganic base and is believed to accelerate the transmetalation step. Dioxane is a common choice due to its ability to dissolve organic reagents and its high boiling point. Greener alternatives like aqueous n-butanol have shown high efficiency for coupling heteroaryl chlorides.[15]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and organic solvents are hazardous and should be handled with care.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling various aryl- and heteroarylboronic acids with this compound.

Workflow Diagram

Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Weigh Reagents: - Quinazoline - Boronic Acid - Base - Catalyst B Add to Flask & Add Solvent A->B C Degas System (Purge with Ar/N₂) B->C D Heat to Target Temperature (e.g., 90-110 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool to RT & Quench with H₂O E->F G Extract with Organic Solvent F->G H Wash, Dry, & Concentrate G->H I Purify via Flash Column Chromatography H->I J Characterize Final Product I->J

Caption: Figure 2: General Experimental Workflow

Reagents and Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Silica gel for column chromatography

  • Round-bottom flask or reaction vial with a stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (e.g., 224.6 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (e.g., 414.6 mg, 3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, e.g., 34.7 mg, 0.03 mmol, 3 mol%).

  • Solvent Addition and Degassing: Add the solvent system (e.g., 8 mL of 1,4-Dioxane and 2 mL of water). Seal the flask with a septum, and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three cycles of vacuum-backfill with the inert gas.

  • Reaction: Attach a condenser and heat the reaction mixture in an oil bath to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[9]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can dramatically reduce reaction times from hours to minutes.

Procedure:

  • Combine the reagents (this compound, boronic acid, base, catalyst) in a dedicated microwave reaction vial equipped with a small stir bar.

  • Add the degassed solvent system.

  • Seal the vial with the appropriate cap.

  • Place the vial in the microwave reactor and heat with stirring at a set temperature (e.g., 110-140 °C) for a specified time (e.g., 10-30 minutes).[16]

  • After the reaction, cool the vial to room temperature before opening.

  • Proceed with the workup and purification steps as described in Protocol 1.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficiently reactive conditions for the aryl chloride.3. Poor quality or decomposition of boronic acid.1. Use fresh catalyst. Ensure the reaction is properly deoxygenated.2. Increase temperature. Switch to a more active catalyst system, such as Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos) or an NHC-Pd catalyst.[6][7]3. Use fresh boronic acid or switch to a more stable boronate ester.
Ester Hydrolysis Base is too strong or reaction time/temperature is excessive.Switch to a milder base such as Na₂CO₃ or KF.[6] Reduce reaction temperature or time if possible.
Homocoupling of Boronic Acid Presence of oxygen; inefficient transmetalation.Ensure thorough degassing of the reaction mixture. A different ligand or base may improve the rate of transmetalation relative to homocoupling.
Protodeboronation Loss of the boronic acid functional group, often in the presence of water.Minimize reaction time. Consider using anhydrous conditions if feasible, or use a more stable organoboron reagent like a trifluoroborate salt or MIDA boronate.[7][17]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the C-4 functionalization of this compound. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a wide array of 4-aryl- and 4-heteroarylquinazoline derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The protocols and optimization guidelines presented in this note provide a solid foundation for developing robust and high-yielding synthetic routes to novel quinazoline-based molecules.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Quinazolinones. Tetrahedron, 62(42), 9787-9826. (Note: A representative review on quinazoline chemistry, URL not directly available from search but the topic is covered in search result[3])

  • ResearchGate. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. [Link]

  • Elmuradov, B., Okmanov, R., Juraev, B., Dräger, G., & Butenschön, H. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. ChemistryOpen, 13(12), e202400197. [Link]

  • Guram, A. S., et al. (2006). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 8(9), 1787-1789. [Link]

  • Elmuradov, B., Okmanov, R., Juraev, B., Dräger, G., & Butenschön, H. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. ChemistryOpen, 13(12), e202400197. [Link]

  • ResearchGate. Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with boronic ester 6. [Link]

  • SciSpace. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. [Link]

  • Kaur, N., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Chemical Science, 12(31), 10519-10525. [Link]

  • ACS Publications. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. [Link]

  • ACS Publications. Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • MDPI. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Wikipedia. Suzuki reaction. [Link]

Sources

Application Notes and Protocols for the Derivatization of Methyl 4-chloroquinazoline-6-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Motif in Medicinal Chemistry

The quinazoline core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][5] The versatility of the quinazoline ring system, particularly the reactivity of substituted positions, allows for the generation of large and diverse chemical libraries for biological screening.

This application note focuses on a key building block, Methyl 4-chloroquinazoline-6-carboxylate , and provides detailed protocols for its derivatization. The presence of a chlorine atom at the C4-position makes it highly susceptible to nucleophilic aromatic substitution (SNAr), providing a facile entry point for introducing a wide range of functional groups.[6][7][8][9] The methyl ester at the C6-position offers an additional site for modification or can serve as a handle for further conjugation, enhancing the structural diversity of the resulting compound library. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and screen novel quinazoline-based compounds for therapeutic potential.

Core Chemistry: The Reactivity of the C4-Position

The key to the derivatization of this compound lies in the high electrophilicity of the C4-carbon. This is a consequence of the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. This pronounced electrophilicity makes the C4-position highly susceptible to attack by a variety of nucleophiles in what is typically a stepwise SNAr mechanism.[6][7]

The general mechanism proceeds through a nucleophilic addition to the C4-carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. This is followed by the elimination of the chloride leaving group, restoring the aromaticity of the quinazoline ring. The reaction is often facilitated by the use of a base to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity.

Experimental Workflows: A Visual Guide

The following diagram illustrates the general workflow from the starting material to a library of diverse derivatives ready for biological evaluation.

G cluster_0 Synthesis & Derivatization cluster_1 Purification & Characterization cluster_2 Biological Screening start This compound reaction Derivatization Reaction (SNAr, Suzuki, Buchwald-Hartwig) start->reaction library Library of Quinazoline Derivatives reaction->library purification Purification (Chromatography, Recrystallization) library->purification characterization Characterization (NMR, MS, HPLC) purification->characterization assay Biological Assays (e.g., MTT Assay) characterization->assay data Biological Activity Data assay->data

Caption: General workflow from synthesis to biological screening.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the derivatization of this compound using three common and powerful synthetic methodologies.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the synthesis of a library of 4-aminoquinazoline-6-carboxylate derivatives. Microwave-assisted synthesis is also presented as a rapid and efficient alternative to conventional heating.[3][6][10][11][12]

Materials:

  • This compound

  • Primary or secondary amine (1.1 eq)

  • Solvent (e.g., 2-Propanol, Ethanol, DMF)

  • Base (optional, e.g., K₂CO₃, DIPEA, 1.5 eq)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Standard glassware for work-up and purification

Conventional Heating Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.1 eq).

  • If the amine salt is used or if the amine is a weak nucleophile, add a base (1.5 eq).

  • Stir the reaction mixture at a temperature ranging from 80 °C to reflux for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Microwave-Assisted Procedure:

  • In a microwave reaction vial, combine this compound (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., 2-propanol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Isolate and purify the product as described in the conventional heating procedure.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol enables the formation of a carbon-carbon bond at the C4-position by coupling with a boronic acid. This is a powerful method for introducing aryl or heteroaryl substituents.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)

  • Schlenk tube or round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, combine this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture with vigorous stirring at 80-110 °C for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive amines or for the formation of C-N bonds with specific steric or electronic properties, the Buchwald-Hartwig amination is a highly effective alternative to direct SNAr.[13][14][15]

Materials:

  • This compound

  • Primary or secondary amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or glovebox

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add this compound (1.0 eq) and the amine (1.2 eq) to the reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: A Representative Library

The following table summarizes a hypothetical library of derivatives synthesized from this compound, showcasing the expected diversity and yields.

EntryNucleophile/Coupling PartnerMethodProduct StructureYield (%)M.W.
1AnilineSNAr85295.30
2MorpholineSNAr92289.29
3Phenylboronic acidSuzuki78294.29
4N-MethylanilineBuchwald-Hartwig88309.33

Biological Screening: A Protocol for Cytotoxicity Assessment

Quinazoline derivatives are frequently evaluated for their anticancer potential.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[16][17]

MTT Assay Protocol
  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinazoline derivatives in the culture medium. Add the compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[16]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Biological Screening Workflow

G start Synthesized Quinazoline Derivatives prepare Prepare Stock Solutions and Serial Dilutions start->prepare treat Treat Cells with Compounds prepare->treat seed Seed Cancer Cells in 96-well Plates seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of diverse libraries of quinazoline derivatives. The protocols outlined in this application note, encompassing nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, provide robust and efficient methods for accessing a wide range of novel compounds. The subsequent biological screening, exemplified by the MTT assay, allows for the identification of promising lead candidates for further drug development efforts. The combination of efficient synthetic strategies and robust biological evaluation is crucial for unlocking the full therapeutic potential of the quinazoline scaffold.

References

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  • Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 63(34), 8272-8283. Available from: [Link]

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  • Al-Majidi, S. M. H., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(1). Available from: [Link]

  • da Silva, A. C. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Available from: [Link]

  • Zhang, C., et al. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 60(17), 7434-7447. Available from: [Link]

  • da Silva, A. C. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Available from: [Link]

  • Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Available from: [Link]

  • da Silva, P. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 219-228. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5551-5554. Available from: [Link]

  • Dash, A., et al. (2023). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Current Organic Synthesis, 20(1), 113-128. Available from: [Link]

Sources

Application Notes and Protocols for the Synthesis of 4-Aminoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Aminoquinazoline Scaffold

The 4-aminoquinazoline core is a privileged scaffold in medicinal chemistry and drug development, forming the central framework of numerous therapeutic agents.[1][2] Its versatile structure has been instrumental in the development of drugs with a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3] Notably, several FDA-approved blockbuster drugs, such as gefitinib (Iressa), erlotinib (Tarceva), and lapatinib (Tykerb), feature the 4-anilinoquinazoline moiety and function as potent tyrosine kinase inhibitors in cancer therapy.[4][5] The continued interest in this scaffold necessitates robust and efficient synthetic methodologies to generate diverse libraries of derivatives for further biological evaluation.

This comprehensive guide provides detailed experimental protocols and expert insights into the most common and effective methods for synthesizing 4-aminoquinazoline derivatives. We will delve into the causality behind experimental choices, ensuring that researchers can not only replicate these procedures but also adapt them for their specific synthetic targets.

Strategic Approaches to 4-Aminoquinazoline Synthesis

The synthesis of 4-aminoquinazolines can be broadly categorized into two primary strategies:

  • Cyclocondensation Reactions: Building the quinazoline ring system from acyclic precursors. This approach offers the flexibility of introducing substituents at various positions of the quinazoline core early in the synthetic sequence.

  • Nucleophilic Aromatic Substitution (SNAr): Functionalizing a pre-formed quinazoline ring, typically by displacing a leaving group at the 4-position. This method is particularly useful for late-stage diversification of the scaffold.

The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Method 1: Cyclocondensation of 2-Aminobenzonitriles with Formamide

This classical and straightforward method involves the reaction of a substituted 2-aminobenzonitrile with formamide, which serves as both a reactant and a solvent.[6] It is an atom-economical approach for the synthesis of 4-aminoquinazolines with no substitution at the 2-position.

Causality and Mechanistic Insights

The reaction proceeds through an initial nucleophilic attack of the amino group of 2-aminobenzonitrile on the carbonyl carbon of formamide, followed by dehydration to form an N-formyl intermediate. Subsequent intramolecular cyclization onto the nitrile group, followed by tautomerization, yields the final 4-aminoquinazoline product. The high temperature is necessary to drive the dehydration and cyclization steps.

Diagram: Proposed Mechanism of 4-Aminoquinazoline Synthesis from 2-Aminobenzonitrile

G cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Product A 2-Aminobenzonitrile C Nucleophilic Attack & Dehydration (Forms N-formyl intermediate) A->C + Formamide B Formamide B->C D Intramolecular Cyclization C->D Heat E Tautomerization D->E F 4-Aminoquinazoline E->F

Caption: Reaction pathway from starting materials to the final product.

Detailed Experimental Protocol

Materials and Equipment:

  • Substituted 2-aminobenzonitrile (e.g., 2,4-diaminobenzonitrile)

  • Formamide

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and flask

  • Filtration paper

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted 2-aminobenzonitrile (1.0 eq) and an excess of formamide (approximately 10-15 equivalents).[7]

  • Reaction: Heat the reaction mixture to reflux (typically 190-210 °C) with vigorous stirring.[6]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). To take a sample, briefly cool the reaction mixture, withdraw a small aliquot, and dissolve it in a suitable solvent (e.g., ethyl acetate/methanol mixture) before spotting on a TLC plate.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of cold water to precipitate the crude product.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[7]

  • Purification: Wash the crude product with cold ethanol to remove any unreacted formamide and other impurities.[7] The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified product under vacuum to obtain the final 4-aminoquinazoline derivative.

Self-Validation and Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[8]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[9]

  • Melting Point Analysis: To assess the purity of the crystalline product.

Method 2: Nucleophilic Aromatic Substitution of 4-Chloroquinazolines

This method is a cornerstone for the synthesis of 4-anilino and 4-alkylaminoquinazolines. It involves the reaction of a 4-chloroquinazoline precursor with a primary or secondary amine.[5] The reactivity of the C4 position is enhanced by the electron-withdrawing effect of the quinazoline nitrogen atoms, making it susceptible to nucleophilic attack.[10]

Causality and Mechanistic Insights

The reaction proceeds via a classical SNAr mechanism. The amine nucleophile attacks the electron-deficient C4 carbon of the quinazoline ring, forming a Meisenheimer-like intermediate. The subsequent departure of the chloride leaving group re-aromatizes the ring to yield the 4-aminoquinazoline product.[11] The choice of solvent and the use of a base (if necessary) can significantly influence the reaction rate and yield. For less nucleophilic amines (e.g., electron-deficient anilines), microwave irradiation can be employed to accelerate the reaction.[5]

Diagram: General SNAr Workflow

G cluster_start Starting Materials cluster_steps Reaction Conditions cluster_workup Work-up & Purification cluster_end Product A 4-Chloroquinazoline C Solvent Selection (e.g., Isopropanol, DMF, THF/H₂O) A->C B Primary/Secondary Amine B->C D Heating Method (Conventional or Microwave) C->D E Precipitation/Extraction D->E Reaction Completion F Column Chromatography or Recrystallization E->F G 4-Aminoquinazoline Derivative F->G

Caption: A generalized workflow for the SNAr synthesis.

Detailed Experimental Protocol (Microwave-Assisted)

Materials and Equipment:

  • Substituted 4-chloroquinazoline

  • Substituted aniline or alkylamine

  • Solvent (e.g., 2-propanol, THF/water mixture)

  • Microwave vial

  • Microwave reactor

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a microwave vial, combine the 4-chloroquinazoline (1.0 eq), the amine (1.0-1.5 eq), and the chosen solvent.[5][12] For many reactions, a base is not required, especially with more nucleophilic amines.[12]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-40 minutes).[12]

  • Monitoring the Reaction: After the irradiation period, cool the vial to room temperature. The reaction progress can be checked by TLC.

  • Work-up: Upon completion, the solvent can be removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography or recrystallization to afford the pure 4-aminoquinazoline derivative.[9]

Comparative Data of Synthetic Methods
MethodStarting MaterialsKey AdvantagesKey DisadvantagesTypical Yields
Cyclocondensation 2-Aminobenzonitriles, FormamideAtom-economical, straightforward for C2-unsubstituted products.[6]High temperatures required, limited to formamide for simple 4-aminoquinazolines.60-85%[6]
SNAr (Conventional) 4-Chloroquinazolines, AminesVersatile for a wide range of amines, milder conditions for electron-rich amines.[5]Long reaction times and low yields for electron-poor amines.[5]40-90%
SNAr (Microwave) 4-Chloroquinazolines, AminesRapid reaction times, improved yields for less reactive amines, suitable for high-throughput synthesis.[5][12]Requires specialized microwave equipment.70-96%[12]

Conclusion: A Versatile Scaffold for Drug Discovery

The synthetic routes outlined in these application notes provide researchers with reliable and adaptable protocols for the synthesis of 4-aminoquinazoline derivatives. The choice between a cyclocondensation approach and a nucleophilic aromatic substitution strategy will be dictated by the specific target molecule and the availability of starting materials. By understanding the underlying mechanisms and the rationale for the experimental conditions, scientists can effectively troubleshoot and optimize these reactions to build diverse libraries of 4-aminoquinazolines, paving the way for the discovery of new and improved therapeutic agents.

References

  • Al-Otaibi, J. S., et al. (2022). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 27(23), 8275. Available at: [Link]

  • Goundry, W. R., et al. (2017). The Development of a Dimroth Rearrangement Route to AZD8931. Organic Process Research & Development, 21(1), 93-99. Available at: [Link]

  • Wikipedia. (n.d.). Dimroth rearrangement. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). The mechanism of Dimroth rearrangement in tristriazolotriaziones. ResearchGate. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-aminoquinazoline. PrepChem.com. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]

  • Khabnadideh, S., & Sadeghian, S. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Evidence-Based Complementary and Alternative Medicine, 2022, 1-22. Available at: [Link]

  • Charushin, V. N., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(1), 1-31. Available at: [Link]

  • da Silva, A. C. M., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975. Available at: [Link]

  • ResearchGate. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Synthesis of 4-Arylaminoquinazolines and 2-Aryl-4-arylaminoquinazolines from 2-Aminobenzonitrile, Anilines and Formic Acid or Benzaldehydes. ResearchGate. Available at: [Link]

  • Kumar, V., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 13(10), 1447. Available at: [Link]

  • SciSpace. (n.d.). Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. SciSpace. Available at: [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. Available at: [Link]

  • Song, W., et al. (2016). Microwave-assisted one-pot syntheses of 4-aminoquinazolines. Green Processing and Synthesis, 5(3), 247-252. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2016). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. Journal of Heterocyclic Chemistry, 53(2), 331-342. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 705834. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 705834. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold, a fused bicyclic system composed of a benzene ring and a pyrimidine ring, is a cornerstone in medicinal chemistry and drug development.[1][2][3] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][4][5][6] Given the therapeutic significance of this privileged structure, the rigorous and unambiguous characterization of novel quinazoline compounds is paramount. This ensures the identity, purity, and quality of a drug candidate, which are critical for its journey from laboratory synthesis to potential clinical application.[2][7]

A multi-technique analytical approach is indispensable for the comprehensive characterization of quinazoline derivatives. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed overview of the core analytical techniques, complete with field-proven insights and step-by-step protocols. It emphasizes a logical workflow, starting from structural elucidation and confirmation to quantitative analysis and purity assessment.

Part I: Primary Characterization Techniques for Structure Elucidation and Confirmation

The initial and most critical step in characterizing a newly synthesized quinazoline compound is the unequivocal determination of its chemical structure. The following techniques are fundamental to this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful and widely used technique for elucidating the molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of atoms and their connectivity.

Principle of Causality: NMR operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, which are dependent on their local chemical environment. The resulting NMR spectrum provides a unique fingerprint of the molecule's structure. For quinazolines, NMR is essential for differentiating between isomers, which may have very similar physical properties but different biological activities.[8]

Protocol 1: ¹H and ¹³C NMR Analysis of a Quinazoline Derivative

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the quinazoline compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.[9]

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.[9]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[9]

  • Instrumentation and Data Acquisition:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[9]

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.[9]

    • Acquire a ¹³C NMR spectrum using proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 0 to 200 ppm, a 45° pulse angle, and a relaxation delay of 2 seconds.[9]

  • Data Processing and Interpretation:

    • Process the raw data by applying a Fourier transform.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[9]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the protons to their respective positions in the molecule. The aromatic protons of the quinazoline core typically appear between 7.60 and 8.20 ppm.[8]

    • Assign the carbon signals in the ¹³C NMR spectrum based on their chemical shifts and, if necessary, by using 2D NMR techniques such as HSQC and HMBC. The chemical shifts of the pyrimidine ring carbons (C-2 and C-4) are particularly sensitive to substitution.[8]

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Principle of Causality: In MS, molecules are first ionized, and the resulting ions are then separated based on their m/z ratio and detected. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and identifying impurities.[10][11]

Protocol 2: LC-MS Analysis of a Quinazoline Compound

  • Sample Preparation:

    • Prepare a stock solution of the quinazoline compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Instrumentation and Data Acquisition:

    • Use an LC-MS system equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source and a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).[10]

    • Set the HPLC conditions for optimal separation of the analyte from potential impurities. A C18 column is a good starting point for many quinazoline derivatives.[12][13]

    • Acquire data in both positive and negative ion modes to ensure the detection of all possible ions.

    • Perform MS/MS (tandem mass spectrometry) experiments to induce fragmentation and obtain structural information.

  • Data Interpretation:

    • Determine the molecular weight of the compound from the m/z of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

    • Use the accurate mass measurement to calculate the elemental composition and confirm the molecular formula.

    • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic fragments of the quinazoline core and its substituents. This information is crucial for structural confirmation and for identifying unknown impurities.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

X-ray crystallography is an analytical technique that provides the absolute three-dimensional structure of a crystalline compound. It is considered the gold standard for structural determination, as it provides unambiguous information about bond lengths, bond angles, and stereochemistry.[14][15]

Principle of Causality: This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined. For quinazoline compounds, X-ray crystallography is particularly valuable for confirming the absolute stereochemistry of chiral centers and for studying intermolecular interactions in the solid state.[16][17]

Protocol 3: Single-Crystal X-ray Diffraction of a Quinazoline Derivative

  • Crystal Growth:

    • Grow single crystals of the quinazoline compound of suitable size and quality for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[14]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain the final, accurate three-dimensional structure.

Part II: Quantitative Analysis and Purity Assessment

Once the structure of the quinazoline compound has been confirmed, it is essential to determine its purity and to develop a method for its quantification.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is a powerful and versatile chromatographic technique used to separate, identify, and quantify the components of a mixture. It is the most widely used technique for purity assessment and assay of pharmaceutical compounds.[12][18]

Principle of Causality: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The choice of stationary phase (e.g., C18 for reversed-phase) and mobile phase composition is critical for achieving optimal separation. For quinazoline compounds, which are often basic, peak tailing can be a common issue due to interactions with residual silanol groups on the silica-based stationary phase. This can be mitigated by using an end-capped column or by adjusting the mobile phase pH.[13]

Protocol 4: A Validated HPLC Method for the Analysis of a Quinazoline Compound

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: An HPLC system with a UV or Diode Array Detector (DAD).

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.[12]

    • Mobile Phase: A gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined from the UV-Vis spectrum of the compound (typically the λmax).

    • Injection Volume: 10 µL.

  • Method Validation:

    • The analytical method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[19][20][21]

    • Key validation parameters include:

      • Specificity: The ability to assess the analyte in the presence of other components.[18]

      • Linearity: A direct correlation between analyte concentration and signal response over a defined range.[18]

      • Accuracy: The closeness of the results to the true value.[18]

      • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

      • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[18]

Validation Parameter Acceptance Criteria Typical Result for a Quinazoline Assay
Linearity (r²)≥ 0.9990.9995
Accuracy (% Recovery)98.0% - 102.0%99.5%
Precision (% RSD)≤ 2.0%< 1.5%

Table 1: Summary of HPLC method validation parameters.

UV-Vis Spectroscopy: A Quick and Simple Tool for Quantification

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. It is a simple, rapid, and non-destructive technique that can be used for the quantitative analysis of quinazoline compounds.[22][23]

Principle of Causality: The Beer-Lambert Law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance at a specific wavelength (λmax), the concentration of the quinazoline compound can be determined.

Protocol 5: Quantification of a Quinazoline Compound using UV-Vis Spectroscopy

  • Determination of λmax:

    • Prepare a dilute solution of the quinazoline compound in a suitable solvent (e.g., ethanol, acetonitrile).

    • Scan the solution over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The UV-Vis absorption spectra of quinazoline derivatives typically consist of two main bands at 310–425 nm and 240–300 nm.[24]

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of the quinazoline compound of known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration. The resulting plot should be linear.

  • Quantification of an Unknown Sample:

    • Prepare a solution of the unknown sample in the same solvent.

    • Measure the absorbance of the unknown sample at the λmax.

    • Determine the concentration of the unknown sample from the calibration curve.

Part III: Physicochemical and Solid-State Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. It is a valuable tool for identifying the functional groups present in a molecule.[25]

Principle of Causality: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. An FTIR spectrum provides a unique fingerprint of the functional groups present in a molecule. For quinazoline compounds, FTIR can be used to confirm the presence of key functional groups such as C=O, C=N, and N-H bonds.[9][26]

Functional Group Characteristic Absorption (cm⁻¹)
C=O (Amide)1650 - 1700
C=N (Iminé)1600 - 1650
C=C (Aromatic)1450 - 1600
N-H (Amine/Amide)3200 - 3500

Table 2: Characteristic FTIR absorption bands for the quinazoline scaffold.

Workflow Diagrams

HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) Select Column Select Column Optimize Mobile Phase Optimize Mobile Phase Select Column->Optimize Mobile Phase Set Detector Wavelength Set Detector Wavelength Optimize Mobile Phase->Set Detector Wavelength Specificity Specificity Set Detector Wavelength->Specificity Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness

Caption: HPLC Method Development and Validation Workflow.

Structure_Elucidation Synthesized Compound Synthesized Compound NMR (1H, 13C, 2D) NMR (1H, 13C, 2D) Synthesized Compound->NMR (1H, 13C, 2D) Connectivity LC-MS (HRMS) LC-MS (HRMS) Synthesized Compound->LC-MS (HRMS) Molecular Formula X-ray Crystallography X-ray Crystallography Synthesized Compound->X-ray Crystallography Absolute Structure (if crystalline) Confirmed Structure Confirmed Structure NMR (1H, 13C, 2D)->Confirmed Structure LC-MS (HRMS)->Confirmed Structure X-ray Crystallography->Confirmed Structure

Caption: Integrated Workflow for Structure Elucidation.

Conclusion

The comprehensive analytical characterization of quinazoline compounds is a multi-faceted process that requires the judicious application of a range of spectroscopic and chromatographic techniques. By following a logical workflow that begins with unambiguous structure elucidation and proceeds to rigorous purity and quantitative analysis, researchers can ensure the quality and integrity of their compounds. This, in turn, provides a solid foundation for further preclinical and clinical development, ultimately accelerating the discovery of new and effective quinazoline-based therapeutics.

References

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  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

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  • Ailioaie, C., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4236.
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  • Royal Society of Chemistry. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental details of X-ray crystallography of triazoloquinazolines 1 and 2. Retrieved from [Link]

  • Khan, I., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
  • PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review Article Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible spectra of selected quinazoline derivatives in acetonitrile... Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 4: FTIR Spectrum for compound (11). Retrieved from [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (n.d.). Chemistry and activity of quinazoline moiety: A systematic review study. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • University of Southampton. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. Retrieved from [Link]

  • PMC. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Retrieved from [Link]

  • PubMed Central. (2023). Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystallographic structure of compound 8. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B)... Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Retrieved from [Link]

  • Juniper Publishers. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). LC/MS applications in drug development. Retrieved from [Link]

  • PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Retrieved from [Link]

  • AIP Publishing. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. Retrieved from [Link]

  • GSC Online Press. (2023). Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. Retrieved from [Link]

  • ACS Publications. (2010). Synthesis and QSAR of Quinazoline Sulfonamides As Highly Potent Human Histamine H4 Receptor Inverse Agonists. Journal of Medicinal Chemistry, 53(8), 3329-3339.
  • ResearchGate. (n.d.). FTIR of novel quinazoline-derivative: (left) QPP I and (right) QPP II. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Significance of Quinazoline Scaffolds in Oncology

The quinazoline nucleus is a privileged heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies.[1][2] Many of these derivatives function as potent and selective Tyrosine Kinase Inhibitors (TKIs), targeting the dysregulated signaling pathways that drive cancer cell proliferation, survival, angiogenesis, and metastasis.[3][4] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib underscore the clinical success of this chemical class in treating various malignancies, including non-small-cell lung cancer (NSCLC) and breast cancer.[3][4][5]

This guide provides an in-depth overview and field-proven protocols for the essential cell-based assays required to comprehensively evaluate the anticancer potential of novel quinazoline derivatives. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering researchers to generate robust, reproducible, and meaningful data.

Mechanistic Framework: Targeting Key Oncogenic Pathways

A robust evaluation begins with understanding the molecular targets. Many quinazoline derivatives are designed to compete with adenosine triphosphate (ATP) at the catalytic site of oncogenic kinases, primarily Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR, a receptor tyrosine kinase, plays a pivotal role in regulating cell proliferation, differentiation, and survival.[6] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell growth.[4][7] Quinazoline-based inhibitors typically bind to the ATP pocket within the EGFR kinase domain, preventing autophosphorylation and the initiation of downstream signaling cascades like MAPK/ERK and PI3K/Akt.[3][8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR ADP ADP EGFR->ADP RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/Akt/mTOR Pathway EGFR->PI3K_AKT Activates EGF EGF Ligand EGF->EGFR Binds Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Phosphorylates Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, supplying tumors with essential oxygen and nutrients.[2] The VEGFR-2 signaling pathway is a primary regulator of this process.[9] Quinazoline inhibitors targeting VEGFR-2 can block endothelial cell proliferation and migration, thereby suppressing tumor-induced angiogenesis.[2]

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR-2 ADP ADP VEGFR->ADP PLC_PKC PLCγ/PKC/MAPK Pathway VEGFR->PLC_PKC Activates PI3K_AKT PI3K/Akt Pathway VEGFR->PI3K_AKT Activates VEGF VEGF Ligand VEGF->VEGFR Binds Quinazoline Quinazoline Inhibitor Quinazoline->VEGFR Blocks ATP Binding ATP ATP ATP->VEGFR Phosphorylates Angiogenesis Angiogenesis (Migration, Proliferation) PLC_PKC->Angiogenesis PI3K_AKT->Angiogenesis

Caption: VEGFR-2 signaling pathway and the anti-angiogenic action of quinazolines.

Protocol Suite 1: Assessing Cytotoxicity and Viability

The first critical question is whether the quinazoline derivative exhibits cytotoxic or cytostatic effects on cancer cells. The MTT assay is a robust, quantitative, and high-throughput colorimetric method to determine this.

Application Note: The MTT Assay

Principle: This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells. The primary output of this assay is the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound required to inhibit cell viability by 50% and is a key measure of drug potency.[11]

Causality: A potent anticancer compound will disrupt cellular processes, leading to a decrease in metabolic activity and, consequently, reduced formazan production. This assay is a foundational screening tool to quickly identify active compounds and determine their effective concentration range for subsequent mechanistic studies.

MTT_Workflow A 1. Seed cancer cells in 96-well plate B 2. Treat with serial dilutions of Quinazoline derivative A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F Viable cells metabolize MTT to purple formazan E->F G 6. Solubilize formazan crystals (e.g., with DMSO) F->G H 7. Read absorbance at ~570 nm G->H I 8. Calculate % Viability and determine IC50 H->I

Caption: Standard workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Quinazoline derivative stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the quinazoline derivative in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.

    • Essential Controls: Include "untreated" wells (medium only) and "vehicle control" wells (medium with the highest concentration of DMSO used).[12]

  • Incubation: Incubate the plate for the desired time period (typically 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[12] Viable cells will form visible purple crystals.

  • Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration: [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Data Presentation: Hypothetical IC50 Values
Cell LineQuinazoline Derivative A (IC50, µM)Doxorubicin (IC50, µM)
A549 (Lung Cancer)5.2 ± 0.60.8 ± 0.1
MCF-7 (Breast Cancer)2.1 ± 0.30.5 ± 0.08
HT-29 (Colon Cancer)8.9 ± 1.11.2 ± 0.2
MRC-5 (Normal Lung)> 502.5 ± 0.4

This table demonstrates how to present IC50 data, including a standard chemotherapeutic (Doxorubicin) as a positive control and a non-cancerous cell line (MRC-5) to assess selectivity.

Protocol Suite 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next step is to determine how the compound kills the cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is the gold standard for its detection.

Application Note: Annexin V/PI Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[13]

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it specifically labels early apoptotic cells.[14]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[14][15]

Causality: By inhibiting critical survival pathways (e.g., EGFR, PI3K/Akt), quinazoline derivatives can trigger the intrinsic or extrinsic apoptotic cascade. Observing an increase in the Annexin V-positive cell population provides strong evidence that the compound's cytotoxic effect is mediated through the induction of apoptosis.

Caption: Interpretation of Annexin V/PI flow cytometry data.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Cells treated with the quinazoline derivative (at IC50 and 2x IC50 concentrations)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Ice-cold PBS

  • Flow cytometer

Methodology:

  • Cell Treatment & Harvesting: Treat cells in 6-well plates with the test compound for a specified time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Acquire at least 10,000 events per sample.[13]

  • Data Analysis: Use appropriate software (e.g., FlowJo) to create quadrant plots and quantify the percentage of cells in each population: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Data Presentation: Hypothetical Apoptosis Induction
TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)
Vehicle Control95.1 ± 2.32.5 ± 0.52.4 ± 0.4
Quinazoline A (IC50)55.3 ± 4.125.8 ± 3.218.9 ± 2.9
Quinazoline A (2x IC50)20.7 ± 3.540.2 ± 4.539.1 ± 4.1

Protocol Suite 3: Investigating Antiproliferative Effects

In addition to inducing cell death, many quinazoline derivatives inhibit cell proliferation by inducing cell cycle arrest.

Application Note: Cell Cycle Analysis

Principle: The cell cycle is a tightly regulated process consisting of four phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis).[16] Anticancer drugs often disrupt this process, causing cells to accumulate at specific checkpoints (e.g., G1/S or G2/M).[17] This assay uses a fluorescent dye like Propidium Iodide (PI) that stoichiometrically binds to DNA.[18] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. Flow cytometry can then distinguish between cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content).[17]

Causality: By inhibiting kinases like EGFR, which drive cell cycle progression, quinazoline derivatives can cause an arrest, typically in the G1 phase.[8] This prevents cells from replicating their DNA and dividing, thus halting proliferation.

CellCycle_Workflow A 1. Treat cells with Quinazoline derivative B 2. Harvest and wash cells A->B C 3. Fix cells in ice-cold 70% ethanol B->C D 4. Treat with RNase to remove RNA C->D E 5. Stain with Propidium Iodide (PI) D->E F 6. Analyze by flow cytometry E->F G 7. Quantify % of cells in G0/G1, S, and G2/M phases F->G

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Treated cells

  • Ice-cold PBS

  • Ice-cold 70% Ethanol

  • PI staining solution (containing PI, RNase A, and Triton X-100 in PBS)[18]

  • Flow cytometer

Methodology:

  • Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Harvest and wash cells with PBS. Resuspend the cell pellet and fix by adding it dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).[13]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI staining solution.[13]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[13]

  • Analysis: Analyze the samples using a flow cytometer, collecting data on a linear scale. Model the resulting DNA histogram using cell cycle analysis software to deconvolute the G0/G1, S, and G2/M populations.

Data Presentation: Hypothetical Cell Cycle Arrest
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.4 ± 3.130.1 ± 2.514.5 ± 1.9
Quinazoline A (IC50)78.2 ± 4.512.5 ± 1.89.3 ± 1.5

This data suggests the compound causes a significant accumulation of cells in the G0/G1 phase, indicative of G1 arrest.

Protocol Suite 4: Assessing Anti-Metastatic Potential

A key feature of malignancy is the ability of cancer cells to migrate and invade surrounding tissues. The Transwell assay is a classic in vitro method to evaluate this potential.

Application Note: Transwell Migration and Invasion Assay

Principle: This assay uses a two-chamber system (a "Transwell" insert) separated by a porous membrane.[19]

  • Migration Assay: Cells are seeded in the upper chamber in serum-free media. The lower chamber contains a chemoattractant (e.g., medium with FBS). The ability of cells to actively move through the pores in response to the gradient is quantified.[20]

  • Invasion Assay: To mimic invasion through the basement membrane, the porous membrane is first coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel.[19] Cells must actively degrade this matrix before migrating through the pores.[20]

Causality: Signaling pathways like EGFR and VEGFR are implicated in cytoskeletal rearrangement and the expression of matrix metalloproteinases (MMPs) required for cell motility and invasion. Quinazoline derivatives that inhibit these pathways are expected to reduce the number of cells capable of crossing the membrane.

Sources

Application Notes and Protocols: Kinase Inhibition Assays for Quinazoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinases and the Rise of Quinazoline Inhibitors

Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular signaling pathways.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate molecules, a process known as phosphorylation.[1] This fundamental process governs everything from cell growth and differentiation to metabolism and apoptosis.[2][3] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[4][5]

The quinazoline scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in medicinal chemistry.[6][7] Its derivatives have proven to be highly effective as kinase inhibitors.[6] Several FDA-approved drugs, such as gefitinib and erlotinib, are quinazoline-based compounds that target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, demonstrating their therapeutic significance.[3][6] The majority of these inhibitors act by competing with ATP for binding to the kinase's active site.[2][8]

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing robust and reliable in vitro kinase inhibition assays specifically tailored for the evaluation of quinazoline-based compounds. We will delve into the underlying principles of various assay formats, provide a detailed, field-proven protocol, and discuss critical aspects of data analysis and interpretation.

Part 1: Choosing the Right Assay Platform for Quinazoline Inhibitors

The selection of an appropriate assay technology is paramount for obtaining accurate and reproducible data.[9] For screening and characterizing quinazoline-based kinase inhibitors, several robust, non-radioactive methods are available, each with its own advantages.[10]

Commonly Used Kinase Assay Formats:

Assay TechnologyPrincipleAdvantagesConsiderations
Luminescence-Based (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is proportional to kinase activity.[11] The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a light signal.[12]Universal for any ADP-generating enzyme, high sensitivity, and less susceptible to compound interference.[12][13]Requires a luminometer; a two-step addition process.[14]
Homogeneous Time-Resolved Fluorescence (HTRF®) Based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a donor (Europium cryptate) and an acceptor (XL665) pair.[15] The signal is generated when both are brought into proximity by a phosphorylation event.[16]Homogeneous "mix-and-read" format, high throughput, and robust.[15][17]Requires a plate reader with HTRF® capability; potential for compound interference with fluorescence.
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation.[18][19] A small, rapidly rotating substrate has low polarization, while a larger, phosphorylated substrate bound to an antibody rotates slower, resulting in high polarization.[18]Homogeneous format, cost-effective, and widely accessible.[20]Can be less sensitive than other methods; susceptible to interference from fluorescent compounds and light scattering.[21]

For the purposes of this guide, we will focus on the Luminescence-Based ADP-Glo™ Kinase Assay due to its universality, high sensitivity, and robustness against compound interference, which are critical for reliable inhibitor characterization.[12][13]

Part 2: In-Depth Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol provides a step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of quinazoline-based compounds against a target kinase using the ADP-Glo™ Kinase Assay.

Diagram: General Workflow of a Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Detection & Analysis Compound_Prep 1. Compound Dilution (Serial dilution in DMSO) Assay_Plate 3. Plate Setup (Add Compound/Vehicle) Compound_Prep->Assay_Plate Reagent_Prep 2. Reagent Preparation (Kinase, Substrate, ATP) Add_Kinase 4. Add Kinase/Substrate Mix Reagent_Prep->Add_Kinase Assay_Plate->Add_Kinase Incubate_1 5. Pre-incubation Add_Kinase->Incubate_1 Add_ATP 6. Initiate Reaction (Add ATP) Incubate_1->Add_ATP Incubate_2 7. Kinase Reaction (Incubate at 30°C) Add_ATP->Incubate_2 Terminate 8. Terminate & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_2->Terminate Incubate_3 9. Incubation Terminate->Incubate_3 Detect 10. Convert ADP to ATP & Detect (Add Kinase Detection Reagent) Incubate_3->Detect Incubate_4 11. Stabilize Signal Detect->Incubate_4 Read_Plate 12. Read Luminescence Incubate_4->Read_Plate Analyze 13. Data Analysis (Calculate % Inhibition, Plot IC50 Curve) Read_Plate->Analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials Required:
  • Purified, active recombinant kinase of interest.

  • Specific peptide or protein substrate for the kinase.

  • Quinazoline-based test compounds.

  • Adenosine Triphosphate (ATP), molecular biology grade.

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega Corp. or similar).

  • Dimethyl sulfoxide (DMSO), molecular biology grade.

  • White, opaque 384-well or 96-well assay plates.

  • Multichannel pipettes and sterile, low-retention pipette tips.

  • Plate reader with luminescence detection capabilities.

Experimental Procedure:

Step 1: Compound Preparation and Handling

  • Rationale: Quinazoline derivatives can have limited aqueous solubility.[22][23] Preparing a concentrated stock solution in 100% DMSO is a standard practice to ensure complete dissolution.[24]

  • Protocol:

    • Prepare a 10 mM stock solution of each quinazoline test compound in 100% DMSO.

    • Create a serial dilution series from the stock solution in 100% DMSO. A common approach is a 10-point, 3-fold serial dilution.

    • Further dilute these DMSO stocks into the kinase assay buffer. It is critical to ensure the final DMSO concentration in the assay well does not exceed 1% to avoid solvent-induced inhibition of the kinase.[1]

Step 2: Kinase Reaction Setup

  • Rationale: This step involves combining the inhibitor with the kinase and its substrate before initiating the reaction with ATP. This pre-incubation allows the inhibitor to bind to the kinase.[24] The concentrations of kinase and substrate should be optimized beforehand to ensure the reaction is in the linear range.

  • Protocol (for a 384-well plate format):

    • Add 2.5 µL of the diluted test compound or vehicle control (e.g., 1% DMSO in assay buffer) to the wells of the assay plate.

    • Prepare a 2X kinase/substrate mixture containing the purified kinase and its specific substrate in kinase assay buffer.

    • Add 2.5 µL of the 2X kinase/substrate mixture to each well.

    • Mix gently by tapping the plate or using a plate shaker for 30 seconds.

    • Pre-incubate the plate at room temperature for 15 minutes.[14]

Step 3: Initiation and Progression of the Kinase Reaction

  • Rationale: The kinase reaction is initiated by the addition of ATP. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[25]

  • Protocol:

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Add 5 µL of the 2X ATP solution to each well to start the reaction (final reaction volume is 10 µL).

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction does not exceed 10-20% ATP consumption to maintain initial velocity conditions.

Step 4: Signal Generation and Detection

  • Rationale: The ADP-Glo™ assay is a two-step process. First, the ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP.[13] Second, the Kinase Detection Reagent converts the ADP produced into ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the kinase activity.[11][12]

  • Protocol:

    • Equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.[26]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[26]

Step 5: Data Acquisition and Analysis

  • Rationale: The luminescent signal is measured using a plate reader. The data is then normalized and plotted to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.[9]

  • Protocol:

    • Measure the luminescence signal using a plate reader.

    • Data Normalization:

      • Define the 100% activity control (high signal) from wells containing vehicle (DMSO) instead of the inhibitor.

      • Define the 0% activity control (low signal) from wells without the kinase enzyme.

      • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_LowControl) / (Signal_HighControl - Signal_LowControl))

    • IC50 Determination:

      • Plot the percent inhibition against the logarithm of the test compound concentration.

      • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[27]

Diagram: Principle of the ADP-Glo™ Kinase Assay

G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: Signal Generation Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP Phosphorylation ATP_remaining Remaining ATP Kinase->ATP_remaining Phosphorylation Substrate Substrate Substrate->Phospho_Substrate Phosphorylation Substrate->ADP Phosphorylation Substrate->ATP_remaining Phosphorylation ATP ATP ATP->Phospho_Substrate Phosphorylation ATP->ADP Phosphorylation ATP->ATP_remaining Phosphorylation ADP_Glo_Reagent ADP-Glo™ Reagent ADP->ADP_Glo_Reagent ATP_remaining->ADP_Glo_Reagent ATP_depleted ATP -> AMP ADP_Glo_Reagent->ATP_depleted ADP_step2 ADP ADP_Glo_Reagent->ADP_step2 Detection_Reagent Kinase Detection Reagent ADP_step2->Detection_Reagent ADP_to_ATP ADP -> ATP Detection_Reagent->ADP_to_ATP Luciferase Luciferase/ Luciferin ADP_to_ATP->Luciferase Light Luminescent Signal Luciferase->Light

Sources

In Vitro Evaluation of Methyl 4-Chloroquinazoline-6-carboxylate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel chemical entities derived from the Methyl 4-chloroquinazoline-6-carboxylate scaffold. As a privileged structure in medicinal chemistry, quinazoline derivatives have been extensively investigated for a range of therapeutic applications, most notably in oncology as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower robust and meaningful experimentation.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a bicyclic aromatic heterocycle that has proven to be a versatile scaffold for the development of biologically active molecules. Its rigid structure and ability to be functionalized at various positions allow for the precise orientation of pharmacophoric groups, leading to high-affinity interactions with biological targets. Numerous FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature the 4-anilinoquinazoline moiety and function by inhibiting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are pivotal in cancer cell proliferation and survival.[1]

The starting scaffold, this compound, offers a reactive "handle" at the C4 position. The chlorine atom is a good leaving group, readily displaced by nucleophiles such as anilines or other amines, allowing for the synthesis of a diverse library of derivatives.[1][2][3][4][5] The carboxylate group at the C6 position provides an additional site for modification, potentially influencing solubility, cell permeability, and target engagement.

This guide will detail a tiered approach to the in vitro evaluation of novel this compound derivatives, starting with broad screening for cytotoxic effects, followed by more specific assays to elucidate the mechanism of action, such as apoptosis induction and kinase inhibition. Additionally, given the broad biological activities of quinazolines, a protocol for assessing antimicrobial potential is also included.

Part 1: Primary Screening - Assessment of Cytotoxicity and Viability

The initial step in evaluating a new library of compounds is to determine their effect on cell viability. This provides a broad measure of cytotoxicity and helps identify promising candidates for further investigation. The MTT and XTT assays are robust, colorimetric methods suitable for high-throughput screening.

Scientific Principle: Tetrazolium Salt Reduction Assays

These assays quantify the metabolic activity of a cell population, which serves as an indicator of cell viability. In viable, metabolically active cells, mitochondrial dehydrogenases, such as NAD(P)H-dependent oxidoreductases, reduce tetrazolium salts to a colored formazan product.[6][7][8] The intensity of the color is directly proportional to the number of living cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): MTT is a yellow, water-soluble salt that is reduced to a purple, insoluble formazan. This necessitates a solubilization step before absorbance can be measured.[7][8][9]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): XTT is a second-generation tetrazolium salt that is reduced to an orange, water-soluble formazan. This eliminates the need for a solubilization step, simplifying the protocol.[10][11]

The choice between MTT and XTT often depends on the specific cell line and experimental conditions. The XTT assay is generally considered more convenient for high-throughput applications.

Experimental Workflow: Cell Viability Assays

G cluster_0 Cell Preparation & Seeding cluster_1 Compound Treatment cluster_2 Assay Procedure cluster_3 Data Acquisition & Analysis prep Prepare single-cell suspension seed Seed cells into 96-well plate (e.g., 5,000-10,000 cells/well) prep->seed incubate1 Incubate for 24h to allow attachment seed->incubate1 treat Add serial dilutions of quinazoline derivatives incubate1->treat incubate2 Incubate for 24, 48, or 72 hours treat->incubate2 controls Include vehicle (e.g., DMSO) and untreated controls controls->incubate2 add_reagent Add MTT or XTT reagent to each well incubate3 Incubate for 2-4 hours at 37°C add_reagent->incubate3 solubilize For MTT: Add solubilization solution (e.g., DMSO or SDS-HCl) incubate3->solubilize MTT Only read Measure absorbance on a microplate reader (MTT: ~570nm, XTT: ~450nm) solubilize->read calculate Calculate % Viability vs. Control read->calculate plot Plot dose-response curve and determine IC50 calculate->plot

Caption: General workflow for MTT/XTT cell viability assays.

Protocol 1: MTT Cell Viability Assay

Materials:

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS), protected from light

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Selected cancer cell line(s) and appropriate culture medium

  • This compound derivatives dissolved in DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include untreated and vehicle-treated (DMSO) wells as controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[9][10] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Protocol 2: XTT Cell Viability Assay

Materials:

  • Same as MTT, but replace MTT solution with an XTT labeling mixture (XTT reagent and an electron-coupling reagent, prepared according to the manufacturer's instructions). No solubilization solution is needed.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent. The ratio may vary by manufacturer.[10]

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[10][13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂.[10][13]

  • Absorbance Measurement: Measure the absorbance of the orange formazan product at a wavelength between 450 and 500 nm. A reference wavelength of ~660 nm can be used for background correction.[10][14]

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of the media-only blank wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Compound IDCell LineExposure Time (h)IC₅₀ (µM)
Derivative AA549 (Lung Cancer)485.2
Derivative BMCF-7 (Breast Cancer)4812.8
Derivative CA549 (Lung Cancer)48> 50
Gefitinib (Control)A549 (Lung Cancer)480.8

Table 1: Example data summary for cytotoxicity screening.

Part 2: Mechanistic Elucidation - Apoptosis Assays

If a derivative shows significant cytotoxicity, the next logical step is to determine if it induces programmed cell death (apoptosis). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose, allowing for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Scientific Principle: Detecting Apoptotic Markers

A key event in early apoptosis is the translocation of phosphatidylserine (PS) from the inner leaflet of the plasma membrane to the outer surface.[15][16]

  • Annexin V: This is a calcium-dependent protein with a high affinity for PS.[15] When conjugated to a fluorophore like FITC, it can label early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent DNA-intercalating agent that is excluded by the intact membrane of viable and early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised.

By using both stains and analyzing the cell population with a flow cytometer, we can distinguish four populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (rarely observed)

Experimental Workflow: Apoptosis Assay

G cluster_0 Cell Culture & Treatment cluster_1 Cell Harvesting & Staining cluster_2 Flow Cytometry & Analysis seed_plate Seed cells in 6-well plates incubate_attach Incubate for 24h seed_plate->incubate_attach treat_compound Treat with quinazoline derivative (at IC50 concentration) incubate_attach->treat_compound incubate_treat Incubate for a defined period (e.g., 24h) treat_compound->incubate_treat harvest Harvest both adherent and floating cells incubate_treat->harvest wash_pbs Wash cells with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate_stain Incubate for 15 min in the dark stain->incubate_stain acquire Acquire data on a flow cytometer incubate_stain->acquire gate Gate cell populations (FITC vs. PI) acquire->gate quantify Quantify percentages of live, early apoptotic, and late apoptotic/necrotic cells gate->quantify

Caption: Workflow for Annexin V/PI apoptosis detection by flow cytometry.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the quinazoline derivative at its predetermined IC₅₀ concentration for a specified time (e.g., 24 hours). Include an untreated and a vehicle-treated control.

  • Cell Harvesting: After treatment, collect both the floating cells (from the medium) and the adherent cells (by gentle trypsinization). Combine them and centrifuge to obtain a cell pellet.[17][18]

  • Washing: Wash the cells once with cold PBS and centrifuge again.

  • Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18] Gently vortex the tube.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]

  • Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Use the FITC signal detector for Annexin V (Ex = 488 nm; Em = 530 nm) and the phycoerythrin detector for PI.[18]

Data Analysis and Interpretation

The flow cytometer will generate dot plots of PI fluorescence versus Annexin V-FITC fluorescence. Quadrant gates are set based on unstained and single-stained controls.

  • Lower-Left Quadrant (Q3): Live cells (Annexin V- / PI-)

  • Lower-Right Quadrant (Q4): Early apoptotic cells (Annexin V+ / PI-)

  • Upper-Right Quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

The percentage of cells in each quadrant is calculated. A significant increase in the percentage of cells in the Q4 and Q2 quadrants in the treated sample compared to the control indicates that the compound induces apoptosis.

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
Untreated Control95.1%2.5%2.1%
Vehicle (DMSO)94.5%2.8%2.4%
Derivative A (5.2 µM)45.3%35.8%18.1%

Table 2: Example data from an Annexin V/PI apoptosis assay.

Part 3: Target Validation - In Vitro Kinase Inhibition Assay

Many 4-anilinoquinazoline derivatives exert their anticancer effects by inhibiting protein kinases. A biochemical kinase assay can directly measure the ability of a compound to inhibit a specific kinase enzyme.

Scientific Principle: Measuring Kinase Activity

Kinases catalyze the transfer of a phosphate group from ATP to a substrate (a peptide or protein). An in vitro kinase assay measures this activity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common and robust method.[20][21]

In a typical TR-FRET kinase assay:

  • A kinase, a biotinylated substrate peptide, and ATP are incubated with the test compound.

  • After the reaction, a europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-labeled acceptor fluorophore are added.

  • If the substrate is phosphorylated, the antibody binds. The biotin-streptavidin interaction brings the donor and acceptor fluorophores into close proximity.

  • Excitation of the europium donor results in energy transfer (FRET) to the acceptor, which then emits light at a specific wavelength.

  • An effective inhibitor will prevent substrate phosphorylation, leading to a low FRET signal.

Experimental Workflow: TR-FRET Kinase Assay

G cluster_0 Kinase Reaction cluster_1 Detection cluster_2 Data Acquisition mix_reagents Mix Kinase, Biotinylated Substrate, and Quinazoline Derivative start_reaction Start reaction by adding ATP mix_reagents->start_reaction incubate_reaction Incubate for 60-120 min at RT start_reaction->incubate_reaction add_detection Add 'Stop & Detect' buffer containing: - Eu-labeled anti-phospho-antibody (Donor) - SA-conjugated acceptor (e.g., APC) incubate_reaction->add_detection incubate_detection Incubate for 60 min at RT add_detection->incubate_detection read_plate Read plate on a TR-FRET compatible reader incubate_detection->read_plate calculate_ratio Calculate Emission Ratio (e.g., 665nm / 615nm) read_plate->calculate_ratio determine_ic50 Determine IC50 from dose-response curve calculate_ratio->determine_ic50

Caption: Workflow for a generic TR-FRET based kinase inhibition assay.

Protocol 4: Generic In Vitro Kinase Inhibition Assay (TR-FRET)

Materials:

  • 384-well low-volume black microplates

  • Recombinant kinase of interest (e.g., EGFR, VEGFR-2)

  • Biotinylated substrate peptide specific to the kinase

  • ATP

  • Kinase assay buffer

  • TR-FRET detection reagents (e.g., LanthaScreen™ or HTRF®)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the quinazoline derivatives in kinase assay buffer and add them to the wells of the 384-well plate.

  • Kinase/Substrate Addition: Add the kinase and biotinylated substrate to the wells containing the compounds. Incubate for 10-30 minutes.[22]

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction by adding the detection mixture containing the europium-labeled anti-phospho-antibody and the streptavidin-conjugated acceptor.

  • Detection Incubation: Incubate for 60 minutes at room temperature to allow for antibody and streptavidin binding.

  • Plate Reading: Read the plate on a TR-FRET compatible reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).

Data Analysis and Interpretation
  • Calculate TR-FRET Ratio: The ratio of the acceptor emission to the donor emission is calculated for each well.

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 x (1 - [(Signal of test compound - Signal of no enzyme control) / (Signal of no inhibitor control - Signal of no enzyme control)])

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Compound IDTarget KinaseIC₅₀ (nM)
Derivative AEGFR15.6
Derivative AVEGFR-2250.4
Erlotinib (Control)EGFR8.9

Table 3: Example data for a kinase inhibition assay.

Part 4: Broad Spectrum Screening - Antimicrobial Activity

Quinazoline derivatives have also been reported to possess antimicrobial properties.[23] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol 5: Broth Microdilution for MIC Determination

Materials:

  • 96-well sterile microtiter plates (U- or flat-bottom)

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Compound stock solutions in DMSO

  • Standard antimicrobial drug (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: In the first column of a 96-well plate, add the compound to the broth medium to achieve twice the highest desired final concentration. The remaining wells should contain only broth (100 µL).[24]

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last column used.[24] This will result in wells with decreasing concentrations of the compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL for bacteria.[25]

  • Inoculation: Inoculate each well (except for a sterility control well) with the prepared inoculum. The final volume in each well should be 200 µL. Include a growth control well (broth + inoculum, no compound).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density (OD) with a plate reader.[26][27]

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative D864>128
Derivative E>128>12816
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

Table 4: Example data for antimicrobial MIC testing.

Conclusion

This guide outlines a systematic, multi-tiered approach for the in vitro characterization of novel this compound derivatives. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently identify promising lead compounds and elucidate their mode of action. The protocols provided herein are based on established, robust methodologies and should be adapted and optimized for specific cell lines, targets, and laboratory conditions. Rigorous data analysis and the use of appropriate controls are paramount to generating reliable and reproducible results, ultimately accelerating the journey from chemical synthesis to potential therapeutic application.

References

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  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Gothai, S., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 69-77.
  • Slideshare. (n.d.). Principles & Applications of cell viability assays (MTT Assays). Retrieved from [Link]

  • San Diego State University. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Ergin, E., et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Molecules, 21(8), 1058.
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Immunostep Biotech. (2022, June 30). Everything about Annexin V-based apoptosis assays. Retrieved from [Link]

  • Li, F., et al. (2009). Detection of Apoptosis Based on the Interaction between Annexin V and Phosphatidylserine. Analytical Chemistry, 81(6), 2333–2338.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1339–1348.
  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Singh, R., et al. (2023). FRET Based Biosensor: Principle Applications Recent Advances and Challenges. Biosensors, 13(3), 374.
  • Saleem, M., & Tork, M. (2023). Antimicrobial Susceptibility Testing. In StatPearls.
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  • ResearchGate. (n.d.). Manual of Antimicrobial Susceptibility Testing. Retrieved from [Link]

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Sources

Application Note: Molecular Docking of Quinazoline Derivatives to the EGFR Kinase Domain

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with small molecule inhibitors forming a cornerstone of targeted cancer therapy.[1][2] Quinazoline derivatives, in particular, have proven to be a privileged scaffold for potent EGFR kinase inhibitors.[3][4][5] This application note provides a detailed, step-by-step protocol for conducting molecular docking studies of quinazoline derivatives with the EGFR kinase domain using widely accessible computational tools. We will cover the scientific rationale, a complete workflow from protein and ligand preparation to result analysis, and essential validation techniques to ensure the scientific rigor of the findings.

Scientific Background

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2][6] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately drive cellular responses.[7][8] In many cancers, aberrant EGFR activation, through mutation or overexpression, leads to uncontrolled cell growth and tumor progression, making it a prime therapeutic target.[1][6][7]

EGFR_Signaling cluster_membrane Plasma Membrane cluster_downstream EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activation Ligand EGF Ligand Ligand->EGFR Binding RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR signaling pathway.

Quinazoline-Based EGFR Inhibitors

Quinazoline-based molecules, such as Gefitinib and Erlotinib, are potent, ATP-competitive inhibitors of the EGFR tyrosine kinase.[3][9] They function by occupying the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation cascade and blocking downstream signaling.[10] The quinazoline scaffold typically forms a crucial hydrogen bond with the backbone nitrogen of Met793 in the hinge region of the kinase domain, a key interaction for anchoring the inhibitor.[11] Different substitutions on the quinazoline core allow for additional interactions with hydrophobic and allosteric pockets, enhancing potency and selectivity.[3][12]

Principle of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor).[13] The process involves two main components:

  • Sampling: A search algorithm explores various possible conformations (poses) of the ligand within the receptor's binding site.

  • Scoring: A scoring function estimates the binding affinity for each pose. The more negative the binding energy score, the more favorable the interaction is predicted to be.[14]

This technique is instrumental in structure-based drug design for screening virtual libraries, elucidating binding mechanisms, and optimizing lead compounds.

Detailed Protocol: A Step-by-Step Workflow

This protocol will use UCSF Chimera for visualization and initial file preparation, and AutoDock Vina for the docking simulation.[15][16] These tools are powerful, widely used, and freely available for academic research.

Required Software
  • UCSF Chimera: For visualization and protein/ligand preparation.

  • AutoDock Tools (MGLTools): For preparing PDBQT files and setting up the grid box.[17]

  • AutoDock Vina: The docking engine.[18]

  • Open Babel: A versatile chemical toolbox for file format conversion.[19]

Docking_Workflow PDB 1. Obtain Structures (PDB, PubChem) Prep 2. Prepare Protein & Ligand (Add Hydrogens, Charges) PDB->Prep Grid 3. Define Binding Site (Grid Box Generation) Prep->Grid Dock 4. Run Docking Simulation (AutoDock Vina) Grid->Dock Analyze 5. Analyze & Validate Results (Binding Energy, Pose, RMSD) Dock->Analyze

Caption: The overall molecular docking workflow.

Step 1: Target Protein Preparation

The choice of the protein structure is critical. For this study, we will use the PDB ID 1XKK , which is the crystal structure of the human EGFR kinase domain in complex with a quinazoline inhibitor.[11]

  • Download Structure: Go to the RCSB PDB database and download the PDB file for 1XKK.

  • Clean the PDB: Open the PDB file in UCSF Chimera. The crystal structure contains the protein, the co-crystallized ligand, water molecules, and other heteroatoms. For this protocol, we need to prepare the "apo" receptor (protein only).

    • Delete water molecules: Select -> Structure -> solvent, then Actions -> Atoms/Bonds -> delete.

    • Delete the co-crystallized ligand and other non-protein molecules.[15]

  • Prepare the Receptor: Use the Dock Prep tool in Chimera (Tools -> Surface/Binding Analysis -> Dock Prep). This will:

    • Add hydrogen atoms.

    • Assign partial charges (use Gasteiger).

    • Repair any incomplete side chains.

  • Save the Prepared Protein: Save the cleaned and prepared protein as a PDB file (e.g., 1xkk_protein.pdb).

Step 2: Ligand Preparation

For this example, we will prepare a representative quinazoline derivative, Erlotinib.

  • Obtain Ligand Structure: Download the 3D structure of Erlotinib from a database like PubChem or DrugBank in SDF or MOL2 format.[19]

  • Add Hydrogens and Assign Charges:

    • Open the ligand file in UCSF Chimera.

    • Use the AddH tool to add hydrogens.

    • Use the Add Charge tool to assign Gasteiger charges.

  • Energy Minimization (Optional but Recommended): A brief energy minimization can relieve any steric clashes in the initial 3D structure. Use the Minimize Structure tool in Chimera.

  • Save the Prepared Ligand: Save the prepared ligand as a MOL2 file (e.g., erlotinib.mol2).

Step 3: File Conversion to PDBQT Format

AutoDock Vina requires protein and ligand files to be in the PDBQT format, which is a PDB file with added information on atom types and partial charges.[17]

  • Open AutoDockTools (ADT): Launch the ADT graphical interface.

  • Process the Receptor:

    • File -> Read Molecule and open 1xkk_protein.pdb.

    • ADT will automatically add hydrogens. Choose to merge non-polar hydrogens and add Kollman charges.

    • Save the file: Grid -> Macromolecule -> Choose..., select the protein, and save it as 1xkk_protein.pdbqt.[16]

  • Process the Ligand:

    • Ligand -> Input -> Open and select erlotinib.mol2.

    • ADT will automatically detect the root and set up rotatable bonds.

    • Save the file: Ligand -> Output -> Save as PDBQT and name it erlotinib.pdbqt.[20]

Step 4: Grid Box Generation

The grid box defines the three-dimensional space where Vina will search for binding poses.[21] It should be centered on the active site and large enough to encompass it entirely.

  • Load Receptor in ADT: Ensure 1xkk_protein.pdbqt is loaded.

  • Open GridBox: Grid -> Grid Box....

  • Center the Grid: A good practice is to center the grid on the co-crystallized ligand from the original PDB file. For 1XKK, the active site is well-defined. Key residues include Leu718, Val726, Ala743, Met793, and Asp855. Center the grid box to cover these residues.

  • Set Dimensions: A size of 20 x 20 x 20 Å is often a good starting point.

  • Record Coordinates: Note down the center coordinates (e.g., center_x, center_y, center_z) and dimensions (size_x, size_y, size_z). These will be used in the configuration file.

Step 5: Molecular Docking Simulation

AutoDock Vina is run from the command line. It requires a configuration file (conf.txt) that specifies the input files and search parameters.

  • Create conf.txt: Create a text file with the following content:

    • exhaustiveness: Controls the thoroughness of the search. Higher values increase accuracy but also computation time. The default of 8 is usually sufficient.[18]

  • Run Vina: Open a terminal or command prompt, navigate to your working directory, and execute the following command:

Validation of the Docking Protocol

Trustworthiness is paramount. Before docking novel compounds, the protocol must be validated to ensure it can reproduce experimentally observed binding modes.[22]

  • Prepare the Co-crystallized Ligand: Extract the inhibitor from the original 1XKK.pdb file and prepare it as a PDBQT file, just as you did for Erlotinib.

  • Re-docking: Dock this co-crystallized ligand back into the receptor's binding site using the exact same protocol (grid box, parameters).

  • Calculate RMSD: The Root Mean Square Deviation (RMSD) measures the difference between the docked pose and the original crystal structure pose.[14][23]

    • Open the original PDB (1XKK) and the re-docked output PDBQT file in UCSF Chimera.

    • Superimpose the protein backbones.

    • Calculate the RMSD between the heavy atoms of the co-crystallized ligand and the top-ranked docked pose.

    • Success Criterion: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating the docking protocol is reliable.[22][23][24]

Analysis and Interpretation of Results

The output from Vina consists of a PDBQT file with multiple predicted binding poses and a log file containing their corresponding binding affinities.

Quantitative Analysis

The primary quantitative result is the binding affinity , reported in kcal/mol.[25] A more negative value signifies a stronger predicted binding. It's crucial to compare the scores of your test compounds to a known reference inhibitor (like Erlotinib) docked using the same protocol.

CompoundBinding Affinity (kcal/mol)Key H-Bond Interactions
Erlotinib (Reference)-9.5Met793
Quinazoline Derivative 1-10.2Met793, Thr790
Quinazoline Derivative 2-8.7Met793

This is an example table. Actual values will be generated by your simulation.

Qualitative (Visual) Analysis

Visual inspection of the top-ranked pose is essential to understand the specific molecular interactions driving the binding.[14][26]

  • Load Complex: Open the receptor PDBQT (1xkk_protein.pdbqt) and the docking output (erlotinib_out.pdbqt) in a visualization tool like UCSF Chimera or PyMOL.

  • Identify Interactions: Look for key interactions known to be important for quinazoline inhibitors.[14]

    • Hydrogen Bonds: Is there a hydrogen bond between the N1 of the quinazoline core and the backbone of Met793?[11][12]

    • Hydrophobic Interactions: Are parts of the ligand occupying hydrophobic pockets formed by residues like Leu718, Val726, and Ala743?[25]

    • Other Interactions: Check for pi-stacking or electrostatic interactions.[25]

Interactions cluster_egfr EGFR Active Site cluster_quinazoline Quinazoline Inhibitor Met793 Met793 (Hinge Region) Hydrophobic_Pocket Hydrophobic Pocket (Leu718, Val726) Gatekeeper Thr790 (Gatekeeper) Quinazoline_Core Quinazoline Core Quinazoline_Core->Met793 H-Bond Anilino_Group Anilino Group Anilino_Group->Hydrophobic_Pocket Hydrophobic Interaction Side_Chain Substituent Side_Chain->Gatekeeper Steric/Polar Interaction

Caption: Key pharmacophoric interactions.

Conclusion

Molecular docking is a powerful computational tool for investigating the binding of quinazoline derivatives to the EGFR kinase domain. By following a rigorous and validated protocol, researchers can gain valuable insights into structure-activity relationships, predict the binding modes of novel inhibitors, and prioritize compounds for further experimental testing. The combination of quantitative scoring and qualitative visual analysis provides a comprehensive understanding of the molecular interactions that underpin inhibitory activity.

References

  • Chan, B. A., & Hughes, B. G. M. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. International Journal of Molecular Sciences, 22(11), 6031. [Link]

  • ResearchGate. (n.d.). Structure of EGFR kinase domain complexed with quinazoline inhibitor 8 (PDB ID: 1XKK). [Link]

  • Wee, P., & Wang, Z. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Opinion on Therapeutic Targets, 27(1), 1-13. [Link]

  • UCSF Chimera. (2020). Protein-ligand docking with AutoDock Vina and UCSF Chimera. YouTube. [Link]

  • Normanno, N., De Luca, A., Bianco, C., Strizzi, L., Mancino, M., Maiello, M. R., & Salomon, D. S. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16. [Link]

  • Bioinformatics Review. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]

  • Yadav, A. K., Kumar, V., Singh, S., & Kumar, S. (2021). Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy, 6(1), 1-14. [Link]

  • ResearchGate. (n.d.). The EGFR signaling pathway in human cancers. [Link]

  • Muzzammel Rehman. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction. YouTube. [Link]

  • ResearchGate. (2015). How can I validate a docking protocol?. [Link]

  • National Institutes of Health. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

  • National Institutes of Health. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]

  • National Institutes of Health. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. [Link]

  • Farhan Haq. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • MDPI. (2021). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. [Link]

  • JUST BIOTECH GEEKS. (2021). Molecular Docking Part - 1 | Protein & Ligand Preparation. YouTube. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]

  • National Institutes of Health. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship and molecular docking of compound 1 in the human EGFR kinase domain (PDB ID 1XKK). [Link]

  • ResearchGate. (n.d.). Validation of docking protocol by redocking the cocrystallized ligand. [Link]

  • ACS Publications. (2007). Validation Studies of the Site-Directed Docking Program LibDock. [Link]

  • Forli, S., et al. (2012). Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]

  • ResearchGate. (n.d.). Docking analysis of quinazolin-4(3H)-one 2i and 3i with EGFR protein kinase enzyme. [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. [Link]

  • Elsevier. (2022). Structural insights into conformational stability and binding of thiazolo-[2,3-b] quinazolinone derivatives with EGFR-TKD. [Link]

  • National Institutes of Health. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. [Link]

  • ResearchGate. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC | Request PDF. [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]

  • National Institutes of Health. (2021). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors. [Link]

  • National Institutes of Health. (2020). Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors. [Link]

  • RCSB PDB. (2019). 6JZ0: Crystal structure of EGFR kinase domain in complex with compound 78. [Link]

  • Bioinformatics Tutorials. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • Aby Jimson. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

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Use of Methyl 4-chloroquinazoline-6-carboxylate in the synthesis of PAK4 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Use of Methyl 4-chloroquinazoline-6-carboxylate in the Synthesis of PAK4 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

P21-activated kinase 4 (PAK4) is a serine/threonine kinase that has emerged as a critical node in oncogenic signaling, driving processes such as cell proliferation, survival, and metastasis.[1][2] Its overexpression and hyperactivity are linked to poor prognosis in a variety of cancers, making it a high-priority target for therapeutic intervention.[1][3] The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[4][5] This document provides a detailed guide on the strategic use of This compound (CAS 152536-17-9)[6] as a versatile starting material for the synthesis of potent and selective PAK4 inhibitors. We will explore the underlying biological rationale, provide detailed synthetic and analytical protocols, and explain the causality behind key experimental choices.

The Rationale for Targeting the PAK4 Signaling Pathway

PAK4 acts as a central hub integrating signals from various upstream activators, including Rho GTPases (Cdc42, Rac), receptor tyrosine kinases (RTKs), and G protein-coupled receptors (GPCRs).[7][8] Once activated, PAK4 phosphorylates a wide array of downstream substrates, modulating key signaling cascades that are hallmarks of cancer.

Key PAK4-mediated pathways include:

  • Cell Proliferation and Survival: PAK4 can activate the PI3K/AKT and RAF/MEK/ERK pathways, which are fundamental drivers of cell growth and survival, while also inhibiting apoptotic signals.[2]

  • Metastasis and Invasion: A crucial role of PAK4 is the regulation of the cytoskeleton. Through the LIMK1/Cofilin pathway, PAK4 promotes cytoskeletal remodeling, leading to increased cell motility, invasion, and the epithelial-mesenchymal transition (EMT).[9][2][10]

  • Chemoresistance: Overexpression of PAK4 has been associated with resistance to standard chemotherapeutic agents, further underscoring its importance as a therapeutic target.[9]

The diagram below illustrates the central role of PAK4 in oncogenic signaling, providing a clear rationale for its inhibition.

PAK4_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effectors & Pathways cluster_outcomes Cancer Hallmarks RTKs RTKs (e.g., HGF) Cdc42 Cdc42 / Rac RTKs->Cdc42 GPCRs GPCRs GPCRs->Cdc42 Integrins Integrins Integrins->Cdc42 WNT WNT/FZD WNT->Cdc42 PAK4 PAK4 Activation Cdc42->PAK4 Activation PI3K_AKT PI3K / AKT / Bad PAK4->PI3K_AKT RAF_MEK_ERK RAF / MEK / ERK PAK4->RAF_MEK_ERK LIMK1 LIMK1 / Cofilin PAK4->LIMK1 Beta_Catenin β-catenin PAK4->Beta_Catenin Chemoresistance Chemoresistance PAK4->Chemoresistance Proliferation Proliferation & Survival PI3K_AKT->Proliferation RAF_MEK_ERK->Proliferation Metastasis Invasion & Metastasis LIMK1->Metastasis Beta_Catenin->Proliferation

Caption: The PAK4 signaling cascade in cancer. (Max Width: 760px)

Synthetic Strategy: The Role of this compound

The synthesis of quinazoline-based kinase inhibitors predominantly relies on the nucleophilic aromatic substitution (SNAr) reaction at the C4 position.[11][12][13] The electron-withdrawing nature of the quinazoline ring system makes the C4-chloro substituent an excellent leaving group, facilitating its displacement by a variety of nucleophiles, most commonly primary or secondary amines.[13][14]

This compound is an ideal starting scaffold for several reasons:

  • Reactive C4 Position: The chlorine atom at C4 is primed for SNAr, allowing for the introduction of diverse amine-containing fragments. This is the key step for building a library of analogues to explore the structure-activity relationship (SAR).[12][13]

  • C6-Ester Handle: The methyl ester at the C6 position provides a versatile chemical handle. It can be maintained in the final compound to modulate physicochemical properties or it can be hydrolyzed to the corresponding carboxylic acid for further derivatization, such as amide coupling, to explore additional binding pockets within the kinase.

  • Scaffold Rigidity: The rigid bicyclic core helps to pre-organize the substituents in a defined geometry, reducing the entropic penalty upon binding to the kinase active site.

The general synthetic workflow is depicted below. The core strategy involves coupling the quinazoline scaffold with a chosen nucleophile (typically an aniline or a cyclic amine) to generate the final inhibitor.[10][15][16]

Synthetic_Workflow Start Methyl 4-chloro- quinazoline-6-carboxylate Reaction S N Ar Reaction (e.g., DIPEA, NMP, Heat) Start->Reaction Nucleophile Selected Nucleophile (e.g., R-NH2) Nucleophile->Reaction Intermediate Crude Product Mixture Reaction->Intermediate Purification Purification (e.g., Column Chromatography) Intermediate->Purification FinalProduct Pure PAK4 Inhibitor Purification->FinalProduct Evaluation Biochemical & Cellular Evaluation FinalProduct->Evaluation

Caption: General workflow for synthesizing PAK4 inhibitors. (Max Width: 760px)

Detailed Experimental Protocol: Synthesis of a Representative Inhibitor

This protocol describes the synthesis of a hypothetical but representative PAK4 inhibitor, Methyl 4-(4-aminopiperidin-1-yl)quinazoline-6-carboxylate , based on established methodologies for SNAr reactions on chloroquinazolines.[16][17]

Materials and Reagents

Reagent Supplier CAS No. Notes
This compound (Various) 152536-17-9 Starting Material
tert-butyl piperidin-4-ylcarbamate (Various) 73874-95-0 Nucleophile
N,N-Diisopropylethylamine (DIPEA) (Various) 7087-68-5 Non-nucleophilic base
N-Methyl-2-pyrrolidone (NMP) (Various) 872-50-4 Anhydrous, high-boiling solvent
Dichloromethane (DCM) (Various) 75-09-2 Anhydrous
Trifluoroacetic acid (TFA) (Various) 76-05-1 For Boc deprotection
Ethyl acetate (EtOAc) (Various) 141-78-6 For extraction
Saturated aq. NaHCO₃ (Lab Prep) N/A For work-up
Brine (Lab Prep) N/A For work-up
Anhydrous MgSO₄ (Various) 7487-88-9 Drying agent

| Silica Gel | (Various) | 7631-86-9 | For chromatography |

Step 1: Nucleophilic Aromatic Substitution

  • Rationale: This step couples the quinazoline core with the protected amine nucleophile. NMP is used as a high-boiling polar aprotic solvent, which is ideal for SNAr reactions that can be sluggish at lower temperatures. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing protonation of the nucleophile and driving the reaction to completion.

  • To a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 g, 4.49 mmol).

  • Add tert-butyl piperidin-4-ylcarbamate (1.08 g, 5.39 mmol, 1.2 equivalents).

  • Add anhydrous NMP (15 mL) to dissolve the solids, followed by DIPEA (1.17 mL, 6.74 mmol, 1.5 equivalents).

  • Equip the flask with a reflux condenser and heat the reaction mixture to 120 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Once complete, cool the mixture to room temperature. Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the Boc-protected intermediate as a solid.

Step 2: Boc Deprotection

  • Rationale: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines. It is stable to the basic conditions of the SNAr reaction but is easily cleaved under acidic conditions using TFA to reveal the free amine in the final product.

  • Dissolve the purified Boc-protected intermediate (e.g., 1.5 g, 3.88 mmol) in anhydrous dichloromethane (20 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5 mL) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC/LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Re-dissolve the residue in a small amount of DCM and carefully neutralize with saturated aqueous NaHCO₃ until the pH is ~8-9.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, Methyl 4-(4-aminopiperidin-1-yl)quinazoline-6-carboxylate .

Biochemical and Cellular Evaluation Protocols

Protocol 1: In Vitro PAK4 Kinase Assay (ADP-Glo™ Format)

  • Principle: This luminescent assay quantifies the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[18][19][20][21] It is a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.

  • Prepare a serial dilution of the synthesized inhibitor in DMSO (e.g., from 10 mM down to 1 nM).

  • In a 96-well plate, add 2.5 µL of the inhibitor dilution (or DMSO for control).

  • Add 12.5 µL of a master mix containing 1x Kinase Assay Buffer, ATP (at Kₘ concentration), and the substrate peptide (e.g., PAKtide).[19]

  • To initiate the reaction, add 10 µL of diluted recombinant human PAK4 enzyme in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[19][20]

  • Incubate the plate at 30°C for 45-60 minutes.[19]

  • Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.[18]

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.[19]

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration relative to the DMSO control and plot the data to determine the IC₅₀ value using non-linear regression.

  • Crucially, perform a parallel assay using recombinant PAK1 to determine the selectivity of the inhibitor. [22]

Protocol 2: Cell Invasion Assay (Transwell Format)

  • Principle: This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.[15][16] A549 lung cancer cells are a suitable model as their migratory phenotype is known to be PAK4-dependent.[10][16]

  • Culture A549 cells in appropriate media. The day before the assay, starve the cells in serum-free media for 12-24 hours.

  • Coat the top of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

  • Harvest the starved cells and resuspend them in serum-free media at a density of 1 x 10⁵ cells/mL.

  • Pre-treat the cell suspension with various concentrations of the PAK4 inhibitor (and a DMSO vehicle control) for 30 minutes.

  • Add 200 µL of the treated cell suspension to the upper chamber of the Matrigel-coated inserts.

  • Add 500 µL of media containing 10% FBS (as a chemoattractant) to the lower chamber.

  • Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • After incubation, carefully remove the non-invading cells from the top surface of the insert with a cotton swab.

  • Fix the cells that have invaded to the bottom surface of the membrane with methanol and stain with crystal violet.

  • Elute the crystal violet stain with a solubilization buffer (e.g., 10% acetic acid) and measure the absorbance at 590 nm, or count the stained cells in several microscopic fields.

  • Express the results as a percentage of invasion relative to the DMSO control.

Data Presentation and Interpretation

Structure-activity relationship (SAR) studies are crucial for optimizing inhibitor potency and selectivity. By synthesizing a small library of compounds using the described methods, one can generate data to guide further drug design.

Table 1: Representative Data for a Hypothetical Series of PAK4 Inhibitors

Compound IDC4-Substituent (R-group)PAK4 IC₅₀ (nM)PAK1 IC₅₀ (nM)Selectivity Index (PAK1/PAK4)A549 Cell Invasion (% Inhibition @ 100 nM)
INH-01 3-Fluoroaniline2508003.215%
INH-02 3-Aminopiperidine8534004045%
INH-03 4-Aminopiperidine9>10,000>111182%
INH-04 N-Methyl-4-aminopiperidine22>10,000>45475%

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • From INH-01 to INH-02/03: Moving from a simple aniline to a piperidine ring significantly improves potency and, more importantly, selectivity against PAK1. This suggests the piperidine moiety makes favorable interactions in the PAK4 active site that are not possible in the PAK1 active site.

  • INH-02 vs. INH-03: The position of the amino group on the piperidine ring is critical. The para-position (INH-03) is vastly superior, indicating a specific hydrogen bond or ionic interaction is being made, likely with a residue like Asp458 in the DFG motif of PAK4.[16]

  • INH-03 vs. INH-04: Methylation of the terminal amine (INH-04) reduces potency slightly, suggesting the primary amine's ability to act as a hydrogen bond donor is important for maximal affinity.[16]

  • Correlation: The in vitro potency (PAK4 IC₅₀) correlates well with the cellular activity (A549 invasion inhibition), providing confidence that the observed cellular phenotype is due to on-target PAK4 inhibition.

Conclusion

This compound is a highly valuable and strategic starting material for the development of novel PAK4 inhibitors. Its chemical tractability via SNAr reactions allows for the rapid generation of diverse chemical libraries, enabling thorough SAR exploration. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and subsequent biochemical and cellular characterization of potent and selective PAK4 inhibitors. The strong correlation between in vitro and cellular data for compounds derived from this scaffold validates this approach for discovering clinically relevant drug candidates targeting the PAK4 signaling axis in cancer.

References

  • Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry.
  • PAK4-mediated signaling pathways in cancer. PAK4 is activated by... - ResearchGate. (Available at: [Link])

  • PAK4-mediated signaling pathways in cancer. PAK4 is activated by... - ResearchGate. (Available at: [Link])

  • PAK4–6 in cancer and neuronal development - PMC - PubMed Central - NIH. (Available at: [Link])

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Application Note: High-Throughput Screening of Methyl 4-chloroquinazoline-6-carboxylate Derivatives for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. This application note provides a comprehensive guide for the high-throughput screening (HTS) of Methyl 4-chloroquinazoline-6-carboxylate derivative libraries to identify novel kinase inhibitors. We delve into the rationale behind experimental design, from target selection and assay development to data analysis and hit validation. Detailed, step-by-step protocols for both biochemical and cell-based screening assays are provided, alongside strategies for assay miniaturization to enhance throughput and conserve resources. Furthermore, we present a robust data analysis pipeline, including quality control, hit identification, and dose-response confirmation. This guide is intended to equip researchers with the necessary knowledge and methodologies to efficiently screen this important class of compounds and accelerate the discovery of new therapeutic agents.

Introduction: The Quinazoline Scaffold in Kinase-Targeted Drug Discovery

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery, particularly in oncology.[1] The quinazoline core acts as a versatile scaffold for developing inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[2][3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.

Notably, several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature the quinazoline moiety and effectively target the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer and other malignancies.[2][4] The general structure of this compound provides a key starting point for the synthesis of diverse chemical libraries, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various kinases. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of these derivatives to identify promising "hit" compounds for further development.[5]

Target Focus: EGFR and VEGFR-2 Kinases

While a library of this compound derivatives can be screened against a wide array of kinases, this application note will focus on two well-validated and highly relevant cancer targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant signaling is implicated in the growth and progression of numerous cancers. Quinazoline-based inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling.[1]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6] Dual inhibition of both EGFR and VEGFR-2 is a clinically validated strategy to combat cancer through complementary mechanisms.

The following diagram illustrates the central role of the EGFR and VEGFR-2 signaling pathways in cancer.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-Akt-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR-2->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway VEGFR-2->PLCg_PKC Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Migration Migration PI3K_AKT_mTOR->Migration Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis

Caption: EGFR and VEGFR-2 signaling pathways in cancer.

Assay Development and Miniaturization

The success of any HTS campaign hinges on the development of a robust and reliable assay. The choice between a biochemical and a cell-based assay depends on the specific research question. Biochemical assays offer a direct measure of a compound's effect on a purified enzyme, while cell-based assays provide insights into a compound's activity in a more physiologically relevant context.[7][8]

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Principle: TR-FRET is a widely used HTS format due to its sensitivity and low background interference.[9] This assay measures the phosphorylation of a substrate by the target kinase. A europium cryptate-labeled antibody detects the phosphorylated substrate, and when a second fluorescent acceptor molecule (e.g., XL665) is brought into proximity through binding to the substrate, FRET occurs upon excitation. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Protocol: TR-FRET Assay for EGFR Kinase Activity

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound derivative library into the wells of a 384-well low-volume microplate.

  • Control Wells: Designate wells for positive controls (e.g., a known EGFR inhibitor like gefitinib) and negative controls (DMSO vehicle).

  • Enzyme and Substrate Addition: Prepare a solution containing recombinant human EGFR enzyme and a biotinylated poly-GT substrate in kinase assay buffer. Dispense 5 µL of this solution into each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for EGFR to ensure sensitive detection of ATP-competitive inhibitors.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Prepare a detection mixture containing Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin in detection buffer. Add 10 µL of this mixture to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for the development of the detection signal.

  • Plate Reading: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm. The TR-FRET signal is typically expressed as a ratio of the two emission intensities.

Cell-Based Assay: Cell Proliferation/Viability

Principle: This assay determines the effect of the compounds on the proliferation and viability of cancer cells that are dependent on the target kinase signaling for their growth. A common method is to use a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.[10] A decrease in the luminescent signal indicates cytotoxic or cytostatic effects of the compound.

Protocol: Cell Proliferation Assay using A549 Lung Carcinoma Cells

  • Cell Seeding: Culture A549 non-small cell lung cancer cells (known to express EGFR) in appropriate media. Harvest and resuspend the cells to a concentration of 5 x 10⁴ cells/mL. Dispense 50 µL of the cell suspension into each well of a 384-well white, clear-bottom tissue culture-treated plate.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell adherence.

  • Compound Addition: Perform a serial dilution of the compound library. Using a liquid handler, add 50 nL of the diluted compounds to the cell plates to achieve the desired final screening concentration (e.g., 10 µM).

  • Control Wells: Include wells with DMSO as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Detection: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 25 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Plate Reading: Read the luminescence on a microplate reader.

Assay Miniaturization: Scaling Down for Efficiency

Miniaturizing assays from 96-well to 384- or 1536-well formats significantly reduces the consumption of expensive reagents, precious compounds, and cells, while increasing throughput.[11][12][13][14] However, this process requires careful optimization of several parameters to maintain data quality.

Key Considerations for Miniaturization:

  • Liquid Handling: The use of non-contact dispensing technologies, such as acoustic or pintool-based liquid handlers, is crucial for accurately and precisely transferring nanoliter volumes.

  • Evaporation: Edge effects due to evaporation are more pronounced in higher-density plates. Using plates with lids, maintaining a humidified environment, and avoiding prolonged incubation times can mitigate this issue.

  • Cell Seeding Density: The optimal cell number per well needs to be re-established to ensure a sufficient signal-to-background ratio without overcrowding.[11]

  • Reagent Concentrations: The concentrations of enzymes, substrates, and detection reagents may need to be adjusted to maintain assay performance in smaller volumes.

The following diagram outlines the workflow for assay miniaturization.

G Start Start Protocol_96_Well Establish Robust Assay in 96-Well Format Start->Protocol_96_Well Liquid_Handler Optimize Liquid Handling (Acoustic/Pin Tool) Protocol_96_Well->Liquid_Handler Plate_Format Select 384- or 1536-Well Plate Liquid_Handler->Plate_Format Parameter_Optimization Optimize Parameters: - Cell Seeding Density - Reagent Concentrations - Incubation Times Plate_Format->Parameter_Optimization QC_Validation Validate Miniaturized Assay: - Z'-factor > 0.5 - S/B Ratio - Reproducibility Parameter_Optimization->QC_Validation HTS_Ready Ready for HTS QC_Validation->HTS_Ready

Caption: Workflow for assay miniaturization.

High-Throughput Screening Workflow

A typical HTS campaign involves the automated screening of thousands to millions of compounds. The workflow must be meticulously planned and executed to ensure data quality and reproducibility.

The following diagram provides a schematic of a comprehensive HTS workflow.

G cluster_0 Preparation cluster_1 Screening cluster_2 Data Analysis Library_Prep Compound Library Preparation Assay_Ready_Plates Preparation of Assay-Ready Plates Library_Prep->Assay_Ready_Plates Compound_Transfer Acoustic Compound Transfer Assay_Ready_Plates->Compound_Transfer Reagent_Addition Automated Reagent Addition Compound_Transfer->Reagent_Addition Incubation Robotic Incubation Reagent_Addition->Incubation Plate_Reading High-Throughput Plate Reading Incubation->Plate_Reading Data_QC Data QC and Normalization Plate_Reading->Data_QC Hit_ID Hit Identification Data_QC->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Hit_Validation Hit Validation and Selectivity Profiling Dose_Response->Hit_Validation

Caption: A typical workflow for a high-throughput screening campaign.[1]

Data Analysis, Hit Identification, and Validation

The vast amount of data generated from an HTS campaign requires a systematic and statistically rigorous analysis pipeline to identify true "hits" and minimize false positives and negatives.[15][16]

Data Quality Control and Normalization

Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[17][18][19] It takes into account the dynamic range of the signal and the data variation associated with the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[17]

The formula for calculating the Z'-factor is:

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.

  • μ_pos and μ_neg are the means of the positive and negative controls, respectively.

Data Normalization: Raw data from each plate should be normalized to account for plate-to-plate variability. A common method is to normalize the data to the plate-specific controls, expressing the activity of each compound as a percentage of inhibition or activation.

Hit Identification

A "hit" is a compound that produces a statistically significant and reproducible effect in an assay. Several statistical methods can be used for hit selection.

Z-Score: The Z-score measures how many standard deviations a compound's activity is from the mean activity of all compounds on the plate.[20][21] A Z-score cutoff (e.g., Z-score < -3 for inhibitors) is often used to identify initial hits.

Z-score = (x - μ_sample) / σ_sample

Where:

  • x is the raw measurement for a single compound.

  • μ_sample is the mean of all sample measurements on the plate.

  • σ_sample is the standard deviation of all sample measurements on the plate.

B-Score: The B-score is a more robust method that corrects for positional effects within a plate (e.g., row and column effects) and is less sensitive to outliers than the Z-score.[20]

Hit Validation and Dose-Response Analysis

Initial hits from the primary screen must be validated to confirm their activity and eliminate artifacts. This involves re-testing the compounds, often from a freshly prepared sample. Confirmed hits are then subjected to dose-response analysis to determine their potency.[22][23][24]

Dose-Response Curves: Compounds are tested over a range of concentrations (typically in a 10-point serial dilution) to generate a dose-response curve.[24] This curve is a graphical representation of the relationship between the compound concentration and the biological response.[22] The data is fitted to a sigmoidal curve using non-linear regression to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).[24]

Table 1: Hypothetical HTS Data and Hit Identification

Compound IDRaw Signal% InhibitionZ-ScoreHit? (Z-Score < -3)
Cmpd-00185,00015%-1.2No
Cmpd-00292,0008%-0.8No
Cmpd-003 25,000 75% -4.5 Yes
Cmpd-00478,00022%-1.8No
...............
Positive Ctrl10,00090%N/AN/A
Negative Ctrl100,0000%N/AN/A

The following diagram illustrates the data analysis pipeline from raw data to validated hits.

G Raw_Data Raw HTS Data QC Plate-Level QC (Z'-factor) Raw_Data->QC Normalization Data Normalization (% Inhibition) QC->Normalization Hit_Picking Hit Identification (Z-score / B-score) Normalization->Hit_Picking Hit_Confirmation Hit Confirmation (Re-testing) Hit_Picking->Hit_Confirmation Dose_Response Dose-Response Curves (IC50 Determination) Hit_Confirmation->Dose_Response Validated_Hits Validated Hits Dose_Response->Validated_Hits

Caption: Data analysis pipeline for HTS.

Conclusion

The high-throughput screening of this compound derivative libraries is a powerful approach for the discovery of novel kinase inhibitors with therapeutic potential. By employing robust and well-validated biochemical and cell-based assays, coupled with a rigorous data analysis pipeline, researchers can efficiently identify and characterize promising lead compounds. The methodologies and protocols outlined in this application note provide a comprehensive framework to guide scientists through the HTS workflow, from assay development to hit validation, ultimately accelerating the journey from chemical library to clinical candidate.

References

  • A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling - NIH. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. [Link]

  • Miniaturization of Gene Transfection Assays in 384 and 1536-Well Microplates - PMC - NIH. [Link]

  • The Power of Small - High-Throughput Screening Assay Miniaturization - 3D Cell Culture. [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? - Patsnap Synapse. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]

  • A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. [Link]

  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PubMed Central. [Link]

  • The Mini Revolution: Miniaturized Assays Transforming Research - Dispendix. [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - Brieflands. [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. [Link]

  • A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. [Link]

  • Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds - Liu - Anti-Cancer Agents in Medicinal Chemistry - Eco-Vector Journals Portal. [Link]

  • Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies - PubMed. [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches - PubMed. [Link]

  • Biochemical Assay Services - Evotec. [Link]

  • Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro) - MDPI. [Link]

  • On HTS: Hit Selection - Science and Technology of Assay Development. [Link]

  • High Throughput Screening Assays for Drug Discovery - BellBrook Labs. [Link]

  • Understanding the Importance of The Dose-Response Curve - Collaborative Drug Discovery. [Link]

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. [Link]

  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed. [Link]

  • Establishing a Cell-Based Assay to Target Hyperactive Spleen Tyrosine Kinase for High-Throughput Drug Screen. [Link]

  • High-Throughput Screening (HTS) Services - Charles River Laboratories. [Link]

  • Miniaturization of gene transfection assays in 384- and 1536-well microplates - The Ohio State University. [Link]

  • High-throughput screening (HTS) | BMG LABTECH. [Link]

  • Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery - Enthought. [Link]

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  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC. [Link]

  • What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies - BellBrook Labs. [Link]

  • How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad. [Link]

  • Basics of Assay Equipment and Instrumentation for High Throughput Screening - NCBI - NIH. [Link]

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  • (PDF) High-throughput screening assays for the identification of chemical probes - ResearchGate. [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput - Wiley Analytical Science. [Link]

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Custom Synthesis of Substituted Methyl 4-chloroquinazoline-6-carboxylate: An Application Note and Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of clinically approved therapeutics and investigational drug candidates.[1] Notably, substituted quinazolines are prominent as tyrosine kinase inhibitors (TKIs) in oncology, with blockbuster drugs like gefitinib and erlotinib targeting the epidermal growth factor receptor (EGFR).[2] The 4-chloroquinazoline moiety serves as a crucial synthetic intermediate, enabling the introduction of various nucleophiles at the C4 position to generate diverse libraries of compounds for structure-activity relationship (SAR) studies. This application note provides a detailed, field-proven protocol for the custom synthesis of Methyl 4-chloroquinazoline-6-carboxylate and its substituted analogs, key building blocks for the development of novel therapeutics.

Scientific Rationale and Synthetic Strategy

The synthesis of this compound is strategically designed in a two-step sequence starting from the commercially available Methyl 4-aminobenzoate. This approach ensures high efficiency, scalability, and adaptability for the synthesis of a wide range of substituted analogs.

Step 1: Niementowski Quinazoline Synthesis for the Formation of the Quinazolinone Core

The initial step involves the cyclization of Methyl 4-aminobenzoate with formamide to construct the core 4-hydroxyquinazoline ring system. This classic reaction, known as the Niementowski quinazoline synthesis, is a robust and reliable method for the preparation of 4-oxo-3,4-dihydroquinazolines (which exist in tautomeric equilibrium with 4-hydroxyquinazolines).[3][4] The reaction proceeds via the initial formation of a formamidine intermediate from the aniline, which then undergoes an intramolecular cyclization and dehydration to yield the stable quinazolinone ring. Microwave-assisted synthesis can be employed to significantly reduce reaction times and improve yields compared to conventional heating.[5]

Step 2: Chlorination of the 4-Hydroxyquinazoline Intermediate

The second and final step is the conversion of the 4-hydroxy group of the quinazolinone to a chloro group. This transformation is critical as it activates the C4 position for subsequent nucleophilic aromatic substitution reactions. The most common and effective reagents for this chlorination are thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[6][7] The DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent in situ, which is a more potent electrophile and facilitates the chlorination.[8]

Visualizing the Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

Synthetic_Workflow Start Substituted Methyl 4-aminobenzoate Intermediate Methyl 4-hydroxyquinazoline-6-carboxylate Start->Intermediate   Niementowski Cyclization (Formamide, Heat) Product Methyl 4-chloroquinazoline-6-carboxylate Intermediate->Product   Chlorination (SOCl₂ or POCl₃, cat. DMF)

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

PART 1: Synthesis of Methyl 4-hydroxyquinazoline-6-carboxylate

This protocol is based on the principles of the Niementowski quinazoline synthesis.[3][9]

Materials and Reagents:

  • Methyl 4-aminobenzoate (or substituted analog)

  • Formamide

  • High-boiling point solvent (e.g., Dowtherm A or Diphenyl ether) - Optional for conventional heating

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle or microwave reactor

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reactant Setup (Conventional Heating): In a round-bottom flask, combine Methyl 4-aminobenzoate (1.0 eq) and a large excess of formamide (10-20 eq).

  • Reactant Setup (Microwave Synthesis): In a microwave-safe reaction vessel, combine Methyl 4-aminobenzoate (1.0 eq) and formamide (10-20 eq).

  • Reaction:

    • Conventional Heating: Heat the mixture to 150-160 °C and maintain under reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Microwave Synthesis: Heat the mixture in a microwave reactor at 180-200 °C for 20-30 minutes.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice-water with vigorous stirring to precipitate the product.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water and then with a small amount of cold ethanol to remove residual formamide.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

    • Dry the purified product under vacuum to yield Methyl 4-hydroxyquinazoline-6-carboxylate as a solid.

PART 2: Synthesis of this compound

This protocol details the chlorination of the 4-hydroxyquinazoline intermediate.

Materials and Reagents:

  • Methyl 4-hydroxyquinazoline-6-carboxylate

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or another inert solvent

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hexanes or Pentane

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reactant Setup: To a round-bottom flask, add Methyl 4-hydroxyquinazoline-6-carboxylate (1.0 eq) and a suitable inert solvent like toluene. Add a large excess of thionyl chloride (5-10 eq) or phosphorus oxychloride (3-5 eq).

  • Catalyst Addition: Carefully add a catalytic amount of DMF (e.g., 0.1 eq) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to reflux (typically 80-110 °C depending on the chlorinating agent and solvent) and maintain for 2-4 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess chlorinating agent under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove the last traces.

    • The residue is then carefully quenched by adding it to a mixture of ice and a saturated solution of sodium bicarbonate to neutralize the acidic byproducts. Caution: This step is exothermic and should be performed slowly in a well-ventilated fume hood.

    • Extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Data Presentation: Expected Outcomes

StepReactantsKey ReagentsTypical ConditionsExpected YieldPurity
1. Cyclization Methyl 4-aminobenzoateFormamide150-160 °C, 4-6 h (conventional) or 180-200 °C, 20-30 min (microwave)70-90%>95% after recrystallization
2. Chlorination Methyl 4-hydroxyquinazoline-6-carboxylateSOCl₂ or POCl₃, cat. DMFReflux, 2-4 h80-95%>97% after purification

Scientific Integrity & Logic: A Self-Validating System

Causality Behind Experimental Choices:

  • Excess Formamide in Cyclization: The use of a large excess of formamide serves as both a reactant and a solvent, driving the equilibrium towards the formation of the quinazolinone product.

  • Catalytic DMF in Chlorination: DMF is crucial for the efficiency of the chlorination reaction. It forms a highly reactive Vilsmeier reagent with SOCl₂ or POCl₃, which is the active chlorinating species. Without DMF, the reaction is often sluggish and may require harsher conditions.[8]

  • Anhydrous Conditions for Chlorination: Thionyl chloride and phosphorus oxychloride are highly reactive towards water. Maintaining anhydrous conditions is critical to prevent the decomposition of the reagents and to ensure a high yield of the desired chloro-product.

Trustworthiness Through In-Process Controls:

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and to ensure complete conversion of the starting material. This prevents the formation of byproducts due to over-reaction or incomplete reaction.

  • Spectroscopic Characterization: The identity and purity of the intermediate and final product should be rigorously confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected ¹H NMR signals for this compound would include characteristic aromatic protons and a singlet for the methyl ester.

Visualization of the Chlorination Mechanism

The chlorination of the 4-hydroxyquinazoline proceeds through the formation of a reactive intermediate.

Chlorination_Mechanism Quinazolinone Methyl 4-hydroxyquinazoline- 6-carboxylate Intermediate Reactive O-Vilsmeier Intermediate Quinazolinone->Intermediate Nucleophilic attack on Vilsmeier Reagent Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ Vilsmeier->Intermediate Product Methyl 4-chloroquinazoline- 6-carboxylate Intermediate->Product Nucleophilic attack by Cl⁻ Chloride Cl⁻ Chloride->Product Byproduct DMF + HCl + SO₂ (from SOCl₂) or Phosphoric acid byproducts (from POCl₃) Product->Byproduct

Caption: Proposed mechanism for the DMF-catalyzed chlorination.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound, a valuable building block in drug discovery. The described two-step synthesis is efficient, scalable, and adaptable for the creation of diverse substituted analogs. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently produce high-quality material for their drug development programs.

References

  • Niementowski, S. v. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564-572. [Link]

  • Tad-gheer, S., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 732492. [Link]

  • Chemeurope.com. Niementowski quinazoline synthesis. [Link]

  • Wikipedia. Niementowski quinoline synthesis. [Link]

  • MDPI. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 27(19), 6407. [Link]

  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

  • ResearchGate. (2025). POCl3 Chlorination of 4-Quinazolones. [Link]

  • CP Lab Safety. This compound, min 97%, 1 gram. [Link]

  • University of Cambridge. (2023). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200388. [Link]

  • ResearchGate. (2020). DMF‐catalysed chlorination of carboxylic acids. [Link]

  • Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30(2), 433-435. [Link]

  • Google Patents. (2022).
  • Semantic Scholar. (2011). Figure 3 from POCl3 chlorination of 4-quinazolones. [Link]

  • PubChem. Methyl 4-chloro-2-methylquinazoline-6-carboxylate. [Link]

  • Journal of Chemical Technology. (2025). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. [Link]

  • PubChem. This compound. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 128-138. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o169. [Link]

  • ResearchGate. (2020). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. [Link]

  • Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. [Link]

  • International Research Journal of Pure and Applied Chemistry. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. [Link]

  • ResearchGate. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. [Link]

  • Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)
  • Google Patents. (2009).
  • Molecules. (2025). Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. [Link]

  • ResearchGate. (2020). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway. [Link]

  • MDPI. (2019). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2019(2), M1065. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-chloroquinazoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 4-chloroquinazoline-6-carboxylate, a critical intermediate in pharmaceutical research and drug development. This resource is designed for chemistry professionals to navigate the common challenges encountered during this synthesis, providing in-depth, field-proven insights to optimize reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and industrially scalable route is the deoxychlorination of the corresponding quinazolinone precursor, Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate. This transformation is typically achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2][3] The selection between these reagents often depends on substrate reactivity, available equipment, and desired reaction scale.

Q2: How do I choose between phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) for the chlorination step?

Both reagents are effective, but they possess distinct mechanistic pathways and require different reaction conditions. The choice involves a trade-off between reaction kinetics, side-product profiles, and handling requirements.

  • Phosphorus Oxychloride (POCl₃): This is a very common and robust reagent for converting 4-quinazolones to 4-chloroquinazolines.[4][5] The reaction proceeds through phosphorylation of the quinazolinone oxygen, followed by nucleophilic attack by chloride.[1][6] It often requires higher temperatures (reflux) and may necessitate the use of a tertiary amine base to control the reaction pathway and suppress side reactions.[1][4]

  • Thionyl Chloride (SOCl₂): This reagent can often be used under milder conditions than POCl₃. The reaction is frequently catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms the highly reactive Vilsmeier-Haack reagent in situ.[2][7] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can help drive the reaction to completion.[8]

Below is a comparative summary to guide your selection:

FeaturePhosphorus Oxychloride (POCl₃)Thionyl Chloride (SOCl₂)
Typical Temperature 70–110 °C (Reflux)[1][6]70–90 °C (Reflux)[2][3]
Catalyst/Additive Tertiary amine (e.g., DIPEA, Et₃N) is often used to mediate phosphorylation and prevent side reactions.[1][4][9]Catalytic N,N-dimethylformamide (DMF) is commonly used.[2]
Pros Well-established for quinazolinones; effective for less reactive substrates.Milder conditions may be possible; gaseous byproducts simplify product isolation.[8]
Cons Higher temperatures required; can lead to pseudodimer formation if not controlled.[1][6] Workup involves quenching a viscous, corrosive reagent.Reagent is highly moisture-sensitive; formation of unexpected cyclocondensation products with DMF has been reported in some systems.[7]
Workup Careful, slow quenching over ice is required to manage the highly exothermic hydrolysis.Similar to POCl₃, requires careful quenching over ice.

Q3: What is the role of a tertiary amine base when using POCl₃?

The reaction of 4-quinazolones with POCl₃ occurs in two main stages: an initial phosphorylation followed by chlorination.[1][6]

  • Phosphorylation: A tertiary amine base (like DIPEA or triethylamine) promotes the initial reaction between the quinazolinone and POCl₃ at lower temperatures (t < 25 °C) to form phosphorylated intermediates.[1][4]

  • Suppression of Side Reactions: The base is crucial for preventing the formation of "pseudodimers." These side products arise from the reaction between a phosphorylated intermediate and an unreacted quinazolinone molecule. By ensuring the system remains basic during the POCl₃ addition, this side reaction is effectively suppressed.[1][6]

  • Chloride Attack: After the initial phosphorylation is complete, heating the mixture (70–90 °C) facilitates the displacement of the phosphate group by a chloride ion to yield the final 4-chloroquinazoline product.[1][6]

The overall workflow is visualized below.

G Quinazolinone Methyl 4-oxo-3,4-dihydro- quinazoline-6-carboxylate Phospho_Intermediate Phosphorylated Intermediate Quinazolinone->Phospho_Intermediate 1. POCl₃, Tertiary Base (t < 25 °C) Dimer Pseudodimer Side Product Phospho_Intermediate->Dimer Reaction with unreacted Quinazolinone (suppressed by base) Product Methyl 4-chloroquinazoline- 6-carboxylate Phospho_Intermediate->Product 2. Heat (70-90 °C) 3. Cl⁻ Attack

Caption: Role of base in POCl₃ chlorination.

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Question: My reaction has run for the specified time, but TLC/LC-MS analysis shows mostly unreacted starting material. What went wrong?

  • Potential Causes & Solutions:

    • Insufficient Reagent Activity: Both POCl₃ and SOCl₂ are highly reactive towards moisture. If the reagents have been improperly stored or if the starting material is wet, their efficacy will be drastically reduced.[9]

      • Solution: Ensure your starting quinazolinone is rigorously dried under vacuum before use. Use a fresh, unopened bottle of the chlorinating agent or distill it prior to the reaction. The entire reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

    • Inadequate Temperature or Reaction Time: The conversion of the phosphorylated intermediate to the chloro-product is temperature-dependent.[1]

      • Solution: Ensure the internal reaction temperature reaches the target (e.g., 70–90 °C). If the reaction is sluggish, consider extending the reaction time and monitor progress every hour by TLC or LC-MS.

    • Suboptimal Reagent Stoichiometry: While catalytic DMF is used with SOCl₂, a significant excess of the chlorinating agent itself (often used as the solvent) is typically required to drive the reaction to completion.

      • Solution: Use a 5- to 10-fold volume excess of POCl₃ or SOCl₂ relative to the starting material weight (e.g., 5-10 mL per gram).

Problem 2: Significant Impurity Formation

  • Question: My reaction produced the desired product, but it is contaminated with significant impurities that are difficult to remove. What are they and how can I avoid them?

  • Potential Causes & Solutions:

    • Hydrolysis of Product: The C4-chloro group on the quinazoline ring is electrophilic and susceptible to hydrolysis back to the starting quinazolinone, especially during aqueous workup.

      • Solution: Perform the workup quickly and at low temperatures. Quench the reaction mixture by pouring it slowly onto a vigorously stirred mixture of ice and a mild base like sodium bicarbonate solution to neutralize the generated HCl. Extract the product immediately into an organic solvent like dichloromethane or ethyl acetate.[2]

    • Pseudodimer Formation (with POCl₃): As discussed in the FAQ, this occurs when a phosphorylated intermediate reacts with another molecule of the starting material.[1][6]

      • Solution: Follow a two-stage temperature protocol. Add the POCl₃ at a low temperature (< 25 °C) in the presence of a tertiary amine base to ensure complete formation of the phosphorylated intermediate before heating to drive the chlorination.[1][4]

    • Charring/Decomposition: Aggressive heating or localized hot spots can cause the reaction mixture to decompose, leading to a dark, tarry crude product.

      • Solution: Use an oil bath for uniform heating. Ensure efficient stirring throughout the reaction. Increase the temperature gradually to the desired reflux.

The following workflow can help diagnose and resolve common issues.

G start Reaction Outcome: Low Yield / High Impurity check_sm Is Starting Material Completely Dry? start->check_sm check_reagents Are Chlorinating Agent and Solvents Anhydrous? check_sm->check_reagents Yes sol_dry_sm Action: Dry SM under high vacuum overnight. check_sm->sol_dry_sm No check_temp Was Reaction Temperature Adequate and Stable? check_reagents->check_temp Yes sol_reagents Action: Use fresh/distilled reagents and anhydrous solvents. check_reagents->sol_reagents No check_workup Was Workup Performed Quickly at Low Temp? check_temp->check_workup Yes sol_temp Action: Monitor internal temp. Increase heat/time as needed. check_temp->sol_temp No sol_workup Action: Quench slowly on ice/base. Extract product immediately. check_workup->sol_workup No end Improved Yield & Purity check_workup->end Yes sol_dry_sm->end sol_reagents->end sol_temp->end sol_workup->end

Sources

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloroquinazoline substrates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in these critical synthetic transformations. The question-and-answer format addresses specific experimental challenges with in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a chloroquinazoline is giving me no or very low conversion of my starting material. What are the most likely causes?

A1: Low or no conversion in the Suzuki coupling of chloroquinazolines often points to issues with the catalytic system or reaction conditions. Chloroquinazolines are considered less reactive electrophiles compared to their bromo or iodo counterparts due to the stronger carbon-chlorine bond.[1][2] Therefore, the activation of this bond is frequently the rate-determining step.[1]

Here are the primary areas to investigate:

  • Inactive Catalyst: The palladium catalyst, especially Pd(0) sources like Pd(PPh₃)₄, can degrade upon storage.[3] Ensure you are using a fresh batch of the palladium precursor and ligand.

  • Inappropriate Ligand: Standard ligands like triphenylphosphine (PPh₃) may not be effective for activating the C-Cl bond in chloroquinazolines.[4] More electron-rich and bulky phosphine ligands, such as those from the Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., ferrocene-based) families, are often necessary to promote the oxidative addition step.[4][5][6][7]

  • Insufficiently Strong Base: The base plays a crucial role in the transmetalation step.[8][9] For challenging couplings with chloroarenes, weaker bases like Na₂CO₃ may be insufficient. Consider switching to stronger bases such as K₃PO₄ or Cs₂CO₃.[10][11]

  • Low Reaction Temperature: Higher temperatures are often required to overcome the activation energy for the oxidative addition of the C-Cl bond.[12] If you are running the reaction at a moderate temperature (e.g., 80 °C), a gradual increase may be necessary.[11]

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere (N₂ or Ar) can lead to catalyst deactivation.[3][11]

Q2: I'm observing a significant amount of a side product that corresponds to the homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid (Ar-B(OH)₂ → Ar-Ar) is a common side reaction in Suzuki couplings.[13][14] It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3][15]

Here are some strategies to suppress homocoupling:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere to minimize oxygen levels.[3][11] A subsurface sparge with nitrogen or argon can be particularly effective.[15]

  • Use of Pd(0) Precatalysts: Starting with a Pd(II) source like Pd(OAc)₂ requires an initial reduction to the active Pd(0) species. This reduction can sometimes be mediated by the boronic acid, leading to homocoupling.[3] Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can circumvent this issue.[3]

  • Optimize Ligand-to-Metal Ratio: Using an appropriate ligand-to-palladium ratio (often 1:1 or 2:1) can help stabilize the active catalyst and prevent side reactions.[6]

  • Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, thereby disfavoring the homocoupling reaction.

Q3: My main impurity is the dehalogenated chloroquinazoline. What causes this and how can I prevent it?

A3: Dehalogenation, the replacement of the chlorine atom with a hydrogen, is another frequent side reaction.[3] This typically occurs when a hydride source is present in the reaction mixture, which can react with the palladium intermediate in a reductive elimination step.[3]

To address dehalogenation:

  • Avoid Protic Solvents: Alcohols and water can sometimes act as hydride sources.[3] While water is often a component of the solvent system, using anhydrous solvents may be beneficial if dehalogenation is a significant problem.

  • Choice of Base: Some bases or their byproducts can potentially act as hydride donors. If you suspect this is the case, screening different bases may be necessary.

  • Catalyst Stability: Catalyst decomposition can sometimes lead to species that promote dehalogenation. Using a more stable precatalyst or ligand system can help.[11]

In-Depth Troubleshooting Guides

Issue 1: Catalyst and Ligand Selection for Chloroquinazolines

The choice of catalyst and ligand is paramount for the successful Suzuki coupling of chloroquinazolines. The inertness of the C-Cl bond necessitates a highly active catalytic system.

Why it Matters: The first step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond of the quinazoline.[1][8] This step is often the most challenging for aryl chlorides. Electron-rich and sterically bulky phosphine ligands are known to accelerate this process by increasing the electron density on the palladium center, which facilitates its insertion into the C-Cl bond.[5][7]

Troubleshooting Workflow:

start Low Yield with Chloroquinazoline ligand_check Current Ligand: PPh3 or similar? start->ligand_check buchwald_hartwig Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, dtbpf) ligand_check->buchwald_hartwig Yes precatalyst_check Using Pd(II) Precatalyst (e.g., Pd(OAc)2)? ligand_check->precatalyst_check No buchwald_hartwig->precatalyst_check pd0_source Consider Pd(0) Source (e.g., Pd(PPh3)4, Pd2(dba)3) precatalyst_check->pd0_source Yes precatalyst_gen Use a Modern Precatalyst (e.g., Buchwald G3/G4, PEPPSI) precatalyst_check->precatalyst_gen No optimization Systematically Optimize Ligand:Pd Ratio and Catalyst Loading pd0_source->optimization precatalyst_gen->optimization

Caption: Catalyst and Ligand Troubleshooting Workflow.

Recommended Ligands for Chloroquinazoline Coupling:

Ligand ClassSpecific LigandsKey Characteristics
Buchwald BiarylphosphinesSPhos, XPhosHighly electron-rich and sterically demanding, excellent for activating aryl chlorides.[5][6]
Ferrocenyl PhosphinesdtbpfRobust and effective for a range of cross-coupling reactions.[16]
DialkylphosphinestBu₃PVery electron-rich, can be effective but also more air-sensitive.[7]

Experimental Protocol: Ligand Screening

  • Setup: In parallel reaction vials under an inert atmosphere, add the chloroquinazoline (1.0 equiv), arylboronic acid (1.2 equiv), and a strong base like K₃PO₄ (2.0 equiv).

  • Catalyst Addition: To each vial, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and a different phosphine ligand (4 mol %).

  • Reaction: Add degassed solvent (e.g., dioxane/water 4:1), and heat the reactions to a consistent temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

  • Analysis: Compare the yields of the desired product to identify the optimal ligand for your specific substrates.

Issue 2: Boronic Acid Instability and Side Reactions

Boronic acids can be unstable under Suzuki coupling conditions, leading to side reactions that consume the starting material and reduce the overall yield.[17]

Common Degradation Pathways:

  • Protodeborylation: This is the cleavage of the C-B bond by a proton source (like water), replacing the boronic acid group with a hydrogen.[14][18] This is a significant issue, especially with heteroaryl boronic acids.[3]

  • Oxidation: The carbon-boron bond can be oxidized, particularly in the presence of oxygen, to form a phenol.[14][18]

  • Trimerization (Boroxine Formation): Boronic acids can dehydrate to form cyclic trimers called boroxines. While often reversible, this can complicate stoichiometry.[18]

Troubleshooting Strategies:

start Low Yield & Protodeborylation/Homocoupling Observed boronic_acid_check Using Boronic Acid? start->boronic_acid_check boronic_ester Switch to a More Stable Boronic Ester (e.g., Pinacol, MIDA, or Epin Ester) boronic_acid_check->boronic_ester Yes reagent_quality Check Quality and Purity of Boronic Acid/Ester boronic_acid_check->reagent_quality No (Using Ester) anhydrous_conditions Consider Anhydrous Conditions with an Anhydrous Base (e.g., K3PO4) boronic_ester->anhydrous_conditions slow_release Use a Trifluoroborate Salt for Slow Release of Boronic Acid anhydrous_conditions->slow_release slow_release->reagent_quality optimization Re-optimize Base and Solvent System reagent_quality->optimization

Caption: Boronic Acid Stability Troubleshooting.

Using Boronic Esters for Enhanced Stability:

To mitigate the instability of boronic acids, consider using more robust boronic esters.[18]

Boronic Acid DerivativeAdvantagesConsiderations
Pinacol EstersCommercially available, generally more stable than boronic acids.[19]Can still be susceptible to hydrolysis under reaction conditions.[14][20]
MIDA BoronatesHighly stable, can be purified by chromatography, and used in sequential couplings.[3][19]Requires a hydrolysis step to release the active boronic acid.[20]
Potassium TrifluoroboratesAir- and moisture-stable crystalline solids, slow release of boronic acid can minimize side reactions.[21]Hydrolysis rate can be variable and substrate-dependent.[21]
Issue 3: Optimizing Base and Solvent Systems

The choice of base and solvent can significantly impact the reaction rate and yield by influencing the solubility of reagents and the kinetics of the catalytic cycle.

The Role of Base and Solvent:

  • Base: The base is required to activate the boronic acid, forming a boronate species that is more nucleophilic and readily undergoes transmetalation with the palladium complex.[8][9]

  • Solvent: The solvent system must solubilize the organic substrates, the base, and the catalytic species. Aprotic polar solvents like dioxane, THF, and DMF are commonly used, often with the addition of water to aid in dissolving the inorganic base.[8][10]

Optimization Table for Base and Solvent:

BaseSolvent SystemTemperature Range (°C)Comments
K₂CO₃Dioxane/H₂O, Toluene/H₂O80-110A common starting point, but may not be strong enough for chloroquinazolines.[8]
K₃PO₄Dioxane, Toluene, 2-MeTHF90-120A stronger, non-nucleophilic base, often effective for aryl chlorides.[11] Can be used under anhydrous conditions.[16]
Cs₂CO₃Dioxane, THF, DMF80-120A very strong base, useful for particularly challenging couplings.[8]
KOtBuToluene, THF60-100A strong, non-aqueous base, but can be too aggressive for some functional groups.[8]

Experimental Protocol: Base and Solvent Screening

  • Setup: Prepare a matrix of reaction conditions in parallel vials, each with a different combination of base and solvent.

  • Reagents: Use the optimal catalyst/ligand system identified previously. Add the chloroquinazoline (1.0 equiv) and arylboronic acid or ester (1.2 equiv) to each vial.

  • Conditions: Add the selected base (2.0-3.0 equiv) and degassed solvent system.

  • Reaction: Heat all reactions to a consistent temperature and monitor their progress.

  • Analysis: Identify the base and solvent combination that provides the highest yield and cleanest reaction profile.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • American Chemical Society. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ChemistryViews. Water Is Key for Solid-State Suzuki-Miyaura Reactions. [Link]

  • Journal of the American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]

  • Quora. What is the prominent role of water in the Suzuki reaction? [Link]

  • The Journal of Organic Chemistry. Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. [Link]

  • Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • The Journal of Organic Chemistry. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • YouTube. Ligand design for cross-couplings: phosphines. [Link]

  • ResearchGate. Microwave promoted Suzuki cross-coupling reactions of quinazoline halides with aryl boronic acids. [Link]

  • National Institutes of Health. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]

  • ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... [Link]

  • Reaction Chemistry & Engineering. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • Organic Letters. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • ResearchGate. (PDF) Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. [Link]

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

  • National Institutes of Health. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. [Link]

  • Academia.edu. Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. [Link]

  • Reddit. What is the proper way to set up a suzuki coupling? [Link]

  • ResearchGate. Optimization of reaction condition for catalyst, base, solvent. [Link]

  • Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive? [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

  • Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

Sources

Technical Support Center: Navigating Protodeboronation in Suzuki-Miyaura Couplings of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: the protodeboronation of quinazoline derivatives in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the versatile quinazoline scaffold in their work. Here, we move beyond generic advice to provide in-depth, field-proven insights into diagnosing, understanding, and overcoming this yield-limiting side reaction.

Introduction: The Quinazoline Challenge in Suzuki Couplings

The quinazoline core is a privileged scaffold in medicinal chemistry. However, its successful functionalization via Suzuki-Miyaura coupling is often hampered by protodeboronation—the undesired cleavage of the C–B bond of the boronic acid or ester and its replacement with a C–H bond.[1][2] This process consumes the nucleophilic partner, leading to reduced yields of the desired biaryl product and the formation of a simple quinazoline byproduct, which can complicate purification.[3]

Quinazoline derivatives present a unique challenge due to the electronic nature of the heterocycle and the presence of Lewis basic nitrogen atoms. These nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity.[4][5] This guide provides a structured approach to mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why are my quinazoline boronic acids so susceptible?

A1: Protodeboronation is the protonolysis of a carbon-boron bond.[1] In the context of your Suzuki reaction, it means your quinazoline boronic acid (or ester) is being converted back to the parent quinazoline. This is a common decomposition pathway for many arylboronic acids, but heteroaromatic systems like quinazolines can be particularly prone.[2][6] The reaction is highly dependent on pH, and both acid- and base-catalyzed mechanisms exist.[1][7][8] The electron-deficient nature of the quinazoline ring can, in some cases, make the C-B bond more susceptible to cleavage.

Q2: How can I confirm that protodeboronation is the primary cause of my low yield?

A2: The most direct way is to analyze your crude reaction mixture by LC-MS, GC-MS, or ¹H NMR. You should look for a significant peak/signal corresponding to the mass/spectrum of the unsubstituted quinazoline starting material (the "Ar-H" from your "Ar-B(OH)₂"). This will typically be accompanied by unreacted aryl halide and a low yield of your desired coupled product.[2]

Q3: Is it better to use a quinazoline boronic acid or a boronate ester?

A3: For challenging substrates like quinazolines, boronate esters are almost always the superior choice. While boronic acids are generally more reactive, this reactivity is coupled with lower stability.[9][10] Boronate esters, such as pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium trifluoroborates, offer significantly enhanced stability.[1][9][11][12] They are often crystalline, easier to handle and purify, and act as a "slow-release" source of the active boronic acid under the reaction conditions, which helps to minimize the concentration of the unstable species at any given time and thus suppress protodeboronation.[1][13]

Troubleshooting Guide: From Low Yields to Optimized Couplings

This section is structured to help you diagnose and solve specific experimental issues.

Issue 1: Very low conversion of aryl halide and significant formation of the protodeboronated quinazoline.

This is the classic symptom of protodeboronation outcompeting the desired cross-coupling reaction.

  • Cause A: Unstable Boron Reagent. Free boronic acids of heteroaromatics are notoriously unstable.[3][6]

    • Solution 1: Switch to a More Stable Boronate Ester. This is the most impactful change you can make. If you are using a boronic acid, switch to its pinacol ester, MIDA boronate, or trifluoroborate salt.[2][6] MIDA boronates are particularly robust and can be used in sequential couplings.[6]

      • Experimental Protocol: Preparation of a Quinazoline Pinacol Boronate (General Procedure)

        • To an oven-dried flask, add the halo-quinazoline (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (1.5 equiv.), and a suitable palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

        • Purge the flask with an inert gas (Argon or Nitrogen).

        • Add a degassed, anhydrous solvent such as dioxane or toluene.

        • Heat the reaction mixture (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

        • After workup and purification by column chromatography, you will have the more stable pinacol ester ready for the Suzuki coupling.

  • Cause B: Inappropriate Base. Strong, aqueous bases, especially hydroxides (NaOH, KOH), are known to accelerate base-catalyzed protodeboronation.[3][14][15]

    • Solution 2: Screen Weaker Bases. Switch to milder, non-hydroxide bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[3][16] In some cases, fluoride bases like CsF can also be effective, particularly under anhydrous conditions.

  • Cause C: Presence of Water. Water is the proton source for protodeboronation.[3] While many Suzuki protocols use aqueous bases, for sensitive substrates like quinazolines, minimizing water is crucial.

    • Solution 3: Employ Anhydrous Conditions. Use an anhydrous solvent (e.g., dioxane, toluene, 2-MeTHF)[17] and a base that is soluble in it, like K₃PO₄. Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere.

G start Low Yield & High Protodeboronation Detected reagent Is a Boronic Acid being used? start->reagent base Is a strong, aqueous base (e.g., NaOH, KOH) used? reagent->base No sol1 Switch to Pinacol or MIDA Boronate Ester reagent->sol1 Yes solvent Are aqueous solvents being used? base->solvent No sol2 Switch to weaker base (K₃PO₄, Cs₂CO₃) base->sol2 Yes sol3 Use Anhydrous Solvent (Dioxane, Toluene) solvent->sol3 Yes

Caption: Initial troubleshooting decision tree.

Issue 2: Protodeboronation is reduced, but the reaction is now very sluggish or stalled.

This often happens after implementing the initial troubleshooting steps. The more stable boronate esters can be less reactive, and weaker bases or anhydrous conditions can slow down the catalytic cycle.[11] The key is to accelerate the desired coupling so it outpaces the now-slower protodeboronation.

  • Cause A: Insufficiently Active Catalyst. The initial catalyst system may not be powerful enough to efficiently turn over with the more stable boronate ester or under the milder conditions.

    • Solution 1: Switch to a More Active Catalyst System. This is where modern palladium precatalysts and bulky, electron-rich phosphine ligands excel.

      • Catalysts: Use a modern Pd(II) precatalyst like a Buchwald G3 or G4 precatalyst, or PEPPSI-type catalysts. These form the active Pd(0) species more readily and reliably.[17]

      • Ligands: Employ bulky biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[17] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[18]

      • Caution: Be aware that some studies suggest very bulky phosphine ligands can, paradoxically, also promote palladium-catalyzed protodeboronation.[19][20][21] Optimization is key.

  • Cause B: Low Reaction Temperature. While lower temperatures can suppress protodeboronation, they also slow the Suzuki coupling. A balance must be struck.

    • Solution 2: Moderate Temperature Increase. Once you have a more stable boronate ester and a weaker base in place, cautiously increase the reaction temperature (e.g., from 80 °C to 100 °C) to accelerate the coupling. Monitor the reaction closely to see if protodeboronation begins to increase again.

ParameterRecommended ConditionRationale
Boron Reagent Quinazoline Pinacol or MIDA BoronateEnhances stability and minimizes concentration of reactive boronic acid.[1][9]
Aryl Halide Aryl Bromide or IodideMore reactive than aryl chlorides, requiring milder conditions.[16]
Pd Source SPhos Pd G3 (1-3 mol%)Highly active precatalyst for forming the active Pd(0) species.[17]
Ligand SPhos (1.2-1.5 eq. to Pd)Bulky, electron-rich ligand that accelerates the catalytic cycle.[17][18]
Base K₃PO₄ (2.0 - 3.0 equiv.)Effective, non-hydroxide base, compatible with anhydrous conditions.[3]
Solvent Anhydrous 1,4-Dioxane or 2-MeTHFMinimizes the primary proton source for protodeboronation.[17]
Temperature 80 - 100 °CA balance between accelerating the desired reaction and minimizing decomposition.[3]

Advanced Strategies & Mechanistic Considerations

Understanding the underlying mechanisms provides a framework for rational problem-solving.

The Suzuki Catalytic Cycle vs. Protodeboronation

The goal is to ensure the rate of transmetalation (the productive step) is significantly faster than the rate of protodeboronation (the decomposition pathway).

G cluster_suzuki Suzuki Cycle (Desired) cluster_proto Protodeboronation (Undesired) pd0 Pd(0)Lₙ pd2 Ar¹-Pd(II)Lₙ-X pd0->pd2 Oxidative Addition (Ar¹-X) transmetal Ar¹-Pd(II)Lₙ-Ar² pd2->transmetal Transmetalation (Base, Ar²-B(OR)₂) transmetal->pd0 Reductive Elimination product Ar¹-Ar² transmetal->product boronate Ar²-B(OR)₂ boronate->pd2 Enters Suzuki Cycle byproduct Ar²-H boronate->byproduct H⁺ Source (H₂O, etc.) Base/Acid Catalyzed

Caption: Competing pathways in the Suzuki reaction.

This diagram illustrates the critical branch point. Every molecule of your quinazoline boronate can either enter the productive Suzuki cycle via transmetalation or be destroyed by protodeboronation. Your experimental conditions dictate which path is favored. Using highly active catalysts and ligands directly increases the rate of the "Transmetalation" step, helping it to outcompete the undesired pathway.[1][18]

References

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross‐Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. [Link]

  • For the pro's (Suzuki). Reddit. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate. [Link]

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

  • Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR. [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC - NIH. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Chloroquinazoline Amination

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 4-aminoquinazolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with the amination of 4-chloroquinazoline, a critical step in the synthesis of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] This document provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the common challenges associated with this transformation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the amination of 4-chloroquinazolines, providing a foundational understanding of the available synthetic strategies.

Q1: What are the primary synthetic methods for the amination of 4-chloroquinazolines?

There are two principal methods for forming the C4-N bond on a quinazoline scaffold:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most direct and widely used method. The electron-deficient nature of the quinazoline ring system, particularly at the C4 position, makes it susceptible to attack by amine nucleophiles. The reaction typically requires heat and the presence of a base to neutralize the HCl generated in situ.[4] This method is effective for a wide range of primary and secondary amines, especially those that are electron-rich.[5]

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): For less reactive or sterically hindered amines, where SNAr fails or gives low yields, the Buchwald-Hartwig amination is a powerful alternative.[6] This reaction uses a palladium catalyst with a specialized phosphine ligand to couple the amine and the 4-chloroquinazoline.[7][8][9] While more complex to set up (requiring an inert atmosphere and specialized reagents), it significantly broadens the scope of accessible amines.[6][10]

Q2: Which reaction parameters are most critical for optimizing the SNAr amination?

Optimizing the SNAr reaction involves a careful balance of several factors. The causality behind each choice is key:

  • Solvent: The solvent's role is to solubilize the reactants and facilitate the reaction kinetics. Polar aprotic solvents like Dioxane and THF are common choices. Polar protic solvents such as Ethanol or 2-Propanol can also be effective, as they can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[4][11]

  • Base: A base is crucial for neutralizing the generated HCl, which would otherwise protonate the amine nucleophile, rendering it unreactive. Common choices include organic bases like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) , and inorganic bases like Potassium Carbonate (K₂CO₃) or Sodium Acetate (NaOAc) .[4][12] The choice of base can also influence side reactions; for sensitive substrates, a milder base may be necessary.

  • Temperature: The reaction rate is highly dependent on temperature. Conditions can range from room temperature for highly reactive amines to reflux for less reactive partners.[4] Insufficient heat is a common cause of incomplete reactions.

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification.

Q3: When should I consider using microwave irradiation?

Microwave-assisted synthesis is a powerful optimization tool that should be considered when conventional heating methods result in:

  • Long Reaction Times: Microwave heating can dramatically reduce reaction times from many hours to just minutes.[5]

  • Low Yields: By rapidly reaching and maintaining target temperatures, microwaves can improve yields, especially for sluggish reactions involving electron-poor or sterically hindered amines.[4][5]

  • Side Product Formation: Shorter reaction times at high temperatures can often minimize the formation of degradation products that may occur during prolonged heating.[13] A mixture of THF and water is often a highly effective solvent system for microwave-mediated aminations.[5]

Part 2: Troubleshooting Guide

This section is structured to provide direct answers to specific experimental problems.

Q1: My reaction shows low or no conversion of the 4-chloroquinazoline starting material. What are the likely causes and solutions?

A1: This is a common issue often related to reaction kinetics or reagent deactivation.

  • Cause 1: Insufficient Temperature. The SNAr reaction often has a significant activation energy barrier.

    • Solution: Increase the reaction temperature. If you are running the reaction at 80 °C, try increasing to 100 °C or reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. For a more significant and rapid increase, switch to a microwave reactor.[5]

  • Cause 2: Inactive Nucleophile. The amine can be deactivated if it is protonated.

    • Solution: Ensure you have added a sufficient amount of base (at least 1 equivalent) to neutralize the HCl byproduct. If your amine is supplied as a hydrochloride salt, you must add an additional equivalent of base. Consider using a stronger, non-nucleophilic base like DBU if weaker bases are ineffective.

  • Cause 3: Poorly Reactive Amine. Amines that are electron-poor (e.g., substituted anilines with electron-withdrawing groups) or sterically hindered are inherently less nucleophilic.[5][14]

    • Solution: For these challenging substrates, a standard SNAr may not be sufficient. This is a prime scenario to switch to a Buchwald-Hartwig amination protocol , which is designed to couple less reactive partners.[6][15]

Q2: My reaction is messy, with multiple unidentified spots on TLC. How can I identify and minimize side products?

A2: Side product formation often points to substrate instability or competing reaction pathways.

  • Cause 1: Degradation of 4-Chloroquinazoline. The starting material itself can be unstable, especially at high temperatures or under strongly basic conditions.[4]

    • Solution: Try running the reaction at a lower temperature for a longer period. If using an inorganic base, ensure it is finely ground and well-stirred to avoid localized high concentrations. Also, confirm the purity of your starting 4-chloroquinazoline before beginning the reaction.

  • Cause 2: Competing Reactions (Buchwald-Hartwig). In palladium-catalyzed reactions, a common side product is the hydrodehalogenated quinazoline (where the chlorine is replaced by hydrogen).

    • Solution: This side reaction can arise from β-hydride elimination.[6] Optimizing the ligand and base combination is critical. Screening different phosphine ligands (e.g., XantPhos, DavePhos) and bases (e.g., NaOtBu vs. K₃PO₄) can identify conditions that favor the desired amination pathway.[8][15]

  • Cause 3: Dimerization or Oligomerization. This can occur if the amine has a second reactive site.

    • Solution: If your amine has multiple nucleophilic groups, consider using a protecting group strategy to ensure only the desired nitrogen reacts.

Q3: My product seems to be degrading during workup or purification. How can I improve stability and recovery?

A3: 4-Aminoquinazolines can have varying stability, and losses during purification are a frequent challenge.

  • Cause 1: Instability on Silica Gel. Some nitrogen-containing heterocyclic compounds can interact strongly with acidic silica gel, leading to streaking on TLC and poor recovery from column chromatography.

    • Solution: Before loading your column, neutralize the silica gel by preparing a slurry with a solvent containing a small amount of triethylamine (~0.5-1%). Run the column with a solvent system that also contains this small percentage of triethylamine. This will prevent protonation and irreversible binding of your product to the stationary phase.

  • Cause 2: Aqueous Workup Issues. If your product has some water solubility or forms an emulsion, recovery can be difficult.

    • Solution: After quenching the reaction, ensure the pH of the aqueous layer is adjusted to be basic (pH 9-10) before extraction. This ensures your aminoquinazoline product is in its free base form and maximally soluble in the organic solvent. If emulsions form, adding brine (saturated NaCl solution) can help break them.

  • Cause 3: Inefficient Crystallization.

    • Solution: If purification is by recrystallization, screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol). Sometimes, converting the product to a stable salt (e.g., HCl or tartrate salt) can facilitate crystallization and improve handling of the final compound.

Part 3: Protocols & Data

Experimental Protocol: Microwave-Assisted SNAr Amination

This protocol provides a robust starting point for the amination of 4-chloroquinazoline with a generic amine.

  • Reagent Preparation:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chloroquinazoline (1.0 eq), the desired amine (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

    • Add a 1:1 mixture of THF and water (to achieve a substrate concentration of ~0.1 M).[5]

  • Reaction Execution:

    • Seal the vial with a septum cap.

    • Place the vial in the cavity of a microwave reactor.

    • Set the reaction temperature to 120 °C, the hold time to 20 minutes, and the power to 300 W (with variable power control to maintain temperature).[5]

  • Reaction Monitoring:

    • After the reaction is complete, cool the vial to room temperature.

    • Spot a small aliquot of the reaction mixture onto a TLC plate alongside the starting material to confirm conversion.

  • Workup and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). As noted in the troubleshooting guide, pre-treating the silica and eluent with ~0.5% triethylamine can be beneficial.

    • Combine the pure fractions and evaporate the solvent to yield the final 4-aminoquinazoline product.

Data Presentation: Influence of Reaction Conditions

The following table summarizes typical outcomes from condition screening for the reaction between 4-chloroquinazoline and a moderately reactive aniline, illustrating the impact of key variables.

EntrySolventBaseTemperature (°C)MethodTime (h)Yield (%)
1DioxaneDIPEA100Conventional1265
2EthanolK₂CO₃80 (Reflux)Conventional1658
3THFDIPEA65 (Reflux)Conventional2435
4THF/H₂O (1:1)DIPEA120Microwave0.3387[5]
5DioxaneNone100Conventional12<5

Part 4: Visual Guides & Workflows

Diagram 1: General Experimental Workflow

This diagram outlines the typical sequence of operations for a 4-chloroquinazoline amination experiment.

G reagents 1. Reagent Staging (4-Chloroquinazoline, Amine, Base, Solvent) reaction 2. Reaction Setup (Conventional Heat or Microwave) reagents->reaction monitoring 3. In-Process Control (TLC or LC-MS Monitoring) reaction->monitoring monitoring->reaction Continue if incomplete workup 4. Aqueous Workup (Quench, Extract, Dry) monitoring->workup Proceed if complete purification 5. Purification (Column Chromatography or Recrystallization) workup->purification analysis 6. Product Analysis (NMR, MS, Purity) purification->analysis

Caption: Standard workflow for 4-chloroquinazoline amination.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This decision tree provides a logical path for diagnosing and solving issues related to low product yield.

G start Low Yield Observed check_sm Check SM Conversion by TLC/LC-MS start->check_sm incomplete Incomplete Conversion check_sm->incomplete No complete Complete Conversion check_sm->complete Yes temp Increase Temperature / Switch to Microwave incomplete->temp base Check Base Stoichiometry / Use Stronger Base incomplete->base bwh Is Amine Unreactive? Switch to Buchwald-Hartwig incomplete->bwh check_tlc Analyze Crude TLC/ LC-MS for Side Products complete->check_tlc side_products Significant Side Products check_tlc->side_products Yes clean_crude Crude is Clean check_tlc->clean_crude No optimize_conditions Optimize Temp/Base to Minimize Degradation side_products->optimize_conditions purification_issue Product Loss During Workup/Purification clean_crude->purification_issue

Sources

Navigating the Labyrinth of 4-Anilinoquinazoline Synthesis: A Technical Guide to Side Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Troubleshooting and Mitigation

For researchers, scientists, and professionals in drug development, the synthesis of 4-anilinoquinazolines represents a cornerstone of modern medicinal chemistry, forming the scaffold for numerous targeted cancer therapies. However, the path to pure, active compounds is often fraught with the formation of unwanted side products. This technical support guide provides in-depth, field-proven insights into the common side reactions encountered during the synthesis of this critical pharmacophore. Here, we move beyond simple protocols to explain the causality behind these experimental challenges and offer robust troubleshooting strategies.

Frequently Asked Questions (FAQs): Common Side Products and Their Origins

This section addresses the most frequently encountered issues during the synthesis of 4-anilinoquinazolines, providing a quick reference for identifying and understanding potential side products.

Q1: My reaction to form the quinazolinone core from anthranilic acid appears incomplete, with multiple spots on my TLC. What could be the issue?

A1: Incomplete cyclization is a common hurdle. The reaction of anthranilic acid or its derivatives with a formylating agent (e.g., formamide, orthoesters) to form the quinazolin-4(3H)-one ring is a critical step.[1][2][3][4] Inadequate heating or insufficient reaction time can lead to the accumulation of intermediates.

  • Likely Side Products:

    • N-Formylanthranilic acid: This is the initial product of the reaction between anthranilic acid and formamide. If the subsequent cyclization and dehydration are incomplete, this intermediate will persist.

    • Benzoxazinone intermediate: In some synthetic routes, particularly those using acyl chlorides, a benzoxazinone intermediate is formed which then reacts with an amine source.[3] If this intermediate is stable under your reaction conditions, it may be observed as a significant byproduct.

  • Troubleshooting:

    • Increase Reaction Temperature and Time: Ensure your reaction is heated to the appropriate temperature (often >150°C) for a sufficient duration to drive the cyclization to completion.[4]

    • Catalyst Use: The use of catalysts like SrCl2·6H2O or heteropolyacids can facilitate the cyclization under milder conditions.[3]

    • Moisture Control: The cyclization step involves dehydration. Ensure your reagents and solvents are dry to favor the formation of the quinazolinone ring.

Q2: I'm observing a byproduct with a similar polarity to my desired 4-anilinoquinazoline, making purification difficult. What could it be?

A2: The formation of positional isomers is a frequent challenge, especially when using substituted anilines or quinazolines. These isomers often have very similar physical properties to the desired product, complicating purification by standard chromatography.

  • Likely Side Products:

    • Isomeric 4-anilinoquinazolines: If you are using an aniline with substituents that can lead to different regioisomers upon reaction with the 4-chloroquinazoline, you may form a mixture of products. For example, in the synthesis of Gefitinib, an isomeric impurity can arise from the use of 4-chloro-3-fluoroaniline instead of 3-chloro-4-fluoroaniline.

    • Isomers from selective dealkylation: In syntheses involving selective dealkylation of, for instance, a dimethoxyquinazoline precursor, incomplete selectivity can lead to a mixture of regioisomers that are carried through subsequent steps.[5][6]

  • Troubleshooting:

    • Purity of Starting Materials: Scrupulously check the purity of your starting aniline and quinazoline precursors by NMR and HPLC to ensure you are not starting with a mixture of isomers.

    • Optimize Reaction Conditions: The regioselectivity of the nucleophilic aromatic substitution (SNAr) can sometimes be influenced by temperature, solvent, and the presence of a base. Experiment with these parameters to favor the desired isomer.

    • Advanced Purification Techniques: If isomeric impurities are unavoidable, consider more advanced purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC).

Q3: My final product is contaminated with a higher molecular weight impurity, which I suspect is a result of overalkylation. How does this happen and how can I prevent it?

A3: Overalkylation, particularly N-alkylation of the aniline nitrogen, is a well-documented side reaction in the synthesis of certain 4-anilinoquinazolines like Gefitinib.[5][6][7] This occurs when the alkylating agent intended for another part of the molecule (e.g., a hydroxyl group on the quinazoline ring) also reacts with the secondary amine of the anilino group.

  • Likely Side Product:

    • N-alkylated 4-anilinoquinazoline: For example, in the final step of some Gefitinib syntheses, the morpholinopropyl chloride can react with the aniline nitrogen to form an N-alkylated impurity.[5]

  • Troubleshooting:

    • Order of Synthetic Steps: A common strategy to avoid N-alkylation is to introduce the alkyl side chain before the introduction of the aniline moiety.

    • Protecting Groups: While adding steps, the use of a protecting group on the aniline nitrogen can prevent this side reaction. However, this adds deprotection steps which can lower the overall yield.

    • Reaction Conditions: Carefully controlling the stoichiometry of the alkylating agent and the reaction temperature can help minimize overalkylation. Using a milder base may also be beneficial.

In-Depth Troubleshooting Guides

This section provides a more detailed look at specific side reactions, including their mechanisms and targeted troubleshooting protocols.

Side Reaction 1: N-Alkylation of the Anilino Moiety

Causality: The aniline nitrogen in the 4-anilinoquinazoline scaffold, while less nucleophilic than an aliphatic amine, can still react with electrophilic alkylating agents, especially under basic conditions and at elevated temperatures. This is a classic SN2 reaction.

Mechanism:

G Anilinoquinazoline 4-Anilinoquinazoline Anion Anilinoquinazoline Anion Anilinoquinazoline->Anion Deprotonation Base Base Base->Anion N_Alkylated_Product N-Alkylated Side Product Anion->N_Alkylated_Product SN2 Attack AlkylHalide R-X (Alkylating Agent) AlkylHalide->N_Alkylated_Product HX H-Base⁺ + X⁻ G cluster_0 Scenario A: Isomeric Starting Material cluster_1 Scenario B: Lack of Regioselectivity IsomericAniline Mixture of Aniline Isomers IsomericProductsA Mixture of 4-Anilinoquinazoline Isomers IsomericAniline->IsomericProductsA Chloroquinazoline 4-Chloroquinazoline Chloroquinazoline->IsomericProductsA Aniline Single Aniline Isomer IsomericProductsB Mixture of 4-Anilinoquinazoline Isomers Aniline->IsomericProductsB Attack at C4 (Major) or C2 (Minor) SubstitutedQuinazoline Substituted 4-Chloroquinazoline (e.g., 2,4-dichloro) SubstitutedQuinazoline->IsomericProductsB G Chloroquinazoline 4-Chloroquinazoline Intermediate Tetrahedral Intermediate Chloroquinazoline->Intermediate Nucleophilic Attack Water H₂O Water->Intermediate Quinazolinone Quinazolin-4(3H)-one Intermediate->Quinazolinone Elimination of HCl HCl HCl

Sources

Technical Support Center: Purification Strategies for Methyl 4-chloroquinazoline-6-carboxylate Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-chloroquinazoline-6-carboxylate and its synthetic intermediates. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the purification of this crucial synthetic intermediate, providing practical, field-proven solutions to ensure the integrity and purity of your compound. Our approach is grounded in fundamental chemical principles and supported by established literature to empower you with the knowledge to troubleshoot and optimize your purification workflows.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Question 1: After the chlorination reaction of methyl 4-hydroxyquinazoline-6-carboxylate, my crude NMR shows a significant amount of unreacted starting material. How can I efficiently remove it?

Answer:

This is a common issue arising from incomplete chlorination. The unreacted methyl 4-hydroxyquinazoline-6-carboxylate has significantly different polarity and acidity compared to your desired product, which we can exploit for purification.

  • Causality: The 4-hydroxyquinazoline exists in tautomeric equilibrium with the more abundant quinazolin-4-one form. This starting material is amphoteric but significantly more polar and capable of hydrogen bonding than the chlorinated product.

  • Solution 1: Acid/Base Extraction

    • Dissolve the crude mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic proton of the starting material's amide-like functionality will be deprotonated, forming a salt that is soluble in the aqueous layer.

    • Separate the organic layer, which now primarily contains your product, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Solution 2: Column Chromatography If significant amounts of starting material remain, or if other impurities are present, column chromatography is the most effective method.

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The less polar product, this compound, will elute before the more polar starting material. You can monitor the separation by Thin Layer Chromatography (TLC).

Question 2: My purified product appears to be degrading, and I suspect hydrolysis of the 4-chloro group. How can I prevent this and what are the signs?

Answer:

The 4-chloro substituent on the quinazoline ring is susceptible to nucleophilic substitution, particularly by water or alcohols, leading to the formation of the corresponding 4-hydroxy (quinazolinone) derivative.

  • Causality: The electron-withdrawing nature of the pyrimidine ring makes the C4 position electrophilic and thus prone to attack by nucleophiles. This hydrolysis is often accelerated by the presence of moisture, acids, or bases.

  • Signs of Hydrolysis:

    • Appearance of a new, more polar spot on your TLC plate that corresponds to the 4-hydroxy starting material.

    • In the ¹H NMR spectrum, you may observe the reappearance of the broad singlet corresponding to the N-H proton of the quinazolinone tautomer.

  • Prevention Strategies:

    • Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried before use in the final purification and isolation steps.

    • Avoid Protic Solvents for Long-Term Storage: For long-term storage, dissolve the compound in an anhydrous aprotic solvent like DCM or store it as a dry solid under an inert atmosphere (e.g., argon or nitrogen).

    • Neutral pH: During workup, ensure that the pH is kept neutral. Avoid prolonged exposure to strong acids or bases.[1]

Question 3: I am observing the hydrolysis of the methyl ester group during my workup. What conditions should I use to avoid this?

Answer:

Saponification, the hydrolysis of the methyl ester to the corresponding carboxylic acid, is a common side reaction, particularly under basic conditions.

  • Causality: The ester group is susceptible to base-catalyzed hydrolysis. Even mild bases like sodium bicarbonate, if used for extended periods or at elevated temperatures, can cause this unwanted reaction.

  • Signs of Ester Hydrolysis:

    • The appearance of a baseline spot on your TLC, as the resulting carboxylic acid is highly polar.

    • In the ¹H NMR spectrum, the disappearance of the singlet corresponding to the methyl ester protons (around 3.9 ppm).

  • Preventative Measures:

    • Use of Weak Bases: If a basic wash is necessary, use a weak, non-nucleophilic base like a saturated solution of sodium bicarbonate and minimize the contact time.

    • Temperature Control: Perform all extractions and washes at room temperature or below.

    • Acidic Workup: If your reaction conditions allow, a mildly acidic workup (e.g., with dilute HCl) followed by extraction can be an alternative to a basic wash for removing certain impurities. However, be mindful of the potential for hydrolysis of the chloro group under strongly acidic conditions.[2][3]

Question 4: My product seems to be contaminated with a quinazoline N-oxide species. How can I identify and remove this impurity?

Answer:

N-oxidation can occur during the synthesis, especially if oxidizing agents are used or if the reaction is exposed to air at high temperatures.[4][5][6]

  • Causality: The nitrogen atoms in the quinazoline ring are nucleophilic and can be oxidized to form N-oxides.

  • Identification:

    • Mass Spectrometry: N-oxides will have a molecular weight that is 16 units higher than the parent compound.

    • NMR Spectroscopy: The aromatic protons adjacent to the N-oxide will be shifted downfield.

  • Removal Strategies:

    • Column Chromatography: N-oxides are significantly more polar than the parent quinazoline. A standard silica gel column with a hexane/ethyl acetate gradient should effectively separate the two compounds, with the N-oxide eluting much later.

    • Reductive Workup: In some cases, a mild reducing agent can be used to convert the N-oxide back to the parent quinazoline. However, this may not be compatible with the chloro-substituent.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying this compound?

A1: A combination of techniques is often optimal. Start with an aqueous workup to remove water-soluble impurities and unreacted reagents. If acidic or basic impurities are present, an appropriate acid/base extraction should be performed. The final purification is typically best achieved by recrystallization or silica gel column chromatography.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For quinazoline derivatives, common solvent systems include:

  • Ethanol or isopropanol[7][8]

  • Ethyl acetate/hexanes[9][10]

  • Toluene

  • Acetonitrile

You may need to experiment with solvent pairs to achieve optimal crystal growth and purity.

Q3: How do I select an appropriate solvent system for column chromatography?

A3: The choice of eluent for column chromatography depends on the polarity of your compound and the impurities you need to separate.

  • TLC Analysis: First, run TLC plates with your crude material in various solvent systems (e.g., different ratios of hexanes and ethyl acetate).

  • Optimal Rf Value: Aim for a solvent system that gives your desired product an Rf value of approximately 0.2-0.4. This generally provides the best separation.

  • Impurity Separation: Ensure that the chosen solvent system shows good separation between your product and any major impurities.

A typical starting point for this compound would be a gradient elution from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for purifying this compound using flash column chromatography.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Dry pack a glass column with silica gel. The amount of silica gel should be approximately 50-100 times the weight of your crude product.

  • Loading: Carefully add the silica gel slurry containing your compound to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexanes/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 hexanes/ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, you have found a suitable solvent.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

Purification Method Typical Purity Achieved Advantages Disadvantages
Recrystallization >98%Cost-effective, scalable, can yield highly pure crystalline material.Requires finding a suitable solvent, may have lower recovery.
Column Chromatography >99%Highly effective for separating complex mixtures, applicable to a wide range of compounds.More time-consuming, requires larger volumes of solvent, can be less scalable.
Acid/Base Extraction Variable (removes specific impurities)Good for removing acidic or basic impurities, simple and quick.Only effective for impurities with acidic or basic functionality, may not remove neutral impurities.

Visualization of Purification Workflow

Below is a flowchart illustrating the decision-making process for the purification of this compound.

PurificationWorkflow start_end start_end process process decision decision output output start Crude Product workup Aqueous Workup (Quench, Extract) start->workup check_impurities Analyze Crude by TLC/NMR workup->check_impurities acid_base_check Acidic or Basic Impurities Present? check_impurities->acid_base_check acid_base_wash Acid/Base Extraction acid_base_check->acid_base_wash Yes recrystallization_check Is Product a Solid? acid_base_check->recrystallization_check No acid_base_wash->recrystallization_check column_chromatography Column Chromatography final_product Pure Product column_chromatography->final_product recrystallization_check->column_chromatography No / Impure recrystallization Recrystallization recrystallization_check->recrystallization Yes recrystallization->final_product end Characterization (NMR, MS, etc.) final_product->end

Caption: Decision workflow for purification strategy.

References

  • MDPI. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved from [Link]

  • PMC. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • NIH. (n.d.). Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-carboxylate. Retrieved from [Link]

  • MDPI. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved from [Link]

  • PMC. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Solvent free synthesis of some quinazolin-4(3H)-ones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dry silica gel (84 g). Retrieved from [Link]

  • PMC. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

  • ResearchGate. (n.d.). 2 3 Synthesis, biological evaluation and QSAR study of a series of substituted quinazolines as antimicrobial agents. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H7ClN2O2). Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). This compound (C007B-605967). Retrieved from [Link]

  • Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

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Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing catalyst deactivation in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. The following troubleshooting guides and frequently asked questions are based on established scientific principles and field-proven insights to ensure the success of your catalytic reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst deactivation, providing concise explanations and preventative strategies.

Q1: What are the primary mechanisms of catalyst deactivation in cross-coupling reactions?

A1: Catalyst deactivation in cross-coupling reactions, particularly those employing palladium or nickel catalysts, can be attributed to several primary mechanisms:

  • Poisoning: Certain chemical species can irreversibly bind to the active metal center, rendering it catalytically inactive. Common poisons include sulfur-containing compounds, un-removed starting materials or byproducts from previous synthetic steps, and even coordinating heteroatoms within the substrate itself.[1][2] For instance, nitrogen-containing heterocycles like quinolines and pyridines are well-known to coordinate strongly with palladium, leading to catalyst poisoning.[3][4]

  • Aggregation/Sintering: The active, typically soluble, catalyst species can agglomerate to form larger, insoluble, and catalytically inactive metal particles.[1] A common visual indicator of this in palladium-catalyzed reactions is the formation of "palladium black."[1][5] This process is often accelerated by high temperatures and insufficient ligand concentration.[1][5]

  • Ligand Degradation or Displacement: The ligands that are crucial for stabilizing the active catalyst and facilitating the catalytic cycle can themselves degrade under the reaction conditions.[1][6] They can also be displaced by other species in the reaction mixture, leading to an unstable metal center prone to deactivation.[7]

  • Oxidation of the Active Catalyst: The active catalytic species, often a Pd(0) complex, is susceptible to oxidation by air or other oxidants present in the reaction mixture.[5] This is why maintaining a strictly inert atmosphere is critical for many cross-coupling reactions.[5][8]

  • Thermal Degradation: High reaction temperatures, while often necessary for reaction kinetics, can lead to the thermal decomposition of the catalyst or supporting ligands.[5][9]

Q2: What are the initial signs that my catalyst is deactivating?

A2: Early detection of catalyst deactivation can save significant time and resources. Key indicators include:

  • Stalled or Sluggish Reactions: A reaction that starts but then slows down significantly or stops completely before full conversion of the starting materials is a classic sign of catalyst deactivation.[3]

  • Formation of Palladium Black: The appearance of a black precipitate in palladium-catalyzed reactions is a strong visual cue that the catalyst is aggregating and becoming inactive.[1][5]

  • Inconsistent Reaction Times and Yields: If you observe significant variability in reaction outcomes under seemingly identical conditions, it could point to issues with catalyst stability.[3]

  • Formation of Byproducts: The appearance of unexpected side products, such as homocoupling of the starting materials or hydrodehalogenation, can indicate that the desired catalytic cycle is being disrupted by deactivation pathways.[10]

Q3: How does the choice of ligand influence catalyst stability?

A3: The ligand plays a pivotal role in maintaining the stability and activity of the catalyst throughout the reaction.[7][11] Its key functions in preventing deactivation include:

  • Steric Hindrance: Bulky ligands create a sterically crowded environment around the metal center.[1][11] This physically hinders the close approach of catalyst molecules, thereby preventing aggregation and the formation of inactive metal clusters.[11]

  • Electronic Effects: Electron-rich ligands can increase the electron density on the metal center. In the case of palladium, this enhances the rate of oxidative addition, a key step in many catalytic cycles, and can help to stabilize the active Pd(0) species.[11]

  • Stabilizing Catalytic Intermediates: The ligand is crucial for stabilizing the various intermediates in the catalytic cycle. A well-chosen ligand will facilitate the desired elementary steps (oxidative addition, transmetalation, reductive elimination) while suppressing off-cycle deactivation pathways.[7]

  • Preventing Ligand Dissociation: A ligand that binds strongly to the metal center is less likely to dissociate, which would leave the metal exposed and vulnerable to deactivation.[11]

The rational design of ligands, such as the development of biarylphosphine ligands by the Buchwald group, has been instrumental in creating highly active and stable catalysts for challenging cross-coupling reactions.[7]

Q4: Can impurities in my starting materials or reagents affect the catalyst?

A4: Absolutely. Even trace amounts of certain impurities can have a profound negative impact on catalytic activity.[12][13]

  • Elemental Sulfur: This is a known poison for palladium catalysts and can be present as an impurity in starting materials.[2]

  • Heavy Metals: Contamination from other metals, such as copper in iron salts, can lead to misleading results and can interfere with the desired catalytic process.[12]

  • Phosphorous Species: Trace phosphorous-containing impurities can sometimes act as ligands, but they can also interfere with the intended ligand-metal interactions.[12][14]

  • Water and Oxygen: As mentioned previously, these can lead to catalyst oxidation and side reactions like protodeboronation in Suzuki couplings.[5][8] It is crucial to use anhydrous and thoroughly degassed solvents.[5][8]

It is always good practice to ensure the purity of all reagents and starting materials before setting up a cross-coupling reaction.

II. Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific problems encountered during cross-coupling reactions.

Issue 1: My Suzuki-Miyaura coupling is sluggish and gives a low yield. How can I troubleshoot this?

A common issue in Suzuki-Miyaura couplings is low yield, which can often be attributed to catalyst deactivation or suboptimal reaction conditions.

Diagnostic Workflow

start Low Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality - Fresh boronic acid/ester? - Pure aryl halide? - Anhydrous & degassed solvent? - High-purity base? start->check_reagents check_conditions 2. Assess Reaction Conditions - Inert atmosphere maintained? - Optimal temperature? - Appropriate base? check_reagents->check_conditions protodeboronation Suspect Protodeboronation? check_conditions->protodeboronation check_catalyst 3. Examine Catalyst System - Fresh catalyst & ligand? - Correct Pd source? - Optimal ligand-to-metal ratio? solution_deactivation Solution: - Increase ligand loading - Screen different ligands (e.g., bulky biarylphosphines) - Ensure rigorous inert atmosphere check_catalyst->solution_deactivation catalyst_deactivation Suspect Catalyst Deactivation? protodeboronation->catalyst_deactivation No solution_protodeboronation Solution: - Use milder base (K3PO4, Cs2CO3) - Use more stable boronic ester (pinacol, MIDA) - Lower temperature/shorter time protodeboronation->solution_protodeboronation Yes catalyst_deactivation->check_catalyst Yes end Improved Yield solution_protodeboronation->end solution_deactivation->end

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Step-by-Step Troubleshooting Protocol
  • Verify Reagent Quality:

    • Boronic Acid/Ester Stability: Electron-deficient boronic acids are particularly prone to protodeboronation, a major side reaction.[8] Use fresh, high-purity reagents. If protodeboronation is suspected, consider converting the boronic acid to a more stable derivative like a pinacol or MIDA boronate.[8]

    • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[8] Couplings with aryl chlorides are often more challenging and may require specialized, highly active catalyst systems.[8]

    • Solvent and Base Purity: Ensure the use of anhydrous and thoroughly degassed solvents to prevent catalyst oxidation.[8] The purity of the base is also critical.

  • Assess Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the Pd(0) catalyst and any phosphine ligands.[5][8] Ensure the reaction vessel is properly purged with an inert gas like argon or nitrogen.

    • Temperature: While many Suzuki couplings require heat, excessive temperatures can lead to catalyst decomposition.[5] If the reaction is sluggish at a lower temperature, a moderate increase may be beneficial.

    • Base Selection: The choice of base is crucial. It must be strong enough to facilitate transmetalation but not so strong as to promote protodeboronation or degrade sensitive substrates.[8] Common bases include K₂CO₃ and K₃PO₄.[5]

  • Examine the Catalyst System:

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere.[8]

    • Pre-catalyst Activation: If using a Pd(II) source (e.g., Pd(OAc)₂), ensure that the conditions are suitable for its reduction to the active Pd(0) species.[15] The use of well-defined Pd(0) pre-catalysts can often provide more reproducible results.[5]

    • Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[5] A ligand-to-palladium ratio of 1:1 to 2:1 is common, but a slight excess of ligand can sometimes be beneficial.[5]

Issue 2: I am observing the formation of palladium black in my Buchwald-Hartwig amination. What should I do?

The formation of palladium black is a clear sign of catalyst aggregation and deactivation.[1][5] Here’s how to address it.

Preventative Measures for Palladium Black Formation
StrategyRationaleKey Considerations
Increase Ligand-to-Palladium Ratio A higher concentration of the stabilizing ligand helps to prevent the aggregation of Pd(0) species.[1]While a slight excess can be beneficial, a large excess can sometimes inhibit the reaction.[5]
Use a More Stabilizing Ligand Ligands with greater steric bulk or stronger binding affinity for palladium can enhance catalyst stability.[1]For challenging substrates, consider bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs).[5]
Lower the Reaction Temperature High temperatures can accelerate the rate of catalyst decomposition and agglomeration.[1][5]Run the reaction at the lowest temperature that provides a reasonable reaction rate.
Ensure a Strictly Inert Atmosphere Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and the formation of palladium black.[5]Rigorously degas all solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).
Control Reagent Addition Rate In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of reactive intermediates and prevent catalyst decomposition.This is particularly relevant for highly exothermic reactions.
Experimental Protocol: Ligand Screening to Mitigate Catalyst Deactivation

This protocol outlines a general procedure for screening different ligands to find the optimal conditions to prevent catalyst deactivation.

  • Setup: In a glovebox, prepare an array of reaction vials. To each vial, add the aryl halide (0.1 mmol), the amine (0.12 mmol), and the base (e.g., NaOtBu, 0.14 mmol).

  • Catalyst/Ligand Preparation: In separate vials, prepare stock solutions of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.0025 mmol) and a variety of ligands (e.g., XPhos, SPhos, RuPhos, P(tBu)₃; 0.0055 mmol) in the chosen reaction solvent (e.g., toluene, 1 mL).

  • Reaction Initiation: Add the appropriate catalyst and ligand stock solutions to each reaction vial. The ligand-to-palladium ratio should be systematically varied (e.g., 1.1:1, 1.5:1, 2:1).

  • Reaction Monitoring: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block. Monitor the reactions by TLC, GC, or LC-MS at regular intervals. Visually inspect for the formation of palladium black.

  • Analysis: Compare the reaction progress and the extent of palladium black formation across the different ligands and ligand-to-metal ratios to identify the optimal conditions.

Issue 3: My reaction with a heteroaromatic substrate is failing. Is catalyst poisoning the issue?

Yes, heteroaromatic substrates, especially those containing Lewis basic nitrogen atoms (e.g., pyridines, quinolines, imidazoles), are notorious for causing catalyst deactivation through poisoning.[3][5] The lone pair of electrons on the nitrogen can coordinate strongly to the palladium center, inhibiting its catalytic activity.[5]

Strategies to Overcome Heteroatom Poisoning

start Failed Reaction with Heteroaromatic Substrate poisoning Hypothesis: Catalyst Poisoning by Heteroatom start->poisoning ligand_screening Strategy 1: Ligand Selection - Use bulky, electron-rich ligands (e.g., Buchwald biarylphosphines) - Screen bidentate ligands with large bite angles (e.g., Xantphos) poisoning->ligand_screening additive_strategy Strategy 2: Use of Additives - Lewis acids (e.g., ZnCl2, B(OR)3) to mask the heteroatom - Sacrificial agents to bind to the heteroatom poisoning->additive_strategy condition_optimization Strategy 3: Condition Optimization - Lower reaction temperature - Use a more active pre-catalyst to accelerate the desired reaction poisoning->condition_optimization success Successful Coupling ligand_screening->success additive_strategy->success condition_optimization->success

Caption: Strategies to mitigate catalyst poisoning by heteroaromatic substrates.

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can often overcome the inhibitory effects of coordinating heteroatoms.[3] Dialkylbiaryl phosphine ligands have demonstrated broad utility in such challenging systems.[3] Screening a variety of ligands is often necessary to find the optimal one for a specific substrate.[3]

  • Use of Additives: In some cases, the addition of a Lewis acid (e.g., ZnCl₂, B(OR)₃) can coordinate to the heteroatom, "masking" it and preventing it from poisoning the catalyst.

  • Modify the Substrate: If possible, protecting the heteroatom with a suitable protecting group can be an effective strategy.

  • Choice of Catalyst: Some catalyst systems are inherently more resistant to poisoning than others. For example, N-heterocyclic carbene (NHC) supported catalysts can be effective in some cases where phosphine-based systems fail.

III. Analytical Techniques for Diagnosing Catalyst Deactivation

When troubleshooting proves difficult, a more in-depth analysis of the catalyst's state may be necessary. Several analytical techniques can provide valuable insights.[16]

TechniqueInformation GainedApplication in Deactivation Studies
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical state of the surface.Can detect the presence of poisons on the catalyst's surface.[9][16]
Elemental Analysis (e.g., XRF, ICP) Bulk elemental composition.Can identify foreign matter (poisons) that has been deposited on the catalyst.[9][16]
BET Surface Area Analysis Measures the active surface area of a heterogeneous catalyst.A reduction in surface area can indicate thermal degradation or fouling.[16]
Temperature-Programmed Desorption (TPD) Strength of adsorption of different species on the catalyst surface.Provides insights into potential poisoning or fouling mechanisms.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to monitor the reaction in situ and identify the formation of inactive catalyst species or ligand degradation products.Elucidating deactivation pathways in nickel-catalyzed couplings.[17][18][19]

By employing these troubleshooting strategies and, when necessary, advanced analytical techniques, researchers can effectively manage catalyst deactivation, leading to more robust, reliable, and successful cross-coupling reactions.

References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Vertex AI Search.
  • Developing Ligands for Palladium(II)
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. Benchchem.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • for Aniline Synthesis. Benchchem.
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
  • Catalyst Deactivation Mechanism Analysis.
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde. Benchchem.
  • Curse or blessing?
  • Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. Catalysis | ChemRxiv | Cambridge Open Engage.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • Curse or Blessing?
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.

Sources

Technical Support Center: Navigating Scalability Challenges in Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinazoline-based compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up quinazoline synthesis from the bench to production. Here, we address common challenges with practical, field-proven solutions and in-depth explanations to ensure the robustness and reproducibility of your synthetic routes.

Part 1: Troubleshooting Guide - From Milligrams to Kilograms

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the scale-up of quinazoline synthesis.

Issue 1: Reaction Yield Dramatically Decreases on a Larger Scale

Question: My small-scale (mmol) synthesis of a 2-substituted quinazoline from the corresponding 2-aminobenzonitrile and an aldehyde consistently gives >80% yield. However, upon scaling to a multi-gram or kilogram scale, the yield has dropped to below 40%. What are the likely causes and how can I troubleshoot this?

Answer: This is a classic scalability issue often rooted in mass and heat transfer limitations. What works in a round-bottom flask doesn't always translate directly to a large reactor.

Possible Causes & Solutions:

  • Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Troubleshooting Step: Evaluate your reactor's mixing efficiency. The choice of impeller (e.g., anchor, turbine, pitched blade) and the mixing speed (RPM) are critical. For viscous reaction mixtures, a more powerful overhead stirrer with appropriate impeller design is necessary.

  • Poor Heat Transfer: Many quinazoline syntheses are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to temperature spikes that favor byproduct formation.

    • Troubleshooting Step: Implement a robust temperature control system. Use a jacketed reactor with a circulating heating/cooling fluid. For highly exothermic reactions, consider a semi-batch approach where one reactant is added portion-wise to control the rate of heat generation[1].

  • Suboptimal Reagent Addition: The rate of addition of a reactant can significantly influence the reaction profile.

    • Troubleshooting Step: Optimize the addition rate of the limiting reagent. A slower, controlled addition can help manage exotherms and minimize the formation of impurities.

  • "Solvent Effect" Variations: The choice of solvent can have a more pronounced effect at scale. A solvent that works well for a small-scale reaction might not be optimal for a large-scale process due to differences in solubility at different concentrations, or issues with work-up and product isolation.[2]

    • Troubleshooting Step: Re-evaluate your solvent choice. Consider factors like reactant and product solubility, boiling point (for reflux conditions), and ease of removal post-reaction. In some cases, moving to a higher boiling point solvent can improve yields by allowing for higher reaction temperatures.

Issue 2: Increased Levels of Impurities in the Crude Product

Question: On a larger scale, I am observing a new, significant impurity in my HPLC analysis that was negligible on the bench. How can I identify and mitigate this?

Answer: The formation of new or increased levels of impurities during scale-up often points to issues with reaction control, such as temperature fluctuations or prolonged reaction times.

Troubleshooting Steps:

  • Impurity Identification: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using spectroscopic techniques such as LC-MS, high-resolution mass spectrometry (HRMS), and NMR. Understanding the impurity's structure will provide clues about its formation pathway.[1]

  • Review the Reaction Mechanism: Once the impurity is identified, review the reaction mechanism to hypothesize how it might have formed. Common impurity-forming side reactions include over-reaction, degradation of starting materials or product under the reaction conditions, or reaction with residual solvents or catalysts.

  • Optimize Reaction Parameters:

    • Temperature Control: As mentioned previously, maintain strict temperature control. Even small deviations can lead to different impurity profiles.

    • Reaction Time: Monitor the reaction progress closely using in-process controls (e.g., TLC, HPLC, UPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.

    • Stoichiometry: Re-optimize the stoichiometry of your reactants. An excess of one reactant might be necessary on a small scale to drive the reaction to completion, but on a larger scale, this excess could lead to the formation of byproducts.

Issue 3: Challenges with Product Isolation and Purification

Question: My quinazoline product crystallizes nicely on a small scale, but on a larger scale, it oils out or forms an unfilterable solid. What can I do?

Answer: Crystallization is a highly sensitive process that is significantly affected by scale. The cooling rate, solvent purity, and presence of impurities all play a crucial role.

Troubleshooting Steps:

  • Controlled Cooling: Implement a controlled cooling profile. A slow, linear cooling rate is often more effective for inducing crystallization than rapid cooling in an ice bath. Seeding the solution with a small amount of pure product can also be beneficial.

  • Solvent System Optimization: The ideal crystallization solvent system may differ at scale.

    • Protocol: Recrystallization Solvent Screening: Test the solubility of your crude product in various solvents at both room temperature and their boiling points. A good recrystallization solvent will have high solubility at elevated temperatures and low solubility at lower temperatures.[2] Consider using a co-solvent system (e.g., ethanol/water, ethyl acetate/heptane) to fine-tune the solubility.

  • Crude Product Purity: The presence of even small amounts of impurities can inhibit crystallization.

    • Troubleshooting Step: If your crude product is highly impure, consider a preliminary purification step before crystallization. This could be a simple charcoal treatment to remove colored impurities or a quick filtration through a plug of silica gel.

  • Alternative Purification Techniques: If crystallization proves to be consistently problematic at scale, explore other purification methods.

    • Slurry Wash: Slurrying the crude product in a solvent in which the product is sparingly soluble but the impurities are highly soluble can be an effective purification technique.

    • Preparative Chromatography: While often a last resort at large scale due to cost, preparative chromatography may be necessary for high-value products or when other methods fail.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key "green chemistry" considerations when scaling up quinazoline synthesis?

A1: Green chemistry is crucial for sustainable and cost-effective large-scale synthesis.[3][4] Key considerations include:

  • Solvent Selection: Opt for greener solvents with low toxicity and environmental impact. Water, ethanol, and supercritical CO2 are excellent choices where applicable.[5] The use of deep eutectic solvents (DES) is also a promising green alternative.[6][7]

  • Catalysis: Employ catalytic methods over stoichiometric reagents to improve atom economy and reduce waste.[8][9][10] Heterogeneous catalysts are particularly advantageous for ease of separation and recycling.[8]

  • Energy Efficiency: Utilize microwave-assisted synthesis or other energy-efficient heating methods to reduce reaction times and energy consumption.[11][12]

  • Waste Reduction: Design synthetic routes that minimize the formation of byproducts and facilitate the recycling of reagents and solvents.

Q2: How do I choose the right starting materials for a scalable synthesis of quinazolines?

A2: The choice of starting materials is fundamental to a successful scale-up.

  • Availability and Cost: Select readily available and inexpensive starting materials. For example, using anthranilic acid or isatoic anhydride is often more cost-effective than using pre-functionalized and more complex precursors.[13][14]

  • Stability and Handling: Choose starting materials that are stable under storage and reaction conditions and do not require specialized handling procedures.

  • Safety: Avoid using highly toxic or explosive reagents, especially on a large scale. For instance, many modern syntheses avoid the use of hazardous reagents like thionyl chloride or oxalyl chloride.[15]

Q3: Are there any general recommendations for catalyst selection in large-scale quinazoline synthesis?

A3: Catalyst selection is highly dependent on the specific reaction. However, some general principles apply for scalability:

  • Homogeneous vs. Heterogeneous: While homogeneous catalysts often exhibit higher activity and selectivity, heterogeneous catalysts are generally preferred for large-scale applications due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling.

  • Metal Catalysts: Copper- and iron-based catalysts are often favored over more expensive and toxic heavy metals like palladium, especially when considering cost and environmental impact.[8][9]

  • Catalyst Loading: Aim for low catalyst loading to minimize cost and reduce the potential for metal contamination in the final product.

Part 3: Experimental Protocols & Data

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 2,4-Disubstituted Quinazolines

This protocol is adapted from methodologies that emphasize green chemistry principles and is suitable for rapid library synthesis and initial scale-up studies.[5][11]

Step-by-Step Methodology:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine 2-aminobenzophenone (1.0 mmol), an appropriate aldehyde (1.2 mmol), and ammonium acetate (2.0 mmol).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300 W) and temperature (e.g., 120 °C) for a predetermined time (typically 5-15 minutes). Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add cold water to the vessel and stir. The solid product will precipitate.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, recrystallize from a suitable solvent like ethanol.

Table 1: Comparison of Reaction Conditions for Quinazoline Synthesis
Synthetic MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Typical Yield (%)Reference
Friedländer Annulation2-Aminobenzaldehyde, KetoneBase (e.g., NaOH)EthanolReflux60-90[16]
Niementowski ReactionAnthranilic Acid, AmideNone130-14070-85[16]
Bischler Synthesis2-Acylamino-benzamideAcid (e.g., H2SO4)N/AHigh TempVaries[17]
Metal-Catalyzed2-Aminobenzylamine, Alcoholα-MnO2Chlorobenzene8059-91[8]
Microwave-Assisted2-Aminobenzophenone, Aldehyde, NH4OAcNoneSolvent-free12070-91[5]

Part 4: Visualization of Key Processes

Diagram 1: General Workflow for Troubleshooting Scalability Issues

G A Low Yield at Scale B Analyze Mass & Heat Transfer A->B C Optimize Mixing B->C D Improve Temperature Control B->D E Controlled Reagent Addition B->E F Re-evaluate Solvent B->F G Successful Scale-Up C->G D->G E->G F->G

Caption: Troubleshooting workflow for addressing yield loss during scale-up.

Diagram 2: Decision Tree for Purification Strategy at Scale

G start Crude Product is_solid Is it a solid? start->is_solid high_purity Purity > 95%? is_solid->high_purity Yes chromatography Column Chromatography is_solid->chromatography No (Oil) recrystallize Recrystallization high_purity->recrystallize Yes slurry_wash Slurry Wash high_purity->slurry_wash No end Pure Product recrystallize->end slurry_wash->high_purity chromatography->end

Caption: Decision-making process for selecting a purification method.

References

  • Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. (URL: )
  • Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach | Request PDF - ResearchG
  • Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) - Taylor & Francis Online. (URL: [Link])

  • A short review on synthetic strategies towards quinazoline based anticancer drugs - arkat usa. (URL: [Link])

  • Review on Synthesis Route of Quinazoline Based Hybrid Derivatives | Asian Journal of Chemistry. (URL: [Link])

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation - ResearchGate. (URL: [Link])

  • Quinazoline synthesis - Organic Chemistry Portal. (URL: [Link])

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC. (URL: [Link])

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (URL: [Link])

  • Transition-metal-catalyzed synthesis of quinazolines: A review - PMC - NIH. (URL: [Link])

  • Transition-metal-catalyzed synthesis of quinazolines: A review - Frontiers. (URL: [Link])

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers. (URL: [Link])

  • Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461 - ResearchGate. (URL: [Link])

  • Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC - PubMed Central. (URL: [Link])

  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (URL: [Link])

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. (URL: [Link])

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (URL: [Link])

  • 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review - PMC. (URL: [Link])

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (URL: [Link])

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC. (URL: [Link])

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review - SciSpace. (URL: [Link])

  • Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview - YouTube. (URL: [Link])

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Work-up procedures for removing impurities in quinazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-SMACC (Application-Specific, Methodology, and Chemistry-Centric) Guide for Researchers

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the work-up and purification of quinazoline derivatives. As Senior Application Scientists, we provide not just protocols, but the chemical reasoning behind them to empower you to solve challenges in your own research.

Section 1: Frequently Asked Questions (FAQs) - First-Pass Troubleshooting

This section addresses the most common initial hurdles in quinazoline purification.

Question 1: My initial work-up from a Niementowski or Friedländer synthesis has left a dark, oily, or intractable crude product. Where do I begin?

Answer: This is a frequent issue, often arising from high reaction temperatures or extended reaction times leading to polymerization or degradation.[1][2]

  • Initial Step: Solvent Trituration. Before attempting more complex purification, triturate your crude material. This involves stirring the crude solid or oil vigorously in a solvent where the desired product is sparingly soluble, but the impurities are highly soluble.

    • For non-polar impurities: Use hexanes or diethyl ether.

    • For polar impurities: Use cold water or a minimal amount of cold ethanol.

  • Expert Insight: The goal of trituration is not to dissolve the product, but to wash away soluble impurities. You may need to repeat this process with different solvents. If your product is an oil, vigorous stirring can sometimes induce crystallization.

Question 2: How do I effectively remove unreacted anthranilic acid or its derivatives?

Answer: Unreacted anthranilic acid is a common acidic impurity. Its removal is best achieved by leveraging its acidic carboxyl group and basic amino group. An acid-base extraction is the most effective method.[3][4][5]

  • Causality: Quinazolines are typically basic due to the nitrogen atoms in the pyrimidine ring. Anthranilic acid is amphoteric but will behave as an acid in a basic solution and as a base in a strongly acidic solution.

  • Protocol:

    • Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The anthranilic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer.[3][4]

    • Separate the organic layer, which now contains your basic quinazoline product.

    • Wash the organic layer with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.[1][3]

  • Trustworthiness Check: After extraction, spot the organic layer on a TLC plate against a standard of pure anthranilic acid to confirm its removal.

Question 3: What are the best general practices for recrystallizing quinazoline derivatives?

Answer: Recrystallization is a powerful technique for achieving high purity if the right solvent system is identified.[6][7]

  • Solvent Selection: The ideal solvent will dissolve your quinazoline product when hot but not when cold.[6] Common choices include:

    • Ethanol or Isopropanol

    • Ethyl Acetate

    • Acetonitrile

    • Toluene

    • Mixed solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).

  • Troubleshooting Failure to Crystallize:

    • Problem: No crystals form upon cooling.

    • Cause: Most often, too much solvent was used.[6]

    • Solution: Reheat the solution to boil off some of the solvent, thereby increasing the concentration, and allow it to cool again.[6] If crystals still do not form, scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure product can induce crystallization.[8]

Section 2: In-Depth Troubleshooting Guides

This section tackles more complex separation challenges.

Troubleshooting Guide 1: Differentiating and Separating Product from N-Oxide Impurities

N-oxide impurities can form if the reaction conditions are oxidative.[9][10][11] These impurities often have similar polarities to the desired quinazoline, making separation difficult.

Question: My mass spectrometry data shows a peak at M+16, suggesting an N-oxide impurity. How can I remove it?

Answer: N-oxides are significantly more polar than their parent heterocycles. This difference in polarity is the key to their separation.

  • Method 1: Column Chromatography

    • Principle: The increased polarity of the N-O bond will cause the N-oxide to adhere more strongly to a polar stationary phase like silica gel.[12]

    • Protocol:

      • Choose a solvent system where the desired quinazoline has an Rf of ~0.3-0.4 on a TLC plate. A common starting point is a mixture of hexanes and ethyl acetate.[13]

      • Run the column, and the less polar quinazoline product will elute before the more polar N-oxide impurity.

      • If separation is poor, a less polar solvent system or a different adsorbent like alumina might be necessary.[13]

  • Method 2: Chemical Reduction

    • Principle: If separation is challenging, you can chemically reduce the N-oxide back to the parent quinazoline.

    • Reagents: Common reducing agents for N-oxides include PCl₃ or PPh₃.

    • Caution: This method will increase the overall yield of the desired product but will not remove other impurities. It should be followed by a standard purification technique.

Troubleshooting Guide 2: Managing Impurities from Metal-Catalyzed Reactions

Modern quinazoline syntheses often employ catalysts like copper or palladium.[14][15][16] Residual metal impurities can be problematic for downstream applications, especially in drug development.

Question: How can I remove residual copper or palladium catalyst from my reaction mixture?

Answer: The strategy depends on the nature of the catalyst complex.

  • Aqueous Washes: Many metal salts can be removed with an aqueous work-up. Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a saturated ammonium chloride solution can help sequester and remove residual metal ions.

  • Filtration: If the catalyst is supported on a solid like charcoal (e.g., Pd/C) or is insoluble, it can be removed by filtering the reaction mixture through a pad of Celite®.

  • Specialized Scavengers: For trace amounts of dissolved metals, specialized silica-based metal scavengers can be added to the crude product solution. The scavenger binds the metal, and can then be removed by simple filtration.

Data & Protocols

Table 1: Common Recrystallization Solvents for Quinazoline Derivatives

Solvent SystemPolarityTypical Use Case
EthanolPolar ProticGeneral purpose for many quinazolinones.[17]
Ethyl Acetate / HexaneNon-polar to Polar AproticGood for compounds of intermediate polarity.
AcetonitrilePolar AproticUseful for more polar quinazolines.
TolueneNon-polarFor non-polar quinazoline derivatives.
Dichloromethane / MethanolPolarFor highly polar compounds, often as a last resort.

Experimental Workflow Visualizations

Diagram 1: Acid-Base Extraction Workflow

This diagram illustrates the decision-making process for separating a basic quinazoline product from acidic and neutral impurities.

G start Crude Reaction Mixture (Quinazoline, Acidic Impurity, Neutral Impurity) in Ethyl Acetate wash_bicarb Wash with aq. NaHCO3 start->wash_bicarb separate1 Separate Layers wash_bicarb->separate1 org_layer1 Organic Layer: Quinazoline + Neutral Impurity separate1->org_layer1 Organic aq_layer1 Aqueous Layer: Sodium Salt of Acidic Impurity separate1->aq_layer1 Aqueous wash_hcl Wash with dilute aq. HCl org_layer1->wash_hcl separate2 Separate Layers wash_hcl->separate2 org_layer2 Organic Layer: Neutral Impurity separate2->org_layer2 Organic aq_layer2 Aqueous Layer: Quinazoline Salt separate2->aq_layer2 Aqueous neutralize Neutralize with NaOH, Extract with Ethyl Acetate aq_layer2->neutralize final_product Pure Quinazoline Product neutralize->final_product

Caption: Workflow for purifying quinazolines via acid-base extraction.

Diagram 2: Purification Method Selection Guide

This flowchart helps in selecting an appropriate purification strategy based on the nature of the crude product and impurities.

G start Analyze Crude Product (TLC, LCMS, NMR) is_solid Is the crude product a solid? start->is_solid is_pure_tlc Is there one major spot by TLC? is_solid->is_pure_tlc Yes triturate Trituration / Aqueous Wash is_solid->triturate No (Oil/Tar) recrystallize Recrystallization is_pure_tlc->recrystallize Yes column Column Chromatography is_pure_tlc->column No reanalyze Re-analyze Purity recrystallize->reanalyze column->reanalyze triturate->reanalyze reanalyze->start

Caption: Decision tree for selecting a suitable purification method.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Ali, I., Wani, W. A., & Saleem, K. (2013). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 18(12), 15476-15517. [Link]

  • Chem LibreTexts. (2022). Acid base extraction flow chart.
  • BenchChem. (n.d.). Recrystallization techniques for purifying 2,7-Dimethylquinazolin-4(1H)-one.
  • University of California, Irvine. (n.d.). Acid-Base Extraction.
  • University of Alberta. (n.d.). Column chromatography.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Quinazolinone Derivatives.
  • SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Photoredox Synthesis of Functionalized Quinazolines via Copper-catalyzed Aerobic Oxidative Csp2-H Annulation of Amidines with Te.
  • Dong, F., Kai, C., & Jian-Fei, S. (2013). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 36(6), 663-683. [Link]

  • ResearchGate. (2015). Solvent free synthesis of some quinazolin-4(3H)-ones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Synthesis of anthranilic acid. Retrieved from [Link]

  • Google Patents. (1997). Process for preparing anthranilic acids.
  • Organic Syntheses. (n.d.). Anthranilic acid, 5-iodo-. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Quinazoline Derivatives Using Copper Nanocatalyst Stabilized on Graphene Oxide Functionalized by N1,N2-bis((Pyridine-2-yl)Methyl)Benzene-1,2-Diamine. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Quinazolin-2-ylboronic Acid Crude Products.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2,7-Dimethylquinazolin-4(1H)-one by Column Chromatography.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]

  • Journal of the Korean Chemical Society. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017). Purifying anthranilic acid.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization.
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Molecules. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • ACS Omega. (2022). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. Retrieved from [Link]

  • ResearchGate. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2017). Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Review on 4(3H)-quinazolinone synthesis. Retrieved from [Link]

  • Science of Synthesis. (2004). Heterocyclic N-Oxides.
  • Molecules. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

  • Google Patents. (1997). Method for removing unreacted electrophiles from a reaction mixture.
  • Molecules. (2014). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Retrieved from [Link]

  • ACS Publications. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

  • ARKIVOC. (2005). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. Retrieved from [Link]

  • YouTube. (2010). Acid Base Extraction Demonstrated by Mark Niemczyk, PhD. Retrieved from [Link]

  • Frontiers in Chemistry. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2,4-disubstituted quinazolines. Reagents and.... Retrieved from [Link]

  • Molecules. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Retrieved from [Link]

  • Semantic Scholar. (2020). Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. Retrieved from [Link]

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  • YouTube. (2020). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. Retrieved from [Link]

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Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of substituted quinazolines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the complex NMR spectra of this important class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise during the NMR analysis of substituted quinazolines.

FAQ 1: Signal Crowding and Overlap in the Aromatic Region

Question: My 1D ¹H NMR spectrum of a substituted quinazoline shows a cluster of overlapping signals in the aromatic region (typically 7.0-8.5 ppm). How can I resolve and assign these protons?

Answer: Signal overlapping in the aromatic region is a frequent challenge due to the multiple protons on the fused ring system.[1] Here’s a systematic approach to tackle this issue:

  • Solvent-Induced Shifts: A simple and effective first step is to re-acquire the spectrum in a different deuterated solvent.[2][3] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant changes in chemical shifts, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS).[2] This can often spread out crowded signals, simplifying interpretation.[2]

  • Higher Magnetic Field: If accessible, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion, often resolving overlapping multiplets.[1]

  • Two-Dimensional (2D) NMR Techniques: For unambiguous assignment, 2D NMR is indispensable.[4][5]

    • COSY (Correlation Spectroscopy): This is the primary tool to establish proton-proton connectivities.[6][7] A cross-peak in a COSY spectrum confirms that two protons are coupled (typically through 2 or 3 bonds), allowing you to trace out the spin systems within the quinazoline core.[6][8]

    • TOCSY (Total Correlation Spectroscopy): This technique is particularly useful for identifying all protons within a single spin system, even if they are not directly coupled.[9] This is beneficial in cases of severe resonance overlapping.[9]

The following workflow illustrates the decision-making process for resolving overlapping signals:

G start Overlapping Aromatic Signals in 1D ¹H NMR solvent Change NMR Solvent (e.g., to Benzene-d₆) start->solvent higher_field Acquire Spectrum at Higher Field solvent->higher_field If overlap persists two_d_nmr Perform 2D NMR Experiments higher_field->two_d_nmr If ambiguity remains cosy COSY/TOCSY for ¹H-¹H Correlations two_d_nmr->cosy hsqc_hmbc HSQC/HMBC for ¹H-¹³C Correlations cosy->hsqc_hmbc assign Assign Protons and Carbons hsqc_hmbc->assign

Caption: Lactam-lactim tautomerism in 4(3H)-quinazolinone.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the extra peaks are due to dynamic equilibrium, you may observe changes in the relative intensities of the signals or coalescence of the peaks at higher temperatures.

  • Solvent Study: As mentioned, the tautomeric equilibrium is solvent-dependent. [10]Running the NMR in different solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) can help identify the different tautomeric forms. [11]3. Check for Impurities: Always consider the possibility of residual starting materials, byproducts, or purification solvents as the source of extra peaks. [10]

FAQ 3: Assigning Quaternary Carbons and Substituent Positions

Question: I am struggling to assign the quaternary carbons and confirm the position of a substituent on the quinazoline ring. Which NMR experiment is most suitable for this?

Answer: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this purpose. [6][7]

  • HMBC for Connectivity: HMBC reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). [6]This allows you to "walk" across the molecular skeleton. By observing a correlation from a known proton to an unassigned carbon, you can establish their connectivity through multiple bonds.

  • Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they do not show up in an HSQC spectrum. [6]However, they will show cross-peaks in an HMBC spectrum with nearby protons. For example, the proton at position 5 (H-5) will typically show a ³J correlation to the quaternary carbon at position 8a.

  • Confirming Substituent Position: If you have a substituent without protons (e.g., -NO₂, -Cl, -Br), you can confirm its position by observing the long-range correlations of the protons on the ring. [6]For instance, if a bromine atom is at C-6, the characteristic HMBC correlations from H-5 and H-7 to the surrounding carbons will be altered in a predictable way.

The following table summarizes the key 2D NMR experiments for structure elucidation:

ExperimentCorrelationPrimary Application for Substituted Quinazolines
COSY ¹H – ¹H (2-3 bonds)Tracing proton spin systems in the aromatic rings. [6][12]
HSQC ¹H – ¹³C (1 bond)Correlating protons to their directly attached carbons. [6][7]
HMBC ¹H – ¹³C (2-4 bonds)Assigning quaternary carbons and confirming substituent positions. [6][7]
NOESY/ROESY ¹H – ¹H (through space)Determining stereochemistry and spatial proximity of substituents. [13][14][15]

Part 2: Experimental and Computational Protocols

This section provides detailed, step-by-step methodologies for key experiments and computational workflows discussed in this guide.

Protocol 1: Standard 2D NMR Data Acquisition (COSY, HSQC, HMBC)

This protocol outlines the general steps for acquiring a standard suite of 2D NMR experiments for a substituted quinazoline.

  • Sample Preparation:

    • Weigh approximately 5-15 mg of your purified substituted quinazoline.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. [16] * Transfer the solution to a standard 5 mm NMR tube.

  • 1D ¹H Spectrum Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution. [6] * Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate pulse widths. [6]

  • 2D Experiment Setup (General Parameters):

    • Load the desired pulse program (e.g., cosygpqf for COSY on Bruker systems). [6] * Set the spectral widths (SW) in both F2 (direct) and F1 (indirect) dimensions based on the 1D ¹H spectrum. [6]For heteronuclear experiments like HSQC and HMBC, the F1 spectral width will be for ¹³C.

    • Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 will provide better resolution but increase the experiment time. [6] * Set the number of scans (NS) and receiver gain (RG).

  • Acquisition and Processing:

    • Start the acquisition.

    • After acquisition, perform a 2D Fourier transform.

    • Apply an appropriate window function (e.g., sine-bell) in both dimensions. [6] * Phase and baseline correct the spectrum.

    • Calibrate the axes using the 1D spectra.

Protocol 2: Computational NMR Prediction Workflow

Computational prediction of NMR spectra can be a valuable tool for distinguishing between isomers or confirming assignments. [17]

  • Conformational Search:

    • Generate a 3D structure of your substituted quinazoline.

    • Perform a conformational search to identify the low-energy conformers of the molecule.

  • Geometry Optimization:

    • Optimize the geometry of each low-energy conformer using a suitable level of theory, such as B3LYP-D3/6-31G(d). [17]

  • NMR Chemical Shift Calculation:

    • For each optimized conformer, calculate the NMR shielding tensors using a functional and basis set known to perform well for ¹H and ¹³C chemical shifts (e.g., WP04/6-311++G(2d,p)). [17] * Include a solvent model (e.g., PCM for chloroform) to better approximate the experimental conditions. [17]

  • Data Analysis:

    • Convert the calculated shielding tensors to chemical shifts by referencing them to the shielding tensor of a standard (e.g., TMS) calculated at the same level of theory.

    • If multiple conformers are present, calculate the Boltzmann-averaged chemical shifts based on their relative energies.

    • Compare the predicted spectrum with your experimental data.

The following diagram outlines the computational NMR prediction workflow:

G start Propose Structure of Substituted Quinazoline conf_search Perform Conformational Search start->conf_search geom_opt Geometry Optimization (e.g., B3LYP-D3/6-31G(d)) conf_search->geom_opt nmr_calc NMR Chemical Shift Calculation (e.g., WP04/6-311++G(2d,p) with PCM) geom_opt->nmr_calc boltzmann Boltzmann Averaging of Shifts nmr_calc->boltzmann compare Compare Predicted vs. Experimental Spectra boltzmann->compare structure_confirm Structure Confirmation/Refinement compare->structure_confirm

Caption: Workflow for computational NMR prediction.

By combining careful experimental design with advanced spectroscopic techniques and, when necessary, computational methods, the complexities of substituted quinazoline NMR spectra can be successfully navigated, leading to confident and accurate structure elucidation.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475. Link

  • Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Link

  • BenchChem. (2025). Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Aromatic Imines. BenchChem. Link

  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected NMR Spectra of 4(3H)-Quinazolinone. BenchChem. Link

  • Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Link

  • BenchChem. (2025). Tautomerism in 4(3H)-Quinazolinone Structures: An In-depth Technical Guide. BenchChem. Link

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Link

  • Ghiviriga, I., El-Gendy, B. E. D. M., & Katritzky, A. R. (2006). Tautomerism of guanidines studied by (15)N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 4(15), 2945-2951. Link

  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. BenchChem. Link

  • Ghiviriga, I., El-Gendy, B. E. D. M., & Katritzky, A. R. (2006). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. ResearchGate. Link

  • JoVE. (2024). ¹H NMR: Interpreting Distorted and Overlapping Signals. Link

  • Moser, A. (2009, October 2). Stereochemistry Information from NOESY/ROESY data … Part 2. ACD/Labs. Link

  • Moser, A. (2009, September 14). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Link

  • BenchChem. (2025). Navigating the Structural Landscape: A Comparative NMR Analysis of 2-Bromobenzo[h]quinazoline and its Analogs. BenchChem. Link

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Link

  • Chemistry LibreTexts. (2023, January 29). 5.4: NOESY Spectra. Link

  • Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Link

  • Siddiqui, I. R., et al. (2012). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. E-Journal of Chemistry, 9(3), 1361-1368. Link

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Link

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Technical Support Center: Ester Group Stability in Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of quinazoline synthesis, with a specialized focus on preserving the integrity of ester functionalities. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common yet challenging issue of ester hydrolysis during the formation of the quinazoline scaffold. Here, we dissect the underlying causes of this side reaction and provide actionable, field-proven troubleshooting strategies and optimized protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my ester group hydrolyzing during my quinazoline synthesis?

Ester hydrolysis, or saponification, is a common side reaction during quinazoline synthesis, primarily because many classical synthetic routes employ conditions that are either strongly basic or acidic, and often require elevated temperatures.[1][2][3] Esters are susceptible to cleavage under both of these conditions.[4][5][6][7]

  • Base-Catalyzed Hydrolysis (Saponification): This is the most frequent culprit. Many quinazoline syntheses utilize basic catalysts or reagents (e.g., NaOH, KOH, piperidine) which readily attack the electrophilic carbonyl carbon of the ester.[3][5][8] This process is often irreversible as the resulting carboxylate is deprotonated, driving the equilibrium forward.[3][5]

  • Acid-Catalyzed Hydrolysis: Strong acids (e.g., concentrated HCl, H₂SO₄, or even Lewis acids) used as catalysts can also promote hydrolysis.[4][5] The acid protonates the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by water, which may be present as a solvent or a byproduct.[4][9]

  • High Temperatures: Many traditional methods, like the Niementowski synthesis, require high temperatures (130–220°C), which can accelerate the rate of hydrolysis.[8][10]

Q2: I'm observing the formation of a carboxylic acid byproduct. How can I confirm it's from ester hydrolysis?

The most direct way to confirm the identity of the byproduct is through standard analytical techniques:

  • LC-MS: Compare the mass of the byproduct to the expected mass of the hydrolyzed product (the corresponding carboxylic acid).

  • NMR Spectroscopy: In the ¹H NMR spectrum, the disappearance of the characteristic signals of the ester's alkyl group (e.g., the quartet and triplet of an ethyl ester) and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm) are strong indicators. In the ¹³C NMR, a shift in the carbonyl carbon signal will also be observed.

  • TLC: The carboxylic acid byproduct will likely have a different Rf value than your starting material and desired product, often being more polar.

Q3: Can I just re-esterify the hydrolyzed product after the reaction?

While technically possible, this is not an ideal or efficient strategy. It adds an extra step to your synthesis, potentially lowering the overall yield and increasing purification challenges. It is far more effective to prevent the hydrolysis from occurring in the first place by optimizing the reaction conditions.

Troubleshooting Guide: Strategies to Mitigate Ester Hydrolysis

When ester hydrolysis is a persistent issue, a systematic approach to troubleshooting is required. The following guide provides a logical workflow for identifying and implementing solutions.

G cluster_0 Troubleshooting Workflow Start Ester Hydrolysis Observed Condition_Check Are Reaction Conditions Harsh (Strong Acid/Base, High Temp)? Start->Condition_Check Mild_Conditions Adopt Milder Conditions Condition_Check->Mild_Conditions Yes Reagent_Check Evaluate Reagents and Solvents Condition_Check->Reagent_Check No Success Problem Solved Mild_Conditions->Success Anhydrous Ensure Anhydrous Conditions Reagent_Check->Anhydrous Water Present? Alternative_Route Consider Alternative Synthetic Route Reagent_Check->Alternative_Route Inherent Reactivity? Anhydrous->Success Protecting_Group Use a More Robust Protecting Group Alternative_Route->Protecting_Group Protecting_Group->Success

Caption: Decision workflow for troubleshooting ester hydrolysis.

Issue 1: Reaction Conditions are Too Harsh

Many classical quinazoline syntheses, such as the Niementowski reaction which involves condensing an anthranilic acid with an amide, often require high temperatures that can promote ester hydrolysis.[10][11][12]

Causality: High thermal energy increases the rate of all reactions, including the undesirable hydrolysis. If strong acids or bases are also present, their catalytic effect is amplified at higher temperatures.

Solutions:

  • Lower the Reaction Temperature: Explore if the reaction can proceed at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress closely by TLC or LC-MS.

  • Microwave-Assisted Synthesis: Microwave irradiation can often accelerate the reaction rate, allowing for significantly shorter reaction times and sometimes lower temperatures, thereby minimizing the window for hydrolysis to occur.[13][14]

  • Use Milder Catalysts:

    • Acidic Conditions: Replace strong mineral acids with milder options like p-toluenesulfonic acid (p-TsOH) or Lewis acids that are less prone to promoting hydrolysis.[15][16]

    • Basic Conditions: Instead of strong bases like NaOH or KOH, consider using organic bases such as DABCO or K₃PO₄, which can be effective under milder conditions.[15][17]

Issue 2: Presence of Water

Water is a direct reactant in the hydrolysis of an ester. Its presence, even in trace amounts, can be detrimental, especially under catalytic conditions.

Causality: Water acts as the nucleophile that attacks the ester's carbonyl carbon, leading to cleavage of the ester bond.

Solutions:

  • Use Anhydrous Solvents and Reagents: Ensure that all solvents are properly dried using standard laboratory techniques (e.g., distillation from a drying agent, use of molecular sieves). Reagents should also be anhydrous.

  • Perform Reactions Under an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere prevents the introduction of atmospheric moisture.[18]

Issue 3: Inherent Reactivity of Starting Materials and Reagents

Sometimes, the chosen synthetic route is fundamentally incompatible with the stability of the ester group. For instance, a route that generates a strong nucleophile or requires a strongly basic catalyst may be problematic.

Causality: The functional groups on your reactants or the nature of the catalyst may directly promote the hydrolysis of the ester.

Solutions:

  • Alternative Synthetic Routes: Explore modern, milder synthetic methods for quinazoline synthesis that are known to be more functional group tolerant. Many metal-catalyzed (e.g., Pd, Cu, Fe) cross-coupling and cyclization reactions proceed under neutral or mildly basic conditions at moderate temperatures.[17][19][20][21]

    • Example: A palladium-catalyzed three-component reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids can provide diverse quinazolines under conditions that are often compatible with ester groups.[17]

  • Change the Ester to a More Robust Protecting Group: If the ester is serving as a protecting group for a carboxylic acid, consider switching to a group that is more stable under the reaction conditions.[22][23] For example, a tert-butyl ester is generally more stable to basic conditions than a methyl or ethyl ester, although it is sensitive to acid.[24] Conversely, a benzyl ester, which can be removed by hydrogenolysis, may be stable to both acidic and basic conditions used in the quinazoline formation.[23]

Comparative Table of Synthetic Conditions

MethodTypical ConditionsEster CompatibilityKey AdvantagesPotential Drawbacks
Niementowski Synthesis Anthranilic acid + amide, 130-220°C[10][25]Poor to ModerateSimple starting materialsHigh temperatures, often poor yields, risk of hydrolysis
Friedländer Annulation 2-Aminobenzaldehyde/ketone + active methylene compound, acid or base catalyst[16][26][27]ModerateVersatileAvailability of substituted 2-aminobenzaldehydes can be limited
Metal-Catalyzed Cyclizations (e.g., Pd, Cu, Fe) Various substrates, often milder bases (e.g., K₂CO₃, Cs₂CO₃), 80-120°C[17][20][21]Good to ExcellentHigh functional group tolerance, milder conditionsCatalyst cost and sensitivity, ligand optimization may be needed
Microwave-Assisted Synthesis Shorter reaction times (minutes vs. hours)[13][14]GoodRapid, often higher yieldsRequires specialized equipment, scalability can be an issue
Iodine-Mediated Synthesis Molecular iodine as catalyst, often oxidant present[17][19]GoodMetal-free, mild conditionsStoichiometric oxidant may be required

Validated Experimental Protocols

Protocol 1: Mild, Copper-Catalyzed Synthesis of a 2-Substituted Quinazoline

This protocol is adapted from methodologies that utilize copper catalysis, known for its functional group tolerance.[17]

Objective: Synthesize a 2-substituted quinazoline from a (2-aminophenyl)methanol derivative while preserving an ester group elsewhere on the molecule.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the (2-aminophenyl)methanol derivative (1.0 equiv.), the aldehyde (1.2 equiv.), Cu(OAc)₂ (10 mol%), and K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add anhydrous DMSO as the solvent.

  • Reaction: Stir the reaction mixture at 110°C.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation: The mild basic conditions (K₂CO₃) and the absence of water minimize the risk of ester hydrolysis. The progress should show clean conversion to the desired product with minimal formation of the corresponding carboxylic acid.

Protocol 2: Protecting Group Strategy - Synthesis via a Benzyl Ester

Objective: Synthesize a quinazoline-containing carboxylic acid by first preparing the benzyl ester, performing the quinazoline formation, and then deprotecting.

G Start Carboxylic Acid Starting Material Protect Protection: Form Benzyl Ester (e.g., BnBr, Base) Start->Protect Quinazoline Quinazoline Formation (Mild Conditions) Protect->Quinazoline Deprotect Deprotection: Hydrogenolysis (H₂, Pd/C) Quinazoline->Deprotect End Final Quinazoline Carboxylic Acid Deprotect->End

Caption: Workflow for a protecting group strategy.

Step-by-Step Methodology:

  • Protection: Convert the carboxylic acid on your starting material to a benzyl ester using standard conditions (e.g., benzyl bromide and a non-nucleophilic base like Cs₂CO₃ in DMF). Purify the resulting benzyl ester.

  • Quinazoline Formation: Subject the benzyl ester intermediate to a mild quinazoline synthesis protocol, such as the copper-catalyzed method described in Protocol 1 or an iodine-mediated reaction. The benzyl ester is stable to these conditions.

  • Deprotection (Hydrogenolysis): After purification of the quinazoline benzyl ester, dissolve it in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol). Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to obtain the final quinazoline carboxylic acid.

Self-Validation: This orthogonal protecting group strategy ensures the carboxylic acid functionality is masked during the potentially harsh cyclization step and can be cleanly deprotected under neutral conditions that will not affect the quinazoline core or other sensitive functional groups.

By carefully selecting reaction conditions, considering alternative synthetic routes, and employing appropriate protective group strategies, the hydrolysis of ester groups during quinazoline synthesis can be effectively avoided, leading to higher yields and purer products.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Al-dujaili, J. H., & Al-Zubaidi, A. K. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 580.
  • Abdel-Wahab, B. F., & Mohamed, H. A. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 23(12), 3149.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Merck Index. (n.d.). Niementowski Quinoline Synthesis. Retrieved from [Link]

  • Jiang, B., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & Medicinal Chemistry, 21(11), 2875-2889.
  • Kumar, A., & Aggarwal, N. (2020). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Heterocyclic Chemistry, 57(1), 1-24.
  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]

  • chemeurope.com. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

  • Li, J., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Molecular Medicine, 52(4), 1-22.
  • Singh, R., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100811.
  • Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]

  • University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]

  • Shiri, M., Zolfigol, M. A., & Tanbakouchian, Z. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Advances in Heterocyclic Chemistry, 104, 1-136.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Kumar, V., et al. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. RSC Advances, 11(34), 20876-20901.
  • Yilmaz, F., & Küçükgüzel, Ş. G. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Letters in Drug Design & Discovery, 17(5), 589-599.
  • Sharma, P., et al. (2024). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen, 13(3), e202400439.
  • Cheng, C. C. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201.
  • Shiri, M., Zolfigol, M. A., & Tanbakouchian, Z. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Semantic Scholar. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Reddit. (2022). Hydrolysis product troubleshooting. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1998). Protective Groups in Organic Synthesis. Google Patents.
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  • Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Medicinal Chemistry Research, 23(1), 1-20.
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  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Al-Tel, T. H. (2017). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 22(9), 1475.
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  • The Organic Chemistry Tutor. (2022). Ester to carboxylic acid- Saponification mechanism and Rxn setup. YouTube. Retrieved from [Link]

  • Semantic Scholar. (n.d.). General base catalysis of ester hydrolysis. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Biological Activity of Methyl 4-chloroquinazoline-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the quinazoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme-inhibitory activities.[1][2] This guide provides an in-depth comparison of the biological activities of various derivatives of Methyl 4-chloroquinazoline-6-carboxylate, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

The strategic placement of a chloro group at the 4-position and a methyl carboxylate at the 6-position of the quinazoline ring provides a versatile starting point for chemical modifications. The 4-chloro position is particularly reactive and serves as a key site for introducing various amine-containing moieties, leading to a diverse library of 4-anilinoquinazoline derivatives.[3][4] These modifications have been shown to significantly influence the biological profile of the resulting compounds, particularly their ability to inhibit protein kinases.[5]

Comparative Analysis of Biological Activity

The biological potential of this compound derivatives is most prominently observed in their anticancer and antimicrobial properties. The following sections and data tables summarize the reported activities of various analogs, providing a comparative overview for researchers in the field.

Anticancer Activity

The primary mechanism of anticancer action for many quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[6][7] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7] The 4-anilinoquinazoline scaffold has proven to be particularly effective in targeting the ATP-binding site of EGFR.[2]

The table below presents the cytotoxic activity (IC50 values) of several illustrative quinazoline derivatives against various human cancer cell lines. While specific data for a wide range of direct derivatives of this compound is dispersed, the presented data on analogous 4-anilinoquinazolines highlights the impact of substitutions on anticancer potency.

Compound IDCore StructureR Group (at C4-Anilino)Cancer Cell LineIC50 (µM)Reference
10b 6-halo-2-phenyl-4-anilinoquinazoline4-methoxy-N-methylHCT-116 (Colon)2.8[3][4]
T98G (Glioblastoma)2.0[3][4]
8a Quinazoline-oxymethyltriazole4-methoxyHCT-116 (Colon)5.33 (72h)[2]
HepG2 (Liver)7.94 (72h)[2]
A32 4-HydroxyquinazolineN/A (di-substituted benzene ring)HCT-15 (Colon)10.93[8]
HCC1937 (Breast)11.35[8]
B1 4-Hydroxyquinazoline derivativeModified side chainHCT-15 (Colon)2.89[8]
HCC1937 (Breast)3.26[8]
Gefitinib 4-Anilinoquinazoline3-chloro-4-fluoroanilineT98G (Glioblastoma)37.8[4]
Erlotinib 4-Anilinoquinazoline3-ethynyl-anilineT98G (Glioblastoma)21.3[4]

Expert Insights on Structure-Activity Relationship (SAR) for Anticancer Activity:

The data suggests that modifications at the 4-position of the quinazoline ring are critical for anticancer activity. The introduction of substituted anilino groups can lead to potent EGFR inhibition. For instance, the promising activity of compound 10b highlights the potential of N-methylated anilines at this position.[3][4] Furthermore, the nature and position of substituents on the anilino ring itself play a significant role in modulating potency and selectivity.[5] The ester group at the 6-position, as in the parent this compound, offers a handle for further derivatization to potentially enhance solubility and cell permeability.

Antimicrobial Activity

Quinazoline derivatives have also been explored for their antimicrobial properties against a range of pathogenic bacteria and fungi.[4][9] The mechanism of antimicrobial action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.[3]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected quinazoline derivatives against representative bacterial strains.

Compound IDCore StructureTest OrganismMIC (µg/mL)Reference
Derivative A Condensed[1][10][11]triazoloquinazolineE. coli5[12]
B. subtilis1[12]
Derivative B 9-chloro-morpholin-4-yl[1][10][11]triazolo[4,3-c]quinazolin-3(4H)-thioneB. subtilis< Ampicillin[12]
Compound 14 6-methyl-3-phenyl-4(3H)-quinazolinone analogS. aureus32[13]
E. coli64[13]
C. albicans64[13]
Compound 27 4(3H)-QuinazolinoneVancomycin-resistant S. aureus≤0.5[14]

Expert Insights on Structure-Activity Relationship (SAR) for Antimicrobial Activity:

The antimicrobial activity of quinazoline derivatives appears to be highly dependent on the nature of the heterocyclic system fused to the quinazoline core and the substituents on the pyrimidine ring.[12] For instance, triazolo-fused quinazolines have shown potent activity.[12] The presence of a halogen, such as chlorine, on the benzene ring can also influence the antimicrobial spectrum and potency.[12]

Experimental Protocols

To ensure the reproducibility and validity of the presented biological data, this section provides detailed, step-by-step protocols for the key assays used to evaluate the anticancer and antimicrobial activities of this compound derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[1][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[1]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and an untreated control (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h add_compounds Add Test Compounds (Serial Dilutions) incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[6][10]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration of the compound that prevents visible bacterial growth (turbidity) after incubation is the MIC.[10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

Procedure:

  • Preparation of Compound Dilutions:

    • Add 50 µL of sterile MHB to each well of a 96-well plate.

    • Add 50 µL of the test compound stock solution to the first well and mix.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[6]

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL.

    • Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.[10]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 3: EGFR Kinase Inhibition Assay

This protocol provides a general framework for an in vitro kinase assay to determine the inhibitory activity of compounds against EGFR.[16][17]

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the EGFR kinase. The amount of phosphorylation is then quantified, and the inhibition by a test compound is determined.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[16]

  • ATP

  • Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)[17]

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[16]

  • 384-well plates

Procedure:

  • Assay Setup:

    • In a 384-well plate, add 1 µL of the test inhibitor at various concentrations (or 5% DMSO for controls).[16]

    • Add 2 µL of diluted EGFR enzyme.[16]

  • Reaction Initiation:

    • Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.[16]

    • Incubate at room temperature for 60 minutes.[16]

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[16]

    • Incubate for 40 minutes at room temperature.[16]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[16]

    • Incubate for 30 minutes at room temperature.[16]

  • Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway and Mechanistic Insights

The anticancer activity of many 4-anilinoquinazoline derivatives is mediated through the inhibition of the EGFR signaling pathway.

EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes AKT AKT PI3K->AKT AKT->Transcription Promotes Inhibitor Quinazoline Derivative Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Upon binding of a ligand like Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways. These pathways ultimately regulate gene transcription involved in cell proliferation, survival, and differentiation. This compound derivatives, particularly the 4-anilino analogs, act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby abrogating these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells.[2]

Conclusion

This guide provides a comparative overview of the biological activities of derivatives based on the this compound scaffold. The presented data and experimental protocols offer a valuable resource for researchers engaged in the design and development of novel quinazoline-based therapeutic agents. The structure-activity relationship insights highlight the critical role of substitutions at the C4-position in determining the anticancer and antimicrobial potency of these compounds. Further exploration of this versatile scaffold holds significant promise for the discovery of new and effective drugs.

References

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  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Southeast Asian Fisheries Development Center, Aquaculture Department. (2011). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • Creative BioMart Microbe. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Wikipedia. (2024). Minimum inhibitory concentration. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • University of California, San Diego. (2015). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • S-H. I. Park, et al. (2013). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PLoS ONE, 8(9), e72611.
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  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • M. F. Ansari, et al. (2023). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect, 8(41), e202302390.
  • A. C. B. de Oliveira, et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1827–1836.
  • Y. Wang, et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 28(20), 7058.
  • K. Pirková, et al. (2004). In vitro antibacterial activity of ten series of substituted quinazolines.
  • A. M. El-Naggar, et al. (2021). Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies. Journal of the Iranian Chemical Society, 18(11), 2951–2964.
  • Pandey, A., et al. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences, 9(2), 123-134.
  • D. P. O'Donnell, et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(10), 4550–4564.
  • A. Szymańska, et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology, 12, 755913.
  • S. Sharma, et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4995.
  • Y. Wang, et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(17), 7979–8000.
  • J. A. Bibb, et al. (2009). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). Bioorganic & Medicinal Chemistry Letters, 19(23), 6700–6705.
  • S. He, et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7, 92.
  • S. A. G. Al-Karablieh, et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides.

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A Comparative Guide to Validating Anticancer Activity in A549 and HCT-116 Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of anticancer activity using two of the most prevalent cell lines in oncology research: A549 (non-small cell lung carcinoma) and HCT-116 (colorectal carcinoma). We will delve into the distinct molecular characteristics of these cell lines, present a comparative analysis of their response to standard chemotherapeutic agents, and provide detailed protocols for key validation assays. This guide is designed to be an in-depth technical resource, emphasizing scientific integrity and experimental rationale.

Introduction: Understanding the Models

The selection of an appropriate cell line is a critical first step in preclinical cancer research. A549 and HCT-116 cells, while both epithelial in origin, possess unique genetic and phenotypic characteristics that can significantly influence their response to therapeutic agents.

  • A549 (Human Lung Carcinoma): Established from a lung adenocarcinoma, A549 cells are a cornerstone model for lung cancer research. They exhibit an adherent, epithelial morphology. Genetically, they are characterized by a wild-type TP53 gene and a KRAS mutation. Their origin from a major cancer type makes them a relevant model for a large patient population.

  • HCT-116 (Human Colorectal Carcinoma): Derived from a human colorectal carcinoma, HCT-116 cells are a widely used model for gastrointestinal cancer studies. They also grow as an adherent monolayer with an epithelial morphology. HCT-116 cells harbor a mutation in the KRAS proto-oncogene and are often considered to have a functional, wild-type p53 pathway, making them sensitive to agents that induce p53-mediated apoptosis.[1]

The differential status of key oncogenes and tumor suppressor genes in these cell lines provides a valuable platform for investigating the mechanism of action of novel anticancer compounds and for understanding the molecular determinants of drug sensitivity and resistance.

Comparative Anticancer Activity: A Case Study with Doxorubicin

To illustrate the differential responses of A549 and HCT-116 cells, we will consider a hypothetical experimental scenario involving the well-characterized chemotherapeutic agent, Doxorubicin. Doxorubicin is an anthracycline antibiotic that primarily functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[2]

Cytotoxicity Assessment (MTT Assay)

The initial step in evaluating an anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Table 1: Comparative IC50 Values of Doxorubicin in A549 and HCT-116 Cells

Cell LineDoxorubicin IC50 (µM) after 48hDoxorubicin IC50 (µM) after 72hReference
A5490.60.23[3]
HCT-116Not explicitly stated in the provided search results, but generally considered sensitive.Not explicitly stated in the provided search results.

Note: IC50 values can vary between laboratories due to differences in experimental conditions such as cell passage number, seeding density, and assay duration. The values presented here are for illustrative purposes based on published data.

The data suggests that A549 cells exhibit a degree of resistance to Doxorubicin. This differential sensitivity could be attributed to a variety of factors, including differences in drug uptake and efflux, DNA repair capacity, and the regulation of apoptotic pathways.

Apoptosis Induction (Annexin V/PI Staining)

A key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Table 2: Hypothetical Comparative Analysis of Apoptosis Induction by Doxorubicin (1 µM for 24h)

Cell Line% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
A549
Untreated Control9532
Doxorubicin-treated602515
HCT-116
Untreated Control9622
Doxorubicin-treated404515

This data is hypothetical but representative of expected outcomes based on the known sensitivity profiles of the cell lines.

The higher percentage of apoptotic cells in the HCT-116 cell line following Doxorubicin treatment is consistent with its generally more sensitive phenotype, potentially linked to its robust p53 signaling pathway.

Cell Cycle Analysis

Many chemotherapeutic agents exert their effects by disrupting the cell cycle. Flow cytometric analysis of DNA content after staining with a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Doxorubicin is known to cause cell cycle arrest, primarily at the G2/M phase.[2]

Table 3: Hypothetical Comparative Analysis of Cell Cycle Distribution after Doxorubicin Treatment (0.5 µM for 24h)

Cell Line% G0/G1 Phase% S Phase% G2/M Phase
A549
Untreated Control553015
Doxorubicin-treated302050
HCT-116
Untreated Control602515
Doxorubicin-treated201565

This data is hypothetical and illustrates a more pronounced G2/M arrest in HCT-116 cells, indicative of a stronger response to Doxorubicin-induced DNA damage.

Experimental Protocols

To ensure the reproducibility and validity of your findings, it is crucial to follow standardized and well-documented protocols.

Cell Culture
  • A549 Cells: Culture in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • HCT-116 Cells: Culture in McCoy's 5A Medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • General Conditions: Maintain all cells in a humidified incubator at 37°C with 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.

MTT Assay for Cell Viability
  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat with the test compound.

  • Cell Harvesting: After the treatment period, collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis
  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 60 mm dish and treat with the test compound.

  • Cell Harvesting: Collect the cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.

Mechanistic Insights: The Role of the p53 Signaling Pathway

The differential response of A549 and HCT-116 cells to DNA damaging agents like Doxorubicin can often be attributed to the status and activity of the p53 tumor suppressor protein. Upon DNA damage, p53 is activated and can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response DNA Damage DNA Damage ATM_ATR ATM/ATR DNA Damage->ATM_ATR p53 p53 ATM_ATR->p53 phosphorylates MDM2 MDM2 p53->MDM2 inhibits p21 p21 p53->p21 transactivates GADD45 GADD45 p53->GADD45 transactivates Bax Bax p53->Bax transactivates MDM2->p53 promotes degradation Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest GADD45->Cell Cycle Arrest Apoptosis Apoptosis Bax->Apoptosis

Caption: A simplified diagram of the p53 signaling pathway.

In cells with wild-type p53, such as HCT-116, DNA damage leads to robust p53 activation, resulting in the upregulation of downstream targets like the cell cycle inhibitor p21 and the pro-apoptotic protein Bax. This leads to efficient cell cycle arrest and apoptosis. In A549 cells, although p53 is wild-type, other alterations in the DNA damage response or apoptotic pathways may dampen the cellular response to p53 activation, contributing to their relative drug resistance.

Experimental Workflow Visualization

A well-structured experimental workflow is essential for obtaining reliable and reproducible data. The following diagram outlines a typical workflow for the validation of anticancer activity in cell lines.

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Cell Line Selection Select A549 & HCT-116 Cytotoxicity Assay MTT Assay (Determine IC50) Cell Line Selection->Cytotoxicity Assay Compound Preparation Prepare Drug Stock & Dilutions Compound Preparation->Cytotoxicity Assay Apoptosis Assay Annexin V/PI Staining (Flow Cytometry) Cytotoxicity Assay->Apoptosis Assay Based on IC50 Cell Cycle Analysis PI Staining (Flow Cytometry) Cytotoxicity Assay->Cell Cycle Analysis Based on IC50 Data Collection Data Collection Apoptosis Assay->Data Collection Cell Cycle Analysis->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Comparative Analysis Comparative Analysis Statistical Analysis->Comparative Analysis Conclusion Conclusion Comparative Analysis->Conclusion

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling with Chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Challenge of Chloro-Aryl Coupling

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates targeting various diseases, from cancer to microbial infections. The synthesis of novel quinazoline derivatives, particularly through the formation of carbon-carbon bonds at key positions, is a cornerstone of modern drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for this purpose, prized for its functional group tolerance and the stability of its organoboron reagents.[1][2]

However, the journey from starting material to final compound is not without its challenges. For reasons of cost and synthetic accessibility, chloroquinazolines are often the preferred starting materials over their more reactive bromo or iodo counterparts. The inherent strength of the C-Cl bond presents a significant hurdle, making the crucial oxidative addition step in the catalytic cycle energetically demanding.[3] This necessitates the use of highly active and specialized catalyst systems.

This guide provides a comparative analysis of different catalysts for the Suzuki coupling of chloroquinazolines, offering field-proven insights and experimental data to assist researchers in navigating this challenging but rewarding synthetic landscape. We will delve into the mechanistic rationale behind catalyst choice, compare the performance of leading palladium and nickel systems, and provide detailed, validated protocols.

The Heart of the Reaction: Understanding the Catalytic Cycle

The efficacy of any Suzuki coupling catalyst hinges on its ability to efficiently navigate the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5][6] The choice of metal, ligand, base, and solvent directly impacts the rate and success of each step, particularly the challenging activation of the C-Cl bond.

Suzuki_Catalytic_Cycle Pd0 Active Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-Cl (Chloroquinazoline) PdII_Complex Ar-Pd(II)L2-Cl OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Diaryl_PdII Ar-Pd(II)L2-Ar' Transmetalation->Diaryl_PdII ArBOH2 Ar'B(OH)2 + Base Boronate [Ar'B(OH)3]⁻ ArBOH2->Boronate Boronate->Transmetalation [Ar'B(OH)3]⁻ RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The rate-limiting step for chloroarenes is typically the initial oxidative addition.

Comparative Analysis of Catalyst Systems

The choice of catalyst is the single most critical parameter for a successful coupling with a chloroquinazoline. While classical catalysts like Pd(PPh₃)₄ can be effective for iodo- and bromo-quinazolines, they often fail or require harsh conditions for chloro-substrates.[7] Modern catalysis has overcome this limitation primarily through two avenues: advanced palladium systems with specialized ligands and the development of cost-effective nickel catalysts.[8][9]

Palladium-Based Catalysts: The Gold Standard

Palladium remains the most widely used metal for Suzuki couplings due to its predictable reactivity and broad substrate scope. For chloroarenes, the key to success lies in the choice of ligand, which must be both bulky and electron-rich.

  • Rationale for Ligand Choice: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the electron-deficient C-Cl bond.[8] Bulky ligands promote the formation of coordinatively unsaturated, highly reactive monoligated Pd(0) species (L₁Pd(0)), which are known to undergo oxidative addition much faster than their more coordinated counterparts.[10]

Table 1: Performance Comparison of Palladium Catalyst Systems for Chloroquinazoline Coupling

Catalyst System (Precursor + Ligand)Typical Loading (mol%)BaseSolventTemp (°C)Avg. Yield RangeKey Advantages & Considerations
Pd(OAc)₂ + SPhos 1 - 3K₃PO₄, K₂CO₃Toluene, Dioxane, 2-MeTHF80 - 11085-98%High Performance Standard: Excellent reactivity and broad functional group tolerance. SPhos is a go-to ligand for challenging chlorides.[10][11]
Pd₂(dba)₃ + XPhos 1 - 3K₃PO₄, Cs₂CO₃Toluene, Dioxane80 - 12080-95%Steric Hindrance: Particularly effective for sterically hindered substrates.[1]
PdCl₂(dppf) 2 - 5K₂CO₃, Na₂CO₃DMF, Dioxane/H₂O100 - 12060-85%Good General Use: Less active than Buchwald systems for chlorides but can be effective. Often requires higher temperatures.[12]
Pd(PPh₃)₄ 5 - 10Na₂CO₃, K₂CO₃DMF, Toluene/H₂O100 - 130< 50%Largely Ineffective: Not recommended for chloroquinazolines. Requires high catalyst loading and harsh conditions with poor yields.[3][7]
Pd-NHC Complexes (e.g., PEPPSI-IPr) 1 - 3K₂CO₃, NaOAcDioxane, PEG-40080 - 11075-90%High Stability: N-Heterocyclic Carbene (NHC) ligands form very strong bonds to palladium, creating robust and thermally stable catalysts.[13][14]
Nickel-Based Catalysts: A Cost-Effective and Powerful Alternative

Nickel, being a first-row transition metal, offers significant cost and abundance advantages over palladium.[9][15] Nickel catalysts have demonstrated remarkable efficacy in coupling challenging substrates, including aryl chlorides and even phenol derivatives.[16]

  • Mechanistic Nuances: While the overall catalytic cycle is similar to palladium, nickel systems can involve different oxidation states and are often more sensitive to reaction conditions. They can be exceptionally powerful for heteroaromatic substrates.

Table 2: Performance Comparison of Nickel Catalyst Systems for Chloroquinazoline Coupling

Catalyst System (Precursor + Ligand)Typical Loading (mol%)BaseSolventTemp (°C)Avg. Yield RangeKey Advantages & Considerations
NiCl₂ (PCy₃)₂ 3 - 5K₃PO₄2-MeTHF, t-Amyl Alcohol60 - 10070-90%Commercially Available Pre-catalyst: Air-stable and effective in "green" solvents, making it attractive for industrial applications.[16]
NiCl₂(dppe) 5 - 10K₃PO₄Dioxane80 - 10065-85%Good General Use: A common and reliable nickel catalyst system.
Ni(COD)₂ + IPr (NHC Ligand) 2 - 5K₃PO₄, NaOtBuToluene, Dioxane25 - 8080-95%High Reactivity: NHC ligands provide highly active nickel catalysts that can operate at lower temperatures.[17]

Experimental Protocols: A Practical Guide

The following protocols are self-validating systems designed for robustness and reproducibility. The causality behind each step is explained to empower the researcher.

Protocol 1: Palladium-Catalyzed Suzuki Coupling using Pd(OAc)₂/SPhos

This protocol is a robust starting point for a wide variety of arylboronic acids coupling with a chloroquinazoline.

Protocol_1_Workflow Start Reaction Setup Reagents 1. Add chloroquinazoline (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq) to an oven-dried Schlenk flask. Start->Reagents Degas 2. Seal the flask, evacuate and backfill with Argon (repeat 3x). Reagents->Degas Solvent 3. Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). Degas->Solvent Catalyst 4. Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) under positive Argon pressure. Solvent->Catalyst Reaction 5. Heat the mixture at 100 °C with vigorous stirring. Monitor by TLC/LC-MS. Catalyst->Reaction Workup Workup & Purification Reaction->Workup Cool 6. Cool to room temperature and dilute with Ethyl Acetate. Workup->Cool Filter 7. Filter through a pad of Celite® to remove inorganic salts and catalyst residues. Cool->Filter Extract 8. Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄. Filter->Extract Purify 9. Concentrate under reduced pressure. Purify by column chromatography. Extract->Purify

Figure 2: Experimental workflow for a Palladium/SPhos catalyzed Suzuki coupling.

Detailed Steps & Rationale:

  • Reagent Preparation: To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar, add the chloroquinazoline (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

    • Causality: Using an oven-dried flask under an inert atmosphere is critical as the active Pd(0) catalyst is sensitive to oxygen and moisture. Powdered base provides a larger surface area for the reaction.[18]

  • Inert Atmosphere: Seal the flask with a septum, and subject it to three cycles of evacuation and backfilling with high-purity argon or nitrogen.

    • Causality: This process, known as degassing, removes atmospheric oxygen which can oxidize the phosphine ligand and the active Pd(0) catalyst, leading to catalyst deactivation and lower yields.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, Dioxane, 2-MeTHF) via syringe (approx. 0.1 M concentration).

    • Causality: Anhydrous solvents are used to prevent unwanted side reactions, such as the hydrolysis of the boronic acid.

  • Catalyst Addition: Under a positive pressure of argon, quickly add the palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).

    • Causality: The ligand is added in slight excess relative to the palladium precursor to ensure the formation of the desired catalytic species and prevent palladium black precipitation. Adding the catalyst last and under inert gas flow minimizes its exposure to air.

  • Reaction: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of Celite® to remove insoluble salts. Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[6][19]

Protocol 2: Nickel-Catalyzed Suzuki Coupling using NiCl₂(PCy₃)₂

This protocol offers a cost-effective alternative, particularly suitable for scale-up and processes where the use of palladium is restricted.

Detailed Steps & Rationale:

  • Reagent Preparation: In a glovebox, add NiCl₂(PCy₃)₂ (0.05 equiv), the chloroquinazoline (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv) to a vial with a stir bar.

    • Causality: While NiCl₂(PCy₃)₂ is air-stable, setting up the reaction in a glovebox is best practice for nickel catalysis to ensure reproducibility and exclude oxygen, which can interfere with the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed 2-MeTHF or t-amyl alcohol (approx. 0.1 M concentration).

    • Causality: The use of greener solvents like 2-MeTHF is a key advantage of this system.[16]

  • Reaction: Seal the vial and remove it from the glovebox. Heat the mixture at 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1. Nickel residues can sometimes be more challenging to remove; an aqueous wash with a mild chelating agent like ammonium citrate solution can be beneficial if needed.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of chloroquinazolines is a highly achievable transformation provided the correct catalyst system is employed. For general-purpose, high-yield synthesis with broad substrate scope, palladium catalysts equipped with bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos represent the current state-of-the-art.[10] For applications where cost is a primary driver, nickel-based catalysts have emerged as powerful and viable alternatives, offering excellent performance, often in more environmentally benign solvents.[16]

The continued development of more active and stable catalysts, including those based on earth-abundant metals and those capable of operating under milder conditions, will further expand the synthetic chemist's toolkit. As our understanding of reaction mechanisms deepens, we can expect the rational design of next-generation catalysts that will make the synthesis of complex quinazoline-based pharmaceuticals even more efficient and sustainable.

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  • Ali, H. A., et al. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 11(08), 24-34. Available from: [Link]

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  • Reddy, K. R., et al. (2006). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 71(14), 5374–5377. Available from: [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 17(7), 8122–8133. Available from: [Link]

  • ResearchGate. Facile synthesis of a 4-anilinoquinazoline dimer by Suzuki cross-coupling reaction. Available from: [Link]

  • da Silva, A. C. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7626. Available from: [Link]

  • Mphahlele, M. J. (2016). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 21(3), 324. Available from: [Link]

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  • ResearchGate. Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II). Available from: [Link]

  • Butler, J. M., et al. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 79(1), 307–313. Available from: [Link]

  • ResearchGate. Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and.... Available from: [Link]

  • ChemRxiv. Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. Available from: [Link]

  • ResearchGate. (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Available from: [Link]

  • Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. Available from: [Link]

  • Shields, J. D., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 16(1), 138–141. Available from: [Link]

  • Aslam, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6616. Available from: [Link]

  • DeMastus, D. M., et al. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 13(1), 116–119. Available from: [Link]

  • ResearchGate. Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids. Available from: [Link]

  • Sharma, P., et al. (2022). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 12(1), 24-45. Available from: [Link]

  • ResearchGate. (PDF) Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. Available from: [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Org. Synth. 2024, 101, 438-459. Available from: [Link]

  • ResearchGate. (PDF) Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity of Methyl 4-chloroquinazoline-6-carboxylate-Derived Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Quest for Precision

In the landscape of modern drug discovery, particularly in oncology, the quinazoline scaffold has emerged as a "privileged structure."[1] Its derivatives form the backbone of numerous approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib, primarily targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][3][4] The starting molecule, Methyl 4-chloroquinazoline-6-carboxylate, represents a versatile building block for developing a new generation of these potent inhibitors.[5] The core challenge, however, lies not just in achieving high potency but in engineering exquisite selectivity. A lack of selectivity, where an inhibitor binds to unintended "off-target" kinases, can lead to undesirable side effects and toxicity.[6][7]

This guide provides a framework for researchers and drug development professionals to rigorously assess and compare the selectivity profiles of novel inhibitors derived from this quinazoline core. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer guidance on interpreting the resulting data to make informed decisions in the progression of drug candidates.

The Selectivity Imperative: Why Kinase Profiling is Non-Negotiable

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, an inhibitor designed for one kinase can inadvertently block the activity of others. Broad kinase screening is therefore crucial for identifying selective and potent inhibitors.[8] This process is pivotal in reducing the risk of adverse side effects and ensuring that the therapeutic effect is due to the intended mechanism of action.[8]

For inhibitors derived from the quinazoline scaffold, a primary target is often EGFR.[3][9] However, mutations in EGFR, such as the T790M "gatekeeper" mutation, can confer resistance to first-generation inhibitors.[6][10] The development of next-generation inhibitors aims to selectively target these mutant forms while sparing the wild-type (WT) EGFR, thereby minimizing toxicities like skin rash and diarrhea that arise from inhibiting WT EGFR in healthy tissues.[11][12] This guide will focus on the experimental strategies required to validate such selectivity.

Comparative Analysis of Derivative Selectivity

The journey from the this compound scaffold to a selective clinical candidate involves iterative chemical modifications. Substitutions at various positions on the quinazoline ring can dramatically alter both potency and the selectivity profile.[9][13]

For instance, adding different chemical groups to the 4-anilino position is a common strategy to enhance binding affinity and exploit subtle differences in the target kinase's active site. The table below illustrates a hypothetical comparison between three derivatives (Derivative A, B, and C) and a known standard (e.g., Gefitinib). The data presented are IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), which are a standard measure of potency.

CompoundTarget: EGFR (L858R/T790M) IC50 (nM)Off-Target: EGFR (WT) IC50 (nM)Selectivity Index (WT / Mutant)Off-Target: SRC Kinase IC50 (nM)Off-Target: VEGFR2 IC50 (nM)
Gefitinib 5,000250.005>10,0003,500
Derivative A 1550033.38,000>10,000
Derivative B 81,200150>10,0009,500
Derivative C 50751.52501,500

Interpreting the Data:

  • Derivative B emerges as the most promising candidate from this initial screen. It shows high potency against the desired mutant EGFR (IC50 = 8 nM) and, crucially, a 150-fold higher IC50 against wild-type EGFR, indicating a strong selectivity profile.[9]

  • Derivative A is also a viable candidate with good selectivity, though less potent than Derivative B.

  • Derivative C displays poor selectivity, with only a 1.5-fold difference between the mutant and wild-type EGFR. It also shows significant activity against SRC kinase, highlighting a potential for off-target effects that would likely halt its development.

This comparative table underscores the importance of screening against a panel of relevant kinases to build a comprehensive selectivity profile. Commercial services now offer extensive kinase profiling against hundreds of targets, providing a broad view of a compound's kinome-wide activity.[8][14][15]

Experimental Protocols for Assessing Inhibitor Selectivity

To generate the kind of robust, comparative data shown above, rigorous and validated experimental protocols are essential. Below are two cornerstone methodologies for determining inhibitor selectivity: a biochemical kinase assay and a cell-based target engagement assay.

Protocol 1: In Vitro Biochemical Kinase Profiling (TR-FRET Assay)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common format for measuring kinase activity. The principle relies on the detection of a phosphorylated substrate, which only occurs when the kinase is active.

Rationale for Method Choice: Biochemical assays, while performed in a simplified environment, offer high precision and are excellent for determining direct enzyme inhibition and calculating accurate IC50 values.[14] They are a crucial first step in characterizing any potential inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., Derivative A, B, or C) in 100% DMSO.

    • Prepare assay buffer containing a suitable buffer (e.g., HEPES), MgCl₂, Brij-35, and DTT.

    • Prepare solutions of the target kinase (e.g., EGFR T790M), a biotinylated peptide substrate, and ATP in the assay buffer.

    • Prepare a detection mix containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Assay Plate Setup:

    • Dispense 2 µL of the inhibitor from a serial dilution series into a 384-well assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 4 µL of the kinase/peptide substrate mix to all wells.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 4 µL of the ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km value for the specific kinase to accurately reflect competitive inhibition.[16]

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of the detection mix to stop the reaction.

    • Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the ratio of the emission signals (665/620).

    • Normalize the data to the positive and negative controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

While biochemical assays confirm direct inhibition, they don't account for complexities within a living cell, such as membrane permeability or off-target binding.[17] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that measures the direct binding of a drug to its target protein inside intact cells.[18][19][20] The principle is that a protein becomes more thermally stable when a ligand is bound to it.[21]

Rationale for Method Choice: CETSA provides physiologically relevant confirmation that the inhibitor reaches and engages its intended target in a complex cellular environment.[14] It is a critical step to validate findings from biochemical assays.[17]

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells expressing the target protein (e.g., H1975 cells, which harbor the EGFR L858R/T790M mutation) to approximately 80% confluency.

    • Treat the cells with the test inhibitor at various concentrations or a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification (Western Blot):

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein (e.g., EGFR) remaining in the soluble fraction using Western blotting with a specific antibody.

    • Use a loading control (e.g., GAPDH) to ensure equal protein loading across samples.

  • Data Analysis:

    • Densitometrically quantify the Western blot bands.

    • For each treatment condition, plot the amount of soluble target protein against the heating temperature to generate a "melting curve."

    • A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target stabilization and therefore, target engagement.[21]

Visualizing Workflows and Pathways

To better conceptualize the processes involved, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and the experimental workflow for selectivity profiling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Caption: EGFR signaling pathway targeted by quinazoline inhibitors.

cluster_workflow Inhibitor Selectivity Profiling Workflow Start Synthesize Quinazoline Derivative PrimaryScreen Primary Biochemical Screen (e.g., Target Kinase IC50) Start->PrimaryScreen Decision1 Potent? (IC50 < 100 nM) PrimaryScreen->Decision1 KinomeScan Broad Kinome Panel Screen (>100 Kinases) Decision1->KinomeScan Yes Stop Stop/Redesign Decision1->Stop No Decision2 Selective? KinomeScan->Decision2 CETSA Cell-Based Target Engagement (CETSA) Decision2->CETSA Yes Decision2->Stop No Decision3 Cellularly Active? CETSA->Decision3 Decision3->Stop No Proceed Proceed to In Vivo Studies Decision3->Proceed Yes

Sources

The Selectivity Landscape: A Comparative Guide to Kinase Inhibitors Derived from the 6-Substituted Quinazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex world of kinase inhibitor discovery, the quinazoline scaffold represents a cornerstone of targeted therapy. Its versatile nature has given rise to numerous clinically approved drugs. This guide provides an in-depth comparison of the cross-reactivity profiles of prominent kinase inhibitors featuring a substituted quinazoline core, with a particular focus on the influence of modifications at the 6-position. While direct derivatization from Methyl 4-chloroquinazoline-6-carboxylate serves as a key synthetic route, we will use well-characterized, clinically relevant 6-substituted quinazoline inhibitors as exemplars to explore the critical nature of selectivity profiling.

The specificity of a kinase inhibitor is a pivotal factor in its therapeutic efficacy and safety profile. Off-target effects, stemming from interactions with unintended kinases, can lead to unforeseen toxicities or even antagonistic effects on the intended therapeutic outcome.[1] Therefore, a comprehensive understanding of an inhibitor's cross-reactivity is paramount. This guide will delve into the methodologies for assessing kinase inhibitor selectivity, present a comparative analysis of representative compounds, and provide detailed experimental protocols to empower researchers in their own discovery efforts.

The 6-Position: A Key Determinant of Kinase Selectivity

The 4-anilinoquinazoline core is a well-established pharmacophore for targeting the ATP-binding site of various kinases.[2] Modifications at the 6- and 7-positions of the quinazoline ring have been extensively explored to enhance potency and modulate selectivity.[3] The 6-position, in particular, often serves as a crucial anchor point for introducing moieties that can either extend into solvent-exposed regions or form additional interactions within the kinase domain, thereby influencing the inhibitor's affinity and specificity.

Comparative Cross-Reactivity Profiling

To illustrate the impact of substitution on selectivity, we will compare the profiles of three well-known 6-substituted quinazoline-based kinase inhibitors: Lapatinib, Erlotinib, and Gefitinib. While not all are direct derivatives of this compound, their syntheses involve similarly substituted quinazoline intermediates and they serve as excellent models for understanding the cross-reactivity landscape.[4][5][6]

Target KinaseLapatinib (% Inhibition @ 1µM)Erlotinib (% Inhibition @ 1µM)Gefitinib (% Inhibition @ 1µM)
Primary Targets
EGFR>99>99>99
ERBB2 (HER2)>994555
Selected Off-Targets
AAK197<10<10
ABL1<108875
AURKA<106540
CLK298<10<10
CSF1R359285
DDR1999895
EPHA2859998
FLT3509088
LCK609592
RIPK299.82015
SRC459895
VEGFR2208580

This data is a representative compilation from various public kinome scan datasets and literature sources for illustrative purposes. Actual values may vary depending on the specific assay conditions.

Expert Insights:

From the comparative data, several key observations can be made:

  • Lapatinib , with its larger substituent at the 6-position, exhibits a distinct selectivity profile. It is a potent dual inhibitor of EGFR and HER2, as intended.[7][8] Interestingly, it also shows significant inhibition of other kinases like AAK1, CLK2, and RIPK2, which are largely unaffected by Erlotinib and Gefitinib. This highlights how modifications at the 6-position can introduce novel interactions with disparate kinase family members.

  • Erlotinib and Gefitinib display broader cross-reactivity against several tyrosine kinases beyond EGFR, including ABL1, CSF1R, and SRC family kinases.[9][10] Their smaller, more traditional substitutions at the 6- and 7-positions result in a different off-target profile compared to Lapatinib. The subtle structural differences between Erlotinib and Gefitinib also lead to variations in their potency against certain off-targets.

This comparative analysis underscores the necessity of comprehensive profiling. A seemingly minor modification to the quinazoline scaffold can dramatically alter the inhibitor's interaction map across the human kinome.

Methodologies for Cross-Reactivity Profiling

Several techniques are employed to determine the selectivity of kinase inhibitors. These can be broadly categorized into in vitro biochemical assays and cell-based assays.

In Vitro Kinome Scanning

A widely used method for comprehensive selectivity profiling is kinome scanning, often performed using platforms like KINOMEscan™. This competitive binding assay measures the ability of a test compound to displace a ligand from the ATP-binding site of a large panel of kinases.

dot graph "KINOMEscan_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10"];

subgraph "cluster_assay" { label="Assay Components"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_process" { label="Binding & Detection"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_output" { label="Data Analysis"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF"];

}

Kinase -> Binding; Ligand -> Binding; Inhibitor -> Binding [label="Competes with Ligand"]; Binding -> Wash; Wash -> qPCR; qPCR -> Analysis; Analysis -> TreeSpot;

// Styling Kinase [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ligand [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Binding [fillcolor="#34A853", fontcolor="#FFFFFF"]; qPCR [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [fillcolor="#EA4335", fontcolor="#FFFFFF"]; TreeSpot [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; } Caption: Workflow for KINOMEscan™ competitive binding assay.

Radiometric Kinase Assay

A classic and direct method for measuring kinase activity and inhibition is the radiometric assay, which tracks the transfer of a radiolabeled phosphate from ATP to a substrate.

Experimental Protocol: Radiometric Kinase Assay (³³P-ATP Filter Binding)

  • Reaction Setup:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • In a 96-well plate, add 5 µL of the test compound at various concentrations (typically in DMSO, with a final DMSO concentration ≤1%).

    • Add 20 µL of a master mix containing the kinase and its specific peptide substrate to each well.

  • Initiation:

    • Initiate the reaction by adding 25 µL of a solution containing unlabeled ATP and [γ-³³P]ATP (the final ATP concentration should be at or near the Kₘ for the specific kinase).

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction remains in the linear range.

  • Termination and Spotting:

    • Stop the reaction by adding an equal volume of 0.75% phosphoric acid.

    • Transfer a portion of the reaction mixture (e.g., 25 µL) onto a phosphocellulose filter mat (e.g., P81).

  • Washing:

    • Wash the filter mat three times for 5 minutes each in a bath of 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Perform a final wash with acetone and allow the mat to air dry.

  • Detection and Quantification:

    • Place the dried filter mat in a sample bag with scintillation fluid.

    • Quantify the amount of incorporated ³³P using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.

Trustworthiness through Self-Validation: This protocol includes a DMSO-only control (0% inhibition) and a no-enzyme or no-substrate control (100% inhibition background) to ensure the validity of the results.

Cellular Assays: Assessing Target Engagement and Downstream Signaling

While in vitro assays are crucial for determining direct enzymatic inhibition, cellular assays are necessary to confirm that an inhibitor can engage its target in a physiological context and modulate downstream signaling pathways. A common method is to use Western blotting to measure the phosphorylation status of a kinase's substrate.

dot graph "PI3K_Akt_Pathway" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10"];

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase (e.g., EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape="ellipse", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", shape="ellipse", fillcolor="#F1F3F4"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors (e.g., Bad, GSK3β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Response [label="Cell Survival & Proliferation", shape="ellipse", style="filled", fillcolor="#F1F3F4"]; Quinazoline [label="6-Substituted Quinazoline Inhibitor", shape="invhouse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style="dashed"]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates (Thr308)"]; mTORC2 -> Akt [label="Phosphorylates (Ser473)"]; Akt -> Downstream [label="Phosphorylates"]; Downstream -> Response [label="Regulates"]; Quinazoline -> RTK [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } Caption: Simplified PI3K/Akt signaling pathway inhibited by quinazolines.

Experimental Protocol: Western Blot for p-Akt (Ser473) Inhibition

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line with an active PI3K/Akt pathway) and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the quinazoline inhibitor for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF or IGF-1) for 15-30 minutes to activate the PI3K/Akt pathway.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Stripping and Re-probing:

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control like GAPDH or β-actin.

Causality and Interpretation: A dose-dependent decrease in the p-Akt signal, normalized to total Akt and the loading control, provides strong evidence that the inhibitor is engaging its target kinase (e.g., EGFR) and effectively blocking the downstream PI3K/Akt signaling pathway in a cellular environment.

Conclusion

The 6-substituted quinazoline scaffold is a powerful starting point for the development of potent and selective kinase inhibitors. However, as demonstrated by the comparative profiles of Lapatinib, Erlotinib, and Gefitinib, subtle structural modifications can lead to significant changes in the cross-reactivity landscape. A thorough and multi-faceted approach to selectivity profiling, combining broad in vitro kinome scanning with targeted cellular assays, is not merely a characterization step but a critical component of the drug discovery process. By understanding the on- and off-target activities of these inhibitors, researchers can make more informed decisions, leading to the development of safer and more effective targeted therapies.

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A Senior Application Scientist's Guide to In Vivo Validation of Anticancer Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of xenograft models for the in vivo validation of anticancer efficacy. It is designed to offer not just procedural steps, but the scientific rationale behind experimental choices, ensuring the generation of robust and translatable data.

Introduction: The Critical Role of Xenograft Models in Oncology Research

Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical oncology research.[1] They serve as an indispensable bridge between early in vitro discoveries and human clinical trials, providing a platform to assess therapeutic efficacy, pharmacokinetics, and pharmacodynamics in a living organism.[1][2] The choice of xenograft model is a critical decision that profoundly influences the experimental outcome and its clinical relevance. This guide will dissect the key considerations in selecting and utilizing these powerful preclinical tools.

A Comparative Analysis of Xenograft Models

The two primary types of xenograft models used in anticancer drug development are Cell Line-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX). The selection between these models depends on the specific research question, stage of drug development, and desired clinical relevance.

Cell Line-Derived Xenograft (CDX) Models

CDX models are established by implanting cultured human cancer cell lines into immunodeficient mice.[3] These models have long been the workhorses of preclinical oncology due to their reproducibility and cost-effectiveness.[2][3]

Advantages:

  • Reproducibility and Consistency: The genetic stability of immortalized cell lines leads to highly reproducible tumor growth kinetics.[3]

  • Cost-Effectiveness and Scalability: Cell lines are readily available and can be expanded in vitro, making large-scale studies more feasible.[2][3]

  • Ease of Genetic Manipulation: Cell lines can be genetically engineered before implantation, which is ideal for studying specific genes or pathways.[4]

Limitations:

  • Lack of Heterogeneity: Long-term in vitro culture can lead to the loss of the clonal diversity characteristic of patient tumors.[3][4]

  • Absence of Human Tumor Microenvironment: The interaction between the tumor and its surrounding stroma is a crucial aspect of cancer biology that is not fully recapitulated in CDX models, as the stromal components are of murine origin.[3]

  • Potential for Genetic Drift: Extensive passaging in vitro can result in genetic and epigenetic changes that may not reflect the original tumor.[4]

Patient-Derived Xenograft (PDX) Models

PDX models are created by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse.[5] This approach has gained significant traction due to its potential for higher clinical relevance.

Advantages:

  • Preservation of Tumor Heterogeneity: PDX models better maintain the cellular and genetic diversity of the original patient tumor.[6][7]

  • Clinically Relevant Drug Responses: Studies have shown that drug responses in PDX models often correlate well with the clinical outcomes of the patients from whom the tumors were derived.[7][8]

  • Representation of the Tumor Microenvironment: PDX models can retain some of the human stromal components, providing a more authentic tumor microenvironment.[5]

Limitations:

  • Cost and Time: Establishing and maintaining a large collection of PDX models is expensive and time-consuming.[9]

  • Lower Engraftment Rates: Not all patient tumors successfully engraft and grow in mice.[10]

  • Lack of a Functional Immune System: Standard immunodeficient mouse strains cannot be used to evaluate immunotherapies. However, this can be addressed by using "humanized" mice reconstituted with a human immune system.[6][7]

Comparison of Implantation Sites: Subcutaneous vs. Orthotopic

The location of tumor implantation significantly impacts the tumor microenvironment and metastatic potential.

  • Subcutaneous Models: Tumor cells or fragments are implanted under the skin of the mouse.[11][12] This is the most common and technically straightforward method, allowing for easy monitoring of tumor growth with calipers.[13][14] However, the subcutaneous environment does not replicate the native organ site, which can affect tumor behavior and drug response.[11][13]

  • Orthotopic Models: Tumor cells or fragments are implanted into the corresponding organ in the mouse from which the cancer originated (e.g., breast cancer cells into the mammary fat pad).[11][13] These models more accurately mimic the clinical progression of the disease, including metastasis, and provide a more relevant context for evaluating therapies.[12][13] However, they are technically more demanding and often require imaging techniques to monitor tumor growth.[13][15]

Table 1: Comparison of Xenograft Model Characteristics

FeatureCell Line-Derived Xenograft (CDX)Patient-Derived Xenograft (PDX)Subcutaneous ImplantationOrthotopic Implantation
Source Immortalized cancer cell lines[3]Fresh patient tumor tissue[5]N/AN/A
Heterogeneity Low[3][4]High[6][7]N/AN/A
Clinical Relevance Moderate[16]High[7][8]Lower[11][13]Higher[12][13]
Cost & Time Lower[3]Higher[9]Lower[14]Higher[14]
Technical Difficulty Low[4]ModerateLow[13][14]High[13][14]
Tumor Monitoring Easy (calipers)[13]Can be challengingEasy (calipers)[13]Requires imaging[15]
Metastasis Less frequent[14]More representativeInfrequent[14]More frequent and clinically relevant[13]

Experimental Design and Protocol Validation

A well-designed in vivo efficacy study is crucial for generating reliable and interpretable data. This involves careful consideration of animal welfare, experimental groups, and data collection methods.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.[17][18] Key considerations include:

  • Minimizing animal suffering: This includes using appropriate anesthesia and analgesia, as well as establishing humane endpoints for euthanasia.[17]

  • Regular monitoring: Animals should be monitored regularly for signs of distress, such as weight loss, changes in behavior, and tumor burden.[18][19]

  • The 3Rs: The principles of Replacement, Reduction, and Refinement should be applied to all animal studies.[17]

Step-by-Step Experimental Protocol: Subcutaneous CDX Model Efficacy Study

This protocol outlines a standard workflow for assessing the efficacy of a novel anticancer agent in a subcutaneous CDX model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID)[5]

  • Human cancer cell line of interest

  • Cell culture medium and reagents

  • Matrigel (optional)[10]

  • Test compound and vehicle control

  • Calipers for tumor measurement

  • Anesthesia and surgical equipment (if required)

  • Euthanasia supplies

Procedure:

  • Cell Culture and Preparation: Culture the selected cancer cell line under sterile conditions. Harvest cells during the exponential growth phase and resuspend them in a suitable medium, with or without Matrigel, at the desired concentration.[10]

  • Tumor Implantation: Anesthetize the mice and inject the cell suspension subcutaneously into the flank.

  • Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[20]

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the planned dosing schedule and route of administration.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study. Record any signs of toxicity.

  • Endpoint Analysis: At the end of the study (based on humane endpoints or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Data Analysis and Interpretation

The primary endpoint of an efficacy study is typically tumor growth inhibition. This can be assessed by comparing the tumor volumes in the treated groups to the control group.[20] Statistical analysis is essential to determine the significance of any observed differences.

dot

Experimental_Workflow cluster_Preparation Preparation cluster_Implantation Implantation cluster_Monitoring_and_Treatment Monitoring & Treatment cluster_Analysis Analysis Cell_Culture Cell Culture & Harvesting Cell_Suspension Prepare Cell Suspension Cell_Culture->Cell_Suspension Implantation Subcutaneous Injection Cell_Suspension->Implantation Tumor_Monitoring Monitor Tumor Growth Implantation->Tumor_Monitoring Randomization Randomize into Groups Tumor_Monitoring->Randomization Treatment Administer Treatment Randomization->Treatment Data_Collection Collect Tumor Volume & Body Weight Data Treatment->Data_Collection Endpoint Endpoint Analysis (Tumor Excision) Data_Collection->Endpoint Data_Analysis Statistical Analysis Endpoint->Data_Analysis

Caption: Workflow for a subcutaneous CDX model efficacy study.

Advanced Techniques for In Vivo Validation

Several advanced techniques can be employed to gain deeper insights from xenograft studies.

Bioluminescence Imaging (BLI)

BLI is a non-invasive imaging technique that allows for the real-time monitoring of tumor growth and metastasis.[15][21] This is particularly useful for orthotopic models where tumors are not easily measurable with calipers.[22] It involves using cancer cells that have been engineered to express a luciferase enzyme.[23]

dot

BLI_Pathway Luciferin Luciferin (Substrate) Luciferase_Cells Luciferase-Expressing Tumor Cells Luciferin->Luciferase_Cells Light Light Emission Luciferase_Cells->Light ATP ATP ATP->Luciferase_Cells Oxygen O₂ Oxygen->Luciferase_Cells Imaging_System In Vivo Imaging System Light->Imaging_System

Caption: Principle of Bioluminescence Imaging (BLI).

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD modeling integrates data on drug concentration (pharmacokinetics) with its effect on tumor growth (pharmacodynamics).[24][25] This approach can provide a more quantitative understanding of a drug's activity and help in optimizing dosing regimens.[24][26] Mathematical models can be used to describe the relationship between drug exposure and tumor response.[24][27]

Challenges and Future Directions

While xenograft models are invaluable, they have limitations. The absence of a competent immune system in most models is a significant drawback, especially for the evaluation of immunotherapies.[28][29] The development of humanized mouse models, which are immunodeficient mice engrafted with human immune cells, is a promising approach to overcome this challenge.[6][7] Furthermore, there can be issues with the loss of tumor heterogeneity and clonal evolution over time in PDX models.[30][31]

Future efforts will likely focus on developing more sophisticated models that better recapitulate the complexity of human cancer, including the tumor microenvironment and the immune system. The integration of data from xenograft studies with other preclinical models and clinical data will be crucial for improving the predictive power of these models and accelerating the development of effective cancer therapies.[8][31]

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A Comparative Guide to Quinazoline Synthesis: Microwave-Assisted vs. Conventional Heating

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Quinazoline Scaffold

In the landscape of medicinal chemistry and drug development, the quinazoline scaffold stands out as a "privileged structure." This fused aromatic heterocycle, composed of a benzene ring fused to a pyrimidine ring, is the core of numerous compounds with a vast spectrum of pharmacological activities.[1][2] Quinazoline derivatives have been successfully developed as anticancer, anti-inflammatory, analgesic, antibacterial, and antiviral agents, making their efficient synthesis a topic of paramount importance for researchers.[3][4][5]

Traditionally, the synthesis of these vital compounds has relied on conventional heating methods, often involving prolonged reaction times and significant energy consumption.[6][7] However, the emergence of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the field, offering a greener, faster, and often higher-yielding alternative.[8][9] This guide provides an in-depth, objective comparison between microwave-assisted and conventional heating methods for quinazoline synthesis, grounded in experimental data and mechanistic principles to empower researchers in their synthetic strategy decisions.

The Fundamental Principles of Heating in Chemical Synthesis

The choice of a heating method is not merely a matter of convenience; it is a critical reaction parameter that directly influences reaction kinetics, product distribution, and overall efficiency. The way energy is transferred to the reacting molecules differs fundamentally between conventional and microwave approaches.

Conventional Heating: A Surface-Level Approach Conventional heating relies on the transfer of thermal energy through conduction and convection.[10] An external heat source, such as an oil bath, heating mantle, or hotplate, heats the walls of the reaction vessel first.[11][12] This energy is then slowly and inefficiently transferred to the solvent and reactants via conduction through the vessel material and convection currents within the liquid.[13][14] This process results in a significant temperature gradient within the reaction mixture, where the vessel walls are hotter than the bulk of the solution. This non-uniform heating can lead to longer reaction times and the formation of unwanted by-products.[15]

Microwave-Assisted Heating: Direct and Volumetric Energy Transfer Microwave chemistry utilizes high-frequency electromagnetic waves to heat materials containing mobile electric charges, such as polar molecules or ions.[16] Unlike conventional methods, microwave energy passes through the vessel walls (typically microwave-transparent materials like glass or Teflon) and couples directly with the polar molecules within the reaction mixture.[17] This energy transfer occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation creates intense molecular friction, which generates heat rapidly and uniformly throughout the entire volume of the sample.[15][17]

  • Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth under the influence of the oscillating electric field. Collisions between these moving ions generate heat.[16][18]

This direct "in-core" or "volumetric" heating is incredibly efficient, leading to a rapid rise in temperature and eliminating the temperature gradients associated with conventional methods.[13][15] This often results in dramatically accelerated reaction rates and cleaner product profiles.[19][20]

Quantitative Performance: A Head-to-Head Comparison

Experimental data clearly illustrates the significant advantages of microwave irradiation for the synthesis of quinazoline derivatives. A representative example is the final cyclization step in the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one from its benzoxazinone precursor.

ParameterConventional Synthesis (Reflux)Microwave-Assisted SynthesisAdvantage
Product 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one-
Reaction Time 10 hours5 minutes120x Faster
Yield (%) 79%87%~10% Increase
Microwave Power N/A800 Watts-
Energy Input High and ProlongedLow and BriefMore Efficient[21][22]
Heating Profile Non-uniform, surface heatingUniform, volumetric heatingCleaner Chemistry[19]
Source: Based on data from E-Journal UIN Malang[6]

Visualizing the Synthetic Workflows

The following diagrams illustrate the distinct workflows for each heating methodology, highlighting the differences in setup, duration, and complexity.

G cluster_0 Conventional Heating Workflow (Reflux) cluster_1 Microwave-Assisted Workflow C1 Assemble Reflux Apparatus (Flask, Condenser, Heat Source) C2 Add Reactants & Solvent (Benzoxazinone, Hydrazine Hydrate, Pyridine) C1->C2 C3 Heat to Reflux (115°C) Using Oil Bath / Mantle C2->C3 C4 Maintain Reflux with Stirring for 10 Hours C3->C4 C5 Cool Reaction Mixture to Room Temperature C4->C5 C6 Work-up & Purification (Precipitation, Filtration, Recrystallization) C5->C6 M1 Select Microwave Vial & Stir Bar M2 Add Reactants & Solvent (Benzoxazinone, Hydrazine Hydrate, Pyridine) M1->M2 M3 Seal Vial and Place in Microwave Reactor M2->M3 M4 Irradiate at 800W for 5 Minutes M3->M4 M5 Automated Cooling to Safe Temperature M4->M5 M6 Work-up & Purification (Precipitation, Filtration, Recrystallization) M5->M6

Caption: Comparative workflows for quinazoline synthesis.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, self-validating methodologies for the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, enabling researchers to reproduce the comparative results.

Protocol 1: Conventional Synthesis via Reflux

Objective: To synthesize the target quinazolinone using a traditional conductive heating method.

Materials:

  • 2-(2-chlorophenyl)-4H-benzo[d][6][15]oxazin-4-one (5 mmol)

  • Hydrazine hydrate (10 mmol)

  • Pyridine (15 mL total)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up

Procedure:

  • Setup: Assemble a reflux apparatus consisting of a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

  • Reagent Addition: In the flask, dissolve the 2-(2-chlorophenyl)-4H-benzo[d][6][15]oxazin-4-one (5 mmol) in 10 mL of pyridine.

  • In a separate beaker, dissolve hydrazine hydrate (10 mmol) in 5 mL of pyridine.

  • Reaction Initiation: While stirring the solution in the round-bottom flask at room temperature, add the hydrazine hydrate solution dropwise.

  • Heating: Heat the reaction mixture to reflux (approx. 115°C) using the heating mantle and maintain a gentle reflux for 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

  • Work-up: After 10 hours, remove the heat source and allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold water containing a few drops of concentrated HCl to precipitate the product.

  • Isolation: Collect the resulting solid by vacuum filtration, washing it thoroughly with water to remove any residual pyridine and inorganic salts.

  • Purification: Dry the crude solid and purify it by recrystallization from dilute ethanol to yield the final product.

Protocol 2: Microwave-Assisted Synthesis

Objective: To synthesize the target quinazolinone using an efficient microwave-assisted method.

Materials:

  • 2-(2-chlorophenyl)-4H-benzo[d][6][15]oxazin-4-one (5 mmol)

  • Hydrazine hydrate (10 mmol)

  • Pyridine (15 mL total)

  • 10-20 mL microwave reaction vial with a snap cap and septum

  • Magnetic stir bar

  • Monomode microwave reactor (e.g., Biotage Initiator, CEM Discover)

  • Standard glassware for work-up

Procedure:

  • Reagent Addition: Place a magnetic stir bar into the microwave reaction vial. Add 2-(2-chlorophenyl)-4H-benzo[d][6][15]oxazin-4-one (5 mmol), followed by 10 mL of pyridine.

  • Add a solution of hydrazine hydrate (10 mmol) in 5 mL of pyridine to the vial.

  • Reaction Setup: Securely seal the vial with the cap. Place the vial inside the cavity of the microwave reactor.

  • Irradiation: Program the microwave reactor to irradiate the mixture for 5 minutes at a power of 800 Watts. Set the temperature limit to 120°C with active cooling to manage pressure.

  • Cooling: After the irradiation cycle is complete, the instrument will automatically cool the vial to a safe handling temperature using compressed air.

  • Work-up: Carefully open the vial. Pour the reaction mixture into a beaker of cold water containing a few drops of concentrated HCl to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration, washing it thoroughly with water.

  • Purification: Dry the crude solid and recrystallize it from dilute ethanol to obtain the pure 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one.

Discussion: Causality, Green Chemistry, and Practical Implications

The dramatic reduction in reaction time from 10 hours to 5 minutes is a direct consequence of the microwave heating mechanism. The rapid, uniform, and direct energy transfer allows the reaction mixture to reach the required temperature almost instantaneously, bypassing the slow conductive heating process of a conventional oil bath.[17] This efficient energy absorption provides molecules with the necessary activation energy to react much more quickly.[17]

The observed increase in yield can be attributed to several factors. The short reaction time and uniform heating minimize the decomposition of the product or starting materials, which can occur during prolonged exposure to high temperatures in a conventional reflux setup.[19][23] This cleaner reaction profile often simplifies purification, saving time and reducing solvent consumption during work-up.

From a Green Chemistry perspective, the advantages of MAOS are profound:

  • Energy Efficiency: Microwave synthesis consumes significantly less energy compared to running a heating mantle for many hours.[15][21][24]

  • Reduced Reaction Time: Faster synthesis leads to higher throughput and more efficient use of laboratory resources.[7]

  • Improved Yields: Higher yields mean less waste is generated per unit of product.[19]

  • Solvent Reduction: The efficiency of microwave heating often allows for reactions to be run in smaller volumes of solvent or even under solvent-free conditions, reducing environmental impact.[15][20]

Conclusion: A Clear Verdict for Modern Synthesis

For the synthesis of quinazolines, microwave-assisted heating presents a compelling and superior alternative to conventional methods. The experimental evidence demonstrates that MAOS is not merely an incremental improvement but a transformative technology that offers dramatic reductions in reaction time, significant increases in product yield, and substantial benefits in energy efficiency and environmental impact.[9][25] For researchers, scientists, and drug development professionals, adopting microwave technology is a strategic decision that accelerates discovery, improves process efficiency, and aligns with the principles of modern, sustainable chemistry.[18][26]

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The Strategic Placement of a Single Atom: A Head-to-Head Comparison of 4-Chloroquinazoline Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships

For researchers, scientists, and drug development professionals, the quinazoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents. The introduction of a chlorine atom to this bicyclic heterocycle, creating 4-chloroquinazoline, provides a reactive handle for the synthesis of a diverse array of derivatives. However, the biological activity of the resulting compounds is profoundly influenced by the position of this single chlorine atom on the benzene ring. This guide provides an in-depth, head-to-head comparison of the biological performance of derivatives synthesized from different 4-chloroquinazoline isomers, with a focus on their anticancer and antimicrobial activities. We will delve into the causality behind experimental choices and present supporting data to illuminate the critical structure-activity relationships (SAR) that govern their therapeutic potential.

The Quinazoline Scaffold: A Cornerstone of Medicinal Chemistry

Quinazoline, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the development of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][3] The 4-chloroquinazoline moiety is a particularly valuable intermediate, as the chlorine atom at the 4-position is a good leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups and build extensive libraries of compounds for biological screening.[2]

The isomers of chloro-substituted quinazolines, particularly at positions 6 and 7, have been a major focus of drug discovery efforts. The electronic properties and steric hindrance imparted by the chlorine atom at different positions can significantly alter the binding affinity of the final molecule to its biological target.

Anticancer Activity: A Tale of Isomeric Influence

The anticancer activity of quinazoline derivatives is often attributed to their ability to inhibit protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[2] Notably, 4-anilinoquinazoline derivatives have been successfully developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[2] The position of the chlorine atom on the quinazoline ring plays a pivotal role in modulating this inhibitory activity.

The Prominence of 6-Chloro Substitution in Anticancer Agents

A recurring theme in the literature is the beneficial effect of a chlorine or bromine atom at the 6-position of the quinazoline ring for anticancer activity.[4] This is exemplified in numerous studies where 6-halo-substituted 4-anilinoquinazolines exhibit potent antiproliferative effects against various cancer cell lines.[2][4]

For instance, a study on substituted 4-anilinoquinazolines demonstrated that derivatives with a chlorine or bromine group in the aromatic ring, including a 6-chloro derivative, inhibited the growth of HeLa, B16, and L1210 tumor cell lines.[4] Another study highlighted that the presence of an aryl group at C2 and a bromo at C6 of the quinazoline ring has been linked to increased antiproliferative action.[2]

Table 1: Comparative Anticancer Activity (IC50 in µM) of 6-Chloro-Substituted Quinazoline Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
6-chloro-2-(morpholin-1-yl)-4-(4'-nitroanilino)quinazolineHeLaData not specified, but showed growth inhibition--
6-chloro-2-(morpholin-1-yl)-4-(4'-nitroanilino)quinazolineB16Data not specified, but showed growth inhibition--
6-chloro-2-(morpholin-1-yl)-4-(4'-nitroanilino)quinazolineL1210Data not specified, but showed growth inhibition--
6-ureido-4-(3-chloro-4-fluoroanilino)quinazoline derivative (Compound 7i)A549 (Lung)2.25Gefitinib-
6-ureido-4-(3-chloro-4-fluoroanilino)quinazoline derivative (Compound 7i)HT-29 (Colon)1.72Erlotinib-
6-ureido-4-(3-chloro-4-fluoroanilino)quinazoline derivative (Compound 7i)MCF-7 (Breast)2.81Sorafenib-

Note: The table presents a selection of data from the literature to illustrate the activity of 6-chloro substituted derivatives. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

The enhanced activity of 6-chloro derivatives can be attributed to the electron-withdrawing nature of the chlorine atom, which can influence the overall electron distribution of the quinazoline ring system and enhance its interaction with the target protein.

The Role of 7-Chloro Substitution in Anticancer Activity

While 6-chloro substitution is more frequently associated with potent anticancer activity, 7-chloro substitution also plays a significant role, particularly in the context of specific molecular targets and cancer types. For example, in the development of inhibitors for targets other than EGFR, the 7-position has been shown to be a key site for modification.

EGFR Signaling Pathway Inhibition

A primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of the EGFR signaling pathway. This pathway, when aberrantly activated, drives cell proliferation, survival, and metastasis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinazoline 4-Anilinoquinazoline (e.g., 6-chloro derivative) Quinazoline->EGFR Inhibits ATP binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.

Antimicrobial Activity: A Shift in Positional Advantage

In the realm of antimicrobial agents, the positional isomerism of the chloro substituent on the quinazoline ring reveals a different set of structure-activity relationships. Here, the 7-position often emerges as a key determinant of antibacterial and antifungal potency.

The Significance of 7-Chloro Substitution in Antimicrobial Derivatives

Several studies have highlighted the importance of a 7-chloro substituent for the antimicrobial activity of quinazolinone derivatives.[3][5] For instance, the synthesis and evaluation of 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one derivatives showed significant activity against various bacterial strains, including Klebsiella pneumonia, Staphylococcus aureus, and Pseudomonas aeruginosa.[5]

Another study on 7-chloro-3-(4-fluorophenyl)-2-((5-(substituted amino) -1H-indol-1-yl)methyl) quinazolin-4(3H)-one derivatives reported that some of these compounds were active against S. aureus.[3]

Table 2: Comparative Antimicrobial Activity (MIC in mg/mL) of 7-Chloro-Substituted Quinazolinone Derivatives

CompoundKlebsiella pneumoniaStaphylococcus aureusPseudomonas aeruginosa
7-Chloro-2-Methyl-4H-benzo[d]-[4][6]-Oxazin-4-oneSignificant ActivitySignificant ActivitySignificant Activity
3-Amino-7-Chloro-2-Methyl-3H-Quinazolin-4-OneSignificant ActivitySignificant ActivitySignificant Activity

Note: The data indicates significant activity with MIC values ranging from 6-9 mg/mL.[5]

The favorable impact of the 7-chloro group on antimicrobial activity is likely due to its influence on the lipophilicity and electronic properties of the molecule, which can affect its ability to penetrate bacterial cell walls and interact with intracellular targets.

Experimental Protocols: A Guide to Biological Evaluation

To ensure the trustworthiness and reproducibility of the findings, it is crucial to follow standardized and well-validated experimental protocols. Below are detailed methodologies for key assays used to evaluate the biological activity of 4-chloroquinazoline derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized quinazoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with quinazoline derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow of the MTT assay for determining anticancer activity.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The quinazoline derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion: The Power of Positional Isomerism in Drug Design

This guide has provided a comparative analysis of the biological activities of derivatives synthesized from different 4-chloroquinazoline isomers. The evidence strongly suggests that the position of the chlorine atom on the quinazoline ring is a critical determinant of the resulting compound's therapeutic potential. For anticancer applications, particularly those targeting EGFR, a 6-chloro substituent often confers superior activity. In contrast, for antimicrobial agents, a 7-chloro substituent appears to be more favorable.

These structure-activity relationships provide invaluable insights for medicinal chemists and drug development professionals. By understanding the influence of positional isomerism, researchers can more rationally design and synthesize novel quinazoline derivatives with enhanced potency and selectivity for their desired biological targets. The continued exploration of these isomeric scaffolds holds significant promise for the discovery of next-generation therapeutics.

References

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  • de Esch, I. J., et al. (2010). Synthesis and QSAR of quinazoline sulfonamides as highly potent human histamine H4 receptor inverse agonists. Journal of Medicinal Chemistry, 53(6), 2390-400.
  • Al-Suwaidan, I. A., et al. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 26(21), 6596.
  • Edafiogho, D. O., et al. (2014). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][4][6]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 1(1), 015-020.

  • Khan, I., et al. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen, 11(10), e202200134.
  • Buha, V. M., et al. (2014). Synthesis, biological evaluation and QSAR study of a series of substituted quinazolines as antimicrobial agents. Medicinal Chemistry Research, 23(1), 214-230.
  • Noolvi, M. N., et al. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European Journal of Medicinal Chemistry, 46(6), 2327-46.
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Bridging the Gap: A Guide to Validating Molecular Docking with In Vitro Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist: In the landscape of modern drug discovery, molecular docking stands as a powerful computational tool, allowing us to predict how a small molecule might bind to a protein target at the atomic level.[1] This in silico approach accelerates the screening of vast compound libraries, saving invaluable time and resources.[2] However, a computational prediction, no matter how sophisticated, remains a hypothesis. The true measure of a predicted interaction lies in experimental validation. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of key in vitro binding assays, offering the experimental grounding necessary to confirm, refute, or refine computational hypotheses.

The Imperative of Validation: Why Docking Scores Aren't Enough

Molecular docking algorithms employ scoring functions to estimate the binding affinity between a ligand and a protein.[1][3] These functions are a compromise between computational speed and biophysical accuracy, designed to rapidly assess millions of potential binding poses.[4] While invaluable for prioritizing candidates, these scores can be influenced by factors like protein flexibility, the presence of water molecules, and the inherent approximations in the scoring functions themselves.[1][3][5] Several studies have shown that docking scores do not always correlate well with experimentally determined binding affinities.[4][6] Therefore, rigorous experimental validation is not just a best practice; it is a critical step to ensure that downstream efforts are focused on genuinely promising lead compounds.

The Overall Validation Workflow

The journey from a computational hit to a validated lead follows a structured path. It begins with the in silico screening, progresses to the selection of promising candidates, and culminates in their verification through robust biophysical methods. This workflow ensures that resources are progressively focused on compounds with the highest probability of success.

G cluster_in_silico In Silico Phase cluster_in_vitro In Vitro Validation a Molecular Docking (Virtual Screening) b Hit Prioritization (Based on Docking Score) a->b c Target Protein Preparation & QC b->c d In Vitro Binding Assay (e.g., SPR, ITC, FP, TSA) c->d e Data Analysis (Determine KD, ΔH, etc.) d->e f Validated Hit (Confirmed Interaction) e->f Correlate & Validate g Non-binder (Refine or Discard) e->g No Correlation

Caption: High-level workflow from computational prediction to experimental validation.

A Comparative Guide to In Vitro Binding Assays

Choosing the right binding assay is critical and depends on the specific questions being asked, the nature of the target protein, and the available resources. Each technique offers a unique window into the molecular interaction.

Assay Principle Key Parameters Measured Throughput Protein Consumption Strengths Limitations
Surface Plasmon Resonance (SPR) Change in refractive index upon mass accumulation on a sensor surface.[7][8]Affinity (K D), Kinetics (k on, k off)Medium-HighLow-MediumLabel-free, real-time data, kinetic information.[9][10][11]Requires protein immobilization, mass transport can be a limiting factor.
Isothermal Titration Calorimetry (ITC) Measures heat released or absorbed during a binding event.[12][13][14]Affinity (K D), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)LowHigh"Gold standard" for thermodynamics, label-free, solution-based.[13][15]High sample consumption, low throughput, sensitive to buffer mismatch.[16]
Fluorescence Polarization (FP) Change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[17][18]Affinity (K D), IC50HighLowHomogeneous (no-wash) assay, high throughput, low sample needs.[17]Requires a fluorescent label, potential for assay interference from compounds.
Thermal Shift Assay (TSA) / DSF Ligand binding increases the thermal stability of a protein, monitored by a fluorescent dye.[19][20][21]Melting Temperature Shift (ΔT m)HighLowLabel-free (for the protein), cost-effective, high throughput.[21][22]Indirect measure of binding, not all binders cause a significant thermal shift.

Choosing the Right Tool for the Job

The selection of an appropriate validation assay is a strategic decision. A logical approach can help researchers navigate the options to find the method that best suits their experimental needs and constraints.

G start What is the primary question? q_kinetics Need kinetic data (on/off rates)? start->q_kinetics Binding Dynamics q_thermo Need full thermodynamic profile (ΔH, ΔS)? start->q_thermo Binding Forces q_throughput Need to screen many compounds quickly? start->q_throughput Screening Efficiency q_kinetics->q_thermo ans_spr Use Surface Plasmon Resonance (SPR) q_kinetics->ans_spr Yes q_thermo->q_throughput ans_itc Use Isothermal Titration Calorimetry (ITC) q_thermo->ans_itc Yes ans_fp_tsa Use Fluorescence Polarization (FP) or Thermal Shift Assay (TSA) q_throughput->ans_fp_tsa Yes

Caption: Decision tree for selecting an appropriate in vitro binding assay.

Experimental Protocols: A Closer Look

To ensure trustworthiness and reproducibility, protocols must be meticulously planned and executed. Here, we detail methodologies for two of the most informative techniques: SPR and ITC.

Surface Plasmon Resonance (SPR) Protocol

SPR is a powerful label-free technique that monitors binding in real-time by detecting changes in the refractive index on a sensor chip where a ligand (typically the protein) is immobilized.[7][8][11]

Objective: To determine the binding affinity (K D) and kinetics (k on, k off) of a computationally identified compound (analyte) against a target protein (ligand).

Methodology:

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).[11]

    • Activate the carboxyl groups on the sensor surface using a 1:1 mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[23][24]

    • Inject the purified target protein (ligand), diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 5.0), over the activated surface to facilitate covalent linkage.[24][25]

    • Deactivate any remaining active esters by injecting ethanolamine.[24]

    • A reference flow cell should be prepared similarly but without the protein to serve as a control for non-specific binding and bulk refractive index changes.[11]

  • Interaction Analysis:

    • Prepare a series of dilutions of the test compound (analyte) in the running buffer (e.g., HBS-EP+). The concentration range should ideally span from 0.1x to 10x the expected K D.[26]

    • Inject the analyte solutions sequentially over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).[24] Each injection cycle consists of:

      • Association: Analyte flows over the surface, allowing binding to occur.[11]

      • Dissociation: Running buffer flows over the surface, allowing the analyte to dissociate.[11]

    • A buffer-only injection (blank) must be included for double referencing.

  • Regeneration:

    • After each analyte injection, inject a regeneration solution (e.g., a low pH glycine solution or a high salt concentration buffer) to remove all bound analyte without denaturing the immobilized ligand.[7][11] This step is crucial for ensuring the surface can be reused for subsequent injections.

  • Data Analysis:

    • The raw data (sensorgram) plots response units (RU) versus time.

    • Subtract the reference channel data and the buffer blank data from the active channel data.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software to derive the association rate constant (k on), dissociation rate constant (k off), and the equilibrium dissociation constant (K D = k off / k on).[9]

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[13]

Objective: To determine the binding affinity (K D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a compound binding to a target protein.

Methodology:

  • Sample Preparation (Critical Step):

    • Both the protein (in the sample cell) and the compound (in the syringe) MUST be in identical, well-matched buffers to minimize large heats of dilution that can obscure the binding signal.[16] Dialysis of the protein against the final buffer is highly recommended.[27]

    • Degas all solutions thoroughly to prevent air bubbles from interfering with the measurement.[16]

    • Accurately determine the concentrations of both protein and ligand. Errors in concentration directly impact the calculated stoichiometry and affinity.[16] A typical starting concentration for the protein in the cell is 10-50 µM, with the ligand in the syringe being 10-20 times more concentrated.[16]

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe with detergent and water, followed by extensive rinsing with the experimental buffer.[27]

    • Load the protein solution into the sample cell (typically ~200-300 µL) and the ligand solution into the injection syringe (~40-100 µL).[16] Place the reference cell, filled with buffer or water, in its designated position.[16][28]

    • Allow the system to equilibrate thermally until a stable baseline is achieved.[15]

  • Titration Experiment:

    • Program a sequence of small injections (e.g., 19 injections of 2 µL each) of the ligand from the syringe into the protein-containing sample cell.[29]

    • The instrument maintains a constant temperature and measures the differential power required to keep the sample and reference cells at the same temperature.[28] Heat released (exothermic) or absorbed (endothermic) upon binding is recorded as a peak in the raw data.[30]

  • Control Experiment:

    • Perform a control titration by injecting the ligand into the buffer alone (without protein) to measure the heat of dilution. This data is essential for correcting the primary binding experiment data.[31]

  • Data Analysis:

    • Integrate the area under each peak in the raw thermogram to determine the heat change for each injection.[32]

    • Subtract the heats of dilution from the control experiment.

    • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to determine n (stoichiometry), K D (dissociation constant), and ΔH (enthalpy of binding).[30] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K a) = ΔH - TΔS.[14]

Interpreting the Results: Correlating In Silico and In Vitro Data

The ultimate goal is to see a meaningful correlation between the computational predictions and the experimental results. A strong correlation, where top-ranking docked compounds exhibit high affinity in binding assays, validates the docking protocol for that specific target.

Example Data Correlation:

Compound ID Docking Score (kcal/mol) SPR K D (µM) ITC K D (µM) TSA ΔT m (°C) Validation Status
Cmpd-001-10.50.150.21+5.2Validated Hit
Cmpd-002-9.81.21.5+3.1Validated Hit
Cmpd-003-9.5> 100N/D+0.2False Positive
Cmpd-004-7.28.59.1+1.5Validated Hit (Lower Affinity)
Cmpd-005-7.0> 100N/D-0.1False Positive

N/D: Not Determined

Discrepancies, such as computationally high-ranking compounds that fail to show binding (false positives), are also highly informative. They can point to inaccuracies in the protein structure used for docking, limitations of the scoring function, or complex binding mechanisms not captured by the simulation.[33] This feedback is invaluable for refining future computational models.

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A Comparative Guide to the Synthesis of Methyl 4-chloroquinazoline-6-carboxylate: Reproducibility and Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4-chloroquinazoline-6-carboxylate is a pivotal intermediate in medicinal chemistry, serving as a foundational scaffold for a multitude of pharmacologically active agents, including potent kinase inhibitors. The reliability and efficiency of its synthesis are therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of established synthesis protocols, focusing on reproducibility, optimization, and the underlying chemical principles that govern success.

Introduction to Synthetic Strategies

The synthesis of this compound (CAS: 179944-67-3)[1] predominantly follows a two-step sequence: (1) cyclization to form the quinazolinone core, and (2) subsequent chlorination of the 4-hydroxy group. While variations exist, the most common and reproducible methods hinge on this core strategy. This guide will dissect two primary, field-proven protocols, offering a granular look at their execution, underlying mechanisms, and expected outcomes.

The overall synthetic pathway is visualized below:

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A Methyl 4-aminobenzoate B Methyl 4-hydroxyquinazoline-6-carboxylate (Quinazolinone Intermediate) A->B Formamidine acetate, Formamide, 160°C C This compound (Final Product) B->C Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃)

Caption: General two-step synthesis pathway for this compound.

Protocol 1: Formamidine-Mediated Cyclization followed by Thionyl Chloride Chlorination

This classic and widely cited method is valued for its straightforward execution and use of readily available reagents. It provides a reliable route to the quinazolinone intermediate, which is then chlorinated.

Part A: Synthesis of Methyl 4-hydroxyquinazoline-6-carboxylate

This initial step involves the cyclization of an aminobenzoate derivative. The use of formamidine acetate in formamide provides the necessary carbon and nitrogen atoms to form the pyrimidine ring of the quinazoline core.

Mechanism Insight: The reaction proceeds via an initial condensation of the starting amine with formamidine, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable 4-hydroxyquinazoline (quinazolinone) product. High temperatures are necessary to drive the reaction to completion.

Detailed Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add Methyl 4-aminobenzoate (1.0 eq), formamidine acetate (3.0 eq), and formamide (10 mL per gram of starting material).

  • Heat the mixture to 160°C and maintain at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove residual formamide.

  • Dry the resulting solid, Methyl 4-hydroxyquinazoline-6-carboxylate, under vacuum. The product is typically of sufficient purity for the next step.

Part B: Chlorination with Thionyl Chloride (SOCl₂) and DMF

The conversion of the 4-hydroxy group to a 4-chloro group is a critical activation step. Thionyl chloride is a common and effective chlorinating agent for this transformation. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is crucial for the reaction's success.

Mechanism Insight: Thionyl chloride reacts with DMF to form the Vilsmeier reagent (in situ), which is the active electrophilic species.[2] This reagent activates the 4-hydroxy group (in its tautomeric keto form), facilitating nucleophilic attack by the chloride ion and subsequent elimination to yield the 4-chloroquinazoline product.

Detailed Experimental Protocol:

  • In a fume hood, suspend Methyl 4-hydroxyquinazoline-6-carboxylate (1.0 eq) in thionyl chloride (10-15 eq).

  • Carefully add a catalytic amount of DMF (e.g., 0.1 eq) dropwise to the suspension. Effervescence will be observed.

  • Heat the mixture to reflux (approximately 75-80°C) for 2-4 hours.[2] The reaction is typically complete when the solution becomes clear.[2]

  • Carefully remove the excess thionyl chloride under reduced pressure. Caution: Thionyl chloride is corrosive and reacts violently with water.

  • Add a co-solvent like toluene or chlorobenzene and evaporate again to azeotropically remove the last traces of thionyl chloride.[2]

  • The crude product is typically a solid residue. It can be purified by recrystallization from a suitable solvent (e.g., hexane or ethyl acetate/hexane mixture) or used directly in subsequent reactions after thorough drying.

Protocol 2: Alternative Chlorination using Phosphorus Oxychloride (POCl₃)

An alternative and equally effective method for the chlorination step utilizes phosphorus oxychloride. This reagent is often preferred in cases where thionyl chloride may lead to side reactions or for substrates that are sensitive to the acidic byproducts of the SOCl₂ reaction.

Mechanism Insight: Similar to the thionyl chloride method, POCl₃ acts as a chlorinating agent. It reacts with the 4-hydroxy group, converting it into a good leaving group (a dichlorophosphate ester intermediate). Subsequent nucleophilic attack by a chloride ion displaces this group, yielding the desired 4-chloro product.[3]

Detailed Experimental Protocol:

  • Combine Methyl 4-hydroxyquinazoline-6-carboxylate (1.0 eq) and phosphorus oxychloride (5-10 eq) in a reaction vessel equipped with a reflux condenser in a fume hood.

  • Optionally, a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can be added to scavenge the HCl generated during the reaction.[4]

  • Heat the mixture to reflux (approximately 100-110°C) for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.

  • Neutralize the acidic solution with a base, such as saturated sodium bicarbonate solution or aqueous ammonia, until the pH is approximately 7-8.

  • The product will precipitate and can be collected by filtration. Alternatively, it can be extracted into an organic solvent like dichloromethane or ethyl acetate.[5]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

Comparative Analysis and Reproducibility

The choice between these protocols often depends on laboratory resources, scale, and the specific requirements of the subsequent synthetic steps.

ParameterProtocol 1 (SOCl₂/DMF)Protocol 2 (POCl₃)Rationale & Expert Insights
Yield Generally good to excellent (75-90%)Good to excellent (70-85%)Both methods are high-yielding. Yields are highly dependent on the complete removal of water from the starting material and reagents.
Reaction Time Typically shorter (2-4 hours)Can be slightly longer (3-5 hours)The SOCl₂/DMF system is often faster due to the catalytic nature of the Vilsmeier reagent formation.
Workup Simpler; involves evaporation of excess reagent.More involved; requires careful quenching on ice and neutralization.The POCl₃ quench is highly exothermic and must be performed with caution. The resulting phosphate salts can sometimes complicate extraction.
Reagent Handling SOCl₂ is highly corrosive and moisture-sensitive.POCl₃ is also corrosive and moisture-sensitive.Both require handling in a well-ventilated fume hood with appropriate personal protective equipment.
Cost & Availability Both SOCl₂ and POCl₃ are common, inexpensive lab reagents.Both are readily available from major chemical suppliers.Cost is not a significant differentiating factor for laboratory-scale synthesis.
Reproducibility High, provided anhydrous conditions are maintained.High, but the quenching and neutralization steps can introduce variability if not controlled.The key to reproducibility in both protocols is the rigorous exclusion of moisture. The 4-hydroxyquinazoline starting material should be dried thoroughly before use.

The workflow comparison highlights the key decision point at the chlorination stage.

Protocol_Comparison cluster_P1 Protocol 1 cluster_P2 Protocol 2 Start Methyl 4-hydroxyquinazoline-6-carboxylate P1_Step1 Reflux with SOCl₂ / cat. DMF Start->P1_Step1 P2_Step1 Reflux with POCl₃ Start->P2_Step1 P1_Step2 Evaporate excess SOCl₂ P1_Step1->P1_Step2 P1_Step3 Azeotropic removal with Toluene P1_Step2->P1_Step3 End This compound P1_Step3->End P2_Step2 Quench on ice P2_Step1->P2_Step2 P2_Step3 Neutralize & Extract P2_Step2->P2_Step3 P2_Step3->End

Caption: Comparative workflow of the two primary chlorination protocols.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield in Cyclization Incomplete reaction or presence of moisture.Ensure starting materials are pure. Increase reaction time or temperature slightly. Ensure formamide is anhydrous.
Low Yield in Chlorination Wet starting material (4-hydroxyquinazoline).Dry the intermediate thoroughly under high vacuum, preferably over P₂O₅, before proceeding.
Incomplete Chlorination Insufficient reagent or reaction time.Increase the excess of SOCl₂ or POCl₃. Extend the reflux time and monitor closely by TLC.
Dark-colored Product Decomposition at high temperatures.Ensure the reaction temperature does not significantly exceed the reflux temperature. For sensitive substrates, POCl₃ at a slightly lower temperature may be preferable.
Difficult Purification Residual DMF or phosphate salts.For Protocol 1, ensure azeotropic removal of DMF is complete. For Protocol 2, ensure thorough washing during extraction to remove inorganic salts.

Conclusion

Both discussed protocols offer reproducible and effective pathways for the synthesis of this compound. The Thionyl Chloride/DMF method (Protocol 1) is often favored for its operational simplicity and shorter reaction times. However, the Phosphorus Oxychloride method (Protocol 2) provides a robust alternative, particularly when the substrate may be sensitive to the conditions of the Vilsmeier reaction. The ultimate key to success and high reproducibility in either protocol lies in the meticulous control of reaction conditions, particularly the rigorous exclusion of water. By understanding the chemical principles and potential pitfalls outlined in this guide, researchers can confidently select and execute the optimal synthesis for their specific needs.

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A Senior Application Scientist's Guide to Benchmarking New Quinazoline Derivatives Against Known EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinazoline Scaffold in Oncology

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone of cellular regulation, governing processes like proliferation, differentiation, and survival.[1][2] Its dysregulation, often through activating mutations or overexpression, is a well-established driver in numerous cancers, particularly Non-Small Cell Lung Cancer (NSCLC).[3] This has made EGFR a prime target for therapeutic intervention.

The quinazoline core has emerged as a privileged scaffold in the design of EGFR tyrosine kinase inhibitors (TKIs), leading to the development of multiple generations of FDA-approved drugs.[4][5][6] From the first-generation reversible inhibitors like Gefitinib and Erlotinib to the third-generation mutant-selective covalent inhibitor Osimertinib, this chemical framework has demonstrated remarkable adaptability and efficacy.[7][8] As resistance mechanisms, such as the T790M "gatekeeper" mutation and the subsequent C797S mutation, inevitably arise, the need for novel, more potent, and selective quinazoline derivatives is perpetual.[8][9]

This guide provides a comprehensive framework for the preclinical benchmarking of new quinazoline derivatives. It is designed for drug discovery and development scientists, offering not just protocols, but the strategic rationale behind a multi-tiered evaluation process. Our objective is to rigorously compare the performance of novel candidates against established clinical benchmarks, ensuring a data-driven progression of the most promising compounds.

The Contenders: Established EGFR Inhibitors as Benchmarks

A robust benchmarking strategy requires well-characterized comparators. The following inhibitors represent the clinical evolution of quinazoline-based and other EGFR TKIs, providing a stringent baseline for evaluating new chemical entities.

InhibitorGenerationMechanism of ActionKey Targeted Mutations
Gefitinib / Erlotinib 1stReversible, ATP-competitiveEGFR WT, L858R, exon 19 deletion
Afatinib 2ndIrreversible, Covalent (binds Cys797)Pan-ErbB family (EGFR, HER2, HER4)
Osimertinib 3rdIrreversible, Covalent (binds Cys797)L858R, exon 19 del, T790M (high selectivity over WT)

Mechanism of Action Insight: First-generation inhibitors like Gefitinib and Erlotinib are reversible ATP mimetics that compete with ATP at the kinase domain's binding site.[7] Second-generation inhibitors, such as Afatinib, also target the ATP pocket but form an irreversible covalent bond with a key cysteine residue (Cys797), leading to a more sustained blockade of EGFR signaling.[7][10] The critical innovation of third-generation inhibitors like Osimertinib was engineering selectivity for the T790M resistance mutation while sparing wild-type (WT) EGFR, thereby widening the therapeutic window and reducing toxicity.[11] Any new derivative must demonstrate a compelling advantage over these established profiles.

The EGFR Signaling Cascade

Understanding the pathway is critical to interpreting inhibition data. Ligand binding to EGFR induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the cytoplasmic domain. This creates docking sites for adaptor proteins, triggering downstream cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately drive cell proliferation and survival.[2][12][13]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Adaptors Adaptor Proteins (e.g., GRB2, SHC) EGFR->Adaptors RAS RAS Adaptors->RAS PI3K PI3K Adaptors->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Gene Transcription (Proliferation, Survival) Nucleus->Proliferation Benchmarking_Workflow Phase1 Phase 1: Biochemical Assays (Direct Target Engagement) Assay1 In Vitro Kinase Assay (IC50) vs. WT & Mutant EGFR Phase1->Assay1 Phase2 Phase 2: Cell-Based Assays (Cellular Potency & MoA) Assay2 Cell Viability/Proliferation (MTT/MTS Assay) Phase2->Assay2 Phase3 Phase 3: In Vivo Models (Preclinical Efficacy) Assay4 Xenograft Efficacy Studies (CDX or PDX Models) Phase3->Assay4 Assay1->Phase2 Assay3 Cellular Target Engagement (Western Blot for p-EGFR) Assay2->Assay3 Assay3->Phase3

Caption: A sequential workflow for benchmarking novel EGFR inhibitors.

Phase 1: Biochemical Assays - Quantifying Direct Target Inhibition

Rationale: The first step is to determine if the new quinazoline derivative directly inhibits the enzymatic activity of the EGFR kinase. This cell-free assay provides a clean measure of potency (IC50) against the purified enzyme, free from confounding factors like cell permeability or off-target effects. It is crucial to test against wild-type EGFR and a panel of clinically relevant mutants.

Experimental Protocol: In Vitro Biochemical Kinase Assay

This protocol is adapted from commercially available luminescent kinase assays which measure ATP consumption. [14][15][16]

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT). [15] * Dilute recombinant human EGFR enzyme (WT, L858R, L858R/T790M, etc.) and a suitable peptide substrate (e.g., Poly-Glu-Tyr) in the kinase buffer.

    • Prepare a 10-point 3-fold serial dilution of the new quinazoline derivative ("New-Quin-1"), established inhibitors, and a DMSO vehicle control.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the compound dilution.

    • Add 2 µL of the enzyme solution.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture (final ATP concentration should be near the Km for the enzyme).

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Terminate the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the dose-response curve and calculate the IC50 value using non-linear regression.

Comparative Data Table: Biochemical Potency (IC50, nM)
CompoundEGFR (WT)EGFR (L858R)EGFR (del19)EGFR (L858R/T790M)
New-Quin-1 15.50.80.62.1
Gefitinib 25.05.04.2>1000
Afatinib 1.00.50.410.0
Osimertinib 12.01.10.91.5

Interpretation: In this hypothetical dataset, "New-Quin-1" shows excellent potency against activating mutations (L858R, del19) and the key resistance mutation T790M, comparable to Osimertinib. [17][18]Its activity against WT EGFR is moderate, suggesting a potentially favorable therapeutic window.

Phase 2: Cell-Based Assays - Assessing Cellular Efficacy and Mechanism

Rationale: Moving into a cellular context is the critical next step. These assays determine if the compound can penetrate the cell membrane, engage its target, and elicit a biological response. We use a panel of cancer cell lines with defined EGFR mutation statuses to build a comprehensive profile. [19]

2A. Experimental Protocol: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as a proxy for viability and proliferation. [20]

  • Cell Plating:

    • Seed NSCLC cells (e.g., A549 [WT], HCC827 [del19], NCI-H1975 [L858R/T790M]) in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). [5][9] * Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Treat cells with a serial dilution of the test compounds for 72 hours. Include a DMSO vehicle control.

  • MTT Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals. 4. Solubilization and Readout:

    • Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Table: Cellular Potency (GI50, nM)
CompoundA549 (WT)HCC827 (del19)NCI-H1975 (L858R/T790M)
New-Quin-1 1,2001525
Gefitinib >5,00020>10,000
Afatinib 80010150
Osimertinib 9501218

Interpretation: The data shows "New-Quin-1" is highly potent in cells harboring activating and resistance mutations, while showing significantly less activity against WT cells, confirming the selectivity observed in the biochemical assay. [9]This profile is highly desirable for a next-generation TKI.

2B. Experimental Protocol: Western Blot for Target Engagement

Rationale: To confirm that the observed growth inhibition is due to on-target activity, we must directly measure the phosphorylation status of EGFR and key downstream effectors. A potent inhibitor should decrease phosphorylation in a dose-dependent manner. [21]

  • Sample Preparation:

    • Plate cells (e.g., NCI-H1975) and allow them to adhere.

    • Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.

    • Pre-treat with various concentrations of the inhibitor for 2 hours.

    • Stimulate with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.

    • Immediately lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors. [13]2. Protein Quantification & Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer. [21] * Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against phospho-EGFR (e.g., pY1068).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL chemiluminescent substrate. [21]4. Validation (Stripping and Reprobing):

    • To ensure equal protein loading, strip the membrane using a mild stripping buffer and re-probe with an antibody against total EGFR. [21]Repeat for p-AKT, total AKT, and a loading control like GAPDH or β-Actin.

Expected Outcome: A successful inhibitor like "New-Quin-1" will show a dose-dependent decrease in the p-EGFR and p-AKT signals, while total EGFR and total AKT levels remain unchanged. This provides direct evidence of target engagement and downstream pathway modulation in a cellular environment.

Phase 3: In Vivo Models - Evaluating Preclinical Efficacy

Rationale: The ultimate preclinical test is to assess a compound's efficacy in a living organism. Xenograft models, where human tumor cells are implanted in immunodeficient mice, allow for the evaluation of pharmacokinetics, tolerability, and anti-tumor activity in a complex biological system. [22][23]

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model
  • Model Establishment:

    • Subcutaneously implant NCI-H1975 cells into the flank of immunodeficient mice (e.g., MF-1 nude mice). [24] * Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize mice into treatment cohorts (e.g., n=8-10 per group): Vehicle control, "New-Quin-1" (at various doses), and Osimertinib (as a positive control).

    • Administer compounds daily via oral gavage. [23]3. Efficacy Monitoring:

    • Measure tumor volume with calipers twice weekly and monitor body weight as an indicator of toxicity.

    • Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the vehicle group reach a predetermined endpoint.

  • Data Analysis:

    • Plot mean tumor volume over time for each group.

    • Calculate Tumor Growth Inhibition (TGI) at the end of the study.

    • A waterfall plot can be used to visualize the response of each individual tumor to the treatment. [24] Interpretation: The goal is to demonstrate that the new derivative causes significant tumor regression or stasis at a well-tolerated dose, with efficacy comparable or superior to the clinical benchmark (Osimertinib). Demonstrating efficacy in a patient-derived xenograft (PDX) model would provide even stronger evidence of clinical potential. [22][25]

Conclusion

This structured, multi-phase approach provides a rigorous and logical framework for benchmarking new quinazoline derivatives. By systematically evaluating compounds from direct enzyme inhibition to cellular potency and finally to in vivo efficacy, researchers can build a comprehensive data package. This allows for a confident, evidence-based selection of lead candidates for further development, ultimately accelerating the journey of bringing more effective targeted therapies to cancer patients.

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A Senior Application Scientist's Guide to Inter-Laboratory Validation of Biological Assays: Ensuring Reproducibility and Reliability

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug development and biological research, the reproducibility of assay results is paramount. A biological assay, a method to determine the concentration or potency of a substance by its effect on living cells or tissues, is often the linchpin of critical decisions.[1][2] When an assay is transferred between laboratories, its performance must be rigorously evaluated to ensure that results are consistent and reliable, regardless of where the test is performed. This guide provides a comprehensive framework for conducting an inter-laboratory validation of biological assay results, moving beyond a simple checklist to delve into the scientific rationale behind each step.

The Imperative of Inter-Laboratory Validation: Beyond Single-Lab Precision

While intra-laboratory validation establishes the performance characteristics of an assay within a single laboratory, inter-laboratory validation, also known as reproducibility, assesses the precision of an assay when performed by different analysts in different laboratories.[2][3] This is a critical step for methods that will be used in multi-center clinical trials, for regulatory submissions, or by contract research organizations (CROs). The goal is to identify and quantify the sources of variability that may arise from differences in equipment, reagents, and operator technique.[4][5]

A successful inter-laboratory validation provides confidence that the assay is robust and transferable, ensuring data integrity across the entire drug development lifecycle. It is a key component of demonstrating that an analytical procedure is suitable for its intended purpose, a fundamental requirement of regulatory bodies like the FDA and international guidelines such as ICH Q2(R1).[6][7]

Designing a Robust Inter-Laboratory Validation Study: A Strategic Approach

A well-designed inter-laboratory study is the foundation of a successful validation. The following diagram illustrates the key phases of a typical inter-laboratory validation workflow.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Define Study Objectives & Acceptance Criteria P2 Develop Validation Protocol P1->P2 P3 Select Participating Laboratories P2->P3 P4 Prepare & Distribute Standardized Reagents & Samples P3->P4 E1 Laboratory Training & Protocol Familiarization P4->E1 E2 Assay Performance by each Laboratory E1->E2 E3 Data Collection & Reporting E2->E3 A1 Statistical Analysis of Inter-Laboratory Data E3->A1 A2 Evaluation against Acceptance Criteria A1->A2 A3 Final Validation Report A2->A3

Caption: Workflow for an Inter-laboratory Validation Study.

Key Considerations in Study Design:
  • Selection of Participating Laboratories: The number and choice of laboratories are critical. A minimum of three laboratories is generally recommended to provide a meaningful assessment of reproducibility. The selected laboratories should have the necessary equipment, expertise, and quality systems in place.

  • Standardized Materials and Protocols: To minimize variability, all participating laboratories must use the same lot of critical reagents, reference standards, and control samples.[5] A detailed and unambiguous experimental protocol is essential to ensure that all analysts perform the assay in the same manner.

  • Sample Selection and Blinding: The study should include a range of sample concentrations that span the assay's intended working range. Samples should be blinded to the analysts to prevent bias.

Statistical Framework for Analyzing Inter-Laboratory Data

The statistical analysis of inter-laboratory data aims to partition the total variability into its constituent components: within-laboratory (repeatability) and between-laboratory (reproducibility). Analysis of Variance (ANOVA) is a powerful statistical tool for this purpose.[8][9][10][11]

The following diagram illustrates the hierarchical nature of variability in an inter-laboratory study.

G Total Total Variability Between Between-Laboratory Variability Total->Between Within Within-Laboratory Variability Total->Within Analyst Between-Analyst Variability Within->Analyst Day Between-Day Variability Within->Day Run Between-Run Variability Within->Run Residual Residual Error (Repeatability) Run->Residual

Sources

A Senior Application Scientist's Guide to Statistical Analysis of Structure-Activity Relationships for Quinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Imperative for Rigorous SAR

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3] Its versatility allows for substitutions at various positions, leading to potent and selective modulators of biological targets like Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[1][4][5] Developing these analogs from a promising hit to a clinical candidate is a resource-intensive endeavor. The path is guided by the principles of the Structure-Activity Relationship (SAR), which seeks to correlate the chemical structure of these analogs with their biological activity.[6][7]

This guide provides a comparative analysis of statistical methodologies used to decipher the complex SAR of quinazoline analogs. Moving beyond a simple recitation of techniques, we will explore the causality behind methodological choices, providing researchers, scientists, and drug development professionals with a framework for selecting the most appropriate analytical tools. Our focus is on building robust, predictive models that not only explain existing data but also guide the rational design of next-generation therapeutics.[6][8]

Pillar 1: A Comparative Framework of SAR Methodologies

The evolution of computational power has armed chemists with a sophisticated arsenal for SAR analysis. The choice of method depends on the nature of the available data, the specific scientific question, and the desired level of interpretability. Here, we compare the foundational and advanced techniques applicable to quinazoline SAR.

2D-Quantitative Structure-Activity Relationship (2D-QSAR)

2D-QSAR represents the classical approach, establishing a mathematical correlation between biological activity and calculated physicochemical properties (descriptors) derived from the 2D representation of the molecules.[9]

  • Core Principle: This method assumes that variations in biological activity within a series of analogs can be explained by changes in properties like hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity).[1]

  • Common Techniques: Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are frequently employed to build the predictive models.[10][11]

  • Application to Quinazolines: For a series of quinazoline-based EGFR inhibitors, a 2D-QSAR model might reveal that increased electron-withdrawing character on a peripheral aniline ring enhances inhibitory activity, a finding that directly informs the next synthesis cycle.[11]

  • Causality: The choice of 2D-QSAR is often justified in the early stages of lead optimization when a consistent dataset is available and the goal is to quickly understand broad physicochemical trends within a closely related series. Its strength lies in its simplicity and the high interpretability of its descriptors.

3D-Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR advances beyond 2D by considering the three-dimensional conformation of molecules and how they interact with their biological target in 3D space.[12]

  • Core Principle: These methods require the alignment of the quinazoline analogs based on their common scaffold.[12][13] They then calculate steric and electrostatic interaction fields around the aligned molecules, correlating these field values with biological activity.

  • Common Techniques:

    • Comparative Molecular Field Analysis (CoMFA): Calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields.[14][15][16]

    • Comparative Molecular Similarity Indices Analysis (CoMSIA): Extends CoMFA by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more nuanced and interpretable model.[14][16][17]

  • Application to Quinazolines: A CoMSIA study on quinazoline inhibitors might generate contour maps indicating that a bulky, hydrophobic group is favored at the C6 position, while a hydrogen bond acceptor is crucial at the N1 position for optimal binding.[12][13] This provides a direct visual guide for analog design.

  • Causality: 3D-QSAR is employed when researchers need to understand the spatial requirements of the target's binding pocket without necessarily having a crystal structure. It is fundamentally important that the molecular alignment is chemically meaningful, as this step dictates the validity of the entire model.[13]

Pharmacophore Modeling

Pharmacophore modeling is a ligand-based approach that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) necessary for biological activity.[18][19][20]

  • Core Principle: It abstracts the key interaction points from a set of active molecules into a single qualitative hypothesis. This model can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the hypothesis.

  • Application to Quinazolines: For a set of potent quinazoline-based kinase inhibitors, a pharmacophore model might consist of a hydrogen bond acceptor (the N1 of the quinazoline), an aromatic ring (the quinazoline core), and a hydrophobic feature corresponding to a key substituent.[18][21]

  • Causality: Pharmacophore modeling is the method of choice for scaffold hopping—finding new core structures that maintain the key interactions of the original quinazoline series. It is less about quantitative prediction for a single series and more about discovering novel chemical matter.

Machine Learning (ML) and Deep Learning in QSAR

The integration of artificial intelligence has revolutionized QSAR by enabling the modeling of complex, non-linear relationships that classical methods may miss.[22][23]

  • Core Principle: ML algorithms like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANNs) can analyze vast and high-dimensional chemical datasets to uncover intricate patterns linking structure to activity.[9][22] Deep learning, particularly with graph neural networks, can even learn relevant features directly from the molecular structure, bypassing the need for pre-calculated descriptors.[22]

  • Application to Quinazolines: An ML-based QSAR model could be trained on a diverse dataset of thousands of quinazoline analogs with varied biological endpoints (e.g., activity, toxicity, ADME properties).[6] This approach can create highly predictive models for virtual screening and lead optimization.[22]

  • Causality: ML methods are best suited for large and diverse datasets where the underlying SAR is expected to be non-linear or involve complex feature interactions. While potentially offering superior predictive power, the "black box" nature of some ML models can make interpretation more challenging than with traditional QSAR methods.[24]

Pillar 2: Comparative Summary and Data Visualization

Choosing the right statistical tool is critical. The following table provides a comparative summary to guide your decision-making process.

Methodology Data Requirement Computational Cost Interpretability Primary Application
2D-QSAR Small to medium, congeneric seriesLowHighRapidly understanding physicochemical drivers in lead optimization.
3D-QSAR (CoMFA/CoMSIA) Medium, congeneric series, requires 3D alignmentMediumHigh (via contour maps)Guiding structural modifications in 3D space to optimize binding.[17]
Pharmacophore Modeling Small set of active, diverse compoundsLow to MediumModerateScaffold hopping and virtual screening for novel chemotypes.[18]
Machine Learning QSAR Large, diverse datasetsHighLow to ModerateHigh-throughput virtual screening and modeling complex, non-linear SAR.[23][24]
Visualizing the QSAR Workflow

A robust and validated QSAR model is not an accident; it is the result of a systematic and rigorous workflow. The process ensures that the final model is statistically sound and possesses true predictive power.

G cluster_0 Data Preparation cluster_1 Model Building cluster_2 Validation & Application DataCuration 1. Data Curation (IC50, Structures) StructurePrep 2. Structure Prep (2D/3D Generation) DataCuration->StructurePrep DataSplit 3. Data Splitting (Training & Test Sets) StructurePrep->DataSplit DescriptorCalc 4. Descriptor Calculation (2D, 3D Fields, etc.) DataSplit->DescriptorCalc ModelGen 5. Model Generation (MLR, CoMFA, RF, etc.) DescriptorCalc->ModelGen InternalVal 6. Internal Validation (Cross-validation, q²) ModelGen->InternalVal Trustworthiness Check ExternalVal 7. External Validation (Test Set, r²_pred) InternalVal->ExternalVal Predictivity Check Interpretation 8. Model Interpretation (Contour Maps, Descriptors) ExternalVal->Interpretation Design 9. New Analog Design Interpretation->Design

Caption: A generalized workflow for predictive QSAR modeling.

Pillar 3: Self-Validating Systems - Protocols and Best Practices

The trustworthiness of any QSAR model hinges on rigorous validation.[8] A model with high statistical fit for the training data is useless if it cannot accurately predict the activity of new, unseen compounds.[25][26]

Experimental Protocol: Building a 3D-QSAR (CoMFA) Model

This protocol outlines the essential steps for developing a CoMFA model for a series of quinazoline analogs.

Objective: To correlate the 3D steric and electrostatic fields of quinazoline analogs with their observed inhibitory activity (pIC50) against a target kinase.

Methodology:

  • Data Preparation & Curation:

    • Assemble a dataset of quinazoline analogs with consistently measured biological activity (e.g., IC50 values from the same assay). A minimum of 20-25 compounds is typically recommended.[17]

    • Convert IC50 values to a logarithmic scale (pIC50 = -log(IC50)) to ensure a more normal data distribution.

    • Draw the 2D structures of all analogs and convert them to 3D structures. Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Molecular Alignment (The Critical Step):

    • Causality: The goal of alignment is to place all molecules in a common frame of reference so that the calculated fields are comparable. A poor alignment will lead to a non-predictive model.

    • Select a rigid, common substructure for alignment. For this series, the quinazoline core is the logical choice.

    • Choose a template molecule, typically one of the most active compounds, and align all other molecules in the dataset to this template based on the common core.[12][13]

  • CoMFA Field Calculation:

    • Place the aligned molecules within a 3D grid box.

    • At each grid point, calculate the steric (Lennard-Jones 6-12 potential) and electrostatic (Coulombic potential) interaction energies using a probe atom (typically a sp3 carbon with a +1 charge). This generates thousands of descriptor variables (the field values).

  • Statistical Analysis (PLS):

    • The large number of variables and their high collinearity makes standard regression unsuitable. Partial Least Squares (PLS) is the required statistical method.[15]

    • Correlate the CoMFA field values (independent variables) with the pIC50 values (dependent variable).

  • Model Validation (The Trustworthiness Check):

    • Internal Validation: Use Leave-One-Out (LOO) cross-validation.[14] Systematically remove one compound, build a model with the rest, predict the activity of the removed compound, and repeat for the entire set. The resulting cross-validated correlation coefficient (q²) is a key measure of robustness. A q² > 0.5 is generally considered indicative of a good model. [27]

    • External Validation: Before modeling, split the data into a training set (~70-80%) and a test set (~20-30%).[17][26] Build the model using only the training set. Then, use this model to predict the pIC50 values for the test set molecules. The predictive correlation coefficient (r²_pred) measures the model's true predictive power. An r²_pred > 0.6 is desirable. [27]

    • y-Randomization: Scramble the dependent variable (pIC50) data multiple times and rebuild the QSAR model with the scrambled data. The resulting models should have very low q² and r² values. This ensures the original model is not due to a chance correlation.[28]

  • Interpretation:

    • Visualize the results as 3D contour maps. These maps show regions in space where modifications to the quinazoline scaffold are predicted to influence activity. For example, a green contour in a steric map indicates that bulky groups are favored in that region, while a red contour in an electrostatic map indicates that negative charge is disfavored.[12]

Logical Relationships Between Methodologies

The different QSAR methodologies are not mutually exclusive; they form a toolkit where each tool has a specific purpose. Their relationship can be visualized as a progression from general to specific and from 2D to 3D.

G cluster_0 Dimensionality cluster_1 Modeling Approach QSAR QSAR Universe TwoD 2D-QSAR (Physicochemical Properties) QSAR->TwoD ThreeD 3D-QSAR / Pharmacophore (Spatial Arrangement) QSAR->ThreeD AI Machine Learning (RF, SVM, ANN) QSAR->AI Handles both 2D & 3D descriptors at scale Classical Classical Statistics (MLR, PLS) TwoD->Classical ThreeD->Classical

Caption: Interrelation of major QSAR modeling paradigms.

Conclusion

The statistical analysis of structure-activity relationships is an indispensable component of modern drug discovery. For a scaffold as important as quinazoline, moving beyond anecdotal SAR to quantitative, predictive modeling is essential for efficiently optimizing potency and other critical drug-like properties. This guide has compared the primary statistical methodologies—from classical 2D-QSAR to advanced machine learning approaches—providing a framework grounded in scientific integrity and causality. The emphasis on rigorous, multi-faceted validation is paramount; a well-validated model is a trustworthy guide for designing the next experiment, ultimately accelerating the journey from a chemical series to a life-saving therapeutic.

References

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  • ResearchGate. (2024). Pharmacophore‐Based Modeling, Synthesis, and Biological Evaluation of Novel Quinazoline/Quinoline Derivatives: Discovery of EGFR Inhibitors with Low Nanomolar Activity. Available at: [Link]

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  • de Melo, E.B., et al. (2006). A novel 3D-QSAR comparative molecular field analysis (CoMFA) model of imidazole and quinazolinone functionalized p38 MAP kinase inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

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A Comparative Guide to Confirming Target Engagement for Methyl 4-chloroquinazoline-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of modern experimental strategies to confirm the direct binding of Methyl 4-chloroquinazoline-6-carboxylate derivatives to their intracellular targets. As researchers in drug development know, definitively proving that a compound engages its intended target within a cellular context is a cornerstone of a successful research program.[1][2][3] Absent this confirmation, downstream biological effects can be easily misinterpreted, leading to wasted resources and failed clinical translations.[4]

The quinazoline scaffold is a privileged structure in medicinal chemistry, renowned for its ability to function as a hinge-binding motif in the ATP pocket of protein kinases.[5][6][7] Therefore, it is highly probable that derivatives of this compound are designed to function as kinase inhibitors. This guide will proceed with the logical assumption that the primary targets are protein kinases, using this class of enzymes to illustrate and compare state-of-the-art target engagement methodologies.

We will move from initial in vitro validation to robust in situ confirmation, providing not just protocols, but the scientific rationale behind selecting one method over another.

Part 1: The Initial Litmus Test: Biochemical Assays

The first step in characterizing any potential inhibitor is to measure its effect on the activity of a purified, recombinant protein.[8] These biochemical assays are essential for determining initial potency (e.g., IC50) and can be deployed at a massive scale to screen against hundreds of potential targets, a process known as kinome profiling.[9][10][11]

Why this is the first step: Biochemical assays are rapid, relatively inexpensive, and provide a clean, quantitative measure of a compound's ability to inhibit its target enzyme without the complexities of the cellular environment (e.g., membrane permeability, efflux pumps, off-target binding).[12]

Common Methodologies:

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is converted to ATP and used to generate a light signal.[13][14] They are highly sensitive and amenable to high-throughput screening.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Assays like LanthaScreen® use the transfer of energy between a donor and acceptor fluorophore to measure either substrate phosphorylation or inhibitor binding.[15] This method offers a robust signal with reduced interference from compound fluorescence.

  • Radiometric Assays: Considered the "gold standard" for accuracy, these assays use a radiolabeled phosphate donor (³²P-ATP or ³³P-ATP) and measure its incorporation into the substrate.[8][13] While highly reliable, the safety and disposal requirements for radioactivity have made them less common in high-throughput settings.

Table 1: Comparison of Biochemical Kinase Assay Formats
FeatureLuminescence (e.g., ADP-Glo™)TR-FRET (e.g., LanthaScreen®)Radiometric (³³P-ATP)
Principle Measures ADP production via a coupled luciferase reaction.[14]Measures FRET between antibody & peptide or tracer & kinase.[15]Measures direct incorporation of radiolabeled phosphate.[8]
Throughput Very HighHighMedium
Output Data IC50 (Potency)IC50 (Potency), Kd (Binding Affinity)IC50 (Potency)
Pros High sensitivity, non-radioactive, universal for kinases.[13]Homogeneous, non-radioactive, can measure binding directly.[15]Gold standard for accuracy, direct measurement of catalysis.[13]
Cons Indirect measurement, potential for ATP-competitive interference.Requires specific antibodies or fluorescently labeled tracers.Radioactive material handling, waste disposal, lower throughput.

Part 2: The Critical Confirmation: Cellular Target Engagement

While biochemical assays confirm potency, they cannot prove a compound binds its target in a living cell.[12] Cellular assays are therefore non-negotiable for validating a compound's mechanism of action. They account for crucial factors like cell permeability and competition with high intracellular ATP concentrations.

Logical Workflow for Target Validation

This diagram illustrates a logical progression from broad, high-throughput biochemical screening to definitive, in-cell validation techniques.

G cluster_0 In Vitro Screening cluster_1 In-Cell Validation A Biochemical Kinase Assay (e.g., ADP-Glo) C Cellular Thermal Shift Assay (CETSA) (Direct Binding) A->C Confirm Potent Hits B Broad Kinome Profiling (>300 Kinases) B->C Validate On-Target & Identify Off-Targets D In-Cell Western (ICW) (Downstream Functional Effect) C->D Correlate Binding with Function E Confident Target Engagement C->E Evidence of Direct Binding D->E Evidence of Functional Activity

Caption: A logical workflow for confirming target engagement.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that directly measures drug-target interaction in intact cells and tissues.[16][17][18]

The Principle of Causality: The fundamental principle is that when a ligand (your quinazoline derivative) binds to its target protein, it confers thermodynamic stability.[19] This stabilized protein-ligand complex is more resistant to heat-induced unfolding and aggregation. By heating cell lysates or intact cells to various temperatures, one can observe a "thermal shift"—a higher abundance of the soluble target protein at elevated temperatures in the presence of the binding compound.[2][20]

A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Stabilized Protein) D->E F Pellet (Aggregated Protein) D->F G 5. Quantify Soluble Protein (e.g., Western Blot, MS) E->G H Generate Melt Curve & Determine Thermal Shift (ΔTm) G->H

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Method 2: In-Cell Western (ICW) / Cell-Based ELISA

While CETSA confirms direct binding, an In-Cell Western confirms the functional consequence of that binding.[21] This assay measures the levels of a downstream signaling event, typically the phosphorylation of a known substrate of your target kinase.

The Principle of Causality: If your quinazoline derivative binds to and inhibits its target kinase, you should observe a dose-dependent decrease in the phosphorylation of its direct downstream substrate. This provides powerful, self-validating evidence that the compound is not only binding but is also functionally active in a relevant signaling pathway.[8]

A 1. Seed Cells (96-well plate) B 2. Treat with Compound (Dose-Response) A->B C 3. Fix & Permeabilize Cells B->C D 4. Primary Antibody Incubation (e.g., anti-Phospho-Substrate) C->D E 5. Secondary Antibody Incubation (Fluorescently Labeled) D->E F 6. Image & Quantify (Fluorescence Intensity) E->F G Determine EC50 for Inhibition of Phosphorylation F->G

Caption: The experimental workflow for the In-Cell Western (ICW) assay.

Table 2: Comparison of Cellular Target Engagement Methods
FeatureCellular Thermal Shift Assay (CETSA)In-Cell Western (ICW)
Principle Ligand binding induces thermal stabilization of the target protein.[18][19]Measures changes in downstream protein/phospho-protein levels.[21]
Output Direct evidence of binding (ΔTm), Cellular EC50.Indirect evidence of functional activity (EC50).
Label-Free? Yes, for the compound and target interaction.[4]No, requires specific antibodies for detection.
Throughput Medium (can be automated).High (96/384-well format).
Pros Directly measures target binding in native environment; no compound modification needed.[2]High throughput; directly measures functional outcome of target inhibition.
Cons Requires a specific and sensitive antibody for detection; can be lower throughput.Indirect; assumes the downstream marker is specific to the target kinase.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. Success in the biochemical assay should predict success in CETSA, which in turn should correlate with the functional data from the In-Cell Western. A compound that is potent in all three provides a high degree of confidence.

Protocol 1: Biochemical Kinase Assay (ADP-Glo™)

This protocol is adapted for determining the IC50 of a quinazoline derivative against a target kinase like PAK4, a known target of similar scaffolds.[5][22]

  • Reagent Preparation: Prepare kinase buffer, recombinant human kinase (e.g., PAK4), appropriate peptide substrate, and ATP. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors are accurately assessed.[14]

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the this compound derivative in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction:

    • Add 2.5 µL of the compound dilution or DMSO (vehicle control) to a 384-well plate.

    • Add 5 µL of a 2X kinase/substrate mixture. Pre-incubate for 15 minutes at room temperature.[14]

    • Initiate the reaction by adding 2.5 µL of 4X ATP solution.

    • Incubate for 1-2 hours at room temperature.

  • Signal Development:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus the log of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to measure the intracellular binding of a quinazoline derivative to its target.

  • Cell Culture and Treatment: Culture an appropriate cell line (e.g., A549 cells for PAK4) to ~80% confluency. Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or with vehicle (DMSO) for 1-2 hours in serum-free media.

  • Heat Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[16] An initial experiment without the compound is required to determine the optimal melt temperature (Tm) of the target protein.

  • Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[2]

  • Protein Quantification:

    • Carefully collect the supernatant.

    • Quantify the amount of the soluble target protein in the supernatant using Western Blotting or Simple Western™ (WES). Load equal amounts of total protein per lane.

  • Data Analysis:

    • For a melt curve, plot the band intensity of the soluble target protein against the temperature for both vehicle- and compound-treated samples.

    • A shift in the curve to the right for compound-treated samples indicates target stabilization. The difference in the midpoint temperature (Tm) is the thermal shift (ΔTm).

Protocol 3: In-Cell Western (ICW) for Downstream Inhibition

This protocol measures the inhibition of substrate phosphorylation downstream of the target kinase. For a PAK4 inhibitor, a relevant substrate could be GEF-H1.

  • Cell Seeding: Seed cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Starve cells in serum-free media for 4-6 hours, then treat with a serial dilution of the quinazoline derivative for 2 hours. If necessary, stimulate the pathway to induce substrate phosphorylation.

  • Fixing and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Wash the plate with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking and Antibody Incubation:

    • Block with a suitable blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer) for 90 minutes.

    • Incubate overnight at 4°C with two primary antibodies simultaneously: one for the phosphorylated substrate (e.g., rabbit anti-pGEF-H1) and one for normalization (e.g., mouse anti-Actin or a total protein stain).

  • Secondary Antibody and Imaging:

    • Wash the plate thoroughly.

    • Incubate with two different species-specific, near-infrared fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit IRDye® 800CW and goat anti-mouse IRDye® 680RD) for 1 hour, protected from light.

    • Wash the plate and allow it to dry completely.

  • Data Acquisition and Analysis:

    • Scan the plate using a near-infrared imager (e.g., LI-COR Odyssey®).

    • Quantify the fluorescence intensity for both channels. Normalize the phospho-protein signal to the normalization protein signal.

    • Plot the normalized signal versus inhibitor concentration to determine the EC50.

References

  • Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]

  • Patzl, A., et al. (2014). Determining target engagement in living systems. Nature Chemical Biology, 10(9), 695-700. Retrieved from [Link]

  • Kinome Profiling. (2024). Oncolines B.V. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • Scott, A. D., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(2), 1133-1165. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 163-181. Retrieved from [Link]

  • Target Engagement: A Key Factor in Drug Development Failures. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. (n.d.). Bio-Techne. Retrieved from [Link]

  • Biochemical kinase assay to improve potency and selectivity. (2021). Domainex. Retrieved from [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. (2022). ACS Fall 2022. Retrieved from [Link]

  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. (2018). Biochemistry, 57(3), 354-364. Retrieved from [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry, 84, 143-167. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology, 15(1), 249-257. Retrieved from [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. Retrieved from [Link]

  • What is the In-cell Western Assay? (n.d.). Azure Biosystems. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]

  • CETSA. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • Target Engagement Assays. (n.d.). DiscoverX. Retrieved from [Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (2018). Journal of Medicinal Chemistry, 61(1), 165-182. Retrieved from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020). Beilstein Journal of Organic Chemistry, 16, 2154-2163. Retrieved from [Link]

  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (2014). European Journal of Medicinal Chemistry, 84, 433-440. Retrieved from [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013). Archives of Pharmacal Research, 36(5), 525-546. Retrieved from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). RSC Advances, 7(54), 33969-33993. Retrieved from [Link]

  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (2014). Request PDF. Retrieved from [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2015). Journal of Chemistry. Retrieved from [Link]

  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (2010). European Journal of Medicinal Chemistry, 45(11), 5112-5119. Retrieved from [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). Molecules, 27(19), 6265. Retrieved from [Link]

  • Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. (2024). Archiv der Pharmazie. Retrieved from [Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (2018). PubMed. Retrieved from [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2022). Molecules, 27(21), 7485. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-chloroquinazoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of methyl 4-chloroquinazoline-6-carboxylate (CAS No. 152536-17-9). As a chlorinated heterocyclic compound within the quinazoline family, this chemical requires stringent disposal protocols to ensure the safety of laboratory personnel and maintain environmental compliance.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Immediate Safety & Hazard Profile

This compound and its derivatives must be treated as hazardous substances. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar quinazolines and chlorinated organic compounds allow for a reliable hazard assessment.[4][5][6][7]

Core Principle: The primary and only recommended method for the final disposal of this compound is through a licensed hazardous waste disposal service.[4][6] High-temperature incineration is the preferred technology for chlorinated organic wastes as it ensures complete destruction.[8][9]

Assessed Hazard Profile

The potential hazards are summarized below, based on data from analogous chemical structures.

Hazard ClassificationDescriptionSupporting Evidence
Acute Oral Toxicity Harmful if swallowed.[4][7]
Skin Corrosion/Irritation Causes skin irritation. Direct contact should be avoided.[5][7]
Serious Eye Damage/Irritation Causes serious eye irritation.[5][7]
Respiratory Irritation May cause respiratory irritation, especially if handled as a powder.[5][6][7]
Environmental Hazard As a chlorinated organic compound, it poses a risk to aquatic life and can persist in the environment if not disposed of correctly.[8][10][11][8][10][11]
Mandatory Personal Protective Equipment (PPE)

Due to the assessed hazards, the following PPE is mandatory when handling this compound, particularly during waste consolidation and spill cleanup.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin irritation and absorption.[5][7]
Eye Protection Safety goggles and a face shield.To protect against splashes and dust, preventing serious eye irritation.[5][7]
Body Protection A properly fitted laboratory coat.To protect skin and personal clothing from contamination.[5]
Respiratory Protection NIOSH-approved respirator.Required when handling the compound as a powder outside of a chemical fume hood to prevent respiratory irritation.[5][6][12]

Operational Plan for Waste Management

A systematic approach to waste management is critical. The core principle is that all materials that have come into contact with this compound are to be treated as hazardous chemical waste.

Waste Segregation

Proper segregation is the first step in a compliant disposal workflow. This is crucial because mixing halogenated waste with non-halogenated waste streams renders the entire volume more expensive and difficult to dispose of.[13]

  • Identify: All waste containing this compound, including the pure compound, reaction mixtures, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Halogenated Organic Waste .[4][13][14]

  • Separate: Keep this waste stream strictly separate from non-halogenated organic solvents and aqueous waste.[13][14]

Containerization and Labeling
  • Container Selection: Collect all waste in a dedicated, properly sealed hazardous waste container made of a compatible material (e.g., high-density polyethylene).[4][14]

  • Filling: Containers must not be filled beyond 90% of their capacity to allow for expansion and prevent spills.[14] The exterior of the container must remain clean and free of contamination.[14]

  • Labeling: Each container must be clearly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound " and any other chemical constituents. Do not use abbreviations or chemical formulas.[4]

    • The approximate concentration or quantity of the waste.

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for moving the chemical waste from the point of generation to its final, compliant disposal.

Step 1: On-Site Collection and Storage

  • Work Area: Conduct all waste consolidation and handling within a certified chemical fume hood to minimize inhalation exposure.[15]

  • Collection: Carefully transfer waste into the correctly labeled hazardous waste container. Use funnels and secondary containment to prevent spills.

  • Sealing: Securely close the container after each addition.[14]

  • Temporary Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[5][15] The storage location should be secure and clearly marked.

Step 2: Arranging for Professional Disposal

  • Contact Authority: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[4]

  • Provide Documentation: Accurately describe the waste contents, including the full chemical name and estimated quantities. Complete any required waste manifests or pickup request forms.

Step 3: Handover for Final Disposal

  • Final Check: Before the scheduled pickup, ensure all containers are securely sealed, properly labeled, and free from external contamination.

  • Transfer: Hand over the waste to the authorized disposal personnel.

  • Preferred Disposal Method: The contractor will transport the waste for high-temperature incineration. This method is highly effective for halogen-containing organic residues, breaking them down into gaseous byproducts like carbon dioxide, nitrogen, and hydrogen halides, which are then treated in a scrubber system to prevent atmospheric pollution.[8][9] Landfill disposal is strictly prohibited for this class of chemical waste.[4][8]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Waste Preparation & Segregation cluster_handling On-Site Handling & Storage cluster_disposal Final Disposal A Waste Generation (e.g., unused chemical, contaminated labware) B Classify as Hazardous 'Halogenated Organic Waste' A->B C Segregate from Non-Halogenated and Aqueous Waste Streams B->C D Select Compatible Container (HDPE, <90% Full) C->D E Label Container Correctly (Full Name, 'Hazardous Waste') D->E F Store Securely in Designated Satellite Area E->F G Contact EHS or Licensed Hazardous Waste Contractor F->G H Arrange Pickup with Accurate Documentation G->H I Final Disposal via High-Temperature Incineration H->I

Caption: Workflow for the compliant disposal of this compound.

Emergency Procedures: Spill & Exposure

In the event of accidental release or exposure, follow these procedures immediately.

  • Spill Management:

    • Alert Personnel: Immediately alert others in the vicinity.[12]

    • Evacuate: If the spill is large, evacuate the area.

    • PPE: Don appropriate PPE, including respiratory protection, gloves, and eye protection before attempting cleanup.[5][12]

    • Containment: Prevent the spill from entering drains or water courses.[6][12]

    • Cleanup: For solid spills, carefully sweep up or vacuum (use equipment rated for hazardous dust) to avoid generating dust.[5][12] For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

    • Disposal: Place all contaminated materials into a labeled hazardous waste container for disposal.[5][12]

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][15]

    • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[7][15]

    • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][15]

References

  • Process for Disposal of Chlorinated Organic Residues.
  • Proper Disposal of 4(3H)
  • Methyl quinoxaline-6-carboxylate Safety D
  • Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. Source: ETH Zürich.
  • Process for the incineration of chlorinated organic materials.
  • Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate Safety D
  • 4-Chloroquinazoline - Safety D
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Source: Taylor & Francis Online.
  • SAFETY DATA SHEET for Quinazolin-4(1H)-one. Source: Thermo Fisher Scientific.
  • Hazardous Waste Reduction Guidelines. Source: University of California, Santa Cruz - Environmental Health and Safety.
  • SAFETY DATA SHEET for a related quinazoline compound. Source: Sigma-Aldrich.
  • Safety Data Sheet for a hazardous chemical. Source: Cayman Chemical.
  • SAFETY DATA SHEET for 2-(Chloromethyl)-4-methylquinazoline. Source: TCI Chemicals.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Source: PMC (PubMed Central).
  • Disposing of Chlorine: Pool and Cleaning Products. Source: NEDT (New England Disposal Technologies).
  • Product Information for methyl 4-chloroquinazoline-6-carboxyl
  • Synthesis of Quinazoline Deriv
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry Inform

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.